Ethylenediaminetetra(methylenephosphonic acid)
Description
structure; RN given refers to parent cpd
Structure
3D Structure
Properties
IUPAC Name |
[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H20N2O12P4/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) | |
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InChI Key |
NFDRPXJGHKJRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N2O12P4 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061689 | |
| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |
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Molecular Weight |
436.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |
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CAS No. |
1429-50-1, 15142-96-8, 22036-77-7, 61827-49-4 | |
| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |
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| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |
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| Record name | (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, sodium salt | |
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| Record name | Tetrasodium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |
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| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis- | |
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| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |
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| Record name | [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid | |
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| Record name | [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt | |
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| Record name | Tetrasodium tetrahydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethylenediaminetetra(methylenephosphonic acid), or EDTMP, stands as a prominent member of the phosphonate family, distinguished by its exceptional chelating capabilities and its multifaceted applications across various scientific and industrial domains. As a structural analogue of the well-known ethylenediaminetetraacetic acid (EDTA), EDTMP offers a unique set of properties stemming from the replacement of carboxylic acid groups with phosphonic acid moieties. This guide, intended for the discerning scientific professional, delves into the core chemical properties of EDTMP, providing a comprehensive understanding of its synthesis, physicochemical characteristics, coordination chemistry, and its functional mechanisms in key applications. Our focus remains on delivering not just data, but a causal understanding of its behavior, empowering researchers to leverage its full potential in their respective fields.
Molecular Identity and Physicochemical Characteristics
EDTMP is a nitrogenous organic polyphosphonic acid with the chemical formula C₆H₂₀N₂O₁₂P₄ and a molecular weight of 436.12 g/mol .[1] It is systematically named {Ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonic acid).[2]
Table 1: Physicochemical Properties of EDTMP
| Property | Value | References |
| CAS Number | 1429-50-1 | [1] |
| Molecular Formula | C₆H₂₀N₂O₁₂P₄ | [1] |
| Molecular Weight | 436.12 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 215–217 °C | [1] |
| Solubility in Water | Sparingly soluble (< 5% at room temperature) | [1] |
| Solubility in Alkali | Readily soluble in ammonia and other alkaline solutions | [1] |
The poor aqueous solubility of the free acid form is a critical consideration in its handling and application. However, its sodium salt, EDTMPS, is readily soluble in water, which is the form often used in commercial applications.[2][3]
Figure 1: Molecular Structure of EDTMP.
Synthesis and Purification
The synthesis of EDTMP is most commonly achieved through a modified Mannich-type reaction. This one-step process involves the reaction of ethylenediamine, phosphorous acid, and formaldehyde in the presence of a strong acid, typically hydrochloric acid.
Detailed Synthesis Protocol
The following protocol is a representative example of the synthesis of EDTMP:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 0.1 mol of ethylenediamine and 0.4 mol of phosphorous acid with a mixture of 100 mL of water and 50 mL of 37% hydrochloric acid.
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Initial Reflux: Stir the mixture to dissolve the reactants and then heat to reflux for 2 hours.
-
Formaldehyde Addition: After the initial reflux period, add 0.4 mol of 37% formaldehyde dropwise to the reaction mixture.
-
Final Reflux: Continue to reflux the resulting mixture for an additional 4 hours.
-
Cooling and Precipitation: After the final reflux, cool the solution to room temperature. The EDTMP product will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitated EDTMP by filtration and wash with cold water.
Purification of EDTMP
For applications requiring high purity, such as in pharmaceuticals, further purification of the crude EDTMP product is necessary. A common method involves recrystallization:
-
Dissolution: Dissolve the crude EDTMP in an aqueous ammonium hydroxide solution.
-
Acidification: Pour the resulting ammonium salt solution into a refluxing solution of hydrochloric acid with vigorous stirring.
-
Precipitation: EDTMP will precipitate from the acidic solution. The temperature and cooling rate can be controlled to optimize crystal size and purity.
-
Isolation and Washing: Filter the purified EDTMP precipitate, wash thoroughly with deionized water to remove any remaining impurities and acid, and then dry.
Acid-Base Properties and Aqueous Speciation
EDTMP is an octaprotic acid, with two amine nitrogens and four phosphonic acid groups that can be protonated or deprotonated depending on the pH of the solution. The acid dissociation constants (pKa values) are crucial for understanding its chelation behavior and its effectiveness as a scale inhibitor under different pH conditions.
Table 2: Acid Dissociation Constants (pKa) of EDTMP
| pKa | Value | Assignment |
| pKₐ₁ | < 2 | Phosphonate group |
| pKₐ₂ | < 2 | Phosphonate group |
| pKₐ₃ | 3.07 | Phosphonate group |
| pKₐ₄ | 5.17 | Phosphonate group |
| pKₐ₅ | 6.52 | Phosphonate group |
| pKₐ₆ | 7.97 | Phosphonate group |
| pKₐ₇ | 9.65 | Amine nitrogen |
| pKₐ₈ | 10.94 | Amine nitrogen |
Note: These values are indicative and can vary slightly with ionic strength and temperature.
The speciation of EDTMP in aqueous solution is highly pH-dependent. At very low pH, all eight acidic protons are present. As the pH increases, the phosphonic acid groups deprotonate first, followed by the amine groups. This progressive deprotonation is fundamental to its ability to coordinate with a wide range of metal ions.
Figure 2: Speciation of EDTMP with Increasing pH.
Coordination Chemistry and Chelation
The primary chemical attribute of EDTMP is its exceptional ability to form stable complexes with a wide variety of metal ions. This is a direct consequence of its polydentate nature, possessing two nitrogen atoms and eight oxygen atoms from the phosphonate groups that can act as donor atoms.
Stability of Metal-EDTMP Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. EDTMP is known to form highly stable complexes with numerous divalent and trivalent metal ions, often surpassing the stability of complexes formed with EDTA and DTPA, particularly with certain metal ions like copper.[1][4]
Table 3: Stability Constants (log K) of Metal-EDTMP Complexes
| Metal Ion | log K |
| Mg²⁺ | 8.71 |
| Ca²⁺ | 8.71 |
| Ba²⁺ | - |
| Mn²⁺ | - |
| Cu²⁺ | 19.36 |
| Zn²⁺ | - |
| Sm³⁺ | 20.71 |
| Y³⁺ | 19.19 |
Note: The stability constants can vary depending on the experimental conditions such as temperature and ionic strength.
The strong chelation is a result of the "chelate effect," where the multidentate ligand forms multiple bonds with the metal ion, leading to a thermodynamically more favorable complex compared to the binding of multiple monodentate ligands.
Figure 3: Chelation of a Metal Ion by EDTMP.
Mechanism of Action in Key Applications
The potent chelating ability of EDTMP underpins its utility in a range of applications, most notably in industrial water treatment as a scale and corrosion inhibitor, and in medicine as a component of radiopharmaceuticals.
Scale Inhibition
Mineral scale formation, such as calcium carbonate (CaCO₃) and barium sulfate (BaSO₄), is a significant issue in industrial water systems. EDTMP is a highly effective scale inhibitor that functions through multiple mechanisms:
-
Threshold Inhibition: At substoichiometric concentrations, EDTMP can delay or prevent the precipitation of mineral salts. It adsorbs onto the active growth sites of the nascent crystals, distorting the crystal lattice and preventing further growth.
-
Crystal Modification: By adsorbing onto the crystal surfaces, EDTMP alters the morphology of the growing crystals. This leads to the formation of smaller, less regular, and less adherent crystals that are more easily dispersed in the water and less likely to form hard scale on surfaces.
-
Dispersion: EDTMP can also adsorb onto the surface of existing scale particles, imparting a negative charge that leads to electrostatic repulsion between the particles, thus preventing their agglomeration and settling.
For calcium carbonate, EDTMP interferes with both the nucleation and crystal growth phases. In the case of barium sulfate, the primary mechanism is the retardation of crystal growth through adsorption onto active crystal sites.
Corrosion Inhibition
EDTMP provides corrosion protection for metals by forming a protective film on the metal surface. This film is a complex of the metal ions from the surface and the EDTMP molecules, which acts as a barrier to the corrosive elements in the water.
Radiopharmaceuticals
In the field of nuclear medicine, EDTMP serves as a chelating ligand for radioactive metal ions. For example, Samarium-153 EDTMP (¹⁵³Sm-EDTMP) is used for the palliation of bone pain from skeletal metastases. The EDTMP ligand efficiently chelates the radioactive samarium and, due to the phosphonate groups' affinity for the hydroxyapatite matrix of bone, targets the radiopharmaceutical to areas of high bone turnover, such as metastatic lesions.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of EDTMP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of EDTMP in D₂O typically shows two main signals: a singlet for the ethylenediamine bridge protons (-CH₂-CH₂-) and a triplet for the methylene protons adjacent to the phosphorus atoms (-CH₂-P). The exact chemical shifts can be pH-dependent.
-
³¹P NMR: The phosphorus-31 NMR spectrum provides a clear and sensitive method for characterizing EDTMP and its purity. A single sharp peak is expected for the four equivalent phosphorus atoms in the molecule. The chemical shift is typically in the range of 15-25 ppm relative to 85% H₃PO₄.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of EDTMP exhibits characteristic absorption bands that confirm the presence of its functional groups. Key peaks include:
-
O-H stretch: A broad band in the region of 3000-2500 cm⁻¹ associated with the hydrogen-bonded P-OH groups.
-
C-H stretch: Peaks in the 2900-3000 cm⁻¹ region corresponding to the methylene groups.
-
P=O stretch: A strong absorption band around 1200-1100 cm⁻¹.
-
P-O-H and P-O-C stretches: A complex series of bands in the 1100-900 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of EDTMP. A reversed-phase HPLC method is often employed.
Example HPLC Protocol:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the EDTMP molecule.
-
Detection: As EDTMP lacks a strong chromophore, direct UV detection can be challenging. Alternative detection methods such as refractive index (RI) detection or derivatization to introduce a UV-active group can be used. More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) provide both separation and mass identification for definitive purity analysis.
Figure 4: General Workflow for HPLC Purity Analysis of EDTMP.
Environmental Fate
The environmental fate of EDTMP is a subject of ongoing research. While it is a stable molecule, it is not completely recalcitrant. Photodegradation is a significant pathway for its breakdown in the aquatic environment. UV irradiation can lead to the cleavage of the C-N bonds, resulting in the formation of smaller phosphonate-containing molecules such as iminodi(methylenephosphonic acid) (IDMP), which can be further degraded.[5]
Conclusion
Ethylenediaminetetra(methylenephosphonic acid) is a powerful and versatile molecule with a rich chemical profile. Its strong chelating ability, derived from its unique structure, makes it an indispensable tool in various scientific and industrial applications. This guide has provided a detailed exploration of its synthesis, physicochemical properties, coordination chemistry, and mechanisms of action. A thorough understanding of these fundamental aspects is paramount for researchers seeking to harness the full potential of EDTMP in developing innovative solutions in drug development, materials science, and environmental management.
References
-
Kuhn, R., et al. (2017). Identification of the Complete Photodegradation Pathway of Ethylenediaminetetra(methylenephosphonic acid) in Aqueous Solution. CLEAN – Soil, Air, Water, 45(5), 1500774. [Link]
-
IRO Water Treatment. (n.d.). Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. Retrieved from [Link]
-
Wikipedia. (2023). EDTMP. Retrieved from [Link]
-
Watercarechem. (n.d.). EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical. Retrieved from [Link]
-
Shandong Taihe Chemicals Co., Ltd. (n.d.). Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt (EDTMPS). Retrieved from [Link]
-
Tóth, É., et al. (2008). Stability Constants and Dissociation Rates of the EDTMP Complexes of Samarium(III) and Yttrium(III). European Journal of Inorganic Chemistry, 2008(30), 4719-4727. [Link]
Sources
- 1. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water [irowater.com]
- 2. EDTMP - Wikipedia [en.wikipedia.org]
- 3. EDTMPS;EDTMP;EDTMPA;CAS No.22036-77-7;Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt;EDTPO - Shandong Taihe Chemicals Co.,Ltd. [edtmp.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP): Structure, Functionality, and Applications
Abstract
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a powerful nitrogenous organic polyphosphonic acid that serves as a cornerstone chelating agent in various scientific and industrial fields, most notably in drug development. As the phosphonate analog of the well-known Ethylenediaminetetraacetic acid (EDTA), EDTMP exhibits unique and often superior properties in metal ion sequestration, scale inhibition, and corrosion prevention.[1][2] This guide provides a comprehensive analysis of the molecular structure of EDTMP, a detailed examination of its constituent functional groups, and the intricate mechanisms of its chelation chemistry. We will explore the causality behind its high affinity for metal ions, particularly its role in the formulation of bone-targeting radiopharmaceuticals. Furthermore, this document outlines standard protocols for the synthesis and analytical characterization of EDTMP, offering field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The efficacy of EDTMP originates from its unique molecular architecture. It is composed of a central ethylenediamine backbone to which four methylene phosphonic acid groups are attached via the nitrogen atoms.[1] This structure bestows upon it a high capacity for chelating metal ions.[3]
IUPAC Name: {Ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonic acid)[1] Molecular Formula: C₆H₂₀N₂O₁₂P₄[3] Molecular Weight: 436.13 g/mol [3]
The molecule's three-dimensional conformation allows its multiple binding sites to effectively "wrap around" a central metal ion, forming a highly stable, cage-like complex.
Physicochemical Data Summary
The physical properties of EDTMP are critical for its handling, formulation, and application.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [3][4] |
| Melting Point | 215–217 °C | [3][4] |
| Solubility in Water | Poorly soluble (<5% at room temp.) | [3][4] |
| Solubility in Ammonia | Readily soluble | [3][4] |
| pH (1% solution) | ≤ 2.0 | [3] |
| Chemical Stability | Good chemical and thermal stability | [5] |
Visualizing the Core Structure
The following diagram illustrates the fundamental chemical structure of EDTMP.
Caption: Chemical structure of Ethylenediamine tetra(methylene phosphonic acid) (EDTMP).
In-Depth Functional Group Analysis
The remarkable chelating ability of EDTMP is a direct consequence of the synergistic action of its phosphonic acid and tertiary amine functional groups.
The Phosphonic Acid Groups (-PO(OH)₂)
The four phosphonic acid moieties are the primary drivers of EDTMP's functionality. Unlike the carboxylic acid groups in EDTA, phosphonic acids have a higher negative charge density and a different stereochemistry (tetrahedral phosphorus). This has several profound implications:
-
Enhanced Metal Chelation: The oxygen atoms of the deprotonated phosphonate groups (phosphonates) are highly effective Lewis bases, readily donating electron pairs to form strong coordinate bonds with positively charged metal ions.[6] The oxygen-containing phosphonic acid groups are particularly effective at complexing with "oxygen seeker" ions like trivalent lanthanides (e.g., Lu³⁺).[6] This property is fundamental to its use in radiopharmaceuticals.
-
Multiple Protonation States: Each phosphonic acid group has two acidic protons, leading to a total of eight potential deprotonation steps for the entire molecule. This allows EDTMP to act as an effective chelator across a wide range of pH values, as it can dissociate into 8 positive-negative ions.[5]
-
Bone Affinity (Osteotropism): The phosphonate groups are structural analogues of phosphate. This allows them to bind strongly to the hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] matrix of bone tissue. This "bone-seeking" behavior is the key to its application in delivering therapeutic radioisotopes to skeletal metastases.[7][8]
The Tertiary Amine Groups and Ethylenediamine Backbone
The ethylenediamine core provides a flexible scaffold that positions the four phosphonate "arms" for optimal coordination.
-
Structural Scaffolding: The two-carbon bridge between the nitrogen atoms creates a stable five-membered chelate ring when both nitrogens coordinate to a metal ion.
-
Coordination Sites: The nitrogen atoms themselves possess lone pairs of electrons and can act as additional coordination sites, making EDTMP a polydentate ligand capable of forming multiple coordinate bonds with a single metal ion. This multidentate nature is responsible for the high stability of the resulting metal-EDTMP complexes.
The Mechanism of Metal Chelation
EDTMP's chelating capacity significantly exceeds that of other common agents like EDTA and DTPA.[3][9] Its complexation constant with copper ions is noted to be the largest among all chelating agents.[3][9]
The chelation process involves the deprotonation of the phosphonic acid groups, creating negatively charged phosphonate moieties.[10] These, along with the nitrogen atoms, envelop a metal ion, neutralizing its charge and sequestering it from the surrounding solution. The resulting complex is a highly stable, water-soluble structure.
Visualizing Metal Ion Chelation
The following diagram illustrates the coordination of EDTMP with a generic metal ion (Mⁿ⁺), forming a stable chelate complex.
Caption: EDTMP acting as a polydentate ligand to chelate a central metal ion (Mⁿ⁺).
Synthesis and Analytical Characterization
For drug development and research applications, verifying the purity and structure of EDTMP is paramount. This requires a robust synthesis process followed by rigorous analytical validation.
Synthesis Protocol: Modified Mannich-Type Reaction
A common and effective method for synthesizing EDTMP is a modified Mannich-type reaction.[6]
Causality: This one-pot synthesis is efficient because it leverages the reactivity of formaldehyde to create methylene bridges between the amine groups of ethylenediamine and the phosphorous acid, forming the desired phosphonomethyl arms. The use of hydrochloric acid provides the acidic medium necessary for the reaction to proceed.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine ethylenediamine and phosphorous acid in a solution of hydrochloric acid and water.[6]
-
Initial Reflux: Stir the mixture and reflux for approximately 2 hours to ensure complete dissolution and initial reaction.[6]
-
Formaldehyde Addition: Add formaldehyde (e.g., 37% solution) dropwise to the refluxing mixture. This step is critical and must be done carefully to control the exothermic reaction.[6]
-
Final Reflux: Continue to reflux the resulting mixture for an additional 4 hours to drive the reaction to completion.[6]
-
Cooling and Precipitation: After the reflux period, allow the solution to cool to room temperature. The EDTMP product will precipitate out of the solution as a white solid.[6][11]
-
Purification: The crude product can be filtered and purified. A common method involves dissolving the solid in ammonium hydroxide and then re-precipitating it by pouring the solution into refluxing hydrochloric acid.[11][12] The purified white precipitate is then filtered, washed with water, and air-dried.[12]
Analytical Characterization Protocols
A multi-technique approach is essential to confirm the identity and purity of the synthesized EDTMP.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the gold standard for unambiguous structure elucidation. For EDTMP, a combination of ¹H, ¹³C, and ³¹P NMR is required. ³¹P NMR is especially powerful as it directly probes the phosphorus environments, confirming the formation of the phosphonate groups and identifying any phosphorus-containing impurities.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of purified EDTMP in a suitable deuterated solvent, such as D₂O with a pH adjustment (e.g., using NaOD) to ensure solubility.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Expect to see signals corresponding to the protons on the ethylenediamine backbone and the methylene bridges.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show distinct signals for the ethylenediamine and methylene carbons, confirming the carbon skeleton.[6]
-
³¹P NMR Acquisition: Acquire a phosphorus-31 NMR spectrum. This is the most diagnostic analysis, which should show a single, sharp peak confirming the presence of the four equivalent phosphonic acid groups and the absence of impurities like unreacted phosphorous acid.[12]
-
Data Analysis: Integrate the peaks and analyze the chemical shifts to confirm that the spectral data are in agreement with the known structure of EDTMP.[6][13]
B. X-ray Crystallography
Expertise: While NMR confirms the structure in solution, single-crystal X-ray crystallography provides the definitive solid-state structure and conformational details of EDTMP or its metal complexes.[14][15] This technique is invaluable for understanding the precise coordination geometry of a metal-EDTMP complex, revealing bond lengths, angles, and the spatial arrangement of the ligand around the metal center.[14][15][16]
Workflow:
-
Crystal Growth: Grow single crystals of EDTMP or a metal-EDTMP complex from a suitable solvent system. This is often the most challenging step.[15]
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam to collect diffraction data.[17]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model.[17]
-
Structural Analysis: Analyze the final structure to determine the coordination environment of the metal, the conformation of the EDTMP ligand, and any intermolecular interactions.[14][17]
Applications in Drug Development and Research
The unique combination of potent metal chelation and bone-targeting makes EDTMP a highly valuable molecule in medicine, particularly in nuclear oncology.
Bone-Targeting Radiopharmaceuticals
EDTMP is the preferred carrier molecule for delivering therapeutic radionuclides to the skeleton for the palliation of pain from bone metastases.[6][7]
-
Mechanism of Action: When a therapeutic radioisotope, such as Samarium-153 (¹⁵³Sm) or Lutetium-177 (¹⁷⁷Lu), is chelated by EDTMP, the resulting radiopharmaceutical is administered intravenously.[18][19] The complex circulates through the body with rapid blood clearance.[20] Due to the high affinity of the phosphonate groups for hydroxyapatite, the ¹⁵³Sm-EDTMP or ¹⁷⁷Lu-EDTMP complex is selectively absorbed and accumulates at sites of high bone turnover, such as metastatic lesions.[8][21][22]
-
Therapeutic Effect: The radioisotope concentrated at the tumor site decays, emitting beta particles that have a short tissue range.[8] This localized radiation delivers a cytotoxic dose to the cancer cells, destroying them and leading to a significant reduction in bone pain.[7][19] The gamma emissions of these isotopes also allow for imaging and dosimetry studies.[19][23]
A prominent example is Samarium (¹⁵³Sm) lexidronam , the commercial name for ¹⁵³Sm-EDTMP, which is used clinically for the relief of pain in patients with confirmed osteoblastic metastatic bone lesions.[1][18] Similarly, ¹⁷⁷Lu-EDTMP has been shown to be a safe and effective agent for bone pain palliation.[10][20][21]
Conclusion
Ethylenediamine tetra(methylene phosphonic acid) is a molecule of significant scientific and therapeutic importance. Its structure, defined by a flexible ethylenediamine backbone and four highly functional phosphonic acid groups, provides a powerful platform for metal ion chelation that surpasses many traditional agents. The inherent osteotropism of the phosphonate moieties, combined with their ability to form stable complexes with therapeutic radionuclides, has established EDTMP as a critical component in the development of targeted radiopharmaceuticals for bone cancer therapy. A thorough understanding of its structure, functional group chemistry, and analytical characterization is essential for any scientist or researcher aiming to harness its full potential in drug development and beyond.
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Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. (n.d.). National Institutes of Health. Retrieved from [Link]
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Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. (n.d.). IRO Water Treatment. Retrieved from [Link]
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EDTMP. (n.d.). Wikipedia. Retrieved from [Link]
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EDTMP Corrosion Inhibitor, EDTMP Antiscalant. (n.d.). IRO Water Treatment. Retrieved from [Link]
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EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical. (n.d.). Watercarechem. Retrieved from [Link]
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EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications. (2024, December 4). Self-published. Retrieved from [Link]
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Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Research Progress of Radionuclide Labeled EDTMP Drugs in the Treatment of Pain Caused by Bone Metastasis. (n.d.). Self-published. Retrieved from [Link]
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An automated synthesis of 177Lu-EDTMP as an efficient bone-seeking therapeutic radiopharmaceutical. (n.d.). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
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PARS-EDTMP. (n.d.). Parsisotope. Retrieved from [Link]
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Structures of EDTMP [ethylenediamine tetra (methylene phosphonic acid)]... (n.d.). ResearchGate. Retrieved from [Link]
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Metastatic Bone Pain Palliation using 177Lu-Ethylenediaminetetramethylene Phosphonic Acid. (n.d.). National Institutes of Health. Retrieved from [Link]
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No. 3617 Lu-177-EDTMP: potential therapeutic radiopharmaceutical for bone pain palliation. (2021, May 19). ResearchGate. Retrieved from [Link]
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Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP. (n.d.). INIS-IAEA. Retrieved from [Link]
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lu-edtmp: a new radiopharmaceutical for palliation of bone pain in cancer patients with skeletal metastases. (n.d.). Semantic Scholar. Retrieved from [Link]
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Ethylenediaminetetra(methylenephosphonic acid) | C6H20N2O12P4 | CID 15025. (n.d.). PubChem. Retrieved from [Link]
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Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment. (n.d.). ResearchGate. Retrieved from [Link]
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177Lu-EDTMP for Treatment of Bone Pain in Patients with Disseminated Skeletal Metastases. (2014, March 1). Journal of Nuclear Medicine Technology. Retrieved from [Link]
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[177Lu]Lu-EDTMP —a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients. (2025, April 2). PubMed Central. Retrieved from [Link]
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Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients' Pain Score Analysis and Personalized Dosimetry. (n.d.). Frontiers. Retrieved from [Link]
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Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt (EDTMPS). (n.d.). Self-published. Retrieved from [Link]
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Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium (EDTMPS). (2023, November 30). Self-published. Retrieved from [Link]
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Conformational Analysis of Eu(III)-(Ethylenedinitrilo)tetrakis(methylphosphonates) (EDTMP). (2025, August 6). ResearchGate. Retrieved from [Link]
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ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
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EDTMP – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Lanthanide complexes of ethylenediaminotetramethylene-phosphonic acid. (2025, August 5). ResearchGate. Retrieved from [Link]
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Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. (2025, August 27). ACS Omega. Retrieved from [Link]
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From structural properties of the EuIII complex with ethylenediaminetetra(methylenephosphonic acid) (H8EDTMP) towards biomedical applications. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nuclear magnetic resonance studies of transition-metal complexes of ethylenediamine-NNN′N′-tetramethylphosphonate in aqueous solution. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Mechanism of Action of EDTMP as a Scale Inhibitor
Abstract
Mineral scale deposition is a pervasive and costly challenge in numerous industrial processes, including water treatment, oil and gas production, and power generation. Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a high-performance phosphonate scale inhibitor renowned for its efficacy against a variety of mineral scales, particularly challenging ones like calcium sulfate and barium sulfate. This technical guide provides a comprehensive exploration of the multifaceted mechanisms through which EDTMP prevents scale formation. We will delve into the core principles of chelation, threshold inhibition, and crystal distortion, supported by mechanistic diagrams and field-proven experimental protocols for evaluation. This document is intended for researchers, chemists, and engineers seeking a deeper, actionable understanding of phosphonate-based scale control technologies.
The Challenge of Mineral Scale
In industrial water systems, changes in temperature, pressure, or pH can cause dissolved mineral salts to exceed their solubility limits, leading to precipitation and the formation of adherent scale deposits on surfaces.[1] Common scales include calcium carbonate (CaCO₃), calcium sulfate (CaSO₄), barium sulfate (BaSO₄), and strontium sulfate (SrSO₄). This deposition reduces heat transfer efficiency, increases pressure drops, constricts flow, and can lead to equipment failure and costly downtime.[1][2]
Scale inhibitors are chemical additives designed to interfere with the precipitation process at sub-stoichiometric concentrations. Among these, phosphonates like EDTMP have become industry workhorses due to their excellent thermal stability and effectiveness against a broad spectrum of scales.[3][4]
Core Mechanisms of EDTMP Action
EDTMP, the phosphonate analog of the well-known chelating agent EDTA, leverages a powerful combination of chemical interactions to inhibit scale formation. Its mechanism is not singular but rather a synergistic interplay of three key processes: Sequestration (Chelation), Threshold Inhibition (Crystal Growth Disruption), and Dispersion.
Sequestration via Chelation
EDTMP is a nitrogenous organic polyphosphonic acid capable of dissociating into multiple negatively charged ions in solution.[4][5] This high density of anionic phosphonate groups (-PO₃²⁻) and the presence of nitrogen atoms make EDTMP a formidable chelating agent. It effectively binds with scale-forming cations (e.g., Ca²⁺, Ba²⁺, Mg²⁺) in the bulk solution, forming stable, soluble complexes.[1][6]
This sequestration process reduces the concentration of free cations available to react with anions (e.g., CO₃²⁻, SO₄²⁻), thereby lowering the supersaturation level of the water and preventing the initial formation of scale nuclei.[6] The resulting metal-EDTMP complex is a large, macromolecular network that remains loosely dispersed in the water.[5]
Caption: Adsorption of EDTMP onto active sites of a crystal lattice.
Dispersion
In addition to preventing crystal growth, EDTMP also functions as a dispersant. When EDTMP molecules adsorb onto the surface of newly formed microcrystals, they impart a significant negative charge to the particles. This results in electrostatic repulsion between the particles, preventing them from agglomerating into larger, more problematic scale deposits. [5]These charge-stabilized particles remain suspended in the bulk fluid, facilitating their removal from the system.
Factors Influencing EDTMP Performance
The efficacy of EDTMP is not absolute and is influenced by the physicochemical conditions of the water system.
-
pH : The degree of ionization of the phosphonic acid groups is highly pH-dependent. Generally, the scale inhibition performance of phosphonates increases with pH. [7]EDTMP is most effective in neutral to slightly alkaline environments (pH 7-9). [8]* Temperature : EDTMP exhibits excellent thermal stability, remaining effective at temperatures up to 200°C. [4]However, the kinetics of scale formation also increase with temperature, which can necessitate higher inhibitor dosages.
-
Water Chemistry : The presence of other ions can impact performance. For instance, some studies suggest that calcium-phosphonate complexes are the primary active inhibitors for barium sulfate scale, meaning the presence of calcium can be beneficial in certain scenarios. [9]Conversely, very high calcium concentrations can lead to the precipitation of the inhibitor itself, a compatibility issue that must be evaluated. [10][11]
Experimental Evaluation of EDTMP Performance
To validate the efficacy of EDTMP and determine the optimal dosage for a specific application, standardized laboratory testing is essential. The two most common methodologies are static "jar" tests and dynamic "tube blocking" tests. [12]
Static Scale Inhibition Test (Jar Test)
This method is a valuable screening tool for ranking the relative performance of different inhibitors under specific conditions of temperature and water chemistry. [12][13] Objective: To determine the percentage of scale inhibition achieved by a specific concentration of EDTMP in a supersaturated brine solution after a set incubation period.
Methodology:
-
Brine Preparation : Prepare separate cationic (e.g., containing CaCl₂) and anionic (e.g., containing NaHCO₃ or Na₂SO₄) brines at twice the desired final concentration.
-
Inhibitor Dosing : Add varying concentrations of the EDTMP stock solution to a series of glass bottles or jars. Include a "blank" control with no inhibitor.
-
Precipitation Induction : Add the cationic brine to each bottle, followed by the anionic brine, to create a supersaturated solution. Cap immediately.
-
Incubation : Place the sealed bottles in a water bath or oven at the desired test temperature for a specified duration (e.g., 4-24 hours).
-
Sampling & Analysis : After incubation, immediately filter each sample through a 0.45 µm filter to separate precipitated scale.
-
Quantification : Determine the concentration of the scaling cation (e.g., Ca²⁺) remaining in the filtrate using methods like EDTA titration or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). [14]7. Calculation : Calculate the inhibition efficiency (%) using the following formula: % Inhibition = [(C_f - C_b) / (C_i - C_b)] * 100 Where:
-
C_f = Cation concentration in the inhibited sample filtrate
-
C_b = Cation concentration in the blank filtrate
-
C_i = Initial cation concentration in the solution
-
Caption: Standard workflow for a static scale inhibition jar test.
Data Presentation:
| Inhibitor | Concentration (ppm) | Test Temp (°C) | Incubation (hr) | Scale Type | % Inhibition |
| Blank | 0 | 70 | 24 | CaCO₃ | 0% |
| EDTMP | 2 | 70 | 24 | CaCO₃ | 65% |
| EDTMP | 5 | 70 | 24 | CaCO₃ | 98% |
| EDTMP | 10 | 70 | 24 | CaCO₃ | 99% |
Table 1: Example data output from a static test for calcium carbonate inhibition.
Dynamic Tube Blocking Test
This more sophisticated method simulates flowing conditions found in industrial systems and is used to determine the Minimum Inhibitor Concentration (MIC) required to prevent scale deposition. [13][15] Objective: To identify the lowest concentration of EDTMP that prevents scale deposition in a capillary tube under continuous flow, elevated temperature, and pressure.
Methodology:
-
System Setup : Two high-pressure pumps deliver the cationic and anionic brines at precise, controlled rates. A third pump injects the inhibitor solution into one of the brine streams.
-
Test Initiation : The brines and inhibitor are combined in a mixing tee and immediately flow into a narrow-bore capillary coil (typically stainless steel) housed within a temperature-controlled oven.
-
Monitoring : A differential pressure (ΔP) transducer is placed across the capillary coil to continuously measure the pressure drop.
-
Data Acquisition : As scale forms and deposits on the inner walls of the coil, its effective diameter decreases, causing the ΔP to increase. This pressure change is recorded over time.
-
MIC Determination : The test is run with progressively lower concentrations of the inhibitor. The MIC is defined as the lowest inhibitor concentration that maintains a stable, low ΔP for a specified period, indicating that scale deposition has been successfully prevented. [15]
Caption: Workflow for a dynamic tube blocking test to find the MIC.
Conclusion
Ethylenediamine tetra(methylene phosphonic acid) is a highly effective scale inhibitor that operates through a sophisticated, multi-pronged mechanism. Its ability to sequester scaling ions through chelation, halt crystal growth via surface adsorption at sub-stoichiometric levels, and disperse nascent particles provides robust protection against mineral scale deposition. A thorough understanding of these mechanisms, coupled with rigorous experimental evaluation that accounts for system-specific conditions like pH and temperature, is paramount for the successful application and optimization of EDTMP in any industrial process. This integrated approach ensures asset integrity, maintains operational efficiency, and mitigates the significant economic impact of mineral scale.
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- Unknown Author. (n.d.). Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate. PMC - NIH.
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An In-depth Technical Guide to Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP): A Phosphonate Analog of EDTA
Preamble: The Evolution from Carboxylates to Phosphonates
In the landscape of chelation chemistry, Ethylenediaminetetraacetic acid (EDTA) has long been a cornerstone, its utility spanning countless industrial and medical applications. However, the nuanced demands of modern drug development, particularly in targeted radionuclide therapy, have necessitated the exploration of chelators with specialized functionalities. This has led to the ascendance of Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP), the phosphonate analog of EDTA.[1] While structurally similar, the substitution of EDTA's four carboxylate groups with methylene phosphonic acid moieties imbues EDTMP with a distinct and powerful set of properties.
This guide provides an in-depth exploration of EDTMP, moving beyond a simple comparison to EDTA. We will dissect its unique coordination chemistry, elucidate the mechanism behind its remarkable affinity for bone tissue, and provide field-proven protocols for its synthesis and application in the formulation of therapeutic radiopharmaceuticals. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage EDTMP in their work.
Section 1: Core Molecular Attributes - A Tale of Two Chelators
The fundamental distinction between EDTA and EDTMP lies in their functional groups, a difference that dictates their interaction with metal ions and biological tissues.[2] EDTA utilizes its four carboxylate groups and two nitrogen atoms for coordination, while EDTMP presents four methylene phosphonic acid groups, offering a potential eight donor oxygen atoms in addition to its two nitrogens.[2]
Structural and Chelation Dynamics
The phosphonic acid groups in EDTMP confer a higher potential denticity compared to the carboxylic acid groups in EDTA. This structural variance significantly influences the stability and coordination geometry of the resulting metal complexes. While EDTA's carboxylate groups feature delocalized π bonds that can strengthen coordination, EDTMP's phosphonic acid groups rely on σ bonds.[2][3][4] Theoretical studies on iron complexes suggest that this results in higher stability for the Fe(EDTA)⁻ complex.[3][4] However, for other ions, particularly those relevant to medical applications, EDTMP's chelating capacity is reported to be exceptionally strong, in some cases exceeding that of EDTA and DTPA (Diethylenetriaminepentaacetic acid).[5][6][7] For instance, the complexation constant of EDTMP with copper (Cu²⁺) is among the largest of all common chelating agents.[5][6][8]
The larger and more flexible phosphonate groups also introduce greater steric hindrance compared to the planar carboxylate groups, a factor that can influence the kinetics and thermodynamics of complex formation.[3][4]
Comparative Data Summary
The following table summarizes the key properties and differences between EDTMP and EDTA, providing a quick reference for researchers.
| Feature | EDTMP (Ethylenediamine Tetra(methylene phosphonic acid)) | EDTA (Ethylenediaminetetraacetic acid) |
| CAS Number | 1429-50-1[1][5][6][8] | 60-00-4 |
| Molecular Formula | C₆H₂₀N₂O₁₂P₄[1][6][8] | C₁₀H₁₆N₂O₈ |
| Molar Mass | 436.13 g/mol [1][6][8] | 292.24 g/mol |
| Chelating Groups | 4x Methylene Phosphonic Acid (-CH₂PO(OH)₂) | 4x Acetic Acid (-CH₂COOH) |
| Key Property | Strong affinity for bone (osteotropic); excellent scale and corrosion inhibitor.[1][9][10] | General-purpose, strong chelating agent for many divalent and trivalent metals.[11] |
| Medical Application | Carrier for therapeutic radionuclides (e.g., ¹⁵³Sm, ¹⁷⁷Lu) for bone pain palliation.[12][13][14] | Treatment of heavy metal poisoning (e.g., lead); anticoagulant.[11] |
| Solubility | Low solubility in water as an acid; sodium salt is highly soluble.[1][5][6] | Moderately soluble in water; sodium salts are highly soluble. |
| Stability Constants | Forms highly stable complexes, particularly with lanthanides and copper.[5][6][15] | Forms very stable complexes with most polyvalent metal ions. |
Section 2: Mechanism of Action - The Bone-Seeking Phenomenon
The paramount advantage of EDTMP in drug development is its intrinsic ability to target bone tissue, particularly sites of high metabolic activity such as metastatic lesions.[9] This "bone-seeking" or "osteotropic" behavior is the cornerstone of its therapeutic efficacy.
The causality behind this targeting lies in the strong interaction between the phosphonate groups of EDTMP and the calcium hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] matrix of bone. Phosphonates are structural analogs of pyrophosphate and can be adsorbed onto the surface of hydroxyapatite crystals, effectively integrating into the bone structure. This process is particularly pronounced in areas of active bone remodeling or repair, where the mineral matrix is more accessible.
When chelated to a therapeutic radionuclide, EDTMP acts as a delivery vehicle, concentrating the radioactive payload at these specific skeletal sites. This targeted delivery maximizes the therapeutic dose to the bone lesions while minimizing exposure to surrounding healthy tissues, a critical consideration in radionuclide therapy.[16][17]
Section 3: Applications in Therapeutic Radiopharmaceuticals
The clinical utility of EDTMP is most profoundly demonstrated in nuclear medicine for the palliation of pain from skeletal metastases.[12][14][18] By chelating beta- and gamma-emitting radionuclides, EDTMP creates stable radiopharmaceuticals that can be administered intravenously.[13]
Key Radionuclide Complexes
-
Samarium-153 EDTMP (¹⁵³Sm-EDTMP): Marketed as Quadramet®, this was one of the first EDTMP-based radiopharmaceuticals approved for the treatment of painful bone metastases.[1][17] Samarium-153 is a beta-emitter, which provides the therapeutic effect, and also emits a 103 keV gamma photon, allowing for scintigraphic imaging to confirm its localization in skeletal lesions.[9][19]
-
Lutetium-177 EDTMP (¹⁷⁷Lu-EDTMP): Lutetium-177 is increasingly favored due to its advantageous nuclear decay characteristics.[20] Its lower energy beta emissions result in less bone marrow toxicity compared to higher-energy emitters, and its gamma emissions are suitable for imaging and dosimetry.[18] The longer half-life of ¹⁷⁷Lu (6.73 days) compared to ¹⁵³Sm (1.9 days) also provides logistical advantages for production and shipping.[18][19] Clinical studies have demonstrated that ¹⁷⁷Lu-EDTMP is a safe and effective agent for bone pain palliation, showing rapid blood clearance and high, selective uptake in skeletal metastases.[14][16]
Comparative Data of Therapeutic Agents
| Radiopharmaceutical | Radionuclide | Half-Life | Beta Energy (Eβmax) | Gamma Energy (Imaging) | Key Insights |
| ¹⁵³Sm-EDTMP | Samarium-153 | 1.9 days[18][19] | 810 keV[19] | 103 keV[9][19] | Established efficacy; higher beta energy may lead to more myelosuppression.[18] |
| ¹⁷⁷Lu-EDTMP | Lutetium-177 | 6.73 days[18][19] | 497 keV[18][19] | 113 keV, 208 keV[18][19] | Favorable safety profile with lower bone marrow toxicity; logistical advantages due to longer half-life.[18] |
Section 4: Experimental Protocols & Methodologies
A core tenet of scientific integrity is reproducibility. The following protocols are based on established methodologies from peer-reviewed literature, providing a self-validating framework for the synthesis, radiolabeling, and quality control of EDTMP-based agents.
Synthesis of EDTMP Ligand
EDTMP is synthesized via a modified Mannich-type reaction.[20] This procedure involves the reaction of ethylenediamine, phosphorous acid, and formaldehyde.
Materials:
-
Ethylenediamine
-
Phosphorous acid (H₃PO₃)
-
Formaldehyde (37% solution)
-
Hydrochloric acid (HCl, 37%)
-
Deionized water
-
Round bottom flask with reflux condenser and magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: In a round bottom flask, prepare a mixture of 100 mL of deionized water and 50 mL of 37% HCl.
-
Addition of Reactants: To this acidic solution, add 0.1 mol of ethylenediamine and 0.4 mol of phosphorous acid. Stir the mixture until all solids are dissolved.
-
Initial Reflux: Heat the mixture to reflux and maintain for 2 hours. This step allows for the initial reaction between the amine and the phosphorous acid.
-
Formaldehyde Addition: After 2 hours, slowly add 0.4 mol of 37% formaldehyde dropwise to the refluxing solution. The controlled addition is critical to manage the exothermic reaction.
-
Final Reflux: Continue to reflux the resulting mixture for an additional 4 hours to ensure the reaction goes to completion.
-
Cooling and Precipitation: After the reflux period, allow the solution to cool to room temperature. The EDTMP product will precipitate out of the solution as a white solid.
-
Purification: The crude product can be purified by dissolving it in an ammonium hydroxide solution and then re-precipitating it by pouring the solution into refluxing HCl.[21] The resulting white precipitate is filtered, washed with water, and air-dried.[21]
-
Characterization: The structure and purity of the synthesized EDTMP should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[20]
Preparation and Quality Control of ¹⁷⁷Lu-EDTMP
The preparation of the final radiopharmaceutical is often streamlined through the use of a lyophilized (freeze-dried) kit.[20][22] This ensures consistency, sterility, and ease of use in a clinical setting.
Protocol for Radiolabeling and QC:
-
Kit Reconstitution: A sterile, pyrogen-free lyophilized kit containing a specified amount of EDTMP (e.g., 35 mg) is reconstituted with a calibrated activity of sterile ¹⁷⁷LuCl₃ solution.[22]
-
Complexation: The solution is gently agitated and allowed to incubate at room temperature for approximately 30 minutes. During this time, the ¹⁷⁷Lu³⁺ ion chelates with the EDTMP ligand.[20]
-
Quality Control - Radiochemical Purity (RCP):
-
Rationale: This is the most critical QC test to ensure that the radionuclide has been successfully chelated by EDTMP. Free, unchelated ¹⁷⁷Lu will not target bone and contributes to unnecessary radiation dose to the patient.
-
Method: Paper chromatography is a simple and effective method.[20] A spot of the ¹⁷⁷Lu-EDTMP solution is applied to a chromatography strip.
-
System: A common system uses paper as the stationary phase and a suitable solvent (e.g., saline or a methanol/water mixture) as the mobile phase.
-
Separation: The stable ¹⁷⁷Lu-EDTMP complex will migrate with the solvent front, while the free ¹⁷⁷Lu³⁺ will remain at the origin.
-
Analysis: The strip is scanned using a radio-TLC scanner to quantify the radioactivity at the origin versus the solvent front.
-
Acceptance Criteria: The radiochemical purity should be greater than 99%.[20]
-
-
Sterility and Pyrogenicity: The final product must be tested for microbial contamination (sterility) and bacterial endotoxins (pyrogens) according to standard pharmacopeial methods before being deemed safe for human injection.[20]
Section 5: Conclusion and Future Outlook
EDTMP represents a significant advancement over its carboxylate analog, EDTA, for specific applications in medicine. Its unique phosphonate structure provides a powerful and inherent mechanism for targeting bone tissue, making it an ideal carrier for therapeutic radionuclides. The development of agents like ¹⁵³Sm-EDTMP and ¹⁷⁷Lu-EDTMP has provided a valuable tool for palliating debilitating bone pain in cancer patients, improving their quality of life.
The principles outlined in this guide—from the fundamental chemistry of chelation to the practicalities of synthesis and quality control—underscore the rationale behind EDTMP's success. As research continues into new radionuclides and combination therapies, the foundational role of bone-seeking phosphonate chelators like EDTMP is set to expand, promising further innovations in the field of targeted radionuclide therapy.
References
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Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. (2023). National Institutes of Health (NIH). [Link]
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EDTMP. (n.d.). Wikipedia. [Link]
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Ethylene Diamine Tetra (Methylene Phosphonic Acid) EDTMP. (n.d.). Shandong Kairui Chemistry Co.,Ltd. [Link]
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Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP. (2014). National Institutes of Health (NIH). [Link]
- Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid). (n.d.).
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PARS-EDTMP. (n.d.). Pars Isotope Co. [Link]
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Structures of EDTMP [ethylenediamine tetra (methylene phosphonic acid)] and 177 Lu-EDTMP complex. (2023). ResearchGate. [Link]
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Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. (n.d.). IRO Water Treatment. [Link]
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EDTMP – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Stability constants and dissociation rates of the EDTMP complexes of Samarium(III) and Yttrium(III). (2008). ResearchGate. [Link]
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Equilibriums of ethylenediamine-N,N,N',N'-tetrakis(methylenephosphonic) acid with copper(II), nickel(II), cobalt(II), zinc(II), magnesium(II), calcium(II), and iron(III) ions in aqueous solution. (1995). ACS Publications. [Link]
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Metastatic Bone Pain Palliation using 177Lu-Ethylenediaminetetramethylene Phosphonic Acid. (2014). National Institutes of Health (NIH). [Link]
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Ethylenediamine Tetramethylene Phosphonic Acid (EDTMPA). (n.d.). IRO Group Inc. [Link]
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Stability and Structure of Ethylenedinitrilopoly(methylphosphonate) Complexes of the Divalent Transition Metal Ions in Aqueous Solution. (2001). ResearchGate. [Link]
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Evaluation of the EDTMP freeze-dried kit for preparation of bone-seeking radiopharmaceuticals. (2006). OSTI.gov. [Link]
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Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP. (n.d.). INIS-IAEA. [Link]
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EDTA vs. DMPS: Choosing the Right Chelation Support. (n.d.). The Hydration Room. [Link]
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Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt (EDTMPS). (n.d.). Shandong Taihe Chemicals Co.,Ltd. [Link]
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EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications. (2024). Rimpro-India. [Link]
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[177Lu]Lu-EDTMP —a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients. (2025). PubMed Central. [Link]
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177Lu-EDTMP for Treatment of Bone Pain in Patients with Disseminated Skeletal Metastases. (2014). Journal of Nuclear Medicine Technology. [Link]
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Comparing Chelating Agents: Why EDTMPA Outperforms EDTA and DTPA in Key Industrial Scenarios. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An automated synthesis of 177Lu-EDTMP as an efficient bone-seeking therapeutic radiopharmaceutical. (2019). European Review for Medical and Pharmacological Sciences. [Link]
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EDTMP chelates with different radionuclides. 1. Preparation and investigation of EDTMP chelates with 153Sm, 177Lu, 99mTc, 51Cr, 113mLn, and 64Cu. (2007). International Atomic Energy Agency (IAEA). [Link]
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Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients' Pain Score Analysis and Personalized Dosimetry. (2021). Frontiers in Nuclear Medicine. [Link]
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Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)- and Fe(EDTMP)-. (2024). Semantic Scholar. [Link]
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Structural Characterization of Sm(III)(EDTMP). (2015). PubMed. [Link]
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Ethylenediaminetetra(methylenephosphonic acid). (n.d.). PubChem. [Link]
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Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)− and Fe(EDTMP)−. (2024). MDPI. [Link]
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An In-Depth Technical Guide to the Thermal and Chemical Stability of Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, stands as a cornerstone chelating agent in a multitude of scientific and industrial applications. From its use as a scale and corrosion inhibitor in industrial water treatment to its critical role as a ligand in radiopharmaceuticals for bone imaging and therapy, the performance and reliability of EDTMP are intrinsically linked to its stability under various stress conditions.[1] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermal and chemical stability of EDTMP. By delving into the fundamental principles that govern its degradation and presenting field-proven methodologies for its assessment, this document aims to equip you with the knowledge to confidently employ EDTMP in your applications, ensuring both efficacy and safety.
Physicochemical Properties of EDTMP: A Foundation for Stability
EDTMP is a nitrogenous organic polyphosphonic acid, representing the phosphonate analogue of the more widely known ethylenediaminetetraacetic acid (EDTA).[2][3] At room temperature, it exists as a white crystalline powder with a melting point in the range of 215-217°C.[1][4][5] Its solubility in water is limited, being less than 5% at room temperature; however, it readily dissolves in ammonia.[4][5] This fundamental understanding of its physical state and solubility is paramount when designing experimental protocols and formulation strategies.
| Property | Value | References |
| Appearance | White crystalline powder | [1][4][5] |
| Melting Point | 215-217°C | [1][4][5] |
| Solubility in Water | < 5% at room temperature | [4][5] |
| Solubility in Ammonia | Readily soluble | [4][5] |
Thermal Stability: Understanding the Limits of Heat
EDTMP is generally recognized for its good thermal stability, a property that makes it suitable for applications involving elevated temperatures. In aqueous solutions, it demonstrates excellent scale inhibition ability and stability up to 200°C.[1][6][7][8][9] However, in its solid, dry form, the thermal behavior of EDTMP is more nuanced, with decomposition occurring at temperatures slightly above its melting point.
Melting and Decomposition
The thermal decomposition of dry EDTMP has been reported to occur between 223-228°C.[1] The narrow window between its melting point (215-217°C) and decomposition temperature suggests that the molten state of EDTMP is not particularly stable and rapidly proceeds to degrade.[1] This is a critical consideration for any manufacturing or formulation process that involves heating solid EDTMP.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for quantitatively assessing the thermal stability of compounds like EDTMP.
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of EDTMP would be expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed as volatile fragments are released.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of EDTMP would show an endothermic peak corresponding to its melting, followed closely by an exothermic or complex series of peaks representing its decomposition.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of dry, crystalline EDTMP into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program: Heat the sample from ambient temperature to at least 300°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
Quantify the percentage of mass loss associated with each decomposition step.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of dry, crystalline EDTMP into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to at least 250°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.
-
Characterize the exothermic or complex endothermic/exothermic peaks associated with decomposition that follow the melting event.
-
Thermal Degradation Pathway
While a definitive, experimentally verified thermal degradation pathway for pure EDTMP is not extensively documented, theoretical studies on its metal complexes provide valuable insights. A study on the thermal decomposition of the Fe(EDTMP) complex suggests that the P-C bond is the most susceptible to cleavage.[10] This is attributed to the repulsion between the phosphonic acid groups and the inherent weakness of the P-C bond compared to the C-C and C-N bonds in the ethylenediamine backbone.[10] Based on this, a plausible, albeit hypothetical, thermal degradation pathway for EDTMP likely involves the initial cleavage of the methylenephosphonic acid moieties from the nitrogen atoms.
Chemical Stability: Reactivity in Solution
The chemical stability of EDTMP in aqueous solutions is a critical factor for its application in various fields, including drug development where formulations are often in liquid form. Its stability is influenced by factors such as pH, the presence of oxidizing or reducing agents, and exposure to light.
Hydrolytic Stability
EDTMP generally exhibits good hydrolytic stability.[11] However, its stability is pH-dependent. Studies have shown that the hydrolysis of EDTMP, leading to the formation of orthophosphate, is more pronounced at lower pH values and is accelerated at higher temperatures. This suggests that in acidic aqueous solutions, particularly when heated, the phosphonate groups are susceptible to cleavage from the methylene carbons.
The degradation of EDTMP under acidic or alkaline conditions can be monitored by measuring the formation of orthophosphate over time using established colorimetric methods or by chromatographic techniques to identify other degradation products.
Oxidative Stability
The phosphonate groups in EDTMP can be susceptible to oxidation. The degradation of EDTMP can be initiated by radical species.[12]
-
Photodegradation: The photodegradation of EDTMP is well-documented and serves as a model for its oxidative degradation. UV irradiation of aqueous EDTMP solutions leads to its decomposition, a process that is enhanced in the presence of iron.[13] The degradation proceeds through a radical-driven mechanism, with both hydroxyl and superoxide radicals contributing to the process.[12] The primary degradation products identified are iminodi(methylenephosphonic acid) (IDMP), ethylaminobis(methylenephosphonic acid) (EABMP), and amino(methylenephosphonic acid) (AMPA).[14][15]
-
Compatibility with Oxidizing Agents:
-
Hydrogen Peroxide: While direct studies on the reaction of EDTMP with hydrogen peroxide are limited, phosphonates can be used as stabilizers in hydrogen peroxide bleaching processes, suggesting a degree of compatibility under certain conditions.[13] However, the combination of UV radiation and hydrogen peroxide can accelerate the degradation of similar phosphonates.
-
Sodium Hypochlorite: There is a lack of specific data on the reaction between EDTMP and sodium hypochlorite. However, studies on the analogous compound, EDTA, have shown that it reacts with sodium hypochlorite, leading to a loss of available chlorine.[2] It is reasonable to infer that EDTMP would also be susceptible to oxidation by strong oxidizing agents like sodium hypochlorite.
-
Compatibility with Reducing Agents
Information regarding the compatibility of EDTMP with reducing agents is not extensively covered in the available literature. Generally, the phosphonate group is stable towards reduction. However, the overall stability of an EDTMP formulation in the presence of a reducing agent would depend on the specific agent, its concentration, and the formulation conditions (e.g., pH, temperature). Compatibility testing is recommended for specific applications.
Forced Degradation Studies: A Systematic Approach to Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance like EDTMP, identifying potential degradation products, and developing stability-indicating analytical methods.[16][17] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[17]
-
Acid Hydrolysis:
-
Dissolve EDTMP in 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 24, 48 hours).
-
Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve EDTMP in 0.1 M NaOH.
-
Heat the solution at 60°C for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve EDTMP in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation (in solution):
-
Dissolve EDTMP in water.
-
Heat the solution at a high temperature (e.g., 80°C) for a specified period.
-
-
Photodegradation:
-
Dissolve EDTMP in water.
-
Expose the solution to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to quantify the remaining EDTMP and detect the formation of degradation products.
-
LC-MS/MS can be used to identify the structure of the degradation products.
-
Conclusion: A Stable and Versatile Molecule with Defined Limits
Ethylenediamine tetra(methylene phosphonic acid) is a robust chelating agent with commendable thermal and chemical stability, making it a reliable choice for a wide range of applications. Its thermal stability in aqueous solutions up to 200°C is a significant advantage. However, in its solid form, care must be taken as its decomposition temperature is only slightly above its melting point. Chemically, while generally stable, its hydrolytic stability is compromised under acidic conditions, and it is susceptible to oxidative degradation, particularly through photolysis.
A thorough understanding of these stability characteristics, supported by empirical data from techniques like TGA, DSC, and forced degradation studies, is crucial for the successful development and application of EDTMP-based products. By recognizing its stability limits and degradation pathways, researchers and drug development professionals can optimize formulations, establish appropriate storage conditions, and ensure the safety and efficacy of their final products.
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- EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications. (2024).
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- Kuhn, R., et al. (2017). Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment.
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Shandong IRO Water Treatment Co,. Ltd. (n.d.). Pentasodium Salt of Ethylene Diamine Tetra (Methylene Phosphonic Acid) (EDTMP·Na5). Retrieved from [Link]
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- Kuhn, R., & Martienssen, M. (2017). Chemical structures of the phosphonates used in the degradation tests.
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- Nowack, B. (2017). Speciation and Chemical Reactions of Phosphonate Chelating Agents in Aqueous Media.
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Wikipedia. (n.d.). EDTMP. Retrieved from [Link]
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Shandong IRO Water Treatment Co,. Ltd. (n.d.). EDTMP·Na5. Retrieved from [Link]
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Water Technology. (n.d.). EDTMP.Na5,Pentasodium Salt of Ethylene Diamine Tetra. Retrieved from [Link]
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A Technical Guide to the Solubility of Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP)
Executive Summary
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a potent nitrogenous organic polyphosphonic acid renowned for its exceptional chelating and scale-inhibiting properties.[1][2] As the phosphonate analogue of EDTA, EDTMP exhibits superior performance, particularly under high-temperature and high-pressure conditions, making it indispensable in industrial water treatment, medical imaging, and electronics manufacturing.[1][3] The efficacy of EDTMP in these applications is fundamentally governed by its solubility characteristics in various solvent systems. This guide provides a comprehensive technical overview of EDTMP's solubility, focusing on aqueous and organic solvents, the critical influence of pH, and standardized methodologies for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of EDTMP's solution behavior.
The Physicochemical Basis of EDTMP Solubility
EDTMP is a polyprotic acid with eight acidic protons originating from its four phosphonic acid groups.[4] This structure confers a high topological polar surface area (237 Ų) and a large number of hydrogen bond donors (8) and acceptors (14), as computed by PubChem.[5]
Key molecular properties influencing solubility include:
-
Molecular Formula: C₆H₂₀N₂O₁₂P₄
-
Molecular Weight: 436.12 g/mol [5]
-
XLogP3-AA: -11.2, indicating extreme hydrophilicity[5]
The molecule's ability to exist in various ionization states across a wide pH range is the single most critical factor determining its aqueous solubility. At low pH, the phosphonic acid groups are largely protonated, limiting solubility. As pH increases, these groups deprotonate, transforming the molecule into a highly charged polyanion that readily dissolves in water.
Quantitative Solubility Profile of EDTMP
The solubility of EDTMP is highly dependent on the solvent and, particularly in aqueous media, the pH. The acid form of EDTMP is characterized by its low solubility in water at neutral and acidic pH.
Aqueous Solubility
In its acidic, powdered form, EDTMP is poorly soluble in water.[3] Multiple sources state its solubility at room temperature is less than 5%.[6][7] However, its solubility dramatically increases in alkaline conditions. It is readily soluble in ammonia solutions.[6][7] This is due to the deprotonation of the phosphonic acid groups, forming the highly water-soluble sodium salts (EDTMPS).[8] The pentasodium salt (EDTMP•Na5) and other sodium salts are often supplied as aqueous solutions and are described as being fully miscible with or dissolvable in water.[4][9]
Organic Solvent Solubility
Based on its highly polar nature and extremely low XLogP3-AA value, EDTMP is expected to be insoluble in most non-polar organic solvents. While specific quantitative data is scarce in the literature, its structure, rich in polar phosphonic acid groups, strongly disfavors interaction with non-polar media like hydrocarbons, ethers, and chlorinated solvents.
Summary of Solubility Data
The following table summarizes the available quantitative and qualitative data on EDTMP solubility.
| Solvent System | Temperature | pH | Solubility | Source(s) |
| Water | Room Temp. | Acidic/Neutral | < 5% (w/v) | [6][7] |
| Water | Room Temp. | Alkaline (e.g., in Ammonia) | "Easily dissolved" / High | [6][7] |
| Water (as Sodium Salt) | Room Temp. | Neutral/Alkaline | "Fully dissolved" / Miscible | [4][8][9] |
Experimental Determination of EDTMP Solubility
A robust and reproducible determination of solubility is critical for formulation development and environmental risk assessment. The internationally recognized OECD Test Guideline 105 provides a framework for this.[10][11][12] The Flask Method, suitable for substances with solubilities above 10⁻² g/L, is the most appropriate approach for EDTMP in aqueous solutions.[11]
Causality and Rationale of the Protocol
The objective is to determine the saturation mass concentration of EDTMP in a solvent under equilibrium conditions at a controlled temperature.[10]
-
Why control temperature? Solubility is temperature-dependent; for most solids, it increases with temperature.[13] A constant temperature (e.g., 20 °C) is essential for data comparability.[11]
-
Why ensure equilibrium? The system must reach a state where the rate of dissolution equals the rate of precipitation. Failing to reach equilibrium will result in an underestimation of the true solubility. This is validated by measuring the concentration at successive time intervals until it remains constant.
-
Why use a pure substance? Impurities can significantly alter the solubility of the target substance.[14] Using a high-purity (e.g., >99%) EDTMP sample is recommended.
-
Why is pH control critical? As established, EDTMP's ionization state and thus its aqueous solubility are directly tied to pH. The experiment must be conducted in a buffered solution at a defined pH to obtain meaningful and reproducible results.
Experimental Workflow Diagram
Caption: Workflow for EDTMP solubility determination via the Shake-Flask method.
Step-by-Step Protocol (OECD 105 Adaptation)
-
Preparation:
-
Prepare the desired solvent system (e.g., deionized water, 0.1 M phosphate buffer at pH 4, 7, and 11).
-
Weigh an amount of pure EDTMP powder sufficient to create a visible excess of solid after equilibrium is reached.
-
Add the solvent and excess EDTMP to several flasks to run replicates.
-
-
Equilibration:
-
Place the flasks in a constant-temperature shaker bath (e.g., 20 ± 0.5 °C).[11]
-
Stir the suspensions vigorously for an initial period (e.g., 24 hours).
-
Stop stirring and allow the mixture to settle for 24 hours to observe if solid EDTMP is still present.
-
Continue stirring. Preliminary studies should establish the time to equilibrium. A common approach is to sample after 24, 48, and 72 hours.
-
-
Phase Separation:
-
Once equilibrium is assumed, carefully withdraw an aliquot of the supernatant.
-
To remove undissolved microparticles, centrifuge the aliquot at high speed.
-
Filter the resulting supernatant through a non-adsorbing membrane filter (e.g., 0.45 µm PTFE or PVDF). This step is critical to prevent overestimation of solubility.
-
-
Analysis and Quantification:
-
The concentration of dissolved EDTMP in the clear filtrate must be determined using a validated analytical method.
-
Recommended Method: LC-MS/MS. Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity for phosphonates.[15] A selected ion monitoring (SIM) method using the mass-to-charge ratio (m/z) of 435 for the [M-H]⁻ ion of EDTMP is effective.
-
Alternative Method: ICP-OES/MS. Inductively Coupled Plasma - Optical Emission Spectrometry (or Mass Spectrometry) can be used to quantify the total phosphorus concentration, which can then be stoichiometrically converted back to EDTMP concentration. This is a robust method but is not specific if other phosphorus-containing compounds are present.
-
Analyze the samples taken at different time points. Equilibrium is confirmed if the last two measurements are statistically identical.
-
-
Calculation:
-
The final concentration is reported as the solubility of EDTMP under the specified conditions (e.g., in g/L or mg/L).
-
Conclusion
The solubility of Ethylenediamine tetra(methylene phosphonic acid) is a complex but predictable property dominated by its molecular structure and the pH of the aqueous medium. In its acid form, EDTMP has low water solubility (<5%). However, upon neutralization and conversion to its salt form, it becomes highly soluble. It is practically insoluble in non-polar organic solvents. For professionals in research and development, understanding the profound influence of pH is paramount for successful formulation, application, and analytical method development. The standardized OECD 105 flask method provides a reliable framework for generating precise solubility data, with LC-MS/MS being the preferred analytical technique for accurate quantification.
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Interaction of EDTMP with hydroxyapatite in bone tissue
An In-Depth Technical Guide to the Interaction of EDTMP with Hydroxyapatite in Bone Tissue
Introduction
Ethylenediamine Tetramethylene Phosphonic Acid (EDTMP) is a potent nitrogen-containing bisphosphonate, a class of drugs renowned for their high affinity for bone tissue.[1][2] The primary mineral component of bone is hydroxyapatite (HAp), a naturally occurring crystalline calcium phosphate that provides bone its rigidity.[3] The interaction between EDTMP and hydroxyapatite is the foundational principle behind its therapeutic efficacy in a range of skeletal diseases, from osteoporosis to the palliation of pain from bone metastases.[2][4]
This guide provides a comprehensive technical exploration of the molecular and cellular consequences of the EDTMP-hydroxyapatite interaction. We will dissect the chemical binding mechanisms, elucidate the subsequent biological cascade that leads to the inhibition of bone resorption, detail the key experimental methodologies used to characterize this interaction, and discuss its profound implications for the development of bone-targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, mechanism-centric understanding of this critical interaction.
Section 1: Fundamental Principles of the EDTMP-Hydroxyapatite Interaction
The remarkable specificity of EDTMP for bone tissue is not a biological phenomenon in the classical sense, but rather a direct consequence of its fundamental chemical affinity for the inorganic bone matrix.
The Molecular Players: EDTMP and Hydroxyapatite
EDTMP is a phosphonate analog of the well-known chelating agent EDTA.[5] Its structure features a central ethylenediamine backbone with four methylene phosphonic acid groups. This P-C-P backbone is a hallmark of bisphosphonates and is crucial for both its chemical stability and its high affinity for divalent cations like calcium.[1]
Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] forms a crystalline lattice structure. The surface of this crystal presents a dense arrangement of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, creating a highly charged environment that is ripe for electrostatic interaction.
The Binding Mechanism: A High-Affinity Chelation
The interaction between EDTMP and HAp is a powerful and specific adsorption process driven by chelation. The negatively charged phosphonate groups of EDTMP exhibit a very high affinity for the positively charged calcium ions exposed on the hydroxyapatite crystal surface.[1][6] This multidentate binding, where multiple phosphonate groups from a single EDTMP molecule coordinate with several calcium ions, creates an exceptionally stable complex.
The P-C-P structure acts as a stable anchor, allowing the molecule to bind tightly to the bone mineral surface.[1] Unlike the naturally occurring pyrophosphate (P-O-P), the P-C-P bond is resistant to enzymatic hydrolysis, which contributes to the long skeletal retention time of EDTMP, a period that can exceed ten years.[1][7] The precise three-dimensional arrangement of the phosphonate groups and the presence of the central nitrogen-containing backbone are key determinants of the binding efficacy and subsequent biological potency.[1][8]
Caption: Inhibition of the mevalonate pathway in osteoclasts by EDTMP.
Section 3: Methodologies for Characterizing the EDTMP-HAp Interaction
Quantifying the binding affinity and kinetics of EDTMP to hydroxyapatite is essential for preclinical development and for comparing the properties of different bisphosphonate candidates. The choice of methodology is dictated by the need to simulate physiological conditions while obtaining reproducible, quantitative data.
In Vitro Hydroxyapatite Binding Assay
This protocol provides a self-validating system to determine the relative binding affinity of a test compound (like EDTMP) by measuring its ability to compete with a radiolabeled probe for binding sites on a synthetic HAp matrix.
Protocol: Competitive HAp Binding Assay
-
Preparation of HAp Slurry:
-
Weigh 100 mg of synthetic hydroxyapatite powder into a 15 mL conical tube.
-
Add 10 mL of a physiologically relevant buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). The buffer choice is critical to maintain a stable pH, as HAp solubility is pH-dependent. [9] * Vortex thoroughly to create a homogenous 10 mg/mL slurry. Keep on a rotator to prevent settling.
-
-
Preparation of Reaction Tubes:
-
For each data point, pipette 500 µL of the HAp slurry into a 1.5 mL microcentrifuge tube.
-
Add a constant amount of a radiolabeled bisphosphonate tracer (e.g., [⁹⁹ᵐTc]Tc-MDP) to each tube. The concentration should be at or below its known dissociation constant (Kd) to ensure sensitivity.
-
Add varying concentrations of unlabeled EDTMP (the competitor). A serial dilution series spanning several orders of magnitude around the expected IC50 is required. Include a "no competitor" control.
-
-
Incubation and Separation:
-
Incubate the tubes at 37°C for a defined period (e.g., 60 minutes) on a rotator to reach binding equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the HAp.
-
Carefully collect a fixed volume of the supernatant (unbound fraction) from each tube for radioactive counting.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the supernatant samples using a gamma counter.
-
Calculate the percentage of the tracer bound at each EDTMP concentration.
-
Plot the percent bound tracer versus the log concentration of EDTMP and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.
-
Chromatographic and Spectroscopic Methods
For more detailed structural and affinity analysis, advanced instrumental techniques are employed.
-
Hydroxyapatite Chromatography: Fast Performance Liquid Chromatography (FPLC) using a column packed with HAp is a powerful tool for ranking the binding affinities of different bisphosphonates. [10]Compounds are eluted using a phosphate buffer gradient; molecules with higher affinity for the HAp stationary phase will have longer retention times. [10]This provides a direct comparison of relative binding strength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution NMR can provide atomic-level details about the interaction. [8][11]It can identify which specific phosphonate groups are involved in the binding and how the conformation of the EDTMP molecule changes upon adsorption to the HAp surface. [8]* X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to analyze the elemental composition and chemical state of the HAp surface before and after EDTMP adsorption. [12]It can confirm the presence of phosphorus and nitrogen from EDTMP on the surface and provide evidence of the chemical bonding between the phosphonate groups and surface calcium.
Caption: Experimental workflow for HAp competitive binding assay.
Section 4: Therapeutic Applications and Drug Development Insights
The robust and specific interaction of EDTMP with hydroxyapatite makes it an ideal vehicle for delivering therapeutic agents directly to bone, particularly to sites of high metabolic activity such as metastatic lesions.
EDTMP as a Bone-Seeking Radiopharmaceutical Carrier
The primary clinical application of EDTMP is as a chelator for therapeutic radionuclides. [13]When complexed with beta- or alpha-emitting isotopes like Lutetium-177 (¹⁷⁷Lu) or Samarium-153 (¹⁵³Sm), the resulting compound ([¹⁷⁷Lu]Lu-EDTMP or [¹⁵³Sm]Sm-EDTMP) becomes a targeted radiopharmaceutical. [14][15][16] Rationale for Use in Bone Metastases:
-
Targeted Delivery: Following intravenous administration, the radiolabeled EDTMP complex clears rapidly from the blood and accumulates preferentially at sites of active bone remodeling and high osteoblastic activity, which are characteristic of osteoblastic bone metastases. [17][18]* Localized Cytotoxicity: The radionuclide delivers a high dose of cytotoxic radiation directly to the tumor cells and surrounding microenvironment, leading to tumor cell death and pain relief. [17]* Palliative Efficacy: This approach has proven to be a safe and effective method for the palliation of bone pain in patients with disseminated skeletal metastases from cancers such as prostate and breast cancer. [4][19]
Radiopharmaceutical Radionuclide Key Emissions Clinical Indication Reported Efficacy (Pain Relief) [¹⁵³Sm]Sm-EDTMP Samarium-153 β⁻ (0.81 MeV max), γ (103 keV) Painful osteoblastic bone metastases 70-92% overall response rate [4][15] | [¹⁷⁷Lu]Lu-EDTMP | Lutetium-177 | β⁻ (0.50 MeV max), γ (113, 208 keV) | Painful osteoblastic bone metastases | Significant pain relief, improved mobility [16][19]|
Considerations for Drug Development
The EDTMP-HAp interaction provides a powerful platform for bone-targeted drug delivery. Key considerations for developing new therapies based on this principle include:
-
Balancing Affinity and Turnover: While high affinity is desirable for targeting, excessively strong binding could lead to very long skeletal retention. In diseases with high bone turnover, this is beneficial. However, in conditions with low turnover, it could lead to the over-suppression of normal bone remodeling and potential side effects like atypical femoral fractures. [20]* Structural Modification: The core EDTMP structure can be modified to alter its properties. For instance, changing the side chains can dramatically alter antiresorptive potency without losing the fundamental bone-homing capability of the P-C-P backbone. [1]This allows for the fine-tuning of a drug's biological activity.
-
Linker Chemistry: When using EDTMP as a carrier, the chemistry used to attach a payload (e.g., a radionuclide, a cytotoxic drug, or a fluorescent probe) is critical. The linker must be stable in circulation but allow for the effective action of the payload once localized to the bone.
Conclusion
The interaction between EDTMP and hydroxyapatite is a prime example of how fundamental principles of chemistry can be leveraged for highly specific and effective therapeutic interventions. The strong, durable binding of the phosphonate groups to the bone mineral matrix serves as the critical first step in a cascade that leads to the targeted inhibition of osteoclasts or the delivery of therapeutic payloads to diseased bone tissue. A thorough understanding of this interaction, from the molecular chelation at the crystal surface to the intracellular enzymatic inhibition, is indispensable for researchers and developers working to create the next generation of treatments for skeletal diseases. Future work will likely focus on developing novel bisphosphonate conjugates that expand the therapeutic utility of this remarkable bone-targeting system.
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An In-depth Technical Guide on the Environmental Fate and Degradation of EDTMP
Foreword: Understanding the Environmental Journey of a Workhorse Chelant
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a potent phosphonate chelating agent, indispensable in numerous industrial applications, from water treatment to detergents and beyond.[1][2][3] Its efficacy lies in its remarkable ability to sequester metal ions, preventing scale formation and corrosion, thereby enhancing the efficiency and lifespan of critical infrastructure.[3][4] However, the very properties that make EDTMP a valuable industrial tool—its stability and strong metal-binding capacity—raise important questions about its behavior and persistence upon release into the environment. This guide provides a comprehensive technical overview of the environmental fate and degradation of EDTMP, designed for researchers, environmental scientists, and professionals in drug development and chemical manufacturing. We will delve into the primary degradation pathways, the analytical methodologies for its detection, and the key factors influencing its transformation in aquatic and terrestrial ecosystems.
Introduction to EDTMP: Properties and Environmental Entry Points
EDTMP is a nitrogenous organic polyphosphonic acid, the phosphonate analogue of the more widely known EDTA.[4] It is typically used as a sodium salt due to its enhanced water solubility.[4][5] Key properties include high thermal and chemical stability, making it effective at temperatures up to 200°C.[5][6] Its primary function is to form stable complexes with a wide range of metal ions, thereby preventing their precipitation and deposition as scale.[4]
The widespread use of EDTMP in industrial and household applications leads to its introduction into wastewater streams.[7] While wastewater treatment plants (WWTPs) are the primary conduits for its entry into the aquatic environment, direct discharge from industrial facilities also contributes to its environmental load. Due to its persistence, EDTMP can be detected in various environmental compartments, including surface waters, sediments, and soils.[8]
Core Degradation Pathways: A Mechanistic Exploration
The environmental degradation of EDTMP is a complex process governed by several abiotic and biotic mechanisms. The relative importance of each pathway is influenced by a multitude of environmental factors, including sunlight intensity, pH, the presence of metal ions, and microbial activity.
Photodegradation: The Dominant Abiotic Route
Photodegradation, or photolysis, is widely considered the most significant abiotic degradation pathway for EDTMP in the aquatic environment.[1][9][10] This process is primarily driven by ultraviolet (UV) radiation from sunlight.
Mechanism of Photodegradation: The photodegradation of EDTMP is a radical-driven process, involving both hydroxyl (•OH) and superoxide (O₂•⁻) radicals.[9][11] The presence of certain metal ions, particularly iron, can significantly enhance the rate of photodegradation.[12] The initial step in the photochemical conversion of EDTMP is believed to be a heterolytic cleavage of the intramolecular C-N bond.[13]
Degradation Products: Laboratory-scale studies simulating UV irradiation have shown that EDTMP can be degraded within 30 minutes.[1][13] The primary degradation product identified is iminodi(methylenephosphonic acid) (IDMP).[9][13] Other notable intermediates include ethylaminobis(methylenephosphonic acid) (EABMP) and amino(methylenephosphonic acid) (AMPA).[9][13] Ultimately, these intermediates are further mineralized to carbon dioxide (CO₂).[9][13]
Factors Influencing Photodegradation:
-
pH: The rate of photodegradation is pH-dependent, with studies showing higher degradation rates at acidic to neutral pH (3 and 5-6) compared to alkaline conditions (pH 10).[12]
-
Metal Ions: The presence of iron significantly accelerates the photodegradation of EDTMP.[12] Conversely, alkaline earth metals like calcium (Ca²⁺) and magnesium (Mg²⁺) can inhibit the degradation process.[11]
-
System Configuration: The geometry and volume of the system, as well as the presence of a cooling mechanism, can influence the dominant radical species and the overall degradation half-life.[9][10]
Biodegradation: A Slower but Significant Process
While EDTMP is generally considered to be poorly biodegradable, certain microbial communities have demonstrated the ability to degrade it, particularly in environments with long retention times and specific conditions.[14]
Microbial Action: The biodegradation of EDTMP is often initiated by bacteria that can utilize phosphonates as a phosphorus or carbon source. The C-P lyase pathway is a key enzymatic route for cleaving the stable carbon-phosphorus bond in phosphonates. Some bacterial strains, such as Delftia sp., have been shown to preferentially degrade EDTMP.[7] The presence of other organic matter and nutrients can influence the rate and extent of biodegradation.
Biodegradation Products: Similar to photodegradation, biodegradation of EDTMP is expected to produce smaller aminophosphonate intermediates before eventual mineralization.
Other Abiotic Pathways: Hydrolysis and Sorption
Hydrolysis: Due to the stable C-P bond, hydrolysis of EDTMP is generally considered a very slow process under typical environmental conditions and is not a major degradation pathway.
Sorption: Sorption to soil and sediment particles can significantly influence the environmental fate of EDTMP by reducing its mobility and bioavailability.[15] The extent of sorption is dependent on the physicochemical properties of the soil or sediment, such as organic carbon content, clay content, and pH.[16][17] While sorption can remove EDTMP from the water column, it can also lead to its accumulation in sediments, creating a long-term reservoir of the compound.[8]
Experimental Protocols for Studying EDTMP Degradation
To provide a practical understanding of how the environmental fate of EDTMP is investigated, this section outlines key experimental methodologies.
Photodegradation Studies: A Step-by-Step Workflow
Objective: To determine the rate and pathway of EDTMP photodegradation under controlled laboratory conditions.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of EDTMP of a known concentration in deionized water. The concentration should be environmentally relevant, if possible.
-
Reactor Setup: Place the EDTMP solution in a quartz photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp) that simulates the solar spectrum.[12] The reactor should have a system for temperature control.
-
Irradiation: Irradiate the solution for a defined period, taking samples at regular intervals.
-
Sample Analysis: Analyze the samples for the concentration of EDTMP and its degradation products using appropriate analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or ³¹P-NMR.[1][13]
-
Data Analysis: Calculate the degradation rate and half-life of EDTMP. Identify and quantify the major degradation products to elucidate the degradation pathway.
Diagram: Experimental Workflow for EDTMP Photodegradation Study
Caption: Workflow for a typical laboratory photodegradation experiment of EDTMP.
Biodegradation Assessment: A Standardized Approach
Objective: To evaluate the biodegradability of EDTMP by a specific microbial consortium or in a particular environmental matrix (e.g., activated sludge).
Methodology:
-
Inoculum Preparation: Obtain a suitable microbial inoculum, such as activated sludge from a WWTP or a specific bacterial strain known to degrade phosphonates.[7]
-
Test System Setup: In a series of flasks, combine a mineral salt medium, the microbial inoculum, and EDTMP as the sole phosphorus or carbon source. Include control flasks (without inoculum, without EDTMP) to account for abiotic degradation and endogenous microbial activity.
-
Incubation: Incubate the flasks under controlled conditions (temperature, shaking) for an extended period (e.g., 28 days).
-
Monitoring: At regular intervals, measure parameters such as the concentration of EDTMP, the formation of degradation products, and microbial growth (e.g., optical density).[18]
-
Data Interpretation: Calculate the percentage of EDTMP degraded over the incubation period to determine its biodegradability.
Diagram: Logical Flow of an EDTMP Biodegradation Test
Caption: A simplified logical flow for assessing the biodegradability of EDTMP.
Analytical Methods for Environmental Monitoring
Accurate and sensitive analytical methods are crucial for determining the concentration of EDTMP and its degradation products in complex environmental matrices.
Sample Preparation
Given the low concentrations of EDTMP typically found in the environment, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a commonly used technique for extracting and concentrating EDTMP from water samples.[19][20]
Instrumental Analysis
The primary analytical techniques for the quantification of EDTMP and its metabolites include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the method of choice due to its high sensitivity and selectivity, allowing for the detection of trace levels of EDTMP and its degradation products in environmental samples.[19][21]
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique is particularly useful for identifying and quantifying phosphorus-containing compounds, providing structural information about EDTMP and its phosphonate degradation products.[1][13]
Data Presentation: A Summary of Key Findings
The following tables summarize quantitative data from various studies on the environmental fate of EDTMP.
Table 1: Photodegradation Half-lives of EDTMP under Different Conditions
| System Configuration | pH | Presence of Iron (3.6 µM) | Half-life (minutes) | Reference |
| System 1 (Direct Cooling) | - | - | 14.09 ± 0.15 | [9] |
| System 2 (No Cooling) | - | - | 4.75 ± 0.05 | [9] |
| System 3 (Gas-tight) | - | - | 5.02 ± 0.20 | [9] |
| Medium Pressure Hg Lamp | 3 | No | 15 - 35 | [12] |
| Medium Pressure Hg Lamp | 3 | Yes | 5 - 10 | [12] |
| Medium Pressure Hg Lamp | 5-6 | No | 10 - 35 | [12] |
| Medium Pressure Hg Lamp | 5-6 | Yes | 5 - 15 | [12] |
| Medium Pressure Hg Lamp | 10 | No | 50 - 75 | [12] |
| Medium Pressure Hg Lamp | 10 | Yes | 35 - 60 | [12] |
Table 2: Major Photodegradation Products of EDTMP
| Degradation Product | Abbreviation | Role in Degradation Pathway |
| Iminodi(methylenephosphonic acid) | IDMP | Primary degradation product |
| Ethylaminobis(methylenephosphonic acid) | EABMP | Intermediate product |
| Amino(methylenephosphonic acid) | AMPA | Intermediate product |
Environmental Risk and Concluding Remarks
The environmental fate of EDTMP is a multifaceted issue. While photodegradation appears to be a relatively rapid process under favorable conditions, the persistence of EDTMP in the absence of sunlight and its potential to accumulate in sediments warrant careful consideration.[8] The formation of intermediate degradation products, such as AMPA, which is also a metabolite of the herbicide glyphosate, adds another layer of complexity to its environmental risk assessment.[12]
Future research should focus on elucidating the biodegradation pathways of EDTMP in more detail, particularly in soil and sediment environments. Furthermore, the development of more advanced and cost-effective analytical methods will be crucial for comprehensive environmental monitoring. A thorough understanding of the environmental fate of EDTMP is essential for developing sustainable practices in its industrial use and for mitigating its potential impact on aquatic and terrestrial ecosystems.
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An In-Depth Technical Guide to the Synthesis and Characterization of Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of EDTMP in Science and Industry
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a powerful chelating agent and a cornerstone of various industrial and medicinal applications.[1][2] As the phosphonate analogue of the well-known Ethylenediaminetetraacetic acid (EDTA), EDTMP exhibits superior capabilities in sequestering a wide range of metal ions.[3][4] Its robust chemical and thermal stability, coupled with its exceptional scale and corrosion inhibition properties, have solidified its importance in industrial water treatment for cooling systems and boilers.[1][5] Beyond these applications, EDTMP serves as a critical component in detergents, the electronics industry, and notably, in the medical field as a carrier for radioelements in both diagnostic and therapeutic agents, such as in the anti-cancer drug Samarium (¹⁵³Sm) lexidronam.[2][3][6] This guide provides a comprehensive overview of the synthesis and characterization of EDTMP, offering a foundational understanding for researchers and professionals working with this versatile compound.
I. The Synthesis of EDTMP: A Modified Mannich-Type Reaction
The primary and most widely adopted method for synthesizing EDTMP is a modified Mannich-type reaction, also known as the Moedritzer-Irani reaction.[6][7] This one-step synthesis is valued for its efficiency and scalability. The reaction involves the condensation of ethylenediamine, phosphorous acid, and formaldehyde in the presence of a strong acid, typically hydrochloric acid (HCl).[7]
The Underlying Chemistry: A Step-by-Step Mechanistic Look
The Moedritzer-Irani reaction proceeds through the formation of a Schiff base intermediate. The formaldehyde reacts with the primary amine groups of ethylenediamine to form a reactive species that is then attacked by the phosphorous acid. This process is repeated for all four available N-H bonds on the ethylenediamine molecule, resulting in the tetra-substituted phosphonic acid. The acidic medium is crucial for catalyzing the reaction and ensuring the complete phosphonomethylation of the amine.
Diagram of the EDTMP Synthesis Pathway
A simplified representation of the Moedritzer-Irani reaction for the synthesis of EDTMP.
A Validated Protocol for the Synthesis of EDTMP
The following protocol outlines a standard laboratory procedure for the synthesis of EDTMP.[7]
Materials:
-
Ethylenediamine
-
Phosphorous Acid
-
Formaldehyde (37% solution)
-
Hydrochloric Acid (37%)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine deionized water and concentrated hydrochloric acid.
-
Addition of Reactants: To this acidic solution, add ethylenediamine and phosphorous acid. Stir the mixture until all solids have dissolved.
-
Initial Reflux: Heat the mixture to reflux and maintain this temperature for approximately 2 hours.
-
Formaldehyde Addition: After the initial reflux period, slowly add the formaldehyde solution dropwise to the reaction mixture.
-
Final Reflux: Continue to reflux the resulting mixture for an additional 4 hours to ensure the reaction goes to completion.
-
Cooling and Precipitation: After the reflux is complete, allow the solution to cool to room temperature. The EDTMP product will precipitate out of the solution as a white solid.
-
Isolation and Purification: The precipitated EDTMP can be isolated by vacuum filtration. Further purification can be achieved through recrystallization. A common method involves dissolving the crude product in an ammonium hydroxide solution and then reprecipitating it by adding the solution to a refluxing solution of 3N HCl.[8][9][10] The purified product is then washed with water and dried.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Appearance | White crystalline powder | [2][11] |
| Molecular Formula | C₆H₂₀N₂O₁₂P₄ | [2] |
| Molecular Weight | 436.13 g/mol | [2] |
| Melting Point | 215-217 °C | [12] |
| Solubility in Water | Limited (<5% at room temperature) | [3] |
II. Characterization of EDTMP: Ensuring Purity and Structural Integrity
Thorough characterization of the synthesized EDTMP is paramount to confirm its identity, purity, and suitability for its intended application. A multi-technique approach is typically employed, combining spectroscopic and chromatographic methods.
Spectroscopic Analysis: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of EDTMP. Both ¹H NMR and ³¹P NMR are routinely used.
-
¹H NMR: Provides information on the different types of protons present in the molecule and their connectivity.
-
³¹P NMR: Is particularly useful for confirming the presence of the phosphonate groups and for identifying any phosphorus-containing impurities.[8] The chemical shift in ³¹P NMR is also sensitive to the pH of the solution.[13][14]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the EDTMP molecule.[15]
-
Characteristic IR Bands: Key absorption bands for EDTMP include those corresponding to the P=O and P-O bonds of the phosphonate groups, as well as the N-H and C-H bonds.[15] The broad O-H stretching band is also a prominent feature.
Chromatographic Techniques: Assessing Purity
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the synthesized EDTMP.
-
Methodology: A suitable HPLC method will separate the EDTMP from any unreacted starting materials or byproducts. The purity is then quantified by comparing the peak area of the EDTMP to the total area of all peaks in the chromatogram.
Workflow for EDTMP Characterization
A flowchart illustrating the key steps in the characterization of synthesized EDTMP.
III. Self-Validation and Trustworthiness in EDTMP Synthesis and Analysis
The protocols described herein are designed to be self-validating. The successful synthesis of EDTMP is confirmed by the subsequent characterization data. For instance, the expected molecular weight and functional groups identified by spectroscopic methods should align with the theoretical values for EDTMP. Similarly, a high purity level determined by HPLC provides confidence in the efficiency of the synthesis and purification process. By employing these complementary analytical techniques, researchers can ensure the quality and reliability of their synthesized EDTMP.
IV. Conclusion: A Foundation for Innovation
This guide has provided a detailed overview of the synthesis and characterization of EDTMP, grounded in established scientific principles and methodologies. A thorough understanding of these core processes is essential for researchers and professionals seeking to leverage the unique properties of EDTMP in their respective fields. From advancing water treatment technologies to developing novel radiopharmaceuticals, the ability to reliably synthesize and characterize high-purity EDTMP is a critical first step towards innovation.
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Introduction to EDTMP: A Powerful Polyphosphonic Acid
An In-Depth Technical Guide to Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP) for Researchers and Drug Development Professionals
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a nitrogenous organic polyphosphonic acid that serves as a potent chelating agent.[1][2] Structurally, it is the phosphonate analog of the well-known aminopolycarboxylic acid, ethylenediaminetetraacetic acid (EDTA).[1] While sharing a similar structural backbone with EDTA, the replacement of carboxylic acid groups with phosphonic acid moieties grants EDTMP superior metal ion chelation capabilities, particularly for certain divalent and trivalent metal ions.[3][4][5][6] Its robust chemical stability, thermal tolerance, and strong affinity for metallic cations have established it as a critical component in diverse fields, ranging from industrial water treatment to the cutting edge of nuclear medicine and drug development.[7]
This guide provides a comprehensive technical overview of EDTMP, focusing on its fundamental properties, synthesis, mechanism of action, and, most notably, its pivotal role as a carrier molecule in radiopharmaceuticals for the treatment of bone metastases.[8][9]
Core Physicochemical Properties of EDTMP
The foundational characteristics of EDTMP are summarized below. These properties are critical for its handling, formulation, and application in both research and industrial settings.
| Property | Value | Source(s) |
| CAS Number | 1429-50-1 | [1][2][3][4][10] |
| Molecular Formula | C₆H₂₀N₂O₁₂P₄ | [2][3][6][10] |
| Molecular Weight | 436.13 g/mol | [3][4][6] |
| Appearance | White crystalline powder | [3][4] |
| Solubility | Poorly soluble in water (<5% at room temp.); readily soluble in ammonia. Its sodium salts exhibit good water solubility. | [1][3][4] |
| Melting Point | 215-217 °C | [3][4] |
Chemical Structure and Chelation Mechanism
EDTMP's function is intrinsically linked to its molecular architecture. The molecule features an ethylenediamine core with two nitrogen atoms, each bonded to two methylenephosphonic acid groups. This arrangement provides multiple coordination sites—two nitrogen atoms and the oxygen atoms of the four phosphonate groups—allowing it to form highly stable, cage-like complexes with metal ions.
The phosphonate groups are particularly effective ligands, and their presence gives EDTMP an exceptionally high capacity for chelating metal ions.[4] Its complexing constant with copper (Cu²⁺) is the largest among all common chelating agents, including EDTA.[3][5][6] This strong binding affinity prevents metal ions from participating in unwanted chemical reactions, such as scale formation in industrial settings, and is the key to its utility in medicine.[7] In drug development, this chelation is exploited to securely bind therapeutic radioisotopes, preventing their premature release in vivo and ensuring they reach the target tissue.[11][12]
Caption: Chemical structure of EDTMP.
Synthesis of EDTMP: A Modified Mannich Reaction
EDTMP is commonly synthesized via a modified Mannich-type reaction, a well-established method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[8] The causality behind this choice of reaction is its efficiency in forming the crucial carbon-nitrogen bonds and attaching the phosphonate groups in a single, well-controlled process.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is adapted from published methodologies for the synthesis of EDTMP.[8]
Step 1: Reagent Preparation
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 100 mL of water and 50 mL of 37% hydrochloric acid (HCl).
-
To this acidic solution, add 0.1 mol of ethylenediamine and 0.4 mol of phosphorous acid. The HCl acts as a catalyst and ensures the reaction medium is sufficiently acidic.
Step 2: Initial Reflux
-
Stir the mixture to dissolve the solids completely.
-
Heat the mixture to reflux and maintain for 2 hours. This step allows for the initial protonation and activation of the reactants.
Step 3: Formaldehyde Addition
-
After the initial reflux period, add 0.4 mol of formaldehyde (37% solution) dropwise to the reaction mixture. The controlled addition is crucial to manage the exothermic nature of the reaction and ensure uniform mixing.
Step 4: Final Reflux and Completion
-
Once the formaldehyde addition is complete, continue to reflux the resulting mixture for an additional 4 hours. This drives the reaction to completion, forming the tetra-substituted phosphonic acid.
Step 5: Cooling and Isolation
-
After the reflux period, allow the solution to cool to room temperature. The crude EDTMP product will precipitate out of the solution as a white solid.
-
The solid can be collected by filtration, washed with cold water to remove residual acid and unreacted starting materials, and then dried.
Step 6: Purification (Optional)
-
For high-purity applications, such as radiopharmaceutical preparation, the crude product can be further purified. A common method involves dissolving the crude EDTMP in aqueous ammonia to form the ammonium salt, filtering out any insoluble impurities, and then re-precipitating the purified EDTMP by adding the filtrate to refluxing HCl.[13][14]
Caption: Workflow for the synthesis of EDTMP.
Core Application: Ligand in Bone-Targeting Radiopharmaceuticals
The most significant application of EDTMP in drug development is its use as a chelating ligand for therapeutic radioisotopes to treat painful bone metastases.[9] Bone metastases are a common and debilitating complication of cancers such as prostate, breast, and lung cancer.[15][16]
Mechanism of Action
-
Chelation: A therapeutic radionuclide, such as Samarium-153 (¹⁵³Sm) or Lutetium-177 (¹⁷⁷Lu), is stably chelated by EDTMP.[8][9] This forms a radiopharmaceutical complex, for instance, ¹⁵³Sm-EDTMP (known commercially as Quadramet®).[12][17]
-
Systemic Administration: The radiopharmaceutical is administered intravenously.[11]
-
Bone Targeting: The EDTMP complex has a high affinity for hydroxyapatite, the mineral component of bone.[15] It preferentially accumulates at sites of high bone turnover, such as metastatic lesions, where there is active bone formation and remodeling.[11][15] Uptake in cancerous bone lesions can be five times higher than in normal bone.[15]
-
Therapeutic Effect: Once localized at the tumor site, the chelated radioisotope decays, emitting cytotoxic beta particles.[15][18] These particles have a short range in tissue (e.g., 1-2 mm for ¹⁵³Sm), delivering a high, localized dose of radiation to the tumor cells while sparing much of the surrounding healthy tissue, including the sensitive bone marrow.[15] This targeted radiation destroys cancer cells, leading to pain relief and improved quality of life for the patient.[9][16]
The choice of radionuclide is critical. Both ¹⁵³Sm and ¹⁷⁷Lu emit therapeutic beta particles and also low-energy gamma photons, which allows for scintigraphic imaging to verify the biodistribution of the drug and confirm its uptake in the targeted lesions.[12][18]
Key Experimental Protocol: Preparation of a ¹⁷⁷Lu-EDTMP Radiopharmaceutical Kit
The development of ready-to-use kits simplifies the preparation of radiopharmaceuticals in a clinical setting. The following protocol outlines the preparation of a lyophilized EDTMP kit for labeling with Lutetium-177.[8][19]
Objective: To prepare a sterile, lyophilized kit containing EDTMP for the instant, one-step labeling with ¹⁷⁷LuCl₃ solution to form the ¹⁷⁷Lu-EDTMP complex with high radiochemical purity.
Materials:
-
Synthesized, high-purity EDTMP
-
Sodium bicarbonate (for pH adjustment)
-
Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
¹⁷⁷LuCl₃ solution (from a radionuclide generator or supplier)
Methodology:
Step 1: Formulation of the Kit
-
Prepare a solution by dissolving a specific amount of EDTMP and sodium bicarbonate in WFI. The exact amounts must be optimized to ensure that upon addition of the ¹⁷⁷LuCl₃ solution, the final pH is suitable for stable complex formation (typically near neutral).
-
Dispense the solution into sterile vials under aseptic conditions.
Step 2: Lyophilization (Freeze-Drying)
-
Freeze the vials and their contents.
-
Place the frozen vials in a lyophilizer to sublime the water under vacuum. This process results in a sterile, dry powder mixture of EDTMP and buffer, which has a long shelf life.[8]
Step 3: Radiolabeling (Reconstitution)
-
At the time of use, a specific volume of sterile ¹⁷⁷LuCl₃ solution is injected directly into the lyophilized EDTMP kit vial.
-
The vial is gently agitated to dissolve the powder. The chelation reaction occurs rapidly.
-
Allow the mixture to incubate at room temperature for a set period (e.g., 30 minutes) to ensure complete complexation.[8]
Step 4: Quality Control
-
Before administration, the final product must undergo quality control tests.
-
Radiochemical Purity: This is the most critical test. It is typically performed using paper chromatography. A small spot of the ¹⁷⁷Lu-EDTMP solution is placed on a chromatography strip, which is then developed in a suitable solvent. The free ¹⁷⁷Lu³⁺ will move at a different rate than the chelated ¹⁷⁷Lu-EDTMP complex. The strip is then scanned with a radiation detector to quantify the percentage of radioactivity in the desired complex form. A radiochemical purity of >99% is typically required.[8]
-
Sterility and Pyrogenicity: The final product must be confirmed to be sterile and free of pyrogens (fever-inducing substances) to ensure patient safety.[8]
Conclusion
Ethylenediamine tetra(methylene phosphonic acid) is a molecule of significant scientific and therapeutic importance. Its fundamental properties, particularly its CAS Number 1429-50-1 and Molecular Weight of 436.13 g/mol , are the starting points for its application.[2][3][4][6][10] Beyond its industrial uses, EDTMP's exceptional ability to chelate radiometals has made it an indispensable tool in nuclear medicine. Its role as the backbone of bone-targeting radiopharmaceuticals like ¹⁵³Sm-EDTMP and ¹⁷⁷Lu-EDTMP has provided a valuable therapeutic option for palliative care in cancer patients, demonstrating a powerful synergy of coordination chemistry and nuclear physics in modern drug development.[9][15]
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Acidity and dissociation constants of EDTMP
An In-Depth Technical Guide to the Acidity and Dissociation Constants of Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP)
Executive Summary
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a powerful chelating agent and the phosphonate analog of the well-known ethylenediaminetetraacetic acid (EDTA).[1][2] Its robust ability to form stable complexes with a wide range of metal ions has established its importance in diverse fields, from industrial water treatment to nuclear medicine, particularly in the development of therapeutic radiopharmaceuticals for bone pain palliation.[3][4][5] The efficacy and behavior of EDTMP in these applications are fundamentally governed by its acid-base properties. As a polyprotic acid with eight dissociable protons, understanding its complex protonation equilibria is critical for researchers, chemists, and drug development professionals.
This technical guide provides a comprehensive exploration of the acidity and dissociation constants (pKa values) of EDTMP. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and the experimental methodologies used to characterize it. We will delve into the theoretical underpinnings of its polyprotic nature, present a consolidated view of its reported dissociation constants, and provide a detailed, self-validating experimental protocol for their determination via potentiometric titration. The guide is designed to equip scientists and researchers with the foundational knowledge and practical insights required to effectively utilize and study EDTMP in their work.
Introduction to Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP)
Chemical Structure and Properties
EDTMP is a nitrogenous organic polyphosphonic acid with the chemical formula C₆H₂₀N₂O₁₂P₄.[1][6] Its structure features a central ethylenediamine backbone connecting two nitrogen atoms, with each nitrogen being substituted by two methylenephosphonic acid groups (-CH₂PO(OH)₂).
Key Properties:
-
Molecular Weight: 436.12 g/mol .[6]
-
Solubility: It has limited solubility in pure water but is readily dissolved in alkaline solutions, such as aqueous ammonia.[1][7][8]
-
Chelation: EDTMP is a formidable chelating agent, capable of dissociating into eight positive-negative ions, allowing it to form highly stable, water-soluble complexes with numerous metal ions.[9] Its complexing ability, particularly for copper, is known to be superior to that of EDTA.[7][8]
Significance in Research and Drug Development
The unique properties of EDTMP make it invaluable in several high-stakes applications:
-
Radiopharmaceuticals: EDTMP is a preferred carrier molecule for radiolanthanides.[3][5] The complex Samarium-153 EDTMP (¹⁵³Sm-EDTMP), marketed as Lexidronam, is a clinically approved radiopharmaceutical used for the palliative treatment of pain from osteoblastic bone metastases.[3][4] The ligand's high affinity for bone mineral (hydroxyapatite) ensures targeted delivery of cytotoxic radiation to sites of active bone turnover.[6]
-
Industrial Water Treatment: In industrial settings, EDTMP serves as a highly effective scale and corrosion inhibitor, even at elevated temperatures (up to 200°C).[1][9][10] Its ability to sequester metal ions prevents the precipitation of mineral scales, thereby protecting boilers and cooling water systems.[10]
-
Diagnostics: The complexation of EDTMP with various radionuclides, such as Gallium-68 (⁶⁸Ga), is explored for diagnostic imaging applications in nuclear medicine.[6]
The Polyprotic Nature of EDTMP
The functionality of EDTMP is intrinsically linked to its behavior as a polyprotic acid. The molecule possesses eight acidic protons: two from each of the four phosphonic acid groups (-PO(OH)₂) and the potential for protonation of the two tertiary amine nitrogens. This structure allows EDTMP to exist in various protonation states depending on the pH of the solution.
Fundamental Concepts of Acidity and Dissociation
The acidity of each functional group is defined by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa (-log₁₀Ka). A lower pKa value signifies a stronger acid. For a polyprotic acid like EDTMP (represented as H₈L), dissociation occurs in a stepwise manner, with each step characterized by a unique pKa value:
H₈L ⇌ H₇L⁻ + H⁺ (pKa₁) H₇L⁻ ⇌ H₆L²⁻ + H⁺ (pKa₂) ... HL⁷⁻ ⇌ L⁸⁻ + H⁺ (pKa₈)
The first protons to dissociate are the most acidic (lowest pKa), originating from the phosphonic acid groups. Subsequent deprotonation becomes progressively less favorable (higher pKa) due to the increasing negative charge on the molecule, which electrostatically attracts the remaining protons. The final protons to be removed are typically those associated with the nitrogen atoms, which are the most basic sites on the molecule.
Stepwise Deprotonation of EDTMP
The deprotonation sequence of EDTMP is complex, involving the phosphonic acid groups and the amine nitrogens. The diagram below illustrates the sequential loss of protons, leading to the fully deprotonated L⁸⁻ anion, which is the species responsible for chelation.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol for Potentiometric Titration of EDTMP
-
Reagent Preparation:
-
EDTMP Analyte Solution: Accurately weigh a sample of pure EDTMP acid and dissolve it in a known volume of CO₂-free deionized water to create a solution of approximately 0.01 M.
-
Standardized NaOH Titrant: Prepare a ~0.1 M NaOH solution using CO₂-free deionized water. Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.
-
Background Electrolyte: Prepare a 1.0 M solution of KCl or KNO₃.
-
-
Apparatus Setup:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa range. [11] * In a thermostatted titration vessel, place a precise volume (e.g., 50.00 mL) of the EDTMP analyte solution.
-
Add a sufficient volume of the background electrolyte solution to bring the final ionic strength to a constant value (e.g., 0.1 M).
-
Immerse the calibrated combination pH electrode and a temperature probe into the solution. Ensure the electrode bulb is fully submerged but not in the path of the magnetic stir bar.
-
Begin gentle, consistent stirring to ensure solution homogeneity.
-
Fill a calibrated burette with the standardized NaOH titrant.
-
-
Titration Procedure:
-
Record the initial pH of the EDTMP solution before any titrant is added.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, wait for the pH reading to stabilize completely before recording the burette volume and the corresponding pH value.
-
As the pH begins to change more rapidly, decrease the volume of the increments to capture the steep inflection regions around the equivalence points with high resolution.
-
Continue the titration well past the final anticipated equivalence point to ensure the full titration curve is captured.
-
-
Data Analysis and Interpretation:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
To accurately determine the equivalence points, calculate the first derivative (ΔpH/ΔV) and the second derivative (Δ(ΔpH/ΔV)/ΔV) of the titration data.
-
The equivalence points correspond to the peaks in the first derivative plot and the zero crossings in the second derivative plot. [12] * Determine the volume of titrant at each equivalence point (V_eq1, V_eq2, etc.).
-
The pKa values are equal to the pH at the half-equivalence points. For example:
-
pKa₃ is the pH at V = (V_eq2 + V_eq3) / 2
-
pKa₄ is the pH at V = (V_eq3 + V_eq4) / 2
-
And so on for subsequent, well-defined equivalence points. The first few pKa values below pH 3 may not be determinable with this method and require specialized techniques.
-
-
Conclusion
The acidity and dissociation constants of EDTMP are central to its function as a premier chelating agent in medicine and industry. Its polyprotic nature, characterized by eight distinct pKa values, dictates its protonation state, solubility, and metal-binding affinity at any given pH. While its acid-base chemistry is complex, robust analytical techniques, spearheaded by potentiometric titration, provide a reliable means of characterization. For scientists and researchers in drug development, a thorough understanding of these fundamental parameters is not merely academic—it is a prerequisite for designing stable radiopharmaceutical formulations, predicting in vivo behavior, and unlocking the full therapeutic potential of this versatile molecule.
References
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ResearchGate. (n.d.). Structures of EDTMP [ethylenediamine tetra (methylene phosphonic acid)]... Retrieved from [Link]
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PubChem. (n.d.). Ethylenediaminetetra(methylenephosphonic acid). National Center for Biotechnology Information. Retrieved from [Link]
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Wang, Q., et al. (n.d.). Hyperpolarized 89Y-EDTMP complex as a chemical shift-based NMR sensor for pH at the physiological range. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Hyperpolarized 89Y-EDTMP complex as a chemical shift-based NMR sensor for pH at the physiological range | Request PDF. Retrieved from [Link]
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INIS-IAEA. (n.d.). Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP. Retrieved from [Link]
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Shandong Taihe Technologies Co., Ltd. (n.d.). Pentasodium Salt of Ethylene Diamine Tetra (Methylene Phosphonic Acid) (EDTMP•Na5). Retrieved from [Link]
-
Wikipedia. (n.d.). EDTMP. Retrieved from [Link]
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ResearchGate. (n.d.). Stability constants and dissociation rates of the EDTMP complexes of Samarium(III) and Yttrium(III) | Request PDF. Retrieved from [Link]
-
Oxford Academic. (n.d.). Detecting biomarkers by dynamic nuclear polarization enhanced magnetic resonance. National Science Review. Retrieved from [Link]
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University of Texas Southwestern Medical Center. (n.d.). Hyperpolarized 89Y-EDTMP complex as a chemical shift-based NMR sensor for pH at the physiological range. Retrieved from [Link]
-
IRO Water Treatment. (n.d.). Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. Retrieved from [Link]
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Aecochem. (2024). EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. Retrieved from [Link]
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Shandong Kairui Chemistry Co.,Ltd. (n.d.). Ethylene Diamine Tetra (Methylene Phosphonic Acid) EDTMP. Retrieved from [Link]
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Methodological & Application
Introduction: The Pivotal Role of EDTMP in Modern Water Treatment
An Application Guide to Ethylenediamine Tetra(Methylene Phosphonic Acid) [EDTMP] in Industrial Water Treatment Systems
Prepared by: Senior Application Scientist, Gemini Division
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a high-performance organophosphonate that serves as a cornerstone in modern industrial water treatment programs.[1][2] As the phosphonate analog of the well-known chelating agent EDTA, EDTMP exhibits superior capabilities in scale inhibition, corrosion control, and metal ion sequestration, making it indispensable for maintaining the efficiency and integrity of critical water systems.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and system engineers on the application of EDTMP. It delves into the fundamental mechanisms of action, provides field-proven protocols for application and monitoring, and offers insights into performance optimization. The protocols and data presented herein are designed to ensure both efficacy and trustworthiness in the deployment of EDTMP-based water treatment regimens in applications ranging from cooling towers and boilers to desalination and geothermal systems.[1][3][4]
Physicochemical Properties and Specifications
Understanding the fundamental properties of EDTMP is critical for its effective application. EDTMP is typically supplied as a white crystalline powder (EDTMP Acid) or as an aqueous solution of its sodium salt (EDTMPS), which has better solubility.[2][5]
| Property | Specification | Source(s) |
| Chemical Name | {Ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonic acid) | [2] |
| Synonyms | EDTMPA, Dequest 2041, Briquest 422-34S | [6][7] |
| CAS Number | 1429-50-1 | [6][7] |
| Molecular Formula | C₆H₂₀N₂O₁₂P₄ | [2][6][7] |
| Molecular Weight | 436.13 g/mol | [2][6][7] |
| Appearance | White crystalline powder | [6][7][8] |
| Melting Point | 215–217 °C | [6][7][8] |
| Solubility (Acid) | Poorly soluble in water (<5% at room temp); readily soluble in ammonia. | [6][7][8] |
| Solubility (Sodium Salt) | Fully soluble in water. | [9][10] |
| Thermal Stability | Excellent; demonstrates scale inhibition up to 200°C. | [2][9][10] |
| Chemical Stability | Good chemical stability and resistance to hydrolysis. | [1][9][10] |
Core Mechanisms of Action
EDTMP's efficacy stems from a multi-faceted mechanism of action that combines sequestration, threshold inhibition, and crystal distortion.
Sequestration via Metal Ion Chelation
The primary mechanism is powerful sequestration. In aqueous solution, EDTMP dissociates into eight positive-negative ions, enabling it to chelate with numerous metal ions like Ca²⁺, Mg²⁺, Ba²⁺, and Cu²⁺.[10][11] This action forms stable, soluble macromolecular complexes, effectively inactivating the metal ions and preventing them from precipitating as scale.[1][9][10] EDTMP's chelating capacity, particularly for copper, is significantly higher than that of traditional agents like EDTA and DTPA.[6][8]
Caption: Chelation mechanism of EDTMP preventing mineral scale formation.
Threshold Inhibition and Crystal Distortion
EDTMP is highly effective even at sub-stoichiometric concentrations, a phenomenon known as the "threshold effect".[1][12] It interferes with the nucleation and growth of mineral crystals like calcium carbonate and calcium sulfate.[3][12] By adsorbing onto the active growth sites of micro-crystals, EDTMP distorts their lattice structure, making them non-adherent and easily dispersed in the bulk water, thus preventing their deposition on heat transfer surfaces.[12]
Corrosion Inhibition
As a nitrogenous organic polyphosphonic acid, EDTMP also functions as a cathodic corrosion inhibitor.[9][10] Its performance in inhibiting corrosion is reported to be 3 to 5 times better than that of inorganic polyphosphates.[2][10][11] It forms a protective film on metal surfaces, safeguarding equipment from damage and extending its operational lifespan.
Key Applications and System Protocols
EDTMP is versatile, finding application in a wide array of industrial water systems.[1][3]
Caption: General workflow for applying EDTMP in industrial water systems.
Circulating Cooling Water Systems
Objective: Prevent scale and corrosion on heat exchangers and cooling tower fill to maintain thermal efficiency. Common Issues: Calcium carbonate, calcium sulfate scale; general corrosion. Protocol:
-
System Audit: Determine system volume, makeup water quality (hardness, alkalinity, pH, sulfates), and cycles of concentration.
-
Dosage Calculation: For standalone use, a residual concentration of 2-10 mg/L is typically targeted.[10][11]
-
Product Formulation: EDTMP is often blended with other chemicals for synergistic effects. Common formulations include combinations with polymers (like PAAS), other phosphonates (like HPMA), and zinc salts or BTA for enhanced corrosion control.[10][13]
-
Injection: Dose continuously into the cooling tower basin or makeup water line using a chemical metering pump.
-
Monitoring: Regularly test system water for pH, conductivity, and residual EDTMP concentration to ensure the target dosage is maintained.
Boiler Water Systems
Objective: Prevent scale formation on boiler tubes, which can lead to overheating and failure. Common Issues: Calcium and magnesium hardness scales. Protocol:
-
System Type: Particularly effective in low-pressure boilers.[10][13]
-
Dosage & Formulation: Often used in conjunction with other treatments. A common formulation involves blending EDTMP with HPMA (Hydroxypropyl Methacrylate) at a ratio of 1:3.[10][11][13]
-
Injection: Inject into the boiler feedwater line.
-
Monitoring: Monitor boiler blowdown for key water quality parameters to ensure treatment effectiveness.
Protocol for Performance Evaluation and Monitoring
Protocol: Static Scale Inhibition Performance Test
This laboratory protocol is designed to quantify the effectiveness of EDTMP in preventing the precipitation of calcium carbonate.
Materials:
-
EDTMP stock solution (1000 mg/L)
-
Calcium chloride (CaCl₂) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
pH meter, water bath, 0.45 µm filters
-
Titration equipment or ICP-OES for calcium analysis
Procedure:
-
Prepare Test Solutions: In a series of beakers, add a known volume of CaCl₂ and NaHCO₃ solutions to deionized water to create a supersaturated solution representative of challenging industrial water (e.g., 250 mg/L Ca²⁺, 500 mg/L HCO₃⁻).
-
Dose Inhibitor: Add varying concentrations of the EDTMP stock solution to the beakers to achieve final concentrations of 0, 2, 4, 6, 8, and 10 mg/L. The beaker with 0 mg/L serves as the blank/control.
-
pH Adjustment: Adjust the pH of each solution to a target value, typically between 8.5 and 9.0, to promote scaling.
-
Incubation: Place the beakers in a water bath at a constant temperature (e.g., 70°C) for a set period (e.g., 16-24 hours) to allow precipitation to occur.
-
Analysis: After incubation, cool the solutions to room temperature. Filter each solution through a 0.45 µm filter.
-
Quantify Calcium: Measure the concentration of dissolved calcium (Ca²⁺) remaining in the filtrate of each sample.
-
Calculate Inhibition Efficiency: Use the following formula:
-
Inhibition (%) = [(V_t - V_b) / (V_o - V_b)] x 100
-
Where:
-
V_t = Calcium concentration in the treated sample filtrate
-
V_b = Calcium concentration in the blank sample filtrate
-
V_o = Initial calcium concentration before incubation
-
-
Protocol: Field Monitoring of EDTMP Residual
Accurate monitoring of residual EDTMP in the system is crucial for cost-effective treatment. Due to its high polarity and tendency to form metal complexes, specialized analytical methods are required.[14]
Recommended Methods:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for accurate quantification even at low concentrations in complex water matrices.[14]
-
Ion Chromatography (IC): Well-suited for separating ionic compounds like phosphonates and can be effective for EDTMP analysis.[14]
General Field Protocol:
-
Sample Collection: Collect water samples from a representative point in the system (e.g., cooling tower basin away from the makeup inlet).
-
Sample Preparation: Immediately filter the sample through a 0.45 µm filter to remove suspended solids. If analysis is not immediate, preserve the sample according to laboratory guidelines (typically involving refrigeration).
-
Laboratory Analysis: Submit the prepared sample to a qualified laboratory for analysis via a validated LC-MS/MS or IC method.
-
Data Interpretation: Compare the measured residual concentration to the target range. If the residual is too low, increase the dosage rate. If it is consistently high, the dosage rate can be optimized downwards to reduce chemical consumption.
Safety, Handling, and Environmental Profile
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and protective clothing, when handling EDTMP acid or its concentrated solutions.
-
Storage: Store in a cool, dry place away from incompatible materials.[9] For the powder form, prevent moisture exposure to maintain product integrity.[8] Products are typically supplied in 200L plastic drums or 1000L IBCs.[9]
Environmental Profile:
-
Toxicity: EDTMP is considered to have low toxicity and is characterized as innocuous when used properly.[6][7][9][10]
-
Biodegradability: Like other phosphonates, EDTMP is not readily biodegradable.[15] However, it can undergo photodegradation in aquatic environments.[16] Its degradation can lead to the formation of substances like Aminomethylphosphonic acid.[2]
-
Discharge Regulations: The discharge of phosphonates into the environment is regulated. In the United States, the EPA monitors discharges under the Clean Water Act.[4] In Europe, chemicals are governed by regulations such as REACH.[17] It is imperative to comply with local and national regulations regarding wastewater discharge limits.
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Application Notes and Protocols: EDTMP as a Corrosion Inhibitor for Mild steel
An in-depth guide to utilizing Ethylene Diamine Tetra (Methylene Phosphonic Acid) (EDTMP) as a corrosion inhibitor for mild steel is provided below, designed for researchers, scientists, and professionals in drug development. This document offers comprehensive application notes and detailed protocols to facilitate effective research and application.
Introduction to EDTMP: A High-Performance Phosphonate Corrosion Inhibitor
Ethylene Diamine Tetra (Methylene Phosphonic Acid), or EDTMP, is a phosphonate chelating agent with the molecular formula C₆H₂₀N₂O₁₂P₄. It presents as a white crystalline powder with limited solubility in water but is readily soluble in alkaline solutions like ammonia. EDTMP is recognized for its exceptional ability to chelate a variety of metal ions, including iron, copper, calcium, and magnesium, making it a highly effective scale and corrosion inhibitor in industrial water treatment and other applications[1]. Its robust chemical and thermal stability further enhances its utility across a broad range of operational conditions.
The primary function of EDTMP in corrosion protection for mild steel lies in its capacity to form a protective film on the metal's surface, acting as a barrier against corrosive elements[1]. This, coupled with its ability to passivate the metal surface and chelate corrosion-accelerating ions, makes it a formidable corrosion inhibitor[1].
The Mechanistic Action of EDTMP in Corrosion Inhibition
The efficacy of EDTMP as a corrosion inhibitor for mild steel stems from a multi-faceted mechanism involving adsorption, protective film formation, and chelation.
-
Adsorption and Protective Film Formation: Upon introduction into a corrosive environment, EDTMP molecules adsorb onto the surface of the mild steel. This adsorption can be a combination of physical and chemical interactions[2]. The phosphonate groups in the EDTMP molecule play a crucial role in binding to the iron on the steel surface. This process leads to the formation of a thin, stable, and protective film that isolates the metal from the aggressive medium, thereby inhibiting the corrosion process[1].
-
Passivation: EDTMP facilitates the passivation of the mild steel surface by forming complexes with iron ions[1]. This results in the formation of a stable and protective oxide layer, which significantly reduces the rate of corrosion[1].
-
Chelation: EDTMP is a powerful chelating agent, meaning it can bind with metal ions that can catalyze corrosion[1]. By forming stable complexes with these ions, EDTMP effectively removes them from the solution, preventing their participation in corrosive reactions and thus lowering corrosion rates[1].
-
Scale Inhibition: In addition to its anti-corrosion properties, EDTMP is also an effective scale inhibitor. It sequesters hardness ions like calcium and magnesium, preventing the formation of scale deposits that can lead to under-deposit corrosion[1].
-
pH Buffering: EDTMP can help maintain a stable pH in the system, creating an environment that is less conducive to corrosion[1].
The following diagram illustrates the proposed mechanism of EDTMP in inhibiting mild steel corrosion.
Caption: Mechanism of EDTMP Corrosion Inhibition.
Synergistic Effects for Enhanced Corrosion Protection
The corrosion inhibition efficiency of EDTMP can be significantly enhanced when used in combination with other substances, a phenomenon known as synergism[1][3]. A notable synergistic effect is observed when EDTMP is combined with zinc salts (e.g., zinc sulfate, zinc gluconate)[4][5].
The combination of EDTMP and zinc ions leads to the formation of a more robust and effective protective film on the mild steel surface. This is often a complex of Fe-Zn-EDTMP[4]. The presence of zinc ions can accelerate the formation of the protective layer and enhance its stability. Studies have shown that such combinations can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions in the corrosion process[4][6]. Research has demonstrated that a combination of zinc gluconate (ZnGL) and EDTMPS (the sodium salt of EDTMP) can achieve an impressive inhibition efficiency of over 92%[4].
Factors Influencing the Performance of EDTMP
The effectiveness of EDTMP as a corrosion inhibitor is influenced by several factors:
-
Concentration: The concentration of EDTMP is a critical parameter. Inhibition efficiency generally increases with inhibitor concentration up to an optimal point[7][8]. Beyond this, the efficiency may plateau or even decrease[5].
-
Temperature: Temperature can have a complex effect on corrosion inhibition. While higher temperatures can increase the corrosion rate, they can also affect the adsorption of the inhibitor on the metal surface[7].
-
pH: EDTMP performance is pH-dependent, with optimal effectiveness typically observed in neutral to slightly alkaline conditions (pH 7-9)[9].
-
Water Chemistry: The presence of other ions, such as chlorides and sulfates, can impact the corrosion process and the performance of the inhibitor[10].
The following table summarizes the inhibition efficiency of EDTMP and its formulations under different conditions as reported in the literature.
| Inhibitor System | Corrosive Medium | Mild Steel Type | Temperature | Concentration | Inhibition Efficiency (%) | Reference |
| EDTMPS + ZnGL | 3.5 wt.% NaCl + 0.005 mol/L Na₂S₂O₃ | X65 Pipeline Steel | Not Specified | 100 mg/L EDTMPS + 20 mg/L ZnGL | 92.22 | [4] |
| Zinc-Phosphonate | Cooling Water | Mild Steel | Not Specified | 20 ppm | Not specified, but optimal | [5] |
| Zinc-Phosphonate + Sodium Molybdate | Cooling Water | Mild Steel | Not Specified | 50 ppm Zn-phosphonate + 300 ppm Na₂MoO₄ | 96 | [5] |
Experimental Protocols for Evaluating EDTMP Performance
To assess the corrosion inhibition efficiency of EDTMP, a combination of gravimetric and electrochemical techniques is typically employed. Surface analysis methods are also crucial for understanding the nature of the protective film formed.
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency[11][12][13].
Protocol:
-
Specimen Preparation:
-
Cut mild steel specimens into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Abrade the surfaces with a series of emery papers of increasing grit size, followed by polishing.
-
Degrease the specimens with a suitable solvent (e.g., acetone), rinse with distilled water, and dry thoroughly[10].
-
Accurately weigh each specimen using an analytical balance[10].
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl or 3.5% NaCl solution)[14][15].
-
Prepare a series of corrosive solutions containing different concentrations of EDTMP.
-
Immerse the pre-weighed specimens in the test solutions for a specified period (e.g., 6, 24, or 72 hours) at a constant temperature[8][11].
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the specimens from the solutions.
-
Clean the specimens to remove corrosion products according to standard procedures (e.g., using a specific cleaning solution and gentle brushing).
-
Rinse the specimens with distilled water, dry them, and re-weigh them accurately.
-
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (η%): Calculate the inhibition efficiency using the formula: η% = [(W₀ - W₁) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and W₁ is the weight loss in the presence of the inhibitor[11].
-
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism[13][16]. These tests are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode[2][17].
A. Potentiodynamic Polarization (PDP)
PDP measurements are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to identify whether the inhibitor is anodic, cathodic, or mixed-type[18][19].
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution (with and without EDTMP).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state[17].
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s)[17].
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the E_corr to determine the i_corr[20][21][22].
-
Calculate the inhibition efficiency using the formula: η% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100 where i_corr(blank) and i_corr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the properties of the protective film[23][24][25].
Protocol:
-
Electrode and Cell Setup: Use the same setup as for the PDP measurements.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz)[17][23].
-
Data Analysis:
-
Fit the experimental data to an appropriate equivalent electrical circuit (EEC) to model the corrosion process[17]. The charge transfer resistance (R_ct) is a key parameter; a higher R_ct value indicates better corrosion resistance.
-
Calculate the inhibition efficiency using the formula: η% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100 where R_ct(inhibitor) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface analysis techniques are employed to visualize the morphology of the mild steel surface and to confirm the formation of a protective film by the inhibitor[16].
A. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
SEM provides high-resolution images of the surface morphology, while EDX allows for elemental analysis of the surface[18][19][27][28].
Protocol:
-
Sample Preparation: After the immersion test, remove the mild steel specimens, rinse them with distilled water, and dry them.
-
SEM Imaging: Mount the specimens on stubs and coat them with a conductive material (if necessary). Obtain SEM images of the surface at various magnifications to compare the surface of the uninhibited and inhibited specimens.
-
EDX Analysis: Perform EDX analysis on selected areas of the surface to determine the elemental composition and confirm the presence of elements from the inhibitor (e.g., phosphorus from EDTMP) on the inhibited surface.
B. Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical information about the surface at the nanoscale, allowing for the assessment of surface roughness.
Protocol:
-
Sample Preparation: Use freshly polished mild steel specimens or specimens after immersion tests.
-
AFM Imaging: Scan the surface with the AFM tip in tapping mode or contact mode to obtain topographical images and roughness parameters. A smoother surface in the presence of the inhibitor indicates the formation of a protective film.
The following diagram provides a general workflow for evaluating a corrosion inhibitor.
Caption: Experimental workflow for inhibitor evaluation.
References
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- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of EDTMP-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the formulation of MRI contrast agents utilizing ethylenediamine-N,N,N',N'-tetrakis(methylenephosphonic acid) (EDTMP) as a chelating ligand. The unique properties of EDTMP, particularly its strong affinity for paramagnetic metal ions like gadolinium (Gd³⁺), make it a compelling candidate for the development of novel contrast agents. These application notes offer a detailed exploration of the synthesis, purification, characterization, and preclinical evaluation of Gd-EDTMP. The protocols provided herein are designed to be self-validating, emphasizing scientific integrity and reproducibility. By elucidating the causality behind experimental choices, this guide aims to empower researchers to not only replicate these methods but also to innovate within the field of MRI contrast agent development.
Introduction: The Rationale for EDTMP in MRI Contrast Agent Design
The efficacy and safety of gadolinium-based contrast agents (GBCAs) are paramount in clinical magnetic resonance imaging (MRI). The toxicity of the free Gd³⁺ ion necessitates its encapsulation within a stable chelating ligand.[1] While macrocyclic chelators like DOTA have demonstrated high thermodynamic and kinetic stability, the exploration of alternative ligands such as EDTMP is driven by the pursuit of enhanced relaxivity and unique biological targeting capabilities.[2][3]
EDTMP, a phosphonate-based acyclic chelator, presents several advantages:
-
High Affinity for Lanthanides: The phosphonate groups of EDTMP provide strong coordination with trivalent lanthanide ions, including Gd³⁺, forming highly stable complexes.
-
Potential for High Relaxivity: The structure of the Gd-EDTMP complex can influence the hydration number (q) and the rotational correlation time (τR), both of which are key determinants of relaxivity.[4]
-
Bone-Seeking Properties: Phosphonate moieties are known to have a high affinity for hydroxyapatite, the primary mineral component of bone. This intrinsic property of EDTMP opens avenues for the development of bone-specific MRI contrast agents for applications in oncology and orthopedics.[5][6]
This guide will provide a detailed protocol for the synthesis and evaluation of a Gd-EDTMP complex, offering insights into its potential as a next-generation MRI contrast agent.
Synthesis of the Gd-EDTMP Complex: A Step-by-Step Protocol
The synthesis of the Gd-EDTMP complex is a two-step process involving the synthesis of the EDTMP ligand followed by its complexation with Gd³⁺.
Synthesis of EDTMP Ligand
The synthesis of EDTMP is achieved through a Mannich-type reaction.[7]
Materials:
-
Phosphorous acid (H₃PO₃)
-
Ethylenediamine
-
Formaldehyde (37% solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Methanol
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of concentrated HCl and water.
-
Slowly add phosphorous acid and ethylenediamine to the acidic solution with continuous stirring.
-
Heat the mixture to reflux.
-
Once refluxing, add formaldehyde dropwise over a period of 15-30 minutes.
-
Continue refluxing for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of EDTMP.
-
To enhance precipitation, ethanol can be added to the cooled solution.
-
Collect the precipitated EDTMP by vacuum filtration.
-
Purify the crude EDTMP by recrystallization from a water/methanol mixture.
-
Dry the purified EDTMP in a vacuum oven.
Characterization of EDTMP: The identity and purity of the synthesized EDTMP should be confirmed using techniques such as ¹H NMR, ³¹P NMR, and IR spectroscopy.
Complexation of EDTMP with Gadolinium(III)
This protocol is adapted from methods used for radiolabeling with lanthanides and is suitable for the preparation of a non-radioactive Gd-EDTMP complex.[5]
Materials:
-
EDTMP (synthesized as per section 2.1)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
Protocol:
-
Prepare a stock solution of EDTMP in deionized water. The pH may need to be adjusted with NaOH to facilitate dissolution.
-
In a separate vessel, dissolve GdCl₃·6H₂O in deionized water.
-
Slowly add the GdCl₃ solution to the EDTMP solution with vigorous stirring. A ligand-to-metal molar ratio of approximately 15:1 is recommended to drive the complexation to completion and minimize free Gd³⁺.[5]
-
Adjust the pH of the reaction mixture to a range of 6.0-8.0 using a dilute NaOH solution. This pH range has been shown to be optimal for complexation.[5]
-
Allow the reaction to proceed at room temperature with continuous stirring for at least one hour.
-
The resulting solution contains the Gd-EDTMP complex, along with excess EDTMP ligand and potentially trace amounts of unreacted Gd³⁺.
Figure 1: Workflow for the synthesis of the Gd-EDTMP complex.
Purification of the Gd-EDTMP Complex
The removal of excess ligand and, critically, any unreacted, toxic free Gd³⁺ is a mandatory step in the formulation of a safe contrast agent. Ion-exchange chromatography is an effective method for this purification.[8][9]
Principle:
At a neutral to slightly alkaline pH, the Gd-EDTMP complex is anionic. Anion-exchange chromatography will retain the complex while allowing any cationic free Gd³⁺ to pass through. Cation-exchange chromatography can be used as a secondary step to ensure the complete removal of free Gd³⁺.
Anion-Exchange Chromatography Protocol
Materials:
-
Crude Gd-EDTMP solution
-
Strongly basic anion-exchange resin (e.g., QAE-Sephadex A-25)
-
Chromatography column
-
Elution buffer (e.g., a gradient of sodium chloride or ammonium bicarbonate solution)
-
Deionized water
Protocol:
-
Pack a chromatography column with the anion-exchange resin and equilibrate it with deionized water or a low-concentration starting buffer.
-
Load the crude Gd-EDTMP solution onto the column.
-
Wash the column with deionized water to remove any unbound species, including free Gd³⁺.
-
Elute the bound Gd-EDTMP complex using a suitable elution buffer. A salt gradient can be employed for more efficient separation.
-
Collect the fractions containing the Gd-EDTMP complex. The presence of the complex can be monitored by UV-Vis spectroscopy if the ligand has a chromophore, or by inductively coupled plasma mass spectrometry (ICP-MS) to detect gadolinium.
-
Pool the fractions containing the purified complex.
Cation-Exchange Chromatography for Free Gd³⁺ Removal
As a final polishing step, the purified Gd-EDTMP solution can be passed through a cation-exchange resin to scavenge any remaining traces of free Gd³⁺.
Materials:
-
Purified Gd-EDTMP solution from anion-exchange chromatography
-
Strongly acidic cation-exchange resin (e.g., Dowex 50W)
-
Chromatography column or syringe filter packed with the resin
Protocol:
-
Pack a small column or syringe filter with the cation-exchange resin.
-
Pass the Gd-EDTMP solution through the resin. The anionic complex will not be retained, while any cationic free Gd³⁺ will bind to the resin.
-
Collect the eluate, which should be a highly purified solution of the Gd-EDTMP complex.
Characterization and Quality Control
Thorough characterization of the final Gd-EDTMP product is essential to ensure its quality, safety, and efficacy as an MRI contrast agent.
Quantification of Free Gadolinium
The presence of free Gd³⁺ is a major safety concern. A colorimetric assay using a metal-ion indicator like xylenol orange is a common method for its quantification.[3]
Protocol (Xylenol Orange Assay):
-
Prepare a calibration curve using standard solutions of GdCl₃ of known concentrations.
-
Prepare a buffered solution of xylenol orange (e.g., in an acetate buffer at pH ~5.8).
-
To a sample of the purified Gd-EDTMP solution, add the xylenol orange solution.
-
Measure the absorbance of the solution at the wavelength corresponding to the Gd-xylenol orange complex (typically around 610 nm).
-
Compare the absorbance of the sample to the calibration curve to determine the concentration of free Gd³⁺.
Acceptance Criteria: The concentration of free Gd³⁺ should be below the detection limit of the assay and in compliance with regulatory guidelines for GBCAs.
Determination of Relaxivity (r₁ and r₂)
Relaxivity is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons.[10][11] It is determined by measuring the T₁ and T₂ relaxation times of solutions containing varying concentrations of the Gd-EDTMP complex.
Protocol:
-
Prepare a series of dilutions of the purified Gd-EDTMP complex in a relevant medium (e.g., deionized water, saline, or plasma).
-
Measure the T₁ and T₂ relaxation times of each solution using a relaxometer or an MRI scanner.
-
Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).
-
Plot the relaxation rates (R₁ and R₂) as a function of the Gd-EDTMP concentration.
-
The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities, respectively, in units of mM⁻¹s⁻¹.
Figure 2: Workflow for the determination of r₁ and r₂ relaxivities.
Table 1: Comparison of r₁ Relaxivities of Gd-EDTMP with Commercial Contrast Agents
| Contrast Agent | r₁ Relaxivity (mM⁻¹s⁻¹) at 1.5 T in Plasma | Reference |
| Gd-EDTMP | To be determined experimentally | |
| Gadopentetate dimeglumine (Magnevist®) | ~3.9 - 4.1 | |
| Gadoterate meglumine (Dotarem®) | ~3.32 | [12] |
Note: The relaxivity of Gd-EDTMP will depend on the specific formulation and experimental conditions.
Stability of the Gd-EDTMP Complex
The stability of the complex is crucial to prevent the in vivo release of toxic Gd³⁺. Stability can be assessed under various conditions.
Protocol (In Vitro Stability in Human Serum):
-
Incubate a solution of the purified Gd-EDTMP complex in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take aliquots of the mixture.
-
Analyze the aliquots for the presence of free Gd³⁺ using the xylenol orange assay or by chromatographic methods to determine the percentage of intact complex.[5]
Long-Term Stability and Lyophilization:
For long-term storage, the Gd-EDTMP solution can be lyophilized (freeze-dried).[13][14]
Protocol (Lyophilization):
-
Prepare a solution of the purified Gd-EDTMP, potentially with a cryoprotectant such as sucrose or trehalose.
-
Freeze the solution at a controlled rate.
-
Subject the frozen solution to primary drying under vacuum to sublimate the ice.
-
Perform secondary drying at a slightly elevated temperature to remove residual water.
-
The resulting lyophilized powder can be stored for extended periods and reconstituted with sterile water or saline before use.
-
The stability of the lyophilized product should be assessed over time by reconstituting samples and re-evaluating key quality attributes such as the level of free Gd³⁺ and relaxivity.
Preclinical Evaluation: In Vivo Biodistribution and Toxicity
Preclinical studies in animal models are essential to evaluate the safety and efficacy of a new contrast agent.
Biodistribution Studies
Biodistribution studies reveal the uptake, distribution, and excretion of the contrast agent in a living organism. While direct biodistribution data for non-radioactive Gd-EDTMP is limited, studies with radiolabeled analogs like ¹⁵⁹Gd-EDTMP provide valuable insights.[5][6]
Key Findings from ¹⁵⁹Gd-EDTMP Biodistribution Studies in Rats:
-
High Bone Uptake: Significant accumulation of the agent in bone tissue is observed, consistent with the bone-seeking nature of the EDTMP ligand.
-
Rapid Blood Clearance: The agent is cleared relatively quickly from the bloodstream.
-
Low Soft Tissue Accumulation: Minimal accumulation is seen in organs such as the liver and spleen.[5]
Protocol (General Approach for Gd-EDTMP Biodistribution):
-
Administer a defined dose of the Gd-EDTMP formulation intravenously to a cohort of rodents (e.g., rats or mice).
-
At various time points post-injection, sacrifice groups of animals.
-
Harvest major organs and tissues (e.g., blood, liver, kidneys, spleen, bone, muscle, brain).
-
Determine the concentration of gadolinium in each tissue sample using ICP-MS.
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Toxicity Studies
The toxicity of the Gd-EDTMP complex must be thoroughly evaluated. This includes acute, sub-chronic, and chronic toxicity studies.[15][16]
Acute Toxicity:
-
Objective: To determine the short-term adverse effects and the median lethal dose (LD₅₀) of a single high dose of the contrast agent.
-
General Protocol: Administer escalating single doses of the Gd-EDTMP formulation to groups of animals and observe them for a defined period (e.g., 14 days) for signs of toxicity and mortality.
Sub-chronic and Chronic Toxicity:
-
Objective: To evaluate the potential adverse effects of repeated exposure to the contrast agent over a longer period.
-
General Protocol: Administer daily or weekly doses of the Gd-EDTMP formulation to animals for an extended duration (e.g., 28 days for sub-chronic, 90 days or longer for chronic). Monitor for changes in body weight, food and water consumption, hematology, clinical chemistry, and perform histopathological examination of major organs at the end of the study.
Safety Considerations:
The primary toxicity concern for any GBCA is the release of free Gd³⁺. The high stability of the Gd-EDTMP complex, as demonstrated by in vitro stability studies, is a critical factor in its safety profile. However, in vivo transmetallation with endogenous ions such as Zn²⁺ and Ca²⁺ can also lead to the release of Gd³⁺ and must be considered.
Conclusion
The formulation of an MRI contrast agent based on EDTMP offers a promising avenue for the development of novel diagnostic tools, particularly for applications requiring bone targeting. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, characterization, and preclinical evaluation of Gd-EDTMP. By adhering to these rigorous methodologies and quality control measures, researchers can ensure the development of safe and effective contrast agents. The inherent versatility of the EDTMP ligand also invites further exploration into its use with other paramagnetic metal ions and its conjugation to targeting moieties for molecular imaging applications.
References
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Production, quality control, and bio-distribution studies of 159Gd-EDTMP as a palliative agent for bone pain. (2016). NIH National Library of Medicine. [Link]
-
High-Relaxivity MRI Contrast Agents: Where Coordination Chemistry Meets Medical Imaging. (n.d.). UNT Digital Library. [Link]
-
Treatment Possibilities for Gadolinium Toxicity. (n.d.). GadoliniumToxicity.com. [Link]
-
The influence of EDTMP-concentration on the biodistribution of radio-lanthanides and 225-Ac in tumor-bearing mice. The ISOLDE Collaboration. (1997). PubMed. [Link]
-
High Performance Anion Chromatography of Gadolinium Chelates. (2018). Journal of Chromatographic Science, Oxford Academic. [Link]
-
How can I measure relaxivities of mri constrast agents? (2015). ResearchGate. [Link]
-
Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T. (2019). NIH National Library of Medicine. [Link]
-
Formulation and quality control studies of EDTMP lyophilized freeze-dried kit for the preparation of 153Sm-EDTMP. (2021). ResearchGate. [Link]
-
How to determine free Gd and free ligand in solution of Gd chelates. A technical note. (2006). ResearchGate. [Link]
-
Relaxivity - Questions and Answers in MRI. (n.d.). mri-q.com. [Link]
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The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study). (2012). PubMed Central. [Link]
-
Evaluating the potential of chelation therapy to prevent and treat gadolinium deposition from MRI contrast agents. (2018). eScholarship, University of California. [Link]
-
Acute radiotoxicity studies and safety assessment of 166Ho-EDTMP and 166Ho-DOTMP for the palliative treatment of bone metastases. (2023). NIH National Library of Medicine. [Link]
-
Considerations in the Selection of a New Gadolinium-Based Contrast Agent. (n.d.). Applied Radiology. [Link]
-
Ion-exchange Chromatography Protocol. (2019). Conduct Science. [Link]
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Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms. (n.d.). Taylor & Francis Online. [Link]
-
Acute, subchronic, and chronic toxicology. (n.d.). ResearchGate. [Link]
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Comparison of Joint Effect of Acute and Chronic Toxicity for Combined Assessment of Heavy Metals on Photobacterium sp.NAA-MIE. (2022). NIH National Library of Medicine. [Link]
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Synthesis and characterization of an MRI Gd-based probe designed to target the translocator protein. (2013). PubMed. [Link]
-
Preparation and preclinical evaluation of a Gd(ΙΙΙ)-RGD peptide for MR molecular imaging in non-small cell lung carcinoma (NS. (2023). Research Square. [Link]
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Electrochemical Filtration of Gadolinium from Patient Urine after Magnetic Resonance Imaging. (2023). The University of Utah. [Link]
-
Long Term Storage of Lyophilized Liposomal Formulations. (2014). NIH National Library of Medicine. [Link]
-
Gd-TEMDO: Design, Synthesis, and MRI Application. (2016). PubMed Central. [Link]
-
Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. (2021). NIH National Library of Medicine. [Link]
-
Separation of Gd-humic complexes and Gd-based magnetic resonance imaging contrast agent in river water with QAE-Sephadex A-25 for the fractionation analysis. (2014). PubMed. [Link]
-
Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review. (2009). PubMed. [Link]
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Introduction: The Pivotal Role of Chelating Agents in Cleaning Formulations
An in-depth guide for researchers and formulation scientists on the application of Ethylenediamine Tetra(methylene Phosphonic Acid) (EDTMP) as a high-performance chelating agent in modern detergents and cleaning products.
The efficacy of any detergent or cleaning product is fundamentally challenged by the presence of metal ions, predominantly calcium (Ca²⁺) and magnesium (Mg²⁺) from hard water, but also transition metals like iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺) from pipework or soil. These ions interfere with the cleaning process by deactivating anionic surfactants, forming insoluble precipitates (soap scum), and catalyzing the decomposition of bleaching agents.[1][2] Chelating agents, also known as sequestrants, are essential additives that counteract these effects by binding to metal ions to form stable, water-soluble complexes, thereby protecting and enhancing the performance of the formulation.[3][4]
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a powerful organophosphonate chelating agent, structurally analogous to the well-known aminopolycarboxylate, EDTA.[5][6] Possessing exceptional thermal and chemical stability, EDTMP excels in sequestering a broad range of metal ions, even under harsh conditions of high temperature and pH, making it a highly versatile ingredient in laundry detergents, automatic dishwashing products, and industrial cleaners.[7][8]
Mechanism of Action: How EDTMP Enhances Cleaning Performance
EDTMP's functionality stems from its molecular structure, which features multiple phosphonic acid groups. These groups can deprotonate in solution, creating numerous negatively charged sites that strongly attract and bind with positively charged metal ions. This process, known as chelation, effectively isolates the metal ions, preventing them from interfering with other detergent components.[5][9]
The primary benefits of incorporating EDTMP into detergent formulations include:
-
Water Softening and Surfactant Protection: By sequestering Ca²⁺ and Mg²⁺ ions, EDTMP prevents the formation of insoluble salts with anionic surfactants, allowing the surfactants to focus their action on soil removal.[10][11]
-
Inhibition of Scale and Incrustation: EDTMP is a highly effective "threshold inhibitor," meaning that even at sub-stoichiometric concentrations, it can disrupt the crystal growth of scale-forming salts like calcium carbonate and calcium sulfate.[8][12] This prevents the buildup of inorganic deposits (incrustation) on fabrics, which causes harshness, and on the internal components of washing machines and dishwashers.[7][13]
-
Bleach Stabilization: In detergents containing oxygen-based bleaches like hydrogen peroxide or sodium percarbonate, trace amounts of transition metal ions can catalyze the rapid decomposition of the bleach, reducing its stain-removing power. EDTMP sequesters these metal ions, stabilizing the bleach and ensuring its efficacy throughout the wash cycle.[7][10]
-
Enhanced Stain Removal: Certain stains, particularly those from tea, coffee, and wine, are set by metal ions. By chelating these ions, EDTMP helps to break down and remove these stubborn stains.
Caption: EDTMP sequesters disruptive metal ions, preventing negative interactions and enabling optimal performance of detergent components.
Performance Data and Comparative Analysis
EDTMP is distinguished by its exceptionally strong metal ion binding capabilities, high stability, and effectiveness as a scale inhibitor.[8] While traditional agents like Sodium Tripolyphosphate (STPP) have been widely used, environmental concerns over phosphate-induced eutrophication have led to restrictions and a search for alternatives.[1] EDTA is a strong chelant but faces scrutiny over its limited biodegradability.[4][14] Newer, more biodegradable agents like Methylglycinediacetic acid (MGDA) and Glutamic acid diacetic acid (GLDA) are effective but may not match the robust performance of phosphonates under extreme conditions.[4][14]
Table 1: Physicochemical Properties of EDTMP
| Property | Value | Source |
| Chemical Name | Ethylenediamine tetra(methylene phosphonic acid) | [7] |
| CAS Number | 1429-50-1 | [15] |
| Molecular Formula | C₆H₂₀N₂O₁₂P₄ | [15] |
| Molecular Weight | 436.13 g/mol | [15] |
| Appearance | White crystalline powder | [15][16] |
| Solubility (Acid Form) | Slightly soluble in water (<5%); soluble in ammonia | [15][16] |
| pH (1% solution) | < 2.0 | [13][16] |
| Thermal Stability | Excellent, effective up to 200°C | [6][17] |
Table 2: Comparative Overview of Common Chelating Agents in Detergents
| Feature | EDTMP | STPP | EDTA | MGDA / GLDA |
| Chelation Strength (Ca²⁺/Mg²⁺) | Very Good | Excellent | Good | Good |
| Chelation Strength (Fe³⁺/Cu²⁺) | Excellent (Superior to EDTA for Cu²⁺)[15][18] | Good | Very Good | Good |
| Scale Inhibition | Excellent (Threshold Effect)[8][12] | Good | Moderate | Moderate |
| Bleach Stability | Excellent | Good | Good | Good |
| Hydrolytic Stability | Excellent | Poor (hydrolyzes to ortho-phosphate) | Excellent | Excellent |
| Biodegradability | Limited / Persistent[19] | N/A (Phosphate) | Poor[14] | Readily Biodegradable[4][14] |
| Environmental Profile | Non-phosphate; concern over persistence | Eutrophication risk[1] | Persistence, potential for metal remobilization | Favorable; eco-label compliant[4] |
Application in Cleaning Formulations
EDTMP's robust properties make it suitable for a wide range of cleaning products. It is typically used in its sodium salt form (EDTMPS) in liquid formulations for better water solubility.[16]
-
Heavy-Duty Laundry Detergents (Powder & Liquid): As a multifunctional builder, EDTMP provides water softening, prevents fabric incrustation, and stabilizes peroxide bleaches. Its high-temperature stability is particularly advantageous for hot water wash cycles.
-
Automatic Dishwashing (ADW) Products: EDTMP is highly effective at preventing the formation of calcium carbonate spots and silicate films on glassware and utensils. It also protects the internal components of the dishwasher from scale buildup.[10]
-
Industrial & Institutional (I&I) Cleaners: In applications like bottle washing, metal cleaning, and cooling water treatment, EDTMP's potent scale and corrosion inhibition properties are critical.[7] It can function effectively in highly alkaline and high-temperature environments where other chelants might fail.[8]
Experimental Protocols
The following protocols provide methodologies for quantifying the performance of EDTMP in key detergent applications.
Protocol 1: Determination of Calcium Carbonate Inhibition (Threshold Effect)
This protocol evaluates the ability of EDTMP to prevent the precipitation of calcium carbonate, a primary component of scale.
Objective: To quantify the concentration of EDTMP required to inhibit CaCO₃ precipitation in a supersaturated solution.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M)
-
EDTMP stock solution (e.g., 1000 ppm)
-
pH meter, magnetic stirrer, beakers, pipettes
-
Spectrophotometer or turbidimeter
Procedure:
-
Prepare Test Solutions: In a series of beakers, add 50 mL of the NaHCO₃ solution.
-
Add Inhibitor: Add varying, low concentrations of the EDTMP stock solution to each beaker (e.g., 0, 1, 2, 5, 10 ppm).
-
Initiate Precipitation: While stirring, rapidly add 50 mL of the CaCl₂ solution to each beaker.
-
Incubation: Adjust the pH to a consistent value (e.g., 9.0) using dilute NaOH. Allow the solutions to stir at a constant temperature (e.g., 50°C) for a set period (e.g., 4 hours).
-
Analysis: After incubation, measure the turbidity of each solution using a turbidimeter. Alternatively, filter the solutions and titrate the remaining soluble calcium in the filtrate using an EDTA titration method.
-
Calculate Inhibition: The percentage of inhibition is calculated as: % Inhibition = [(T_sample - T_blank) / (T_control - T_blank)] x 100 Where T_sample is the turbidity of the sample with EDTMP, T_blank is the turbidity of the solution without CaCl₂, and T_control is the turbidity of the sample without EDTMP.
Causality: This protocol simulates the conditions that lead to scale formation. An effective threshold inhibitor like EDTMP will keep the solution clear (low turbidity) even though it is supersaturated with scale-forming ions, demonstrating its ability to interfere with crystal nucleation and growth.
Caption: Experimental workflow for evaluating the scale inhibition performance of EDTMP.
Protocol 2: Evaluation of Peroxide Bleach Stabilization
Objective: To measure the efficacy of EDTMP in preventing the catalytic decomposition of hydrogen peroxide by transition metal ions.
Materials:
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Buffer solution (e.g., pH 10, carbonate/bicarbonate)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 ppm Cu²⁺) as catalyst
-
EDTMP stock solution (e.g., 1000 ppm)
-
Potassium permanganate (KMnO₄) standard solution (e.g., 0.02 M)
-
Sulfuric acid (H₂SO₄), ~2 M
-
Water bath, flasks, burette
Procedure:
-
Prepare Test Flasks: To a series of flasks, add 50 mL of buffer solution and a specific volume of the H₂O₂ solution.
-
Add Chelant: Add a predetermined concentration of EDTMP to each test flask (e.g., 50 ppm). Include a control flask with no EDTMP.
-
Initiate Decomposition: Place the flasks in a water bath set to a specific temperature (e.g., 60°C). Once equilibrated, add a small amount of the CuSO₄ catalyst solution to each flask to initiate the decomposition reaction.
-
Monitor Peroxide Concentration: At regular time intervals (e.g., 0, 15, 30, 60 minutes), take a 5 mL aliquot from each flask.
-
Titration: Immediately quench the reaction by adding the aliquot to a flask containing ~100 mL of deionized water and 10 mL of 2 M H₂SO₄. Titrate the remaining H₂O₂ with the standard KMnO₄ solution until a faint, persistent pink color appears.
-
Data Analysis: Plot the percentage of remaining H₂O₂ versus time for both the control and the EDTMP-stabilized samples. A significantly slower rate of decomposition in the presence of EDTMP indicates effective stabilization.
Trustworthiness: This protocol provides a direct, quantitative measure of the chelating agent's ability to protect a key performance ingredient (bleach) from degradation. By comparing the decomposition rate against a control, the specific contribution of EDTMP is isolated and validated.
References
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Aquapharm. Ethylenediamine tetra (methylenephosphonic acid) (EDTMP).
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Zainaldeen.com. EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications.
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Waterline. (2023, October 8). Chelants in water treatment: An overview.
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IRO Water Treatment. Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium.
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Wikipedia. Phosphonate.
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Happi. (2024, March 17). Ethylenediamine tetra (methylene phosphonic acid).
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Alcochem Minerals. Phosphonates.
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IRO Water Treatment. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP.
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Maxwell Additives PVT LTD. Ethylenediamine tetra(Methylenephosphonic) Acid-EDTMPA.
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Ecolink, Inc. (2014, September 25). Understanding the Chemistry of Cleaning.
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INIS-IAEA. Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP.
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Ataman Kimya. ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID.
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Wikipedia. EDTMP.
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Watercarechem. EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical.
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Shandong ThFine Chemical Co., Ltd. EDTMPS.
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Shandong Taihe. ETHYLENEDIAMINE TETRA(METHYLENEPHOSPHONIC ACID);EDTMPS.
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phosphonic-acid.com. (2024, August 14). Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research.
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ResearchGate. Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment.
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ResearchGate. Structures of EDTMP [ethylenediamine tetra (methylene phosphonic acid)]....
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RawChem. Penta Sodium Salt of EDTMP Liquid.
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Google Patents. Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid).
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Quora. (2020, January 9). What is more powerful and would give better results in my washing powder between EDTA and STPP?.
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Surfactant.com. (2024, January 2). Tackling Tough Times: A Formulator's Guide to Chelating Agents in Hard Water Detergents.
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PubMed. Effects of detergent formula chelating agents on the metabolism and toxicity of cadmium in mice.
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Care 360° Portal. (2025, April 16). Enhancing Cleaning Performance: A Deep Dive into Chelating Agents.
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Shandong Yuanlian Chemical. (2025, June 6). Embracing Eco-Friendly Chelating Agents: A Sustainable Leap in Modern Detergents.
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Application Notes & Protocols: The Role of EDTMP in Palliative Treatment of Bone Metastases
Abstract: The management of painful bone metastases, a frequent complication in advanced cancers, presents a significant clinical challenge. Systemic radionuclide therapy offers a targeted approach to palliate pain and improve the quality of life for these patients. Ethylenediamine tetramethylene phosphonic acid (EDTMP), a non-bisphosphonate tetraphosphonate, serves as a highly effective chelating agent that, when complexed with therapeutic radionuclides, demonstrates a strong affinity for skeletal tissue. This document provides a comprehensive overview of the mechanism, clinical application, and detailed protocols for the use of radiolabeled EDTMP, with a primary focus on Samarium-153 EDTMP (¹⁵³Sm-EDTMP), in the palliative treatment of bone metastases.
Introduction: The Challenge of Bone Metastases
Bone is one of the most common sites for metastatic disease, particularly in cancers originating from the prostate, breast, and lung.[1][2] These metastases disrupt normal bone remodeling, leading to osteoblastic (bone-forming), osteolytic (bone-destroying), or mixed lesions. The resulting skeletal-related events—including severe pain, pathological fractures, and spinal cord compression—dramatically impair a patient's quality of life.[1] While external beam radiotherapy (EBRT) is effective for localized pain, systemic treatment is required for patients with multifocal, widespread painful metastases.[3][4]
Targeted radionuclide therapy has emerged as a crucial modality in this setting. The core principle is to deliver a therapeutic dose of radiation directly to the sites of metastatic involvement, thereby maximizing efficacy while minimizing damage to surrounding healthy tissues.[4][5] This is achieved by conjugating a particle-emitting radionuclide to a bone-seeking carrier molecule. EDTMP has proven to be an exceptional carrier for this purpose.[5]
Mechanism of Action: EDTMP as a Bone-Targeting Vector
The therapeutic success of radiolabeled EDTMP hinges on the chemical and biological properties of the EDTMP molecule itself. As a phosphonate, it has a powerful affinity for the mineral component of bone.
2.1. Chemical Properties and Chelation EDTMP is a multidentate polyaminopolyphosphonic acid ligand capable of forming highly stable chelates with a variety of metallic radionuclides, including lanthanides like Samarium-153 (¹⁵³Sm) and Lutetium-177 (¹⁷⁷Lu).[5][6] The phosphonic acid groups are crucial for both sequestering the metal ion and anchoring the entire complex to the bone matrix.[7]
2.2. Biological Targeting The primary mechanism for localization is the high affinity of the phosphonate groups for hydroxyapatite crystals, the principal mineral component of bone.[8][9][10] The radiopharmaceutical concentrates preferentially in areas of high bone turnover and active mineralization.[9][11] Since osteoblastic metastases induce a significant local increase in bone formation, these sites avidly accumulate the radiolabeled EDTMP complex, achieving a high lesion-to-normal-bone uptake ratio.[4][8]
Following intravenous administration, the ¹⁵³Sm-EDTMP complex clears rapidly from the bloodstream.[12][13] Approximately 54-65% of the injected dose localizes to the skeleton, while the remainder is quickly excreted intact through the kidneys within the first 6-8 hours.[8][14][15] This pharmacokinetic profile is ideal, as it ensures targeted radiation delivery to bone lesions with minimal accumulation in non-osseous tissues, thereby reducing systemic toxicity.[13][15]
Caption: Figure 1: Mechanism of ¹⁵³Sm-EDTMP Targeting
Therapeutic Radionuclides for EDTMP Chelation
While ¹⁵³Sm is the most widely studied and approved radionuclide for use with EDTMP (marketed as Quadramet®), other isotopes have also been investigated.[5][9] The choice of radionuclide is critical and depends on physical characteristics such as half-life, emission type, and energy.
| Radionuclide | Physical Half-Life | Max. Beta Energy (MeV) | Avg. Soft Tissue Range (mm) | Key Gamma Emission (keV) |
| Samarium-153 (¹⁵³Sm) | 1.93 days (46.3 h)[16] | 0.81[16] | 0.5[16] | 103 (29% abundance)[16] |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | 0.50 | ~0.67 | 113, 208 |
| Strontium-89 (⁸⁹Sr) | 50.5 days[16] | 1.46[16] | 2.4[16] | 910 (0.01% abundance)[16] |
| Rhenium-186 (¹⁸⁶Re) | 3.72 days | 1.07 | ~1.1 | 137 (9% abundance) |
Rationale for ¹⁵³Sm: Samarium-153 offers a near-ideal balance of properties for bone pain palliation:
-
Therapeutic Beta Emission: Its beta particles have sufficient energy to be cytotoxic to tumor cells but a short enough range to limit damage to the adjacent healthy bone marrow.[1]
-
Imaging Gamma Emission: The 103 keV gamma photon allows for scintigraphic imaging immediately after administration to confirm the biodistribution of the drug and its uptake in metastatic lesions.[1][16]
-
Optimal Half-Life: The 46.3-hour half-life is long enough to allow for production and shipping but short enough to deliver a high dose rate over a brief period, minimizing long-term marrow irradiation.[11][17]
Lutetium-177 (¹⁷⁷Lu) is another promising radionuclide for chelation with EDTMP, showing comparable efficacy and safety to ¹⁵³Sm-EDTMP in clinical studies.[10][18][19] Its longer half-life may be advantageous for centers without easy access to the shorter-lived ¹⁵³Sm.[19]
Clinical Application and Efficacy
4.1. Patient Selection Proper patient selection is paramount for successful therapy. Key inclusion criteria according to established guidelines include:
-
Confirmed Osteoblastic Metastases: Patients must have evidence of multiple painful osteoblastic or mixed bone metastases, confirmed by a recent radionuclide bone scan (e.g., with ⁹⁹ᵐTc-MDP).[16][20]
-
Pain Requiring Analgesia: The primary indication is pain significant enough to require regular analgesic use.[21]
-
Adequate Hematologic Function: As myelosuppression is the primary dose-limiting toxicity, patients must have adequate bone marrow reserves, typically defined as a platelet count >100 x 10⁹/L and a white blood cell count >3.5 x 10⁹/L.[22]
-
Life Expectancy: A reasonable life expectancy (e.g., >4 months) is generally required to allow sufficient time for the therapeutic effect to be realized.[12]
4.2. Efficacy and Safety Profile Numerous clinical trials have established the efficacy of ¹⁵³Sm-EDTMP. A pivotal double-blind, placebo-controlled study demonstrated that a single dose of 1.0 mCi/kg (37 MBq/kg) resulted in significant pain reduction compared to placebo.[23][24]
| Study / Finding | Radiopharmaceutical | Patient Population | Dose | Key Efficacy Outcome |
| Serafini, et al.[12][23][24] | ¹⁵³Sm-EDTMP | Various primary tumors | 1.0 mCi/kg | 62-72% of patients experienced pain relief in the first 4 weeks. |
| Overall Response[8][11] | ¹⁵³Sm-EDTMP | Prostate, Breast, etc. | 0.5-1.0 mCi/kg | Pain relief reported in 60-80% of patients. |
| Onset and Duration[9][23][25] | ¹⁵³Sm-EDTMP | Various primary tumors | 1.0 mCi/kg | Onset of pain relief within 1-2 weeks, lasting for several weeks to months. |
| ¹⁷⁷Lu-EDTMP Meta-Analysis[18] | ¹⁷⁷Lu-EDTMP | Various primary tumors | N/A | Overall pain response rate of 84%; complete response in 32%. |
The primary toxicity associated with ¹⁵³Sm-EDTMP is a mild and reversible bone marrow suppression.[23][24] Platelet and leukocyte counts typically reach their lowest point (nadir) 3 to 5 weeks post-injection and recover by 8 weeks.[11][14] Grade 3 or 4 toxicity is uncommon in patients with adequate baseline hematologic function.[23][24]
Protocols
5.1. Protocol 1: Preparation and Quality Control of ¹⁵³Sm-EDTMP
This protocol outlines the steps for preparing a patient dose of ¹⁵³Sm-EDTMP from a lyophilized EDTMP kit and a solution of ¹⁵³Sm-Chloride (¹⁵³SmCl₃). All procedures must be performed in a suitable radiopharmacy environment following aseptic techniques and radiation safety principles.
Caption: Figure 2: Workflow for ¹⁵³Sm-EDTMP Preparation
Materials:
-
Lyophilized freeze-dried EDTMP kit (stored at 2-8°C).[1]
-
Sterile, non-pyrogenic ¹⁵³SmCl₃ solution of known activity concentration.
-
Dose calibrator.
-
Sterile, pyrogen-free vials and syringes.
-
0.9% Sodium Chloride for injection.
-
Instant Thin-Layer Chromatography (ITLC) system.[1]
-
Radio-TLC scanner.[1]
Methodology:
-
Dose Calculation: Calculate the required activity of ¹⁵³Sm based on the patient's body weight (standard dose: 37 MBq/kg or 1.0 mCi/kg).[16]
-
Reconstitution: a. Allow the lyophilized EDTMP kit to reach room temperature. b. Using a shielded syringe, aseptically withdraw the calculated volume of ¹⁵³SmCl₃ solution. c. Inject the ¹⁵³SmCl₃ into the EDTMP vial, gently swirling to dissolve the contents completely.
-
Incubation: Allow the reaction mixture to incubate at room temperature for the time specified by the kit manufacturer (typically 30-60 minutes) to ensure complete complexation.[26]
-
Quality Control - Radiochemical Purity (RCP): a. The efficiency of radiolabeling must be determined.[1] b. Spot a small aliquot (1-2 µL) of the final ¹⁵³Sm-EDTMP solution onto an ITLC strip (silica gel).[1] c. Develop the strip using a suitable mobile phase, such as a mixture of NH₄OH:MeOH:H₂O (0.2:2:4).[1][26] d. In this system, the stable ¹⁵³Sm-EDTMP complex remains at the origin (Rf = 0.0), while any free ¹⁵³Sm³⁺ moves with the solvent front (Rf = 0.9-1.0). e. Scan the strip using a radio-TLC scanner to determine the percentage of activity at the origin. f. Acceptance Criteria: The radiochemical purity must be >99% for clinical use.[1]
-
Quality Control - Sterility and Pyrogenicity: a. These tests are typically performed on representative batches during the manufacturing of the EDTMP kits to ensure they are sterile and pyrogen-free.[1][27]
-
Dose Dispensing: a. Once the RCP is confirmed, draw the final patient dose into a shielded syringe. b. Assay the final dose in a dose calibrator to confirm the activity. c. The final product should be a clear, colorless to light amber solution.
5.2. Protocol 2: Patient Evaluation and Administration
This protocol provides a clinical workflow for the safe administration of ¹⁵³Sm-EDTMP.
Pre-Treatment Evaluation:
-
Informed Consent: Obtain written informed consent after thoroughly explaining the procedure, potential benefits, and risks (especially myelosuppression).
-
Clinical History and Physical Exam: Document patient's performance status (e.g., Karnofsky or ECOG score), current pain scores (e.g., Visual Analog Scale), and analgesic usage.[19]
-
Scintigraphic Confirmation: Ensure a recent (within 3 months) ⁹⁹ᵐTc-MDP bone scan is available, confirming osteoblastic activity corresponding to painful sites.[16]
-
Laboratory Tests: Obtain a complete blood count (CBC) with differential and platelet count, as well as serum creatinine, within one week prior to therapy.[20]
-
Exclusion Criteria: Rule out impending pathological fracture or spinal cord compression, which require immediate orthopedic or neurosurgical intervention.[20]
Administration Procedure:
-
Patient Preparation: Ensure the patient is well-hydrated to promote the rapid clearance of any unbound radiopharmaceutical.[17]
-
IV Access: Establish a patent intravenous line. A saline flush should be ready.
-
Dose Administration: a. Confirm patient identity and the prescribed dose. b. Using a shielded syringe, administer the ¹⁵³Sm-EDTMP dose via a slow intravenous injection over 1-2 minutes.[15] c. Flush the intravenous line with at least 10 mL of 0.9% Sodium Chloride to ensure the full dose is delivered.[20]
-
Post-Administration Imaging (Optional but Recommended): a. Whole-body gamma camera imaging can be performed 3-4 hours post-injection. b. This allows for visual confirmation of skeletal uptake and biodistribution, correlating with the diagnostic bone scan.[1][17]
Post-Treatment Monitoring:
-
Radiation Safety: Provide the patient with standard radiation safety instructions for radiopharmaceutical therapy, including advice on hygiene to minimize exposure to family members for the first 24-48 hours.
-
Hematologic Monitoring: Schedule follow-up CBCs with platelet counts weekly or bi-weekly for at least 8 weeks to monitor for myelosuppression.[28]
-
Efficacy Assessment: Systematically assess pain scores and analgesic use at regular intervals (e.g., 2, 4, 8, and 12 weeks post-therapy) to evaluate the treatment response.[19]
-
Flare Phenomenon: Counsel the patient about the possibility of a transient increase in bone pain (flare phenomenon) within the first few days after injection, which is often a predictor of a good therapeutic response.[19]
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SNMMI Procedure Standard/EANM Practice Guideline for Palliative Nuclear Medicine Therapies of Bone Metastases. (2023). SNMMI. [Link]
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Menda, Y., et al. (2010). Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP. PMC - NIH. [Link]
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Serafini, A. N., et al. (1998). Palliation of pain associated with metastatic bone cancer using samarium-153 lexidronam: a double-blind placebo-controlled clinical trial. Journal of Clinical Oncology. [Link]
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American Society for Radiation Oncology (ASTRO). (2024). ASTRO Guideline on External Beam Radiation Therapy for Palliation of Symptomatic Bone Metastases. ASTRO. [Link]
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Open MedScience. (2023). Samarium-153 Lexidronam (Quadramet®): An Advanced Agent for Palliative Bone Pain Relief. Open MedScience. [Link]
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The Research Progress of Radionuclide Labeled EDTMP Drugs in the Treatment of Pain Caused by Bone Metastasis. (2022). cnkischolar.com. [Link]
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Serafini, A. N., et al. (1998). Palliation of Pain Associated with Metastatic Bone Cancer Using Samarium-153 Lexidronam: A Double-Blind Placebo-Control. Journal of Clinical Oncology. [Link]
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Choong, K. K., et al. (2020). Formulation and quality control studies of EDTMP lyophilized freeze-dried kit for the preparation of 153Sm-EDTMP. AIP Publishing. [Link]
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Han, S. H., et al. (2004). Radiopharmaceutical Therapy for Palliation of Bone Pain from Osseous Metastases. Journal of Nuclear Medicine. [Link]
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Serafini, A. N., et al. (1998). Palliation of pain associated with metastatic bone cancer using samarium-153 lexidronam: A double-blind placebo-controlled clinical trial. UTMB Research Experts. [Link]
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Farrokhi, S., et al. (2020). 177Lu-EDTMP for Metastatic Bone Pain Palliation: A Systematic Review and Meta-Analysis. Cancer Biotherapy and Radiopharmaceuticals. [Link]
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Silberstein, E. B., et al. (2003). Society of Nuclear Medicine Procedure Guideline for Palliative Treatment of Painful Bone Metastases. Society of Nuclear Medicine. [Link]
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Jalilian, A. R., et al. (2012). Production, Quality Control and Pharmacokinetic Studies of 177Lu-EDTMP for Human Bone Pain Palliation Therapy Trials. PubMed Central. [Link]
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Serafini, A. N. (2001). Systemic metabolic radiotherapy with samarium-153 EDTMP for the treatment of painful bone metastasis. ProQuest. [Link]
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SNMMI. (2003). Palliative Treatment for Painful Bone Metastases 3.0. SNMMI. [Link]
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Fathi, F., et al. (2013). EDTMP chelates with different radionuclides. 1. Preparation and investigation of EDTMP chelates with 153Sm, 177Lu, 99mTc, 51Cr, 113mLn, and 64Cu. inis.iaea.org. [Link]
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Agarwal, K. K., et al. [177Lu]Lu-EDTMP -a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients. TalkMED AI Paper-PubMed. [Link]
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Agarwal, K. K., et al. (2015). [177Lu]Lu-EDTMP—a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients. PubMed Central. [Link]
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Liepe, K., et al. (2005). A comparative study of 188Re-HEDP, 186Re-HEDP, 153Sm-EDTMP and 89Sr in the treatment of painful skeletal metastases. PubMed. [Link]
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Asim, S., et al. (2020). Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. NIH. [Link]
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Thapa, P., et al. (2015). Clinical evaluation of efficacy and safety of 177Lu-EDTMP in patients with Painful Skeletal Metastasis. jkscience.org. [Link]
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Thapa, P., et al. (2015). Clinical Efficacy and Safety Comparison of 177Lu-EDTMP with 153Sm-EDTMP on an Equidose Basis in Patients with Painful Skeletal Metastases. Journal of Nuclear Medicine. [Link]
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Choong, K. K., et al. (2020). Formulation and quality control studies of EDTMP lyophilized freeze-dried kit for the preparation of 153Sm-EDTMP. AIP Publishing. [Link]
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Zandi, N., et al. (2012). Production, quality control and bio-distribution studies of 159Gd-EDTMP as a palliative agent for bone pain. NIH. [Link]
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Kroiss, A., et al. (2004). Radionuclide Therapy of Bone Metastases. PMC - NIH. [Link]
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Bayouth, J. E., et al. (1994). Dosimetry and toxicity of samarium-153-EDTMP administered for bone pain due to skeletal metastases. PubMed. [Link]
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Singh, A., et al. (1989). Human pharmacokinetics of samarium-153 EDTMP in metastatic cancer. PubMed. [Link]
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Liepe, K., et al. (2005). A comparative study of 188Re-HEDP, 186Re-HEDP, 153Sm-EDTMP and 89Sr in the treatment of painful skeletal metastases. ResearchGate. [Link]
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Brenner, W., et al. (2001). Skeletal uptake and soft-tissue retention of 186Re-HEDP and 153Sm-EDTMP in patients with metastatic bone disease. PubMed. [Link]
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Jafari, E., et al. (2022). Targeted Palliative Radionuclide Therapy for Metastatic Bone Pain. MDPI. [Link]
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Bayouth, J. E., et al. (1994). Dosimetry and toxicity of samarium-153-EDTMP administered for bone pain due to skeletal metastases. Semantic Scholar. [Link]
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Sharma, S., et al. (2017). Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients’ Pain Score Analysis and Personalized Dosimetry. Frontiers in Medicine. [Link]
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Maini, C. L. (2011). 153Sm-EDTMP for bone pain palliation in metastases. ResearchGate. [Link]
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A-Zand, S., et al. (2012). Treatment efficacy of 153Sm-EDTMP for painful bone metastasis. PMC - NIH. [Link]
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Valente, R., et al. (2016). Radionuclide Treatment with 153Sm-EDTMP is Effective for the Palliation of Bone Pain in the Context of Extensive Bone Marrow Metastases: A Case Report. PubMed. [Link]
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Zhang, Y., et al. (2019). 227Th-EDTMP: a potential therapeutic agent for bone metastasis. PubMed. [Link]
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Maini, C. L., et al. (2004). 153Sm-EDTMP for bone pain palliation in skeletal metastases. PubMed. [Link]
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Maxon, H. R., et al. (1991). Rhenium-186(Sn)HEDP for treatment of painful osseous metastases: results of a double-blind crossover comparison with placebo. PubMed. [Link]
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Zarin, A., et al. (2021). Standard pharmacokinetic parameters of 177 Lu-EDTMP calculated on the basis of mouse biodistribution results and the noncompartmental model. ResearchGate. [Link]
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Jalilian, A. R., et al. (2012). Production, Quality Control and Pharmacokinetic Studies of 177Lu-EDTMP for Human Bone Pain Palliation Therapy Trials. Brieflands. [Link]
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Dash, A., et al. (2014). 177Lu-EDTMP for Treatment of Bone Pain in Patients with Disseminated Skeletal Metastases. Journal of Nuclear Medicine Technology. [Link]
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Application Notes and Protocols for the Use of EDTMP as a Peroxide Bleach Stabilizer
Introduction: The Critical Role of Stabilization in Peroxide Bleaching
Hydrogen peroxide is a cornerstone of modern, environmentally conscious bleaching processes across diverse industries, from textiles and pulp and paper to detergents. Its efficacy lies in its powerful oxidizing potential, which effectively decolorizes substrates by breaking down chromophoric molecules. However, this potent reactivity is also its Achilles' heel. In the alkaline conditions typical of industrial bleaching, hydrogen peroxide is prone to rapid, uncontrolled decomposition, a reaction catalyzed by the ubiquitous presence of transition metal ions such as iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺).
This catalytic decomposition not only represents a significant economic loss due to the wasteful consumption of the bleaching agent but also poses a severe threat to the integrity of the substrate. The uncontrolled generation of highly reactive hydroxyl radicals (•OH) can lead to a phenomenon known as "catalytic damage," resulting in reduced mechanical strength of textile fibers or decreased viscosity of pulp.[1][2] To harness the full potential of hydrogen peroxide bleaching while mitigating its destructive tendencies, the use of effective stabilizers is paramount.
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, has emerged as a highly effective stabilizer for peroxide bleaching solutions. As an organophosphonate, EDTMP functions as a powerful chelating agent, sequestering and inactivating catalytic metal ions, thereby preventing the premature decomposition of hydrogen peroxide.[3][4] Its high stability constant with various metal ions, particularly in alkaline environments, makes it a superior choice compared to traditional chelating agents like EDTA in many applications.[3]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of EDTMP as a peroxide bleach stabilizer. We will delve into the underlying mechanisms of stabilization, provide detailed protocols for its application in key industries, and outline robust analytical methods for performance evaluation.
Mechanism of Action: How EDTMP Stabilizes Hydrogen Peroxide
The primary mechanism by which EDTMP stabilizes hydrogen peroxide is through the chelation of transition metal ions. EDTMP is a polydentate ligand, meaning it can form multiple coordination bonds with a single metal ion, effectively encapsulating it in a stable, water-soluble complex.[5] This sequestration prevents the metal ions from participating in the catalytic decomposition of hydrogen peroxide.
The decomposition of hydrogen peroxide in the presence of metal ions proceeds via a series of redox reactions, often referred to as a Fenton-like reaction. In this process, the metal ion cycles between its higher and lower oxidation states, catalyzing the formation of highly reactive and damaging hydroxyl radicals.
By forming a stable complex with the metal ion, EDTMP effectively blocks the coordination sites that would otherwise be available for reaction with hydrogen peroxide, thus breaking the catalytic cycle. The phosphonate groups in the EDTMP molecule play a crucial role in its strong binding affinity for metal ions, especially under the alkaline conditions used in peroxide bleaching.[6]
Below is a diagram illustrating the sequestration of a metal ion by EDTMP, preventing its participation in the catalytic decomposition of hydrogen peroxide.
Caption: Mechanism of EDTMP in preventing peroxide decomposition.
Applications and Protocols
The versatility of EDTMP allows for its application across various industrial bleaching processes. The following sections provide detailed protocols for its use in textile, pulp and paper, and detergent formulations.
Textile Bleaching (Cotton and Cotton Blends)
Objective: To achieve high and uniform whiteness in cotton fabrics while minimizing fiber damage.
Background: Peroxide bleaching is a critical step in the pretreatment of cotton to remove natural yellowish impurities. The presence of metal ions, often originating from the raw cotton, water, or processing equipment, can lead to catalytic damage, resulting in pinholes or a significant loss in the tensile strength of the fabric.[1][2] EDTMP is highly effective in sequestering these metal ions, ensuring a controlled and uniform bleaching process.
Typical Process Parameters:
| Parameter | Recommended Range | Notes |
| EDTMP Dosage | 0.5 - 2.0 g/L | Optimize based on water hardness and substrate contamination. |
| Hydrogen Peroxide (50%) | 4.0 - 10.0 g/L | Adjust based on desired whiteness and fabric type. |
| Sodium Hydroxide (Caustic Soda) | 2.0 - 5.0 g/L | To maintain alkaline pH. |
| Sodium Silicate | 2.0 - 5.0 g/L | Acts as a co-stabilizer and buffer.[7] |
| Wetting Agent/Detergent | 1.0 - 2.0 g/L | For uniform penetration of the bleach liquor. |
| pH | 10.5 - 11.5 | Crucial for the activation of peroxide. |
| Temperature | 90 - 98 °C | Higher temperatures accelerate bleaching. |
| Time | 30 - 60 minutes | Dependent on temperature and desired whiteness. |
| Liquor Ratio | 1:5 to 1:20 | Ratio of the weight of goods to the volume of the bleach bath. |
Experimental Protocol: Exhaust Bleaching of Cotton Fabric
-
Bath Preparation:
-
Fill the bleaching vessel with the required volume of water based on the liquor ratio.
-
Add the wetting agent/detergent and mix until dissolved.
-
Add the EDTMP solution and mix thoroughly.
-
Add the sodium silicate and mix.
-
Carefully add the sodium hydroxide to adjust the pH to the desired level (10.5-11.5).
-
Finally, add the hydrogen peroxide and mix gently.
-
-
Bleaching Process:
-
Introduce the scoured cotton fabric into the prepared bleach bath.
-
Raise the temperature to 90-98°C at a rate of 2-3°C/minute.
-
Maintain the temperature for 30-60 minutes, ensuring the fabric is fully submerged and agitated periodically for uniform treatment.
-
-
Post-Bleaching Treatment:
-
Drain the bleach bath.
-
Rinse the fabric thoroughly with hot water (70-80°C) to remove residual chemicals.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) to a pH of 6.0-7.0.
-
Rinse again with cold water.
-
Dry the bleached fabric.
-
Pulp and Paper Bleaching (Kraft and Mechanical Pulps)
Objective: To increase the brightness and whiteness of pulp while preserving its viscosity and strength properties.
Background: In the pulp and paper industry, peroxide bleaching is a key stage in both Elemental Chlorine Free (ECF) and Totally Chlorine Free (TCF) bleaching sequences.[8] Metal ions, particularly manganese, can severely hamper the efficiency of peroxide bleaching.[9] A chelation stage (Q-stage) with EDTMP prior to the peroxide stage (P-stage) is highly effective in removing these detrimental metal ions.[8]
Typical Process Parameters:
| Parameter | Recommended Range | Notes |
| EDTMP Dosage (Q-stage) | 1.0 - 3.0 kg/ton of oven-dry pulp | Optimize based on the metal ion content of the pulp. |
| Hydrogen Peroxide (P-stage) | 10 - 50 kg/ton of oven-dry pulp | Varies significantly with pulp type and target brightness. |
| Sodium Hydroxide (P-stage) | 10 - 30 kg/ton of oven-dry pulp | To maintain alkalinity. |
| Sodium Silicate (P-stage) | 10 - 30 kg/ton of oven-dry pulp | Provides stabilization and buffering.[10] |
| Magnesium Sulfate (P-stage) | 1.0 - 3.0 kg/ton of oven-dry pulp | Acts as a co-stabilizer, particularly for preserving pulp viscosity.[11] |
| pH (Q-stage) | 5.0 - 7.0 | Optimal for metal chelation. |
| pH (P-stage) | 10.5 - 11.5 | Essential for peroxide activation. |
| Temperature (Q-stage) | 60 - 80 °C | |
| Temperature (P-stage) | 70 - 90 °C | |
| Time (Q-stage) | 30 - 60 minutes | |
| Time (P-stage) | 60 - 180 minutes | |
| Pulp Consistency | 10 - 15% |
Experimental Protocol: Q-P Bleaching of Kraft Pulp
-
Chelation Stage (Q-stage):
-
Dilute the pulp to the desired consistency (10-15%).
-
Adjust the pH to 5.0-7.0 with sulfuric acid.
-
Add the EDTMP solution and mix thoroughly.
-
Heat the pulp slurry to 60-80°C and hold for 30-60 minutes with agitation.
-
Wash the pulp thoroughly to remove the chelated metal ions.
-
-
Peroxide Stage (P-stage):
-
Adjust the consistency of the chelated pulp.
-
Prepare the bleaching liquor by adding sodium silicate, magnesium sulfate, sodium hydroxide, and finally hydrogen peroxide to water.
-
Add the bleaching liquor to the pulp and mix thoroughly.
-
Heat the pulp to 70-90°C and maintain for 60-180 minutes in a bleaching tower or reactor.
-
-
Post-Bleaching:
-
Wash the bleached pulp to remove residual chemicals and lignin fragments.
-
Detergent Formulations
Objective: To enhance the stain removal performance of laundry and dishwashing detergents, particularly at lower temperatures.
Background: Modern detergents often incorporate peroxide-based bleaches (e.g., sodium percarbonate) and bleach activators (e.g., TAED) to provide effective stain removal. EDTMP is added to these formulations to stabilize the peroxide bleach in the wash liquor, preventing its decomposition by metal ions present in hard water and on soiled fabrics.[12][13]
Typical Formulation Components:
| Component | Typical Concentration (% w/w) | Function |
| Surfactants (Anionic/Non-ionic) | 10 - 25% | Cleaning and soil removal. |
| Builders (e.g., Zeolites, Citrates) | 15 - 30% | Water softening and enhancing cleaning performance. |
| Sodium Percarbonate | 5 - 20% | Peroxide bleach source. |
| TAED (Tetraacetylethylenediamine) | 1 - 5% | Bleach activator for low-temperature efficacy. |
| EDTMP | 0.2 - 1.0% | Peroxide stabilizer. |
| Enzymes (Protease, Amylase, etc.) | 0.5 - 2.0% | Stain removal of specific soil types. |
| Fillers and other additives | To 100% |
Protocol for Evaluating EDTMP in a Detergent Formulation:
-
Prepare a standard soiled fabric: Use commercially available standard soiled fabrics (e.g., with wine, tea, or coffee stains).
-
Prepare detergent solutions:
-
Formulation A: Control detergent without EDTMP.
-
Formulation B: Test detergent with EDTMP.
-
-
Washing Process:
-
Conduct washing tests in a laboratory-scale washing machine or a beaker with controlled agitation.
-
Use a standardized water hardness.
-
Wash the soiled fabric swatches with both formulations at a specific temperature (e.g., 40°C).
-
-
Evaluation:
-
After washing and drying, measure the whiteness index or color difference of the fabric swatches using a spectrophotometer.
-
Compare the stain removal efficiency of Formulation B with Formulation A.
-
Performance Evaluation: Analytical Protocols
To quantify the effectiveness of EDTMP as a peroxide stabilizer, a series of analytical tests should be performed. The following protocols provide a framework for this evaluation.
Determination of Residual Hydrogen Peroxide
Principle: The concentration of unreacted hydrogen peroxide in the bleach bath can be determined by titration with a standard solution of potassium permanganate (KMnO₄) in an acidic medium.[14][15]
Reagents:
-
Sulfuric Acid (H₂SO₄), 25% (v/v)
-
Potassium Permanganate (KMnO₄), 0.1 N standardized solution
Procedure:
-
Pipette a known volume (e.g., 10 mL) of the bleach bath solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 100 mL of deionized water.
-
Carefully add 10 mL of 25% sulfuric acid.
-
Titrate with the standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.
-
Record the volume of KMnO₄ consumed.
Calculation: % H₂O₂ (w/v) = (Volume of KMnO₄ (mL) × Normality of KMnO₄ × 1.701) / Volume of sample (mL)
Measurement of Whiteness and Brightness
Principle: The whiteness and brightness of the bleached substrate are measured using a spectrophotometer or colorimeter. The CIE Whiteness Index is a commonly used metric.[16][17][18]
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Condition the bleached and dried samples under standard atmospheric conditions.
-
Fold the fabric sample to ensure opacity.
-
Place the sample in the spectrophotometer's measurement port.
-
Measure the reflectance values across the visible spectrum.
-
The instrument's software will calculate the CIE Whiteness Index based on the measured reflectance data and a selected illuminant (e.g., D65).[17]
Evaluation of Catalytic Damage (Textiles)
Principle: The degree of damage to cellulosic fibers can be assessed by measuring the loss in tensile strength of the fabric after bleaching.
Procedure:
-
Control Bleaching: Bleach a fabric sample without the addition of any metal ions.
-
Contaminated Bleaching (without EDTMP):
-
Impregnate a fabric sample with a known concentration of a metal ion solution (e.g., 100 ppm Fe³⁺).
-
Dry the fabric.
-
Bleach the contaminated fabric using the standard protocol without EDTMP.
-
-
Contaminated Bleaching (with EDTMP):
-
Repeat the process in step 2, but add the recommended dosage of EDTMP to the bleach bath.
-
-
Tensile Strength Testing:
-
After bleaching, washing, and drying, cut fabric strips of standard dimensions from all samples.
-
Measure the breaking strength of the fabric strips using a tensile testing machine according to a standard method (e.g., ASTM D5034).
-
-
Analysis: Compare the tensile strength of the fabric bleached with EDTMP to the one bleached without it in the presence of metal ions. A smaller reduction in tensile strength indicates effective prevention of catalytic damage by EDTMP.
Below is a workflow diagram for evaluating the efficacy of EDTMP in preventing catalytic damage.
Caption: Workflow for assessing EDTMP's prevention of catalytic damage.
Conclusion
EDTMP is a highly effective and versatile stabilizer for hydrogen peroxide bleaching processes. Its superior chelating ability for transition metal ions makes it an indispensable component in formulations for textiles, pulp and paper, and detergents. By preventing the uncontrolled decomposition of hydrogen peroxide, EDTMP not only ensures the economic efficiency of the bleaching process but also plays a crucial role in preserving the quality and integrity of the substrate. The protocols and analytical methods detailed in these application notes provide a robust framework for the successful implementation and evaluation of EDTMP in various research and industrial settings.
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HPLC-Based Analytical Method for the Quantification of Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP)
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) is a potent chelating agent and the phosphonate analog of EDTA, widely utilized in applications ranging from water treatment to the formulation of therapeutic radiopharmaceuticals.[1] Accurate quantification of EDTMP is critical for quality control, formulation development, and stability studies. However, its high polarity and lack of a native UV-absorbing chromophore present significant analytical challenges for conventional reversed-phase High-Performance Liquid Chromatography (HPLC). This application note details a robust, validated ion-pairing reversed-phase HPLC method (IP-RP-HPLC) coupled with UV detection for the reliable quantification of EDTMP. The method is predicated on pre-column derivatization, where EDTMP forms a stable, UV-active complex with ferric ions (Fe³⁺). An ion-pairing reagent is incorporated into the mobile phase to ensure adequate retention of the highly polar metal complex on a standard C18 stationary phase. This protocol provides a comprehensive, step-by-step guide from sample preparation to data analysis and includes a full discussion on method validation according to international guidelines.
Principle of the Method: Overcoming Analytical Hurdles
The quantification of EDTMP by HPLC-UV is fundamentally challenged by two of its intrinsic properties:
-
High Polarity: As a polyphosphonic acid, EDTMP is extremely polar and does not retain on traditional reversed-phase columns (like C18), typically eluting in the void volume.[2]
-
Lack of a Chromophore: EDTMP does not possess any moiety that absorbs light in the UV-Visible spectrum, rendering it invisible to standard UV detectors.[3]
To overcome these challenges, this method employs a dual strategy of pre-column derivatization and ion-pairing chromatography . This approach is widely adopted for similar polar, non-chromophoric chelating agents like EDTA.[4][5][6]
-
Pre-column Derivatization: EDTMP is complexed with a transition metal ion, typically ferric chloride (FeCl₃), prior to injection. The resulting [Fe-EDTMP] complex is highly stable and exhibits strong UV absorbance, allowing for sensitive detection.[3][7] This step effectively attaches a "UV-tag" to the analyte.
-
Ion-Pairing Reversed-Phase Chromatography (IP-RP-HPLC): To retain the now-visible but still highly polar [Fe-EDTMP] complex, an ion-pairing reagent, such as tetrabutylammonium bromide or sulfate, is added to the mobile phase.[5][8] The hydrophobic alkyl chains of the ion-pairing reagent adsorb onto the nonpolar C18 stationary phase, creating a dynamic, charged surface. The negatively charged [Fe-EDTMP] complex then interacts with the positively charged quaternary ammonium heads of the adsorbed reagent, enabling its retention and subsequent separation.[9]
The combination of these two principles transforms a difficult-to-analyze compound into one that can be reliably quantified using ubiquitous HPLC-UV instrumentation.
Caption: Methodological principle for EDTMP analysis.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Water bath or heating block.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, nylon or PVDF).
-
HPLC vials with caps.
Chemicals and Reagents
-
EDTMP reference standard.
-
Ferric chloride hexahydrate (FeCl₃·6H₂O), ACS grade.
-
Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade.
-
Sodium acetate trihydrate, HPLC grade.
-
Glacial acetic acid, HPLC grade.
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade or Milli-Q.
Detailed Experimental Protocol
Preparation of Reagents and Mobile Phase
-
Derivatizing Reagent (10 mM Ferric Chloride): Accurately weigh ~270 mg of FeCl₃·6H₂O and dissolve in 100 mL of HPLC-grade water.
-
Mobile Phase Buffer (Aqueous Component):
-
Weigh 4.6 g of sodium acetate trihydrate and 0.7 g of tetrabutylammonium bromide.[5]
-
Dissolve in approximately 900 mL of HPLC-grade water.
-
Adjust the pH to 4.0 using glacial acetic acid.[5]
-
Transfer to a 1 L volumetric flask and make up to the mark with water.
-
Filter through a 0.45 µm membrane filter before use.
-
-
Mobile Phase: The mobile phase composition must be optimized for the specific column and system but a typical starting point is a mixture of the aqueous buffer and an organic modifier. A common composition is 95% Aqueous Component and 5% Methanol.[5] This is run in an isocratic mode.
Standard Solution Preparation
-
EDTMP Stock Standard (1000 µg/mL): Accurately weigh 50 mg of EDTMP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with HPLC-grade water.
Sample and Standard Derivatization
This step is critical for forming the UV-active complex.
-
Pipette 1.0 mL of each standard solution and each sample solution into separate, clearly labeled HPLC vials or test tubes.
-
To each vial, add 100 µL of the 10 mM Ferric Chloride derivatizing reagent.[5]
-
Cap the vials and vortex briefly to mix.
-
Heat the vials in a water bath or heating block at 70 °C for 20 minutes.[5][6]
-
Allow the solutions to cool to room temperature before analysis.
HPLC System Configuration and Parameters
The following table summarizes a validated starting point for the HPLC analysis.[5][6]
| Parameter | Recommended Setting | Causality and Field-Proven Insights |
| Column | Reversed-Phase C18 (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm) | A robust, general-purpose C18 column provides the necessary hydrophobic surface for the ion-pairing reagent to adsorb. |
| Mobile Phase | 95% (0.7 g/L TBAB + 4.6 g/L Sodium Acetate, pH 4.0) : 5% Methanol | The ion-pairing reagent (TBAB) is essential for retention. The acetate buffer controls pH to ensure consistent ionization states of the complex. The small amount of organic modifier helps to elute the complex and clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 100 µL | A larger injection volume can improve sensitivity for low-concentration samples, which is often necessary for impurity analysis.[5] |
| Detection Wavelength | 260 - 280 nm | The Fe-EDTMP complex exhibits a broad absorbance in this range. A PDA detector can be used to determine the optimal wavelength, but a fixed wavelength in this window is sufficient. |
| Run Time | ~15 minutes | Should be sufficient to elute the [Fe-EDTMP] complex and any matrix interferences. The EDTMP complex typically elutes around 6-8 minutes under these conditions.[5] |
Data Analysis and Quantification
-
System Suitability: Before running samples, inject a mid-level standard solution five or six times. The relative standard deviation (RSD) of the peak area should be less than 2.0% to ensure system precision.[10]
-
Calibration Curve: Inject the series of derivatized standard solutions. Construct a calibration curve by plotting the peak area of the [Fe-EDTMP] complex against the known concentration of EDTMP. The curve should be linear with a correlation coefficient (r²) ≥ 0.999.
-
Sample Quantification: Inject the derivatized sample solutions. Determine the peak area for the [Fe-EDTMP] complex and calculate the concentration of EDTMP in the original sample using the linear regression equation from the calibration curve.
Caption: Experimental workflow for EDTMP quantification.
Method Validation Summary
A fully validated method ensures its suitability for the intended purpose. The protocol described should be validated according to ICH Q2(R1) guidelines.[10] The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of matrix components. | The peak for [Fe-EDTMP] should be well-resolved from other peaks in the blank and placebo chromatograms. Peak purity should pass. |
| Linearity & Range | To demonstrate a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration). |
| Precision | Measures the closeness of agreement between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| Accuracy | Measures the closeness of the test results to the true value. Typically assessed by spike-recovery studies at multiple concentration levels (e.g., 50%, 100%, 150%). | Mean recovery should be within 98.0% - 102.0%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10. Precision (RSD) at the LOQ should be ≤ 10%.[10] |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase organic content ±2%). | Retention times and peak areas should remain within predefined system suitability limits. |
| Solution Stability | To evaluate the stability of the analyte in the prepared analytical solution over time. | Analyte concentration should remain within ±5% of the initial value over the tested period (e.g., 24-48 hours).[12] |
Conclusion
The described ion-pairing reversed-phase HPLC method with pre-column derivatization provides a specific, sensitive, and reliable solution for the quantification of EDTMP in various matrices. By converting the non-chromophoric, polar analyte into a retained, UV-active metal complex, this protocol overcomes the inherent analytical difficulties associated with EDTMP. The method is built upon established principles for analyzing chelating agents and can be readily validated and implemented in a quality control or research laboratory setting using standard HPLC equipment.
References
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Springer Nature Experiments. (n.d.). Ion Pair Chromatography for Endogenous Metabolites LC-MS Analysis in Tissue Samples Following Targeted Acquisition. Retrieved from [Link]
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Jiang, X., Liu, A., & Zhang, W. (2015). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 108, 98-104. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Methods for analysis of Ethylenediaminetetraacetic acid. Retrieved from [Link]
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Eryilmaz, K., Bakar, H. E., & Kilbas, B. (2022). Novel developed HPLC analyses of [68Ga]Ga/[177Lu]Lu‐EDTMP and [68Ga]Ga/[177Lu]Lu‐DOTA‐Zoledronate. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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Sillanpää, M., & Oikari, A. (2000). High Performance Liquid Chromatography for the Determination of Chelating Agents in Waste Water. International Journal of Environmental Analytical Chemistry, 77(3), 193-204. Available at: [Link]
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Schmidt, C. K., et al. (2015). Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis. Data in Brief, 5, 936-941. Available at: [Link]
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Ahmadi, S., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Acta Chimica Slovenica, 61(1), 161-167. Available at: [Link]
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Jiang, X., Liu, A., & Zhang, W. (2015). Ion-pairing HPLC methods to determine EDTA and DTPA in small-molecule and biologic pharmaceutical formulations. ResearchGate. Available at: [Link]
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Mushtaq, A., et al. (2013). Studies on the Labeling of Ethylenediaminetetramethylene Phosphonic Acid, Methylene Diphosphonate, Sodium Pyrophosphate and Hydroxyapatite with Lutetium-177. ScienceOpen. Available at: [Link]
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Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
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Kuhn, K., et al. (2020). Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment. ResearchGate. Available at: [Link]
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Hrytsenko, O., et al. (2020). Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior. Vitae. Available at: [Link]
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Prieto, A., et al. (2011). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. International Journal of Molecular Sciences, 12(10), 6394-6420. Available at: [Link]
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Wang, W., et al. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. Water Research, 161, 447-456. Available at: [Link]
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Narola, B., et al. (2011). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Analytical Chemistry Insights, 6, 7-14. Available at: [Link]
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Klinger, J., et al. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 942(1-2), 185-190. Available at: [Link]
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Schmidt, C. K., et al. (2015). Validation of the sample clean-up procedure of ATMP, EDTMP and DTPMP. ResearchGate. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. Retrieved from [Link]
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Wikipedia. (n.d.). EDTMP. Retrieved from [Link]
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Narola, B., et al. (2011). A validated reverse phase HPLC method for the determination of disodium EDTA in meropenem drug substance with UV-detection using precolumn derivatization technique. PubMed. Available at: [Link]
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Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(1), 1-15. Available at: [Link]
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Manjusha, S., et al. (2015). Development and Validation of RP-HPLC method for determination of Ethylenediaminetetraacetic acid (EDTA) in Cosmetics with UV detection using precolumn derivatization technique. ResearchGate. Available at: [Link]
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MilliporeSigma. (n.d.). Derivatization Reagents: Selective Response & Detection. Retrieved from [Link]
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MDPI. (2020). A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation. Molecules, 25(21), 5188. Available at: [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. Available at: [Link]
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An, D. D., et al. (2014). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Journal of Pharmaceutical and Biomedical Analysis, 94, 146-153. Available at: [Link]
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MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(15), 4991. Available at: [Link]
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Kumar, V. A., et al. (2020). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 13(1), 1-8. Available at: [Link]
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Topic: Experimental Setup for Evaluating the Scale Inhibition Efficiency of EDTMP
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Mineral scale deposition is a pervasive challenge in industrial water systems, oil and gas production, and desalination processes, leading to reduced operational efficiency, equipment failure, and significant economic losses. Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a highly effective phosphonate-based scale inhibitor. Its efficacy stems from its multidentate chelating ability and its capacity to adsorb onto active crystal growth sites, thereby disrupting the nucleation and propagation of scale-forming mineral salts like calcium carbonate (CaCO₃) and barium sulfate (BaSO₄).[1][2][3] This document provides a comprehensive guide for researchers and technical professionals, detailing authoritative and validated experimental protocols for quantifying the performance of EDTMP. We present methodologies for both static and dynamic testing environments, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Challenge of Mineral Scale and the Role of EDTMP
Mineral scale forms when changes in temperature, pressure, or pH reduce the solubility of dissolved inorganic salts, leading to their precipitation and adherence to surfaces.[4] Common and troublesome scales include calcium carbonate, calcium sulfate, barium sulfate, and strontium sulfate.
EDTMP is a versatile scale inhibitor that functions through several mechanisms:
-
Threshold Inhibition: EDTMP operates at sub-stoichiometric (threshold) concentrations, meaning it is effective at dosages far lower than would be required to chelate all scaling cations.[5]
-
Crystal Distortion: By adsorbing onto the active growth sites of newly formed microcrystals, EDTMP disrupts the orderly arrangement of the crystal lattice.[6] This action distorts the crystal shape, making it difficult for the crystals to grow and adhere to surfaces, resulting in a soft, easily dispersible precipitate rather than a hard, tenacious scale.[6]
-
Chelation and Sequestration: The multiple phosphonate groups in the EDTMP molecule can chelate divalent cations such as Ca²⁺ and Ba²⁺, forming stable complexes in solution and effectively increasing the supersaturation limit required for precipitation to begin.[2][3]
Evaluating the performance of a scale inhibitor like EDTMP requires standardized, reproducible methods that can screen products and determine the minimum effective concentration (MEC) required for a specific application. This guide details two industry-accepted methods: the Static Jar Test for initial screening and the Dynamic Tube Blocking Test for simulating performance under flowing conditions.
Foundational Requirement: Preparation of Synthetic Brines
The foundation of any scale inhibition test is the preparation of stable, reproducible synthetic brines that mimic the water chemistry of the target application. To prevent premature precipitation, the scaling cations (e.g., Ca²⁺, Ba²⁺) and anions (e.g., CO₃²⁻/HCO₃⁻, SO₄²⁻) must be prepared in separate stock solutions.
Causality: Mixing concentrated solutions of scaling ions directly will cause immediate precipitation, making it impossible to evaluate the inhibitor's performance. By keeping them separate and mixing them only at the start of the experiment (t=0), we create a supersaturated solution in a controlled manner, providing a baseline against which the inhibitor's effect can be measured.
Table 1: Example Synthetic Brine Compositions for Scale Inhibition Testing The following compositions are illustrative. Users should adjust ion concentrations to match their specific field or process water analysis.
| Ion | Cation Brine (Brine A) - g/L | Anion Brine (Brine B) - g/L | Final Mixed Brine (50:50) - mg/L (ppm) |
| For Calcium Carbonate (CaCO₃) Scale (Adapted from NACE TM0374-2007[7]) | |||
| Na⁺ | 11.0 | 11.0 | 11,000 |
| Ca²⁺ | 7.34 (as CaCl₂·2H₂O) | - | 2,000 |
| Mg²⁺ | 2.14 (as MgCl₂·6H₂O) | - | 250 |
| HCO₃⁻ | - | 6.72 (as NaHCO₃) | 4,000 |
| Cl⁻ | Balance | Balance | Balance |
| For Barium Sulfate (BaSO₄) Scale (Adapted from Heidrun Oilfield Water[8]) | |||
| Na⁺ | 19.5 | 10.9 | 15,200 |
| Ca²⁺ | 1.02 (as CaCl₂·2H₂O) | 0.428 (as CaCl₂·2H₂O) | 724 |
| Mg²⁺ | 0.265 (as MgCl₂·6H₂O) | 1.368 (as MgCl₂·6H₂O) | 816 |
| Ba²⁺ | 0.211 (as BaCl₂·2H₂O) | - | 120 |
| SO₄²⁻ | - | 2.8 (as Na₂SO₄) | 1,400 |
| Cl⁻ | Balance | Balance | Balance |
Protocol for Brine Preparation:
-
Use deionized water and analytical grade reagents.
-
Prepare separate stock solutions for Brine A (Cations) and Brine B (Anions).
-
For CaCO₃ tests, sparge the Anion Brine (B) with CO₂ gas to achieve the desired bicarbonate concentration and stabilize the pH.
-
Filter each brine solution through a 0.45 µm filter to remove any particulate matter.[9][10]
-
Store the brines in sealed containers to prevent evaporation or CO₂ exchange with the atmosphere.
Method 1: Static Jar Test for Screening and MEC Determination
The static jar (or bottle) test is a widely used, low-cost method for the initial screening of scale inhibitors and for determining the Minimum Effective Concentration (MEC).[11] The methodology is based on standards such as NACE TM0374.[4][7][8]
Principle: A supersaturated solution is created by mixing cation and anion brines in sealed bottles, both with and without the inhibitor. The bottles are incubated at a set temperature for a specific duration. The amount of scale formed is quantified by measuring the depletion of the scaling cation (e.g., Ca²⁺) from the solution. Higher residual cation concentration in the presence of an inhibitor indicates better performance.
Experimental Workflow: Static Jar Test
Caption: Workflow for the Static Jar Test protocol.
Protocol: Static Jar Test for CaCO₃ Inhibition
-
Preparation:
-
Label a series of 100 mL glass bottles: "Blank" (0 ppm inhibitor), and a range of EDTMP concentrations (e.g., 1, 2, 5, 10, 20 ppm).
-
Prepare a 1000 ppm stock solution of EDTMP. Perform serial dilutions to create working solutions for dosing.
-
-
Dosing and Mixing:
-
To each corresponding bottle, add the required volume of EDTMP working solution to achieve the target concentration in a final volume of 100 mL.
-
Add 50 mL of the Cation Brine (Brine A) to each bottle. Swirl gently.
-
Pre-heat the bottles and the Anion Brine (Brine B) separately to the test temperature (e.g., 80°C).
-
Initiate the test (t=0) by adding 50 mL of the pre-heated Anion Brine (Brine B) to each bottle.
-
-
Incubation:
-
Immediately cap each bottle tightly and place them in an oven or water bath set to the test temperature (e.g., 80°C) for a specified duration (e.g., 2 to 24 hours).[9]
-
-
Sample Analysis:
-
After incubation, remove the bottles and allow them to cool to room temperature.
-
Without agitating the precipitate, draw a supernatant sample from each bottle using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to separate the dissolved ions from the precipitated scale.
-
Determine the residual calcium ion concentration [Ca²⁺] in the filtrate. A common and accessible method is EDTA titration.
-
Analysis: EDTA Titration for Residual Calcium
-
Pipette a known volume (e.g., 10 mL) of the filtrate into a conical flask.
-
Add 1 mL of 8M KOH or NaOH solution to raise the pH to >12. This precipitates Mg²⁺ as Mg(OH)₂, preventing it from interfering with the titration.
-
Add a pinch of a suitable indicator, such as Murexide or Calcon carboxylic acid. The solution will turn pink.
-
Titrate with a standardized 0.01M EDTA solution until the color changes from pink to purple/blue, indicating the endpoint.
-
Record the volume of EDTA used. Calculate the [Ca²⁺] concentration.
Calculation of Inhibition Efficiency
The scale inhibition efficiency (IE) is calculated using the following formula[10]:
IE (%) = ( [C]ᵢ - [C]ₑ ) / ( [C]₀ - [C]ₑ ) x 100
Where:
-
[C]ᵢ = Concentration of the scaling cation (e.g., Ca²⁺) in the filtered sample containing the inhibitor.
-
[C]ₑ = Concentration of the scaling cation in the filtered blank sample (0 ppm inhibitor).
-
[C]₀ = Initial concentration of the scaling cation in the mixed brine at t=0.
The MEC is defined as the lowest inhibitor concentration that provides a desired level of protection (e.g., >90% IE).
Method 2: Dynamic Tube Blocking Test
While static tests are excellent for screening, they do not account for the effects of fluid dynamics, shear stress, and heat transfer that occur in real-world systems. The dynamic tube blocking test provides a more realistic assessment of an inhibitor's ability to prevent scale deposition under flowing conditions.[11][12]
Principle: Two brine solutions (cation and anion) are pumped at a constant rate through separate pre-heating coils and then combined at a mixing 'T'. The resulting supersaturated brine flows through a narrow-bore capillary tube. As scale deposits on the tube's inner wall, the flow is restricted, causing a differential pressure (ΔP) across the tube to increase. The time it takes for the ΔP to rise to a setpoint is a measure of the inhibitor's effectiveness. A longer time to block indicates better performance.
Experimental Workflow: Dynamic Tube Blocking Test
Caption: Schematic of a Dynamic Tube Blocking apparatus.
Protocol: Dynamic Tube Blocking Test
-
System Setup:
-
Prepare cation and anion brines as described in Section 2.0. Degas the brines to prevent bubble formation in the capillary.
-
Fill the respective high-pressure pumps with the brines and the inhibitor solution.
-
Set the temperature of the heating bath that houses the pre-heating and capillary coils (e.g., 90°C).
-
-
Blank Run (No Inhibitor):
-
Start pumping Brine A and Brine B at an equal, controlled flow rate (e.g., 5 mL/min each).
-
Monitor the differential pressure (ΔP) across the capillary tube.
-
Record the "time to block" (t_blank), which is the time taken for the ΔP to increase from a stable baseline to a predetermined value (e.g., 10 psi). This establishes the baseline scaling tendency of the system.
-
-
Inhibitor Run:
-
After cleaning the coil (typically with an EDTA/KOH solution[13]), repeat the procedure.
-
This time, inject the EDTMP solution into the anion brine line just before the pre-heating coil to ensure it is well-mixed before meeting the cation brine.
-
Start with a high inhibitor concentration and progressively decrease it in subsequent runs.
-
Record the "time to block" with the inhibitor (t_inhibitor) for each concentration.
-
-
Data Interpretation:
-
The performance of the inhibitor is often expressed as the ratio of the time to block with the inhibitor versus the blank.
-
The MEC is the minimum dosage that provides a significant and acceptable increase in the time to block, preventing deposition for a practical duration.
-
Table 2: Example Parameters for Dynamic Tube Blocking Test
| Parameter | Typical Value | Rationale |
| Capillary Material | Stainless Steel 316 | Resistant to corrosion from high-temperature brines. |
| Capillary Dimensions | 1.0 mm ID, 1.5 m length | Provides sufficient surface area and measurable pressure drop upon scaling. |
| Flow Rate (each pump) | 1 - 10 mL/min | Simulates different fluid velocity and residence time scenarios. |
| System Temperature | 70 - 150 °C | Chosen to reflect the operational temperature of the target application. |
| System Pressure | 100 - 5000 psi | High pressure keeps CO₂ dissolved, accurately simulating downhole conditions.[11] |
| ΔP Setpoint (Blockage) | 10 - 20 psi above baseline | An arbitrary but consistent endpoint to define "blockage." |
Concluding Remarks
The rigorous evaluation of scale inhibitors like EDTMP is paramount for their effective application. The static jar test serves as an essential, high-throughput screening tool to determine the initial MEC and rank candidate products. Following this, the dynamic tube blocking test provides a more robust evaluation under conditions that more closely mimic industrial processes, validating the inhibitor's performance against both precipitation in the bulk fluid and deposition onto surfaces. By employing these standardized protocols, researchers can generate reliable, comparable data to support the development and deployment of effective scale control programs.
References
-
NACE TM0197-2019, Laboratory Screening Test to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Barium Sulfate or Strontium Sulfate, or Both, from Solution (for Oil and Gas Production Systems). ANSI Webstore. [Link]
-
NACE International. (2022). NACE TM0197-2022: Laboratory Screening Test to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Barium Sulfate and/or Strontium Sulfate from Solution (for Oil and Gas Production Systems). Association for Materials Protection and Performance. [Link]
-
Bazin, B., et al. (2012). A Fast and Information-Rich Test Method for Scale Inhibitor Performance. OnePetro. [Link]
-
Mady, M. F., et al. (2021). Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications. Molecules, 26(11), 3177. [Link]
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NACE International. (2019). NACE TM0197-2019: Laboratory Screening Test to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Barium Sulfate or Strontium Sulfate, or Both, from Solution (for Oil and Gas Production Systems). Association for Materials Protection and Performance. [Link]
-
NACE TM0197-2019. Scribd. [Link]
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Kan, A., et al. (2011). An Assay Method to Determine Mineral Scale Inhibitor Efficiency in Produced Water. SPE International Symposium on Oilfield Chemistry. [Link]
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Scaled Solutions. Analytical Development for Scale Inhibitors. [Link]
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Graham, G. M., et al. (2005). New Developments in the Analysis of Scale Inhibitors. SPE International Symposium on Oilfield Chemistry. [Link]
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Wang, F., et al. (2019). Study of the Mechanism of Phosphonate Scale Inhibitors against Calcium Carbonate Scale. Industrial & Engineering Chemistry Research. [Link]
-
NACE International. (2001). NACE Standard TM0374-2001: Standard Test Method - Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Calcium Sulfate and Calcium Carbonate from Solution. [Link]
-
Zhang, Y., et al. (2019). Synthesis of New Phosphate and the Evaluation as Scale Inhibitor in Oilfield. Key Engineering Materials. [Link]
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Al-Roomi, Y., et al. (2021). Factors affecting phosphonate measurement by inductively coupled plasma optical emission spectroscopy (ICP-OES) in oilfield produced waters. Journal of Petroleum Science and Engineering. [Link]
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Senthilmurugan, B., et al. (2013). High Temperature Kinetic Scale Inhibitor for Flow Assurance Application. International Journal of ChemTech Research. [Link]
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Issabayeva, G., et al. (2017). Laboratory investigation of a new scale inhibitor for preventing calcium carbonate precipitation in oil reservoirs and production. Petroleum Science. [Link]
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Al-Hamad, S. M., et al. (2023). Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate. ACS Omega. [Link]
-
Schmidt, K., et al. (2014). Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. Journal of Chromatography A. [Link]
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Sanni, O. S., et al. (2017). Evaluation of laboratory techniques for assessing scale inhibition efficiency. White Rose Research Online. [Link]
- EP0384779A1 - Scale inhibition.
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Scale Inhibitor Selection & Testing Presentation. [Link]
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Application Notes and Protocols: A Guide to the Functionalization of Nanoparticles with EDTMP
Introduction: The Significance of EDTMP Functionalization
In the rapidly advancing fields of nanomedicine and targeted drug delivery, the surface functionalization of nanoparticles is a critical step in tailoring their biological interactions, stability, and therapeutic efficacy. Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a polyphosphonic acid that serves as a powerful chelating agent, analogous to the well-known EDTA.[1] Its multiple phosphonic acid groups provide strong coordination with metal ions and create a highly hydrophilic surface on nanoparticles. This functionalization is particularly advantageous for applications in diagnostics, such as enhancing the contrast properties of iron oxide nanoparticles for Magnetic Resonance Imaging (MRI), and in therapeutics, by improving nanoparticle dispersion and biocompatibility.[2]
This comprehensive guide provides a detailed protocol for the covalent functionalization of amine-presenting nanoparticles with EDTMP. We will delve into the chemical principles behind the chosen methodology, offer a step-by-step experimental procedure, and outline the essential characterization techniques to validate the successful conjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of EDTMP in their nanoparticle formulations.
Chemical Rationale: The Two-Step Carbodiimide Reaction
The covalent attachment of EDTMP to amine-functionalized nanoparticles is most effectively achieved through a two-step carbodiimide crosslinking reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[3][4] This method is widely adopted for its efficiency in aqueous solutions and its ability to form stable amide bonds.
The reaction proceeds as follows:
-
Activation of Phosphonic Acid Groups: In the first step, EDC reacts with the phosphonic acid groups of EDTMP in a slightly acidic environment (pH 6.0) to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.
-
Formation of a Stable sulfo-NHS Ester: To enhance stability and improve reaction efficiency, sulfo-NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive sulfo-NHS ester.[4] This semi-stable intermediate is less prone to hydrolysis, allowing for greater control over the conjugation process.
-
Amide Bond Formation: In the second step, the pH of the reaction is raised to a slightly basic level (pH 7.2-7.5).[5] At this pH, the primary amine groups on the nanoparticle surface are deprotonated and act as effective nucleophiles, attacking the sulfo-NHS ester. This results in the formation of a stable amide bond, covalently linking EDTMP to the nanoparticle and releasing sulfo-NHS.
This two-step approach is preferable as it minimizes the self-polymerization of nanoparticles by allowing for the removal of excess EDC and sulfo-NHS before the introduction of the amine-functionalized nanoparticles.[3]
Visualizing the Workflow
The overall experimental workflow for the functionalization and characterization of nanoparticles with EDTMP is depicted below.
Caption: Workflow for EDTMP Nanoparticle Functionalization.
Detailed Experimental Protocol
This protocol is designed for the functionalization of amine-coated iron oxide nanoparticles but can be adapted for other amine-functionalized nanoparticle systems.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Amine-functionalized Iron Oxide Nanoparticles | 10 mg/mL suspension |
| EDTMP (Ethylenediamine tetra(methylene phosphonic acid)) | ≥97% purity |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Molecular biology grade |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Molecular biology grade |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0 |
| Coupling Buffer | 1X PBS (Phosphate-Buffered Saline), pH 7.4 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |
| Washing Buffer | Deionized water or 1X PBS |
| Magnetic Separator or Centrifuge |
Step-by-Step Methodology
Part 1: Activation of EDTMP
-
Prepare EDTMP Solution: Dissolve EDTMP in Activation Buffer to a final concentration of 10 mg/mL.
-
Prepare EDC/Sulfo-NHS Solution: Immediately before use, weigh out EDC and sulfo-NHS. Prepare a fresh solution of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 15 mg/mL) in Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes rapidly in aqueous solutions; therefore, it is crucial to prepare this solution immediately before use.[6]
-
Activation Reaction:
-
To the EDTMP solution, add the EDC solution. The molar ratio of EDC to EDTMP should be approximately 10:1.
-
Immediately add the sulfo-NHS solution. The molar ratio of sulfo-NHS to EDTMP should be approximately 25:1.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Part 2: Conjugation to Amine-Functionalized Nanoparticles
-
Nanoparticle Preparation:
-
Take a calculated volume of the amine-functionalized iron oxide nanoparticle suspension (e.g., 1 mL of a 10 mg/mL solution).
-
Wash the nanoparticles twice with Activation Buffer using magnetic separation or centrifugation to remove any storage buffers.
-
Resuspend the nanoparticle pellet in Activation Buffer.
-
-
Conjugation Reaction:
-
Add the activated EDTMP solution to the washed amine-functionalized nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a dilute base (e.g., 0.1 M NaOH). Monitor the pH carefully.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).
-
Part 3: Quenching and Purification
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted sulfo-NHS esters. Incubate for 30 minutes at room temperature.
-
Purification:
-
Separate the functionalized nanoparticles from the reaction mixture using a magnetic separator or by centrifugation.
-
Discard the supernatant, which contains unreacted EDTMP, EDC, sulfo-NHS, and quenching reagents.
-
Wash the nanoparticle pellet three to five times with Washing Buffer. Ensure complete removal of any unbound reagents.
-
-
Final Resuspension: Resuspend the final washed nanoparticle pellet in a suitable storage buffer (e.g., 1X PBS) at the desired concentration.
Characterization of EDTMP-Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful conjugation of EDTMP to the nanoparticle surface.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurements provide information about their surface charge.[7][8]
| Parameter | Before Functionalization | After EDTMP Functionalization | Rationale for Change |
| Hydrodynamic Diameter | e.g., 50 nm ± 5 nm | e.g., 55 nm ± 6 nm | The addition of the EDTMP layer increases the overall size of the nanoparticles. |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | A low PDI indicates a monodisperse sample. A slight increase after functionalization is expected. |
| Zeta Potential | e.g., +25 mV ± 3 mV | e.g., -30 mV ± 4 mV | The amine groups on the initial nanoparticles impart a positive charge. The negatively charged phosphonic acid groups of EDTMP will cause a significant shift to a negative zeta potential, indicating successful surface coating.[9] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful technique for identifying the functional groups present on the nanoparticle surface.
Caption: Key FTIR peaks for nanoparticle characterization.
The FTIR spectrum of the initial amine-functionalized iron oxide nanoparticles will typically show a strong absorption band around 580 cm⁻¹ corresponding to the Fe-O bond.[2] After functionalization with EDTMP, new characteristic peaks corresponding to the phosphonic acid groups (P-O stretching) should appear in the region of 900-1200 cm⁻¹. Additionally, the formation of an amide bond will be indicated by the appearance of a C=O stretching peak (Amide I band) around 1650 cm⁻¹, and a decrease in the intensity of the N-H bending vibration.
Conclusion and Further Considerations
This guide provides a robust and well-rationalized protocol for the functionalization of nanoparticles with EDTMP. The successful conjugation, confirmed by the characterization methods outlined, will yield nanoparticles with a hydrophilic and highly charged surface, suitable for a range of biomedical applications. It is important to note that the optimal reaction conditions, including reagent concentrations and incubation times, may need to be empirically determined for different nanoparticle systems. Rigorous purification is paramount to remove any unreacted components that could interfere with downstream applications. The resulting EDTMP-functionalized nanoparticles offer a versatile platform for further modification, such as the chelation of radioisotopes for theranostic applications or the attachment of targeting ligands for precision drug delivery.
References
- Gao, J., Gu, H., & Xu, B. (2009). Multifunctional magnetic nanoparticles: design, synthesis, and biomedical applications. Accounts of chemical research, 42(8), 1097–1107.
- Ali, A., Shah, T., Ullah, R., et al. (2021). Synthesis, characterization, and applications of iron oxide nanoparticles. Journal of Nanoscience and Nanotechnology, 21(12), 5835-5856.
- Al-Fahdawi, M. Q., Al-Jawad, S. M., & Al-Amery, K. F. (2017). Spectroscopic Characterization of Iron Oxide Nanoparticles Functionalized with Chitosan Biosynthesis by a Clean one Pot Method. Journal of Global Pharma Technology, 8(11), 1-6.
-
Wikipedia. (2023). EDTMP. Retrieved from [Link]
-
nanoComposix. (2018, March 29). Part 1: Intro to Zeta Potential [Video]. YouTube. [Link]
-
National Cancer Institute. (n.d.). Measuring Zeta Potential of Nanoparticles. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in EDTMP Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of Ethylenediamine tetra(methylene phosphonic acid) (EDTMP), a critical chelating agent in various scientific and therapeutic applications. As Senior Application Scientists, we have designed this resource to move beyond simple procedural lists, offering insights into the causality of common synthesis challenges to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield of EDTMP is significantly lower than expected. What are the primary factors I should investigate?
Low yield in EDTMP synthesis is a common issue that can typically be traced back to several critical parameters in the Moedritzer-Irani reaction.[1][2] The primary areas to scrutinize are reaction temperature, pH control, and the quality and stoichiometry of your reagents. Incomplete reactions or the formation of side products are the most frequent consequences of suboptimal conditions. A systematic review of these factors is the first step in diagnosing the problem.
Q2: How does reaction temperature affect the synthesis, and what is the optimal range?
The Moedritzer-Irani reaction is an exothermic process. Insufficient cooling can lead to a rapid temperature increase, promoting the formation of undesired byproducts and potentially degrading the product. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
Recommendation:
-
Initial Stage: Maintain a low temperature (0-10°C) during the initial mixing of reactants, particularly during the addition of formaldehyde.[3]
-
Reflux Stage: After the initial addition, the reaction mixture should be heated to reflux (typically around 100-110°C) for several hours to drive the reaction to completion.[3][4][5] The exact duration of reflux should be determined by reaction monitoring (e.g., ³¹P NMR).
Q3: I suspect side product formation is compromising my yield and purity. What are the likely side products and how can I minimize them?
Incomplete phosphonomethylation is a primary source of impurities. This results in partially substituted ethylenediamine derivatives and other related phosphonates. The presence of oxidizing agents can also lead to the formation of phosphate impurities from the phosphorous acid starting material.
Strategies to Minimize Side Products:
-
Strict pH Control: The reaction is typically carried out in a strongly acidic medium, often using hydrochloric acid.[1] This low pH environment favors the desired Mannich-type condensation.
-
Inert Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of phosphorous acid.
-
Reagent Purity: Ensure the purity of your starting materials. Formaldehyde solutions can contain formic acid, and phosphorous acid can degrade over time.
A potential degradation product of EDTMP is Aminomethylphosphonic acid (AMPA), which can be monitored analytically.[6]
Troubleshooting Guide: A Deeper Dive
Issue 1: The reaction fails to go to completion, leaving significant amounts of starting material.
Causality: This often points to issues with reactant stoichiometry or insufficient reaction time and temperature. The molar ratios of ethylenediamine, phosphorous acid, and formaldehyde are critical for driving the reaction forward.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete EDTMP synthesis reaction.
Detailed Steps:
-
Verify Stoichiometry: The ideal molar ratio is typically 1 mole of ethylenediamine to 4 moles of phosphorous acid and 4 moles of formaldehyde.
-
Assess Reagent Quality: Use fresh, high-purity reagents. Consider titrating the formaldehyde solution to confirm its concentration.
-
Optimize Reaction Conditions: If stoichiometry and reagent quality are confirmed, consider extending the reflux time. Monitor the reaction's progress using an appropriate analytical technique like ³¹P NMR or HPLC to determine the point of completion.
Issue 2: The final product is difficult to purify, and the yield is low after purification.
Causality: EDTMP is known for its limited solubility in water at neutral and acidic pH.[7] Purification challenges often arise from co-precipitation of side products or losses during the isolation steps.
Purification Protocol: A common and effective method for purification involves recrystallization.[3][4][8]
-
Dissolution: Dissolve the crude EDTMP product in an aqueous base, such as ammonium hydroxide, to form the soluble ammonium salt.[8]
-
Acidification: Slowly add this solution to a hot, stirred mineral acid (e.g., 3M HCl). This will cause the purified EDTMP to precipitate out as the solution cools.[3][8]
-
Controlled Precipitation: The rate of cooling and stirring speed can influence the crystal size and purity of the final product. A slower cooling process generally yields purer crystals.
-
Washing: Wash the filtered precipitate with cold deionized water to remove any remaining acid and soluble impurities.
-
Drying: Dry the purified EDTMP under vacuum.
Key Reaction and Purification Parameters
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Reactant Ratio (EDA:H₃PO₃:CH₂O) | 1 : 4 : 4 | Ensures complete phosphonomethylation of the amine groups. | Incomplete reaction, formation of partially substituted byproducts. |
| Initial Reaction Temperature | 0 - 10 °C | Controls the initial exothermic reaction, preventing side reactions. | Formation of oxidized byproducts, degradation of product. |
| Reflux Temperature | 100 - 110 °C | Provides sufficient energy to drive the reaction to completion. | Incomplete reaction (too low), potential for side reactions (too high). |
| Reaction pH | Strongly Acidic (HCl) | Catalyzes the Mannich-type reaction and keeps reactants in solution. | Incomplete reaction, promotion of side reactions. |
| Purification pH | 0 - 4 | Minimizes the solubility of EDTMP for effective precipitation.[4] | Poor recovery of the product due to increased solubility. |
Visualizing the EDTMP Synthesis Pathway
The synthesis of EDTMP via the Moedritzer-Irani reaction involves the electrophilic substitution of formaldehyde onto the N-H bonds of ethylenediamine, followed by the addition of phosphorous acid.
Caption: The Moedritzer-Irani reaction pathway for EDTMP synthesis.
Analytical Characterization for Purity Assessment
Accurate determination of yield and purity requires robust analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for identifying and quantifying EDTMP and any phosphorus-containing impurities.[3] ¹H and ¹³C NMR can confirm the overall structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and can be used to monitor the progress of the reaction.[9]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify unknown impurities.[9]
-
Titration: Acid-base titration can be used to determine the overall acid content and can provide an indication of purity.
By systematically addressing these common issues and employing rigorous analytical techniques, researchers can significantly improve the yield and purity of their EDTMP synthesis.
References
- Current time information in Ardakan, IR. The time at the location 'Ardakan, IR' is 01:52 PM.
- FI103118B - Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid)
- Process for purifying aminomethylenephosphonic acids - European P
- CN1091744A - The method for preparing ethylenediamine tetraacetic (methylene phosphonic acid)
-
Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical - NIH. [Link]
-
Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment. - ResearchGate. [Link]
-
Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP - INIS-IAEA. [Link]
-
EDTMP - Wikipedia. [Link]
-
Structures of EDTMP [ethylenediamine tetra (methylene phosphonic acid)]... - ResearchGate. [Link]
- US7662991B2 - Process for the manufacture of aminoalkylenephosphonic acid compounds in the presence of a heterogeneous catalyst - Google P
-
ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID - Ataman Kimya. [Link]
-
Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water Treatment. [Link]
-
(PDF) Green Synthesis of Poly(aminomethylenephosphonic) Acids - ResearchGate. [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]
-
Direct synthesis bis(phosphonic acid)-amino polymer by Moedritzer-Irani... | Download Scientific Diagram - ResearchGate. [Link]
-
Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. [Link]
-
Figure 2 A probable mechanism of the Moedritzer–Irani reaction. - ResearchGate. [Link]
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- 8. FI103118B - Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid) - Google Patents [patents.google.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Optimization of pH and Temperature for EDTMP Chelation
Welcome to the technical support center for Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) chelation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing pH and temperature in their chelation experiments. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to design robust and effective experiments.
Frequently Asked Questions (FAQs)
Q1: What is EDTMP and why is it a powerful chelating agent?
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a high-performance phosphonate chelating agent. It is the phosphonate analog of the well-known chelator EDTA.[1] Its structure, featuring a flexible ethylenediamine backbone and four methylene phosphonic acid groups, gives it a high capacity for chelating a wide range of metal ions.[2][3] The phosphonic acid groups are particularly effective at forming stable complexes with multivalent metal ions, making EDTMP a preferred chelator in various applications, from industrial water treatment to its critical role as a carrier for radioelements in nuclear medicine.[1][2][4] For instance, it is a key component in bone pain palliation therapies when complexed with radionuclides like Samarium-153 (¹⁵³Sm) and Lutetium-177 (¹⁷⁷Lu).[5][6]
Q2: How do pH and temperature fundamentally impact EDTMP chelation?
The efficiency and stability of EDTMP chelation are critically dependent on both pH and temperature.
-
pH: The pH of the solution dictates the protonation state of EDTMP's phosphonic acid groups. At low pH, these groups are fully protonated, making them poor electron donors and thus less available to coordinate with a metal ion. As the pH increases, the phosphonic acid groups deprotonate, exposing negatively charged oxygen atoms that can readily form strong coordinate bonds with positively charged metal ions.[7][8] Therefore, for each metal-EDTMP pair, there is an optimal pH range that maximizes the formation of the desired stable complex.[8]
-
Temperature: Temperature influences both the kinetics and thermodynamics of the chelation reaction. Generally, for divalent metal ions, the reaction with chelating agents like EDTMP is almost instantaneous.[9] However, for some trivalent ions, the rate can be slower.[9] Thermodynamically, increasing the temperature can sometimes lead to lower stability constants for the metal complex, although this effect is often minor.[9] Of greater concern is the thermal stability of EDTMP itself. While aqueous solutions are generally stable, prolonged exposure to very high temperatures (e.g., above 200°C) can lead to degradation.[1][9][10]
Troubleshooting Guide
Issue 1: Low Chelation Yield or Incomplete Reaction
Question: "I've mixed my metal ion and EDTMP in the correct stoichiometric ratio, but my chelation yield is significantly lower than expected. What could be the cause?"
Answer: A low chelation yield is a common issue that can often be traced back to suboptimal pH conditions.
Causality: The stability of the metal-EDTMP complex is highly dependent on the pH of the solution. If the pH is too low, the phosphonic acid groups of EDTMP will be protonated, reducing their ability to bind to the metal ion. Conversely, if the pH is too high, the metal ion may precipitate out of solution as a hydroxide, making it unavailable for chelation.[8]
Troubleshooting Steps:
-
Verify and Adjust pH: The first and most critical step is to measure the pH of your reaction mixture. For many applications, particularly with radiolanthanides like ¹⁷⁷Lu, the pH is adjusted to a range of 6.5 to 8.0.[11] You may need to perform a pH titration experiment to determine the optimal pH for your specific metal ion.
-
Check for Precipitation: Visually inspect the solution for any signs of cloudiness or precipitation. If you observe any, it's likely that your metal ion is forming insoluble hydroxides. Lowering the pH slightly might be necessary to redissolve the metal hydroxide and allow for chelation.
-
Consider Ligand-to-Metal Ratio: While stoichiometry is important, in some cases, a slight excess of the ligand (EDTMP) may be used to drive the equilibrium towards the formation of the complex. This is particularly relevant when working with high specific activity radionuclides.[11]
Issue 2: Precipitation or Cloudiness in the Reaction Mixture
Question: "When I mix my metal salt solution with the EDTMP solution, I observe immediate cloudiness. What is happening and how can I prevent it?"
Answer: The formation of a precipitate upon mixing is a strong indicator of either the formation of an insoluble metal hydroxide or the low solubility of EDTMP itself at certain pH values.
Causality: EDTMP in its acidic form has poor solubility in water (less than 5% at room temperature).[2][3] It is typically used as a salt (e.g., sodium salt) or dissolved in an alkaline solution to increase its solubility.[12][13] Additionally, as mentioned previously, many metal ions will precipitate as hydroxides at high pH.
Troubleshooting Steps:
-
Prepare EDTMP Solution Correctly: Ensure that your EDTMP is fully dissolved before adding the metal ion. This is often achieved by dissolving the EDTMP powder in a basic solution, such as sodium bicarbonate or sodium hydroxide, and adjusting the pH to the desired range.[11]
-
Control the Order of Addition: It is often best practice to add the metal salt solution to the fully dissolved EDTMP solution while stirring. This ensures that the metal ion is immediately exposed to an excess of the chelating agent, favoring complex formation over hydroxide precipitation.
-
Optimize the pH of Both Solutions: Before mixing, ensure that the pH of both the metal salt solution and the EDTMP solution are in a range that will not cause immediate precipitation upon mixing. For example, keeping the metal salt solution at a slightly acidic pH and the EDTMP solution at a neutral to slightly alkaline pH can be an effective strategy.
Experimental Protocols and Data
Protocol: Optimization of pH for Metal-EDTMP Chelation
This protocol provides a general framework for determining the optimal pH for the chelation of a given metal ion by EDTMP.
Materials:
-
EDTMP
-
Metal salt of interest
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Analytical method for quantifying the chelated complex (e.g., HPLC, spectrophotometry)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of EDTMP (e.g., 10 mM). If using the acid form of EDTMP, dissolve it in a slightly alkaline solution and then neutralize it.
-
Prepare a stock solution of the metal salt (e.g., 10 mM).
-
-
Set up Reaction Vials:
-
In a series of reaction vials, add a fixed amount of the EDTMP stock solution.
-
Adjust the pH of each vial to a different value within a predefined range (e.g., pH 4, 5, 6, 7, 8, 9, 10) using 0.1 M HCl or 0.1 M NaOH.
-
-
Initiate the Reaction:
-
Add a fixed amount of the metal salt stock solution to each vial to achieve the desired metal-to-ligand ratio (typically 1:1).
-
Allow the reaction to proceed at a constant temperature (e.g., room temperature) for a set amount of time (e.g., 30 minutes).[11]
-
-
Analyze the Results:
-
For each pH value, quantify the concentration of the metal-EDTMP complex using your chosen analytical method.
-
-
Determine the Optimal pH:
-
Plot the yield of the metal-EDTMP complex as a function of pH. The pH value that corresponds to the highest yield is the optimal pH for your system.
-
Data Presentation: Stability Constants of Metal-EDTMP Complexes
The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a chelating agent. Higher values indicate a more stable complex. The stability of these complexes can be influenced by pH and temperature.
| Metal Ion | Log K (Stability Constant) | Conditions | Reference |
| Sm³⁺ | 20.71 | 25 °C, 0.15 M NaCl | [14] |
| Y³⁺ | 19.19 | 25 °C, 0.15 M NaCl | [14] |
| Cu²⁺ | 19.36 | 25 °C, 0.15 M NaCl | [14] |
| Ca²⁺ | 8.71 | 25 °C, 0.15 M NaCl | [14] |
Note: These values are provided as examples. The exact stability constant can vary depending on the ionic strength and temperature of the solution.
Considerations for Temperature Optimization
For most applications at or near room temperature, the chelation reaction with EDTMP is rapid and goes to completion.[9] However, for certain applications, or if working with metal ions that form kinetically inert complexes, temperature may become a more significant factor.
-
General Guideline: Unless you are working at significantly elevated temperatures (e.g., >100°C), room temperature is typically sufficient for EDTMP chelation.[9]
-
High-Temperature Applications: If your application requires high temperatures, it is important to consider the thermal stability of both the EDTMP and the resulting metal complex. While EDTMP shows good thermal stability, prolonged exposure to temperatures above 200°C can lead to degradation.[1] Studies on other chelating agents like EDTA have shown that the presence of a metal ion can sometimes stabilize the chelator at higher temperatures.[15] However, this should be experimentally verified for your specific metal-EDTMP complex.
Visualizing the Chelation Process and Optimization Workflow
Diagram 1: EDTMP Chelation of a Metal Ion
Caption: Chelation of a metal ion (Mⁿ⁺) by EDTMP to form a stable complex.
Diagram 2: Effect of pH on EDTMP Protonation
Caption: The effect of pH on the protonation state and chelation efficiency of EDTMP.
Diagram 3: Experimental Workflow for pH Optimization
Caption: A step-by-step workflow for optimizing the pH of EDTMP chelation.
References
-
General Concepts of the Chemistry of Chelation. The Chem Connections Homepage. 9
-
PARS-EDTMP. parsisotope. 5
-
Stability and Structure of Ethylenedinitrilopoly(methylphosphonate) Complexes of the Divalent Transition Metal Ions in Aqueous Solution. ResearchGate.
-
Stability constants and dissociation rates of the EDTMP complexes of Samarium(III) and Yttrium(III). ResearchGate.
-
EDTMP – Knowledge and References. Taylor & Francis.
-
Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. NIH.
-
Equilibriums of ethylenediamine-N,N,N',N'-tetrakis(methylenephosphonic) acid with copper(II), nickel(II), cobalt(II), zinc(II), magnesium(II), calcium(II), and iron(III) ions in aqueous solution. ACS Publications.
-
Thermal Decomposition of Chelating Agents and a New Mechanism of Formation Damage. OnePetro.
-
Thermal degradation of EDTA chelates in aqueous solution. Canadian Journal of Chemistry.
-
EDTMP chelates with different radionuclides. 1. Preparation and investigation of EDTMP chelates with 153Sm, 177Lu, 99mTc, 51Cr, 113mLn, and 64Cu. INIS.
-
EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical. Watercarechem.
-
Therapeutic applications of radiopharmaceuticals. IAEA.
-
Formation Constants for metal-EDTA Complexes. Google Sites.
-
Thermal Stability of Various Chelates that are used in the Oilfield. OAKTrust.
-
Thermal Stability of Various Chelates That Are Used In The Oilfield And Potential Damage Due To Their Decomposition Products. ResearchGate.
-
Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. IRO Water Treatment.
-
EDTMP. Wikipedia.
-
Ethylene Diamine Tetra (Methylene Phosphonic Acid) EDTMP. Shandong Taihe.
-
EDTMP Corrosion Inhibitor, EDTMP Antiscalant. IRO Water Treatment.
-
EDTMPA vs. HEDP: Which One is Better for Your Cooling Tower?. SINOCHEM.
-
Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). ResearchGate.
-
Photodegradation of ethylenediaminetetra(methylenephosphonic acid) – The effect of the system configuration. ResearchGate.
-
Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)− and Fe(EDTMP)−. MDPI.
-
Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. PubMed Central.
-
Characterization and Optimization of Polymeric Bispicolamine Chelating Resin: Performance Evaluation via RSM Using Copper in Acid Liquors as a Model Substrate through Ion Exchange Method. PubMed Central.
-
Effect of pH on Adsorption of Tetracycline Antibiotics on Graphene Oxide. MDPI.
-
Chelation in Metal Intoxication. PubMed Central.
-
Effect of extracellular pH on growth and proton motive force of Bacteroides succinogenes, a cellulolytic ruminal bacterium. NIH.
-
Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Nature.
-
The Impact of pH on the Pore and Structural Characteristics of Acid-Modified Bentonites in Oxalate Solutions. MDPI.
Sources
- 1. EDTMP - Wikipedia [en.wikipedia.org]
- 2. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water [irowater.com]
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- 4. EDTMP Corrosion Inhibitor, EDTMP Antiscalant - IRO Water Treatment [irowater.com]
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- 9. chemistry.beloit.edu [chemistry.beloit.edu]
- 10. onepetro.org [onepetro.org]
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- 12. watercarechem.com [watercarechem.com]
- 13. EDTMPA vs. HEDP: Which One is Better for Your Cooling Tower? - SINOCHEM [sinocheme.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Lanthanide-EDTMP Radiolabeling
Welcome to the technical support center for the radiolabeling of Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) with lanthanide radionuclides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this labeling procedure. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, grounding our advice in the fundamental principles of coordination chemistry. Our goal is to empower you to achieve high radiolabeling efficiency, purity, and stability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind radiolabeling EDTMP with lanthanides?
A1: The process hinges on the principles of coordination chemistry. EDTMP is a multidentate ligand, meaning it has multiple points of attachment for a metal ion. Specifically, its phosphonate groups (-PO(OH)₂) can be deprotonated to form negatively charged phosphonates (-PO(O⁻)₂). These negatively charged oxygen atoms act as Lewis bases, donating electron pairs to the positively charged trivalent lanthanide ion (Ln³⁺), which acts as a Lewis acid. This interaction forms a stable coordination complex, effectively "caging" the radionuclide. The efficiency of this chelation is highly dependent on factors that influence the deprotonation of EDTMP and the availability of the lanthanide ion.
Q2: Why is pH control so critical during the labeling reaction?
A2: pH is arguably the most critical parameter in this reaction. The phosphonate groups of EDTMP must be sufficiently deprotonated to effectively coordinate the lanthanide ion. In acidic conditions (pH below ~6), the phosphonate groups remain largely protonated (-PO(OH)₂), reducing their ability to bind the positively charged Ln³⁺ ion and leading to very low labeling yields.[1][2] Conversely, in an optimal pH range, typically between 7 and 9, the phosphonate groups are deprotonated, providing strong coordination sites for the lanthanide.[1] However, at very high pH levels, lanthanide ions can precipitate as insoluble hydroxides (e.g., ¹⁷⁷Lu(OH)₃), removing them from the solution and preventing them from reacting with the EDTMP. Therefore, maintaining the reaction pH within the optimal window is essential for maximizing the radiochemical yield.
Q3: What is a typical starting molar ratio of EDTMP to lanthanide, and why is it important?
A3: A significant molar excess of the EDTMP ligand to the lanthanide radionuclide is generally recommended. While specific ratios can vary depending on the lanthanide and the specific activity of the radionuclide, ratios from 15:1 up to higher values are common.[3][4] There are two primary reasons for this. First, using an excess of ligand drives the complexation reaction equilibrium towards the formation of the desired [Ln-EDTMP] complex, ensuring a high radiolabeling yield. Second, and crucially for in vivo applications, an excess of EDTMP helps to prevent the dissociation of the complex after administration. The in vivo environment contains numerous competing metal ions (like Ca²⁺ and Zn²⁺) and binding sites (like hydroxyapatite in bone) that can strip the lanthanide from the EDTMP complex if it is not sufficiently stable.[5][6]
Q4: Can I use any buffer to adjust the pH?
A4: Caution is advised when selecting a buffer. While phosphate buffers are sometimes used, it's important to be aware that some buffers, particularly those with coordinating groups like HEPES or PIPES, can interact with and chelate lanthanide ions themselves.[7] This can compete with the EDTMP for the radionuclide, potentially lowering your labeling efficiency. It is often preferable to adjust the pH using dilute solutions of NaOH or HCl, or to use a non-coordinating buffer if one is necessary.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your radiolabeling experiments.
Problem 1: Low Radiolabeling Yield / High Percentage of Free Radionuclide
You've performed the labeling reaction, but your quality control (e.g., Radio-TLC) shows a large peak corresponding to the free lanthanide radionuclide and a small peak for the desired [Ln-EDTMP] complex.
Caption: Troubleshooting decision tree for low radiolabeling yield.
Problem 2: Poor In Vitro or In Vivo Stability of the Complex
The initial radiochemical purity is high (>98%), but it decreases significantly over time when stored or shows evidence of dissociation (e.g., high liver uptake) in animal models.
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Ligand Excess | The [Ln-EDTMP] complex is in equilibrium with its dissociated components. In a biological system, endogenous metals and binding sites can sequester the free Ln³⁺, driving the equilibrium towards dissociation.[5] A higher concentration of free EDTMP in the formulation helps to push the equilibrium back towards the stable complex. | Increase the molar excess of EDTMP in the formulation. Optimal concentrations may need to be determined empirically but can be between 1 and 10 mM.[8] |
| Transchelation by Serum Components | Serum contains proteins and other molecules that can compete for the lanthanide ion, a process known as transchelation. If the kinetic inertness of the [Ln-EDTMP] complex is low, the radionuclide can be transferred to these competing biomolecules. | While difficult to prevent entirely for a given ligand, ensuring maximum complexation with sufficient ligand excess is the primary mitigation strategy. For development, alternative ligands with higher kinetic stability could be explored. |
| Acid-Mediated Dissociation | The stability of the complex is pH-dependent. If the formulation is exposed to acidic conditions, protonation of the phosphonate groups can occur, leading to the dissociation of the lanthanide. | Ensure the final product is formulated in a buffer that maintains a physiological pH (around 7.4). Assess the stability of the complex in different buffers if this is a recurring issue. |
Key Experimental Protocols
Protocol 1: General Radiolabeling of EDTMP with ¹⁷⁷Lu
This protocol is a general guideline. Optimal amounts and conditions should be determined for your specific experimental setup.
-
Reagent Preparation:
-
Reaction Setup:
-
In a sterile, pyrogen-free reaction vial, add the required volume of the EDTMP stock solution.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the EDTMP. Ensure adequate molar excess of EDTMP.
-
Adjust the pH of the reaction mixture to between 7.5 and 8.5 using a dilute phosphate buffer or NaOH solution.[3] Verify the final pH with a calibrated micro pH electrode or pH strips.
-
-
Incubation:
-
Final Formulation:
-
After incubation, the solution can be diluted with isotonic saline.
-
For clinical applications, the final product must be passed through a 0.22 µm sterile filter.[3]
-
Protocol 2: Quality Control using Radio-Thin Layer Chromatography (Radio-TLC)
This is a common method to determine the radiochemical purity of the final product.
-
System Preparation:
-
Stationary Phase: Use Whatman 3MM chromatography paper or ITLC-SG strips.[1][3]
-
Mobile Phase: A common solvent system is a mixture of Ammonium Hydroxide (NH₄OH), Methanol (CH₃OH), and Water (H₂O). A typical ratio is 0.2:2:4 (v/v/v) of 56% NH₄OH, 100% methanol, and water.[3]
-
Prepare the mobile phase and pour it into a chromatography tank to a depth of about 0.5 cm. Allow the tank atmosphere to saturate with the solvent vapor.
-
-
Procedure:
-
On a chromatography strip, draw a faint pencil line about 1.5 cm from the bottom (the origin).
-
Carefully spot a small volume (~1-2 µL) of the radiolabeled sample onto the center of the origin line.
-
Place the strip into the chromatography tank, ensuring the sample spot is above the solvent level.
-
Allow the solvent to migrate up the strip until it reaches the solvent front (typically ~1 cm from the top).
-
Remove the strip from the tank and allow it to dry completely.
-
-
Analysis:
-
Scan the dried strip using a radio-TLC scanner.
-
The [¹⁷⁷Lu-EDTMP] complex is expected to move with the solvent front, resulting in a high Retention Factor (Rf) value (e.g., ~0.85-1.0).[1]
-
Free ¹⁷⁷Lu³⁺ and colloidal impurities will remain at the origin (Rf ≈ 0-0.1).[1]
-
Calculate the radiochemical purity by integrating the peak areas:
-
% RCP = (Area of [¹⁷⁷Lu-EDTMP] peak / Total Area of all peaks) x 100
-
-
Caption: Expected Rf values for species in Radio-TLC.
References
-
Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. NIH National Center for Biotechnology Information. [Link]
-
The effect of phosphonates on lanthanide separation for surface-grafted porous zirconia. Royal Society of Chemistry. [Link]
-
Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). MDPI. [Link]
-
Not just a background: pH buffers do interact with lanthanide ions—a Europium(III) case study. NIH National Center for Biotechnology Information. [Link]
-
Production, Quality Control and Pharmacokinetic Studies of 177Lu-EDTMP for Human Bone Pain Palliation Therapy Trials. NIH National Center for Biotechnology Information. [Link]
-
Stability constants and dissociation rates of the EDTMP complexes of Samarium(III) and Yttrium(III). ResearchGate. [Link]
-
Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques. NIH National Center for Biotechnology Information. [Link]
-
Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. ResearchGate. [Link]
-
An automated synthesis of 177Lu-EDTMP as an efficient bone-seeking therapeutic radiopharmaceutical. European Review for Medical and Pharmacological Sciences. [Link]
-
Development of an in vitro model for assessing the in vivo stability of lanthanide chelates. PubMed. [Link]
-
Lanthanide coordination polymers with N-methyliminodipropionic acid: Synthesis, crystal structures and luminescence. ResearchGate. [Link]
-
Production, Quality Control and Pharmacokinetic Studies of 177 Lu-EDTMP for Human Bone Pain Palliation Therapy Trials. Brieflands. [Link]
-
A rapid and systematic approach for the optimization of radio-TLC resolution. NIH National Center for Biotechnology Information. [Link]
-
A REVIEW: LANTHANIDE COMPLEXES AND THEIR BIOLOGICAL IMPORTANCE. ResearchGate. [Link]
-
No. 3617 Lu-177-EDTMP: potential therapeutic radiopharmaceutical for bone pain palliation. ResearchGate. [Link]
-
The influence of EDTMP-concentration on the biodistribution of radio-lanthanides and 225Ac in tumour-bearing mice. Kingston University London. [Link]
-
Development of an in vitro model for assessing the in vivo stability of lanthanide chelates. ResearchGate. [Link]
-
Radiochemical Purity Systems of Radiopharmaceuticals. UK Radiopharmacy Group. [Link]
-
Influence of pH on the structures of two Cd phosphonate compounds. OUCI. [Link]
-
A Journey in Lanthanide Coordination Chemistry: From Evaporable Dimers to Magnetic Materials and Luminescent Devices. ResearchGate. [Link]
-
Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization. NIH National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: Review: Lanthanide Coordination Chemistry: From Old Concepts to Coordination Polymers. ResearchGate. [Link]
-
Phase Transformation Dynamics in Sulfate-Loaded Lanthanide Triphosphonates. Proton Conductivity and Application as Fillers in PEMFCs. NIH National Center for Biotechnology Information. [Link]
-
Investigating Lanthanide Complex Stability through Kinetic and Thermodynamic Competition with Metal Ions and DTPA. Dalton Transactions. [Link]
-
(PDF) Development and Validation of Analytical Methods for Radiochemical Purity of Lu-PSMA-1. ResearchGate. [Link]
-
Stability of gadolinium complexes in vitro and in vivo. PubMed. [Link]
-
Lanthanides as Calcium Mimetic Species in Calcium-Signaling/Buffering Proteins: The Effect of Lanthanide Type on the Ca2+/Ln3+ Competition. NIH National Center for Biotechnology Information. [Link]
-
Lanthanides: Applications in Cancer Diagnosis and Therapy. NIH National Center for Biotechnology Information. [Link]
-
Trivalent lanthanide metal ions promote formation of stacking G-quartets. Royal Society of Chemistry. [Link]
-
High-Performance X-Ray Imaging using Lanthanide Metal–Organic Frameworks. NIH National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production, Quality Control and Pharmacokinetic Studies of 177Lu-EDTMP for Human Bone Pain Palliation Therapy Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanthanide Complexes in Recent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro model for assessing the in vivo stability of lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of gadolinium complexes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Not just a background: pH buffers do interact with lanthanide ions—a Europium(III) case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 9. europeanreview.org [europeanreview.org]
Technical Support Center: Overcoming EDTMP Solubility Challenges
Welcome to the technical support center for Ethylenediamine tetra(methylene phosphonic acid) (EDTMP). This guide is designed for researchers, scientists, and drug development professionals who utilize EDTMP in their experimental setups. We will address common solubility issues in a direct question-and-answer format, providing not just protocols but the scientific reasoning behind them to ensure robust and reproducible results.
Section 1: Foundational FAQs - Understanding EDTMP Solubility
Q1: What is EDTMP and why is its solubility a common experimental hurdle?
A1: Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a powerful chelating agent and a member of the phosphonic acid family. Structurally, it is the phosphonate analog of the well-known chelator EDTA.[1] Its utility is vast, ranging from an anti-scaling agent in industrial water treatment to a critical component in medicine, where it serves as a carrier for radioelements in bone pain palliation therapies.[2][3]
The primary challenge arises from the molecule's structure. EDTMP is a polyprotic acid, possessing multiple phosphonic acid groups (-PO(OH)₂). In its solid, acidic form, the molecule engages in strong intramolecular and intermolecular hydrogen bonding. This creates a stable crystal lattice that is difficult for water to break down, resulting in very poor aqueous solubility—often less than 5% at room temperature.[2][3] Overcoming this requires disrupting this hydrogen-bonded network, which is most effectively achieved by altering the pH.
Q2: What are the key factors that influence EDTMP solubility?
A2: The solubility of EDTMP is not governed by a single parameter but is a multifactorial issue. The key factors are:
-
pH: This is the most critical factor. As the pH of the solution increases, the phosphonic acid groups are deprotonated to form negatively charged phosphonate ions (-PO(O⁻)₂). These charged groups have a much stronger affinity for the polar water molecules, leading to a dramatic increase in solubility.
-
Counter-ions (Salt Form): The choice of starting material is crucial. While EDTMP acid is poorly soluble, its corresponding salts, such as the pentasodium (EDTMP•Na₅) or octasodium (EDTMPS) salts, are readily soluble in water.[1][4][5] These forms are "pre-neutralized," saving significant preparation time.
-
Temperature: While increasing temperature can enhance the solubility of many compounds, its effect on EDTMP acid is less pronounced than that of pH. For phosphonate-metal precipitates, solubility generally decreases with increasing temperature.[6] Therefore, relying on heat alone is not an effective strategy.
-
Ionic Strength: The concentration of other ions in the solution can influence solubility through effects like "salting-in" or "salting-out".[7][8] This is particularly relevant when working in complex biological buffers.
Q3: What is the practical difference between using EDTMP acid versus its sodium salts?
A3: The choice between the acid form and a salt form significantly impacts your experimental workflow.
-
EDTMP Acid (C₆H₂₀N₂O₁₂P₄): This is the fully protonated, white crystalline powder. It is the most cost-effective form but requires a careful and sometimes tedious dissolution process involving the addition of a base to raise the pH. A 1% solution of the acid in water will have a pH of 2.0 or less.[3]
-
EDTMP Sodium Salts (e.g., EDTMP•Na₅): These are powders or liquids where some or all of the acidic protons have been replaced by sodium ions. They are readily soluble in water, forming neutral or alkaline solutions.[4][9] For example, the pentasodium salt is described as a neutral product with a pH of 6.0-8.0 in a 1% water solution.[4] Using a salt form eliminates the need for the initial pH adjustment, simplifying solution preparation and reducing the risk of errors.
The following table summarizes the key differences:
| Property | EDTMP Acid | Pentasodium EDTMP (EDTMP•Na₅) | Octasodium EDTMP (EDTMPS) |
| Appearance | White crystalline powder | Amber liquid or white powder | Yellow to umber liquid |
| CAS No. | 1429-50-1 | 7651-99-2 | 22036-77-7 |
| Molecular Weight | 436.13 g/mol | 546.13 g/mol | 612.13 g/mol |
| Aqueous Solubility | Poor (<5% at RT)[3] | High (fully soluble)[9] | High (miscible with water)[5] |
| pH (1% solution) | ≤ 2.0[3] | 6.0 - 8.0[4] | 9.5 - 10.5[5] |
| Primary Use Case | When cost is a primary driver and pH adjustment is feasible. | Applications requiring a near-neutral pH without adding excess base. | Applications requiring an alkaline pH and high solubility. |
Section 2: Troubleshooting Guide - Practical Solutions for Dissolving EDTMP
This section provides actionable protocols and workflows to address specific solubility challenges you may encounter in the lab.
Scenario 1: Dissolving EDTMP Acid Powder
Q4: I have EDTMP acid powder, and it won't dissolve in water. What is the correct procedure?
A4: This is the most common issue faced by researchers using the acid form of EDTMP. The key is to convert the insoluble acid into a soluble salt in situ by carefully raising the pH. You must add a base to deprotonate the phosphonic acid groups. Both sodium hydroxide (NaOH) and ammonia (NH₃) are effective for this purpose.[2][3][10] The protocol below provides a reliable, step-by-step method.
Protocol 1: Preparing an Aqueous EDTMP Stock Solution from its Acid Form
Objective: To prepare a clear, fully dissolved stock solution of EDTMP from its poorly soluble acid powder.
Materials:
-
EDTMP acid powder (CAS: 1429-50-1)
-
High-purity deionized water
-
Stir plate and magnetic stir bar
-
Calibrated pH meter
-
1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution
-
Appropriate volumetric flasks and beakers
Procedure:
-
Initial Slurry: Weigh the desired amount of EDTMP acid powder and add it to a beaker containing approximately 80% of the final desired volume of deionized water. The powder will not dissolve at this stage and will form a cloudy white slurry.
-
Begin Stirring: Place the beaker on a stir plate and begin stirring at a moderate speed.
-
Titrate with Base: While continuously monitoring with a calibrated pH meter, begin adding your base (1 M NaOH or NH₄OH) dropwise to the stirring slurry.
-
Observe Dissolution: As the pH rises, you will notice the solution begin to clarify. EDTMP has multiple pKa values, and full dissolution often occurs in the pH range of 7.0-8.5 for applications like radiopharmaceutical preparations.[11][12]
-
Target pH: Continue adding the base slowly until your target pH is reached and the solution is completely clear. Ensure no solid particles remain.
-
Final Volume Adjustment: Carefully transfer the clear solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a quantitative transfer.
-
Bring to Volume: Add deionized water to the flask until the meniscus reaches the calibration mark.
-
Final Mix & Filter: Cap the flask and invert several times to ensure homogeneity. For critical applications, sterile filter the final solution through a 0.22 µm membrane filter.
The relationship between pH and solubility is a direct consequence of the deprotonation of EDTMP's multiple phosphonic acid groups.
Scenario 2: Preventing Precipitation in Experimental Buffers
Q5: My EDTMP solution was clear, but it precipitated when I added it to my experimental buffer. What happened?
A5: This phenomenon, often called "crashing out," typically results from one of the following issues:
-
pH Shock: Your stock EDTMP solution and your final experimental buffer may have drastically different pH values. If you add an alkaline EDTMP stock to a strongly acidic buffer, the EDTMP can become protonated again, causing it to precipitate.
-
Incompatible Cations: EDTMP is a powerful chelator. If your buffer contains high concentrations of divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺), EDTMP can form insoluble metal-phosphonate complexes.[6][8] While this is its intended function in some applications, it can be an unintended source of precipitation.
-
Exceeding Solubility Limit: Even if the pH is favorable, you may be exceeding the thermodynamic solubility limit of the specific EDTMP salt in that particular buffer system, especially if the buffer has high ionic strength or contains organic co-solvents. Phosphate buffers, for example, are known to precipitate in high concentrations of organic solvents like acetonitrile.[13][14]
Protocol 2: Best Practices for Diluting EDTMP Stock Solutions
Objective: To prevent precipitation when introducing a concentrated EDTMP stock into a final experimental buffer or medium.
-
pH Compatibility Check: Ensure the pH of your EDTMP stock solution is reasonably close to the pH of your final buffer. If they are far apart, consider adjusting the pH of the stock or the buffer before mixing.
-
Stir Vigorously: When adding the stock solution to the final buffer, ensure the buffer is being stirred vigorously. This promotes rapid dispersal and prevents localized areas of high concentration that can initiate precipitation.
-
Add Dropwise: Add the stock solution slowly, or drop-by-drop, rather than all at once. This gradual introduction allows the buffer to accommodate the change in solute concentration and pH.
-
Perform a Small-Scale Test: Before committing your entire stock, perform a small-scale pilot test. Mix the components in the final ratio in a microcentrifuge tube, vortex, and let it stand for a period equivalent to your experiment's duration. Check for any signs of cloudiness or precipitation.
-
Consider Buffer Composition: If precipitation persists, review your buffer composition. If it contains high levels of divalent cations, you may need to use a different buffer system (e.g., TRIS, HEPES) or reduce the cation concentration if experimentally permissible.
The following workflow can help diagnose the root cause of precipitation during experimental setup.
Section 3: Advanced Topics & Considerations
Q6: How does ionic strength impact EDTMP solubility?
A6: Ionic strength (IS), the measure of total ion concentration in a solution, can have a complex effect on solubility. For phosphonate salts, increasing ionic strength can sometimes increase solubility (salting-in) up to a point, after which further increases can decrease solubility (salting-out). The solubility product constant (Ksp) of metal-phosphonate complexes has been shown to be dependent on both temperature and ionic strength.[8] For highly precise work, especially in brines or concentrated buffers, the effect of ionic strength should be considered and empirically tested.
Q7: Are there any recommended organic co-solvents for EDTMP?
A7: Generally, phosphonic acids are poorly soluble in organic solvents.[15] While co-solvents are a common strategy for many hydrophobic compounds, they are not a primary method for dissolving EDTMP. The most reliable and widely documented method is pH adjustment in an aqueous medium. The introduction of organic solvents can further complicate matters by reducing the solubility of the EDTMP salts themselves, potentially causing precipitation.[13][16] It is recommended to exhaust all aqueous pH-adjustment strategies before considering co-solvents.
Q8: How can I accurately determine the concentration of my final EDTMP solution?
A8: After preparation, especially after pH adjustments where volumes can change slightly, it may be necessary to confirm the final concentration of your EDTMP solution. The analytical method of choice is typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[17][18] This technique provides the sensitivity and selectivity needed to accurately quantify EDTMP in complex matrices. For less complex solutions, titration methods can also be employed, though they may lack specificity if other acidic or basic species are present.
References
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EDTMP - Wikipedia. (n.d.). Wikipedia. [Link]
-
Friedfeld, S. (1997). The temperature and ionic strength dependence of the solubility product constant of ferrous phosphonate. Rice University. [Link]
-
Friedfeld, S., He, S., & Tomson, M. B. (1998). The Temperature and Ionic Strength Dependence of the Solubility Product Constant of Ferrous Phosphonate. Langmuir, 14(12), 3313-3320. [Link]
-
Afaq, A., et al. (2022). Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. National Center for Biotechnology Information. [Link]
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Afaq, A., et al. (2022). Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. ResearchGate. [Link]
-
EDTMP•Na5(Ethylene Diamine Tetra)(Methylene Phosphonic Acid) (Pentasodium Salt). (n.d.). vcycletech. [Link]
-
Wang, Q., et al. (2020). Hyperpolarized 89Y-EDTMP complex as a chemical shift-based NMR sensor for pH at the physiological range. National Center for Biotechnology Information. [Link]
-
Wang, Q., et al. (2020). Hyperpolarized 89Y-EDTMP complex as a chemical shift-based NMR sensor for pH at the physiological range. ResearchGate. [Link]
-
Pentasodium Salt of Ethylene Diamine Tetra (Methylene Phosphonic Acid) (EDTMP•Na5). (n.d.). Kairui Chemistry. [Link]
-
Zhang, X., et al. (2024). Detecting biomarkers by dynamic nuclear polarization enhanced magnetic resonance. National Science Review, 11(2). [Link]
-
Al-Shamrani, M., et al. (2018). Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in Precipitation Squeeze Treatment. ResearchGate. [Link]
-
Wang, Q., et al. (2020). Hyperpolarized 89Y-EDTMP complex as a chemical shift-based NMR sensor for pH at the physiological range. University of Texas Southwestern Medical Center. [Link]
-
Ramli, N. S., et al. (2021). Formulation and Evaluation of an In-House Freeze-Dried EDTMP Kit for the Simple Preparation of 153Sm-Based Bone. AIP Publishing. [Link]
-
Johari Daha, F., et al. (2010). Production of 177Lu and formulation of Ethylene diamine tetramethylene phosphonate (EDTMP) kits as a bone-seeking radiopharmaceutical. Iranian Journal of Radiation Research, 7(4), 229-234. [Link]
-
Pentasodium Salt of Ethylene Diamine Tetra (Methylene Phosphonic Acid);EDTMP•Na5. (n.d.). Water Treatment Auxiliaries. [Link]
-
Das, T., et al. (2015). Formulation, preclinical evaluation, and preliminary clinical investigation of an in-house freeze-dried EDTMP kit suitable for the preparation of 177Lu-EDTMP. Cancer Biotherapy & Radiopharmaceuticals, 30(1), 36-44. [Link]
-
Gonzalez-Marino, I., et al. (2011). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. National Center for Biotechnology Information. [Link]
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EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1). (n.d.). Watercarechem. [Link]
-
The temperature and ionic strength dependence of the solubility product constant of ferrous phosphonate. (1998). SciSpace. [Link]
-
Will phosphates precipitate in an HPLC column - PRIMER. (2025). MicroSolv Technology Corporation. [Link]
-
Ethylene Diamine Tetra (Methylene Phosphonic Acid);EDTMPA;EDTMP. (n.d.). Shandong Taihe Water Treatment Technologies Co., Ltd. [Link]
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Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium (EDTMPS). (2023). LookChem. [Link]
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HPLC Troubleshooting Guide. (n.d.). Regis Technologies. [Link]
-
Madikizela, L. M., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. National Center for Biotechnology Information. [Link]
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Phosphonate - Wikipedia. (n.d.). Wikipedia. [Link]
-
How to remove phosphate buffer from C18 column and reduce pressure? (2018). ResearchGate. [Link]
-
Al-Tannak, N. F., & Hemmings, S. M. (2020). Quantitative Analysis of Endogenous Compounds. ResearchGate. [Link]
-
Leung, D., et al. (2015). Validated Method for the Quantification of Buprenorphine in Postmortem Blood Using Solid-Phase Extraction and Two-Dimensional Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Booth, T. C., et al. (2012). Determination of the pKa of a Hyperpolarized H13CO3 - pH Probe. ISMRM. [Link]
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Technical Support Center: Optimizing EDTMP Dosage for Effective Scale and Corrosion Control
Welcome to the technical support center for Ethylenediamine tetra(methylene phosphonic acid) (EDTMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing EDTMP for robust scale and corrosion control in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is both effective and scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about EDTMP, providing a foundational understanding of its properties and application.
Q1: What is EDTMP and how does it prevent scale and corrosion?
Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a powerful organophosphonate that excels at controlling the formation of mineral scale and mitigating corrosion.[1][2] Its effectiveness stems from a multi-faceted mechanism of action.
As a scale inhibitor , EDTMP functions through several key processes:
-
Threshold Inhibition: Even at very low concentrations (sub-stoichiometric), EDTMP can significantly delay or prevent the precipitation of scale-forming salts like calcium carbonate and calcium sulfate.[1]
-
Crystal Distortion: EDTMP adsorbs onto the active growth sites of forming mineral crystals. This disrupts the normal crystallization process, leading to distorted, less adherent, and more easily dispersed scale.[3][4]
-
Chelation/Sequestration: EDTMP is a potent chelating agent, meaning it can bind with metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and barium (Ba²⁺) in the water.[1][4][5] By forming stable, soluble complexes with these ions, it effectively keeps them in solution and prevents them from precipitating as scale.[1][5]
As a corrosion inhibitor , EDTMP protects metal surfaces, particularly mild steel, through:
-
Protective Film Formation: It forms a thin, protective film on the metal surface, creating a barrier against corrosive elements.[5]
-
Passivation: EDTMP promotes the formation of a stable oxide layer on the metal, which reduces the rate of corrosion.[5]
-
Cathodic Inhibition: It is classified as a cathodic corrosion inhibitor, meaning it primarily interferes with the reduction reactions that drive the corrosion process.[4][6]
The diagram below illustrates the dual mechanism of EDTMP in a simplified water system.
Caption: Dual mechanisms of EDTMP for scale and corrosion control.
Q2: What is a typical starting dosage for EDTMP in a laboratory setting?
For general circulating water systems, a common starting dosage of EDTMP when used alone is between 2 to 10 mg/L (ppm).[4][6][7][8] However, the optimal dosage is highly dependent on the specific conditions of your experiment, including water hardness, alkalinity, pH, and temperature. For low-pressure boiler water treatment, it is often used in combination with other chemicals.[4][7][8]
The following table provides a general guideline for initial dosage ranges based on the type of scale being targeted.
| Scale Type | Typical Dosage Range (ppm) | Key Considerations |
| Calcium Carbonate (CaCO₃) | Low (e.g., 2-5 ppm) | Generally requires lower dosages. Performance can be affected by high pH and temperature.[3] |
| Calcium Sulfate (CaSO₄) | Low to Moderate (e.g., 5-10 ppm) | May require slightly higher dosages than for CaCO₃, especially at higher saturation levels.[3] |
| Barium Sulfate (BaSO₄) | Moderate to High | EDTMP shows good efficacy against barium sulfate scale.[4][8] |
It is crucial to perform optimization experiments to determine the minimum effective dosage for your specific system.
Q3: How do pH and temperature affect the performance of EDTMP?
Both pH and temperature are critical parameters that significantly influence the efficacy of EDTMP.
-
pH: EDTMP generally performs best in neutral to slightly alkaline conditions, typically within a pH range of 7 to 9.[9] The pH of the solution affects the degree of ionization of the phosphonic acid groups in the EDTMP molecule, which in turn influences its ability to chelate metal ions and adsorb onto crystal surfaces.[10]
-
Temperature: EDTMP exhibits excellent thermal stability, maintaining its scale inhibition capabilities at temperatures up to 200°C (392°F).[4][7][8] However, it's important to note that high temperatures can accelerate both scale formation and corrosion rates, potentially requiring an adjustment in the EDTMP dosage.[9][11] While EDTMP itself is stable, the overall system dynamics change with temperature.
Q4: Can EDTMP be used in combination with other water treatment chemicals?
Yes, EDTMP is compatible with a wide range of other water treatment chemicals and often exhibits synergistic effects when used in combination formulations.[5][7] Common co-additives include:
-
Polymer Dispersants: Chemicals like polyacrylic acid (PAA) can enhance the dispersion of suspended particles and scale crystals, complementing EDTMP's inhibition mechanism.[9]
-
Other Corrosion Inhibitors: Zinc salts, molybdates, and benzotriazole (BTA) can be used with EDTMP to provide broader-spectrum corrosion protection.[5][7][9]
-
Biocides: In systems prone to microbial growth, combining EDTMP with biocides is necessary to prevent biofouling and microbiologically influenced corrosion (MIC).[9]
When creating a formulation, always conduct compatibility and stability tests to ensure the components do not antagonize each other or precipitate out of solution.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with EDTMP.
Problem 1: Insufficient Scale Inhibition Despite Dosing EDTMP.
Possible Causes & Solutions:
-
Sub-optimal Dosage: The most common issue is an incorrect dosage. The initial 2-10 ppm range is a starting point, not a universal constant.
-
Troubleshooting Step: Conduct a dose-response experiment. Prepare a series of solutions with varying EDTMP concentrations (e.g., 0, 2, 4, 6, 8, 10, 15 ppm) under your specific experimental conditions (water chemistry, temperature). Measure the inhibition efficiency for each concentration. This will help you identify the Minimum Inhibitor Concentration (MIC) required for effective control.
-
-
Extreme Water Chemistry: Very high levels of hardness (calcium, magnesium), alkalinity, or total dissolved solids (TDS) can overwhelm the inhibitor at standard dosages.
-
Troubleshooting Step: Characterize your water chemistry thoroughly. If the scaling potential is extremely high (e.g., high Langelier Saturation Index - LSI), you may need to increase the EDTMP dosage or combine it with a polymeric dispersant to manage the high scale load.[12]
-
-
Incorrect pH: Operating outside the optimal pH range (7-9) can reduce EDTMP's effectiveness.
-
Troubleshooting Step: Monitor and adjust the pH of your system to be within the recommended range.[9] Use appropriate buffers if necessary, ensuring they do not interfere with your experiment.
-
-
Presence of Interfering Ions: Certain metal ions, such as iron, can sometimes interfere with the performance of phosphonate inhibitors.
-
Troubleshooting Step: Analyze your water for the presence of potentially interfering ions. If high levels of iron are present, a specific iron sequestrant might be needed in conjunction with EDTMP.
-
Problem 2: Evidence of Corrosion on Metal Test Coupons.
Possible Causes & Solutions:
-
Dosage Too Low for Corrosion Control: The dosage required for effective corrosion inhibition might be different from that required for scale control.
-
Troubleshooting Step: Evaluate corrosion rates at different EDTMP concentrations using methods like weight loss analysis of metal coupons or electrochemical techniques (e.g., linear polarization resistance). This will help determine the optimal dosage for corrosion protection.
-
-
Presence of Aggressive Corrosive Species: High concentrations of chlorides, sulfates, or dissolved oxygen can lead to aggressive localized corrosion (pitting) that may not be fully controlled by EDTMP alone.
-
Troubleshooting Step: Consider adding a synergistic corrosion inhibitor to your formulation. For example, zinc salts can enhance the protective film, and azoles like BTA are effective for protecting copper alloys.[9]
-
-
Microbiologically Influenced Corrosion (MIC): If your system is not sterile, biofilms can form on metal surfaces, leading to under-deposit corrosion that is difficult to control with conventional inhibitors.
-
Troubleshooting Step: Implement a biocide program to control microbial growth.[9] Ensure the chosen biocide is compatible with EDTMP.
-
Problem 3: Formation of a White Precipitate After Adding EDTMP.
Possible Causes & Solutions:
-
Calcium-Phosphonate Precipitation: Under conditions of very high calcium hardness and high pH, EDTMP can precipitate with calcium ions, reducing its availability as an inhibitor.
-
Troubleshooting Step: This is a key challenge in "stressed" water systems.[12] The solution is often to add a phosphonate-tolerant polymer (e.g., specific copolymers or terpolymers) to the formulation. These polymers help keep the calcium-phosphonate complex soluble and active.
-
-
Incompatibility with Other Chemicals: The precipitate could be the result of an adverse reaction with another component in your system.
-
Troubleshooting Step: Conduct a jar test. In a beaker, mix all the components of your system in the correct proportions and observe for any precipitation. This will help identify any compatibility issues before introducing the formulation to your main experiment.
-
Section 3: Experimental Protocol for Dosage Optimization
This protocol provides a step-by-step guide for determining the optimal EDTMP dosage for your specific application using a static beaker test (jar test).
Objective: To determine the Minimum Inhibitor Concentration (MIC) of EDTMP required to achieve >90% inhibition of calcium carbonate scale formation.
Materials:
-
Synthetic hard water (prepare by dissolving CaCl₂ and NaHCO₃ salts in deionized water to achieve desired hardness and alkalinity)
-
EDTMP stock solution (e.g., 1000 ppm)
-
pH meter and buffer solutions
-
Constant temperature water bath
-
Beakers or glass jars (250 mL)
-
Filtration apparatus (0.45 µm filters)
-
Titration equipment or an ICP-OES for calcium concentration analysis
Workflow:
Caption: Experimental workflow for EDTMP dosage optimization.
Procedure:
-
Prepare Test Solutions:
-
Label a series of beakers for different EDTMP concentrations (e.g., 0 ppm, 2 ppm, 4 ppm, 6 ppm, 8 ppm, 10 ppm). The 0 ppm beaker will be your "blank" or control.
-
To each beaker, add a known volume of your synthetic hard water (e.g., 200 mL).
-
Using the EDTMP stock solution, spike each beaker to achieve the target concentrations.
-
-
pH Adjustment:
-
Adjust the pH of each solution to the desired level for your experiment (e.g., pH 8.5) using a dilute NaOH or HCl solution.
-
-
Incubation:
-
Place the beakers in a constant temperature water bath set to your experimental temperature (e.g., 50°C).
-
Allow the solutions to incubate for a set period, during which scale will form in the under-inhibited samples (e.g., 20 hours).[13]
-
-
Filtration:
-
After incubation, immediately filter each solution through a 0.45 µm filter to separate the precipitated scale from the solution.
-
-
Analysis of Filtrate:
-
Determine the concentration of soluble calcium (Ca²⁺) remaining in the filtrate of each sample. This can be done via EDTA titration or, for higher accuracy, using an analytical instrument like an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).
-
-
Calculation of Inhibition Efficiency:
-
Use the following formula to calculate the scale inhibition efficiency for each EDTMP concentration: Inhibition Efficiency (%) = [(Cᵢ - C₀) / (Cₛ - C₀)] x 100 Where:
-
Cᵢ = Calcium concentration in the filtrate of the inhibited sample (with EDTMP).
-
C₀ = Calcium concentration in the filtrate of the blank sample (0 ppm EDTMP).
-
Cₛ = Initial calcium concentration in the solution before incubation.
-
-
-
Determine Minimum Inhibitor Concentration (MIC):
-
Plot the Inhibition Efficiency (%) against the EDTMP concentration (ppm).
-
The MIC is the lowest concentration of EDTMP that provides the desired level of inhibition (typically ≥90%).
-
By following this structured approach, you can confidently determine the optimal EDTMP dosage, ensuring both scientific rigor and experimental success.
References
- Benchchem. (n.d.). EDTMP's Dueling Efficacies: A Comparative Guide to Preventing Calcium Carbonate and Calcium Sulfate Scaling.
- Watercarechem. (n.d.). High-Quality EDTMPS: Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Supplier. Water Treatment Chemicals.
- Unknown Author. (n.d.). What is the corrosion inhibition effect of EDTMPS.
- Unknown Author. (2024). EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications.
- Shandong Taihe Water Treatment Co., Ltd. (n.d.). EDTMPA;CAS No.1429-50-1;Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt;EDTPO.
- Zhang, K., et al. (2024). Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)− and Fe(EDTMP)−. MDPI.
- Unknown Author. (2025). Highly effective scale inhibition performance of amino trimethylenephosphonic acid on calcium carbonate. ResearchGate.
- Unknown Author. (2022). Single step calcium sulfate scale removal at high temperature using tetrapotassium ethylenediaminetetraacetate with potassium carbonate. NIH.
- Unknown Author. (n.d.). How to improve the scale and corrosion inhibition performance of EDTMPS?.
- Wikipedia. (n.d.). EDTMP.
- Unknown Author. (n.d.). Pentasodium Salt of Ethylene Diamine Tetra (Methylene Phosphonic Acid) (EDTMP•Na5).
- Unknown Author. (n.d.). Inhibition of Poly(ethylenediaminetetraacetic acid-diethanolamine) on Deposition of Calcium Sulfate Crystal in Simulated Industrial Water. MDPI.
- Unknown Author. (n.d.). Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment. ResearchGate.
- Unknown Author. (n.d.). SCALE DEPOSITS IN POROUS MEDIA AND THEIR REMOVAL BY EDTA INJECTION.
- Unknown Author. (2023). Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. PMC - NIH.
- Unknown Author. (n.d.). The Efficacy of Calcium Carbonate Scale Inhibition by Commercial Polymer Scale Inhibitors. Aidic.
- Shandong Taihe. (n.d.). Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium;EDTMPS.
- Shandong ThFine Chemical Co., Ltd. (n.d.). EDTMPS.
- Hoo Chemtec. (n.d.). EDTMPS/Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium.
- IRO Water Treatment. (n.d.). EDTMP Corrosion Inhibitor, EDTMP Antiscalant.
- Unknown Author. (2025). Study of the Mechanism of Phosphonate Scale Inhibitors againist Calcium Carbonate Scale | Request PDF. ResearchGate.
- Unknown Author. (2021). (PDF) Mild steel corrosion inhibition by synthesized 7-(Ethylthiobenzimidazolyl) Theophylline. ResearchGate.
- Locatelli, M., et al. (2016). Analytical methods for the endocrine disruptor compounds determination in environmental water samples. PubMed.
- Unknown Author. (2025). High Performance Liquid Chromatography for the Determination of Chelating Agents in Waste Water | Request PDF. ResearchGate.
- Unknown Author. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central.
- Watercarechem. (n.d.). EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical.
- Unknown Author. (n.d.). Relationship between scale deposit and concentration of EDTP. Calcium... ResearchGate.
- Unknown Author. (2025). Formulation and quality control studies of EDTMP lyophilized freeze-dried kit for the preparation of 153Sm-EDTMP. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Technical Specifications and Applications of EDTMP·Na5: A Key Phosphonate for Industrial Water Treatment.
- Lekkas, T. D., et al. (n.d.). optimization of analytical methods for the determination of trace concentrations of toxic pollutants in drinking and surface waters. SciSpace.
- Unknown Author. (n.d.). Calcium carbonate scale control, effect of material and inhibitors. PubMed.
- Ravi Enviro Industries. (2025). Optimize Chemical Dosing in Effluent Treatment Plants.
- Lubrizol. (n.d.). The Use of Polymers to Improve Control of Calcium Carbonate Scaling in High Stressed Cooling Water Systems.
- Unknown Author. (n.d.). Effect of Scale Inhibitors on the Nucleation and Crystallization of Calcium Carbonate. MDPI.
- Unknown Author. (n.d.). Optimization techniques for polymer dosage in industrial wastewater treatment. Consensus.
- Unknown Author. (2016). The effect of temperature exposure during shipment on a commercially available demineralized bone matrix putty. PMC - NIH.
- Unknown Author. (n.d.). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. MDPI.
- Unknown Author. (n.d.). A Review of Green Scale Inhibitors: Process, Types, Mechanism and Properties. MDPI.
- Unknown Author. (n.d.). Investigating the Adsorption and Corrosion Protection Efficacy and Mechanism of Marjoram Extract on Mild Steel in HCl Medium. MDPI.
- Unknown Author. (n.d.). Inhibition of mild steel corrosion by 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect o…. OUCI.
- Unknown Author. (2025). The inhibition of mild steel corrosion in acidic medium by 1-methyl-3-pyridin-2-yl-thiourea. ResearchGate.
- IRO Water Treatment. (n.d.). Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP.
- Unknown Author. (n.d.). A dose-controlled study of 153Sm-ethylenediaminetetramethylenephosphonate (EDTMP) in the treatment of patients with painful bone metastases. PubMed.
- Unknown Author. (n.d.). Clinical Efficacy and Safety Comparison of 177Lu-EDTMP with 153Sm-EDTMP on an Equidose Basis in Patients with Painful Skeletal Metastases. PubMed.
- Unknown Author. (2019). The inhibition effect mechanisms of four scale inhibitors on the formation and crystal growth of CaCO3 in solution. PubMed.
- Unknown Author. (n.d.). [Treatment of bone metastatic pain with Sm153-EDTMP. Evaluation of the analgesic response and the existence of differences according to the primary tumor and the metastatic pattern]. PubMed.
- Unknown Author. (n.d.). Effect of Produced Sand Particles and Fines on Scale Inhibitor: A Review. MDPI.
- Unknown Author. (n.d.). High Temperature Kinetic Scale Inhibitor for Flow Assurance Application. Research India Publications.
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Addressing interference in the analytical detection of EDTMP
Last Updated: January 6, 2026
Welcome to the technical support center for the analytical detection of Ethylenediamine tetra(methylene phosphonic acid) (EDTMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common interference issues encountered during EDTMP analysis. Our goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and reliability of your results.
Introduction to EDTMP Analysis Challenges
Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) is a highly polar, strong metal-chelating phosphonate. These properties, while beneficial for its applications in pharmaceuticals and industrial processes, present significant analytical challenges.[1][2] Key difficulties include:
-
Poor Retention: High polarity makes retention on traditional reversed-phase (e.g., C18) HPLC columns difficult.[2]
-
Lack of a Chromophore: EDTMP does not absorb UV-Vis light, necessitating either derivatization or alternative detection methods like mass spectrometry (MS) or ion chromatography (IC).[1]
-
Metal Chelation: EDTMP readily forms strong complexes with metal ions present in the sample matrix, mobile phase, or even the HPLC system itself. These interactions can cause peak distortion, signal suppression, and retention time shifts.[2][3]
-
Matrix Effects: Complex sample matrices (e.g., wastewater, biological fluids) contain numerous compounds that can interfere with ionization in MS detection or co-elute with the analyte in chromatographic methods.[4][5]
This guide provides a structured approach to identifying, understanding, and mitigating these sources of interference.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on the specific problems observed in your chromatograms or data.
Symptom 1: No Peak or Very Low Signal Intensity
Possible Cause A: Ion Suppression in LC-MS
-
Expert Insight: The most common cause of low signal in LC-MS is ion suppression, where co-eluting matrix components compete with the analyte for ionization, reducing its signal.[5][6] EDTMP, being highly polar, often elutes early in reversed-phase chromatography, where many other polar matrix components also appear.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike analysis. Compare the peak area of EDTMP in a clean solvent with the peak area of EDTMP spiked into an extracted blank matrix sample. A significant decrease in the matrix sample indicates suppression.[5][7]
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before injection.[6]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., anion exchange) to retain EDTMP while washing away interfering compounds.
-
Cation-Exchange Resin (CER): For samples with high metal content, pretreatment with a cation-exchange resin can remove divalent cations like Ca²⁺ and Mg²⁺ that cause significant interference and precipitation in the ESI source.[4]
-
-
Optimize Chromatography: Modify your chromatographic method to separate EDTMP from the suppression zone.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for EDTMP will co-elute and experience the same degree of ion suppression, allowing for accurate quantification by normalizing the signal. This is the most reliable method to correct for matrix effects.[6]
-
Possible Cause B: Inefficient Derivatization (for HPLC-UV/Fluorescence)
-
Expert Insight: If you are using pre-column derivatization to attach a chromophore (e.g., FMOC-Cl) for UV detection, an incomplete reaction will naturally lead to a low signal.[8][9] The reaction efficiency can be highly sensitive to pH, reaction time, and the presence of interfering metals.[9]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the pH (using a borate buffer is common), derivatizing agent concentration, temperature, and reaction time to find the optimal conditions for maximum signal.[8][9]
-
Add a Chelator: Add a small amount of EDTA to the reaction mixture. This may seem counterintuitive, but it chelates interfering metal ions that can otherwise complex with EDTMP and hinder the derivatization reaction.[9]
-
Remove Excess Reagent: After the reaction, excess derivatizing reagent must be removed (e.g., by liquid-liquid extraction with diethyl ether) as it can interfere with the chromatographic separation.[1]
-
Symptom 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause A: Metal Interactions
-
Expert Insight: Phosphonates are known to interact with metal surfaces in the HPLC system, including the stainless-steel column, tubing, and frits. This interaction can lead to severe peak tailing and signal loss.[3] High concentrations of metal ions in the sample can also form multiple complex species with EDTMP, each with slightly different chromatographic behavior, resulting in broad or split peaks.[2]
-
Troubleshooting Steps:
-
System Passivation: Passivate the HPLC system by repeatedly injecting a strong chelating agent like EDTA to remove accessible metal ions from the flow path.
-
Use Inert Column Hardware: Employ HPLC columns with advanced surface coatings designed to be bio-inert, which eliminates unwanted metal interactions and dramatically improves peak shape for phosphonates.[3]
-
Add a Chelator to the Mobile Phase: Incorporating a weak chelator like EDTA into the mobile phase can help to saturate metal-binding sites in the system and ensure EDTMP is analyzed in a consistent form.
-
Sample Pretreatment: For samples with high metal content, use a cation-exchange resin to remove interfering metals prior to analysis.[4][10]
-
Possible Cause B: Incompatible Sample Solvent
-
Expert Insight: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[11] For HILIC methods, which use a high percentage of organic solvent, injecting a purely aqueous sample is particularly problematic.
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the final sample in a solvent that matches the initial mobile phase composition. For HILIC, this means a high percentage of acetonitrile (e.g., 80:20 acetonitrile:water).[1]
-
Reduce Injection Volume: If solvent mismatch is unavoidable, reducing the injection volume can minimize its detrimental effect on peak shape.
-
Symptom 3: Shifting Retention Times
Possible Cause A: Fluctuating Metal Ion Concentration
-
Expert Insight: The retention time of EDTMP can be highly sensitive to the concentration of metal ions in the sample and the mobile phase. As EDTMP forms complexes with these ions, its polarity and interaction with the stationary phase change, leading to shifts in retention.[2][12] Inconsistent sample preparation or mobile phase that has not been properly equilibrated can cause run-to-run variability.
-
Troubleshooting Steps:
-
Consistent Sample Pretreatment: Apply a consistent and robust sample preparation method, such as cation-exchange, to all samples and standards to ensure a uniform matrix.[4]
-
Mobile Phase Stability: Ensure the mobile phase is well-mixed and degassed. If using additives, ensure they are fully dissolved and stable over the course of the analytical run.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.
-
Possible Cause B: pH Instability
-
Expert Insight: EDTMP has multiple acidic protons, and its charge state is highly dependent on pH. Changes in the mobile phase pH can alter its ionization state, directly impacting its retention, particularly in ion-exchange or HILIC chromatography.
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for EDTMP analysis? LC-MS/MS, IC, or HPLC-UV?
A1: The choice depends on your specific requirements for sensitivity, selectivity, and available instrumentation.
| Feature | LC-MS/MS | Ion Chromatography (IC) | HPLC-UV (with Derivatization) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation of ionic compounds on an ion-exchange column with conductivity detection. | Covalent modification of EDTMP to add a UV-active group.[1] |
| Sensitivity | Very High (ng/L to µg/L levels).[2][13] | Moderate to High. | High, dependent on derivatization efficiency.[9] |
| Selectivity | Very High, provides structural confirmation.[14] | Good for ionic species, but susceptible to co-eluting ions.[15][16] | Moderate, relies on chromatographic separation from other derivatized compounds. |
| Challenges | Matrix effects (ion suppression/enhancement), cost.[4][5] | Interference from high concentrations of other ions (e.g., chloride, sulfate).[17] | Extra sample preparation step, optimization of reaction conditions.[8] |
| Best For | Trace-level quantification in complex matrices, definitive identification.[2] | Analysis of ionic species in aqueous samples. | Labs without access to MS who need high sensitivity. |
Q2: How can I remove high salt concentrations from my environmental water samples before analysis?
A2: High salt concentrations can interfere with both chromatography and MS detection.[4]
-
For Cations (e.g., Na⁺, Ca²⁺, Mg²⁺): The most effective method is to use a strong cation-exchange (SCX) resin in the hydrogen form. This will replace the metal cations with protons.[4] Be aware that this will acidify your sample, which may need to be neutralized or adjusted before injection.
-
For General Desalting: Solid-Phase Extraction (SPE) can be effective. Using a polymeric reversed-phase cartridge, you can often retain EDTMP (especially if its polarity is adjusted with an ion-pairing agent or pH change) while the salts are washed away.
Q3: My sample is a solid. What is the best way to prepare it for analysis?
A3: The goal is to completely dissolve the EDTMP while minimizing the extraction of interfering matrix components.
-
Initial Extraction: Start with an aqueous solvent, adjusting the pH to be alkaline (e.g., using ammonium hydroxide) to ensure the highly acidic EDTMP is deprotonated and soluble.
-
Sonication/Homogenization: Use ultrasonic extraction or a mechanical homogenizer to ensure efficient extraction from the solid matrix.[14]
-
Centrifugation & Filtration: After extraction, centrifuge the sample to pellet the solid material and then filter the supernatant through a 0.22 µm filter to remove fine particulates that could clog the HPLC system.[18]
-
Cleanup: The resulting extract will likely require further cleanup using SPE or cation exchange as described above, depending on the matrix complexity.[6]
Key Workflows & Protocols
Workflow: Troubleshooting Matrix Effects in LC-MS
Caption: A logical workflow for diagnosing and resolving matrix effects in LC-MS analysis.
Protocol: Sample Cleanup of High-Metal Water Samples using Cation Exchange
This protocol is designed to remove divalent and trivalent metal ions that interfere with EDTMP analysis.
-
Resin Preparation: Select a strong cation-exchange resin (e.g., Dowex 50WX8) in the hydrogen form. Prepare a small column or use a pre-packed cartridge. Condition the resin by washing with 1 M HCl followed by copious amounts of deionized water until the eluent is neutral.
-
Sample Loading: Take a known volume of your water sample (e.g., 10 mL). If the sample contains particulates, filter it first through a 0.45 µm filter.[18]
-
Elution: Pass the sample through the conditioned cation-exchange column at a slow flow rate (e.g., 1 mL/min).[4] Collect the eluent.
-
Rinsing: Rinse the column with a small volume of deionized water and combine it with the collected eluent to ensure full recovery of the analyte.
-
Analysis: The collected fraction, now stripped of interfering cations, can be taken forward for analysis (e.g., by LC-MS). Note that the sample will be acidic.
-
Validation: It is critical to validate this procedure by testing the recovery of EDTMP. Analyze a spiked sample that has been passed through the resin and compare its concentration to a standard of the same concentration to ensure no analyte was lost on the resin.[10]
References
- BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds.
- BenchChem. (n.d.). Application Notes & Protocols for the Quantification of EDTMP in Environmental Samples.
- Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
- Knepper, T. P. (2020).
- Płotka-Wasylka, J., & Szczepańska, N. (2015). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
- American Chemical Society. (2025).
- University of Georgia (UGA) Center for Applied Isotope Studies (CAIS). (n.d.). Sample Preparation Guidelines.
- Schmidt, W., et al. (2017). Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis.
- Bedsworth, W. W., & Sedlak, D. L. (2001). Determination of metal complexes of ethylenediaminetetraacetate in the presence of organic matter by high-performance liquid chromatography.
- Ferraro, M. C., et al. (2025). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic acid from Different Matrices: A Kit for HPLC-UV Detection. Molecules, 30(3), 654.
- Kido Soule, M., & Longnecker, K. (2019). Preparing water samples for analysis using ultrahigh resolution mass spectrometry. protocols.io.
- D’Angelo, G., et al. (2022). A Causal Model of Ion Interference Enables Assessment and Correction of Ratio Compression in Multiplex Proteomics. Molecular & Cellular Proteomics, 21(5), 100225.
- De Frond, H., et al. (2025). Optimized Extraction Methods for Pristine and Aged Microplastics from Complex Water Samples. Environmental Science & Technology, 59(22), 9750-9761.
- Ge, X., et al. (2012). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection.
- Reddit. (2024). Accounting for the matrix effect.
- Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 43(3), 94-98.
- Agilent Technologies. (2019). Oh, What a Mess!
- ResearchGate. (n.d.).
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(7), 680-689.
- ResearchGate. (n.d.).
- Wenzel, T., & Michalke, B. (2020). Combining ion chromatography with mass spectrometry and inductively coupled plasma‐mass spectrometry: Annual review 2020.
- Fabregat-Safont, D., et al. (2023). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. Analytica Chimica Acta, 1241, 340739.
- Agilent Technologies. (2025). Overcoming Metal Interference in HPLC. Technology Networks.
- Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5555.
- Collins, R. N., & McLaughlin, M. J. (2001). Determination of metal--EDTA Complexes in Soil Solution and Plant Xylem by Ion Chromatography-Electrospray Mass Spectrometry. Environmental Science & Technology, 35(15), 3145-3149.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Chen, Z., & Owens, G. (2008). Speciation of metal-EDTA complexes by flow injection analysis with electrospray ionization mass spectrometry and ion chromatography with inductively coupled plasma mass spectrometry.
- Tunge, J. A., & Wemple, M. W. (2002). Chromatography of metal complexes.
- Johnson, J. G., et al. (2005). Detection, Evaluation, and Treatment of Eating Disorders: The Role of the Primary Care Physician. The Ochsner Journal, 5(3), 22-29.
- National Library of Medicine. (2025). Analytical Chemistry Techniques. MeSH Browser.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reddit.com [reddit.com]
- 8. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 9. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 10. Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
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- 14. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Combining ion chromatography with mass spectrometry and inductively coupled plasma‐mass spectrometry: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Preparing water samples for analysis using ultrahigh resolution mass spectrometry [protocols.io]
Technical Support Center: Refinement of Protocols for Preparing Stable Radiolabeled EDTMP Kits
This guide is designed for researchers, scientists, and drug development professionals working with radiolabeled Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) kits. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles. Our goal is to empower you to prepare stable, high-quality radiolabeled EDTMP for both preclinical and clinical applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the preparation and quality control of radiolabeled EDTMP kits.
Issue 1: Low Radiochemical Purity (<95%)
A low radiochemical purity indicates that a significant portion of the radionuclide has not successfully complexed with the EDTMP ligand. This can lead to inaccurate biodistribution data and reduced therapeutic efficacy.
Potential Causes & Step-by-Step Solutions:
-
Incorrect pH of the Reaction Mixture: The formation of the radionuclide-EDTMP complex is highly pH-dependent.[1][2]
-
Explanation: For most radiometals, including Samarium-153 (¹⁵³Sm) and Lutetium-177 (¹⁷⁷Lu), the optimal pH range for complexation with EDTMP is between 7.0 and 8.5.[3][4] At acidic pH levels (below 7), the labeling efficiency drops significantly.[1] For radionuclides like Gallium-68 (⁶⁸Ga), hydrolysis can occur at pH values above 3, forming insoluble hydroxides that are unavailable for chelation.[5] Conversely, a highly basic pH can also lead to the formation of unwanted colloid impurities.[6]
-
Solution:
-
Before adding the radionuclide, verify the pH of your EDTMP kit solution using a calibrated pH meter.
-
Adjust the pH to the optimal range (typically 7.0-8.5 for many common radionuclides) using sterile, non-interfering buffers like sodium bicarbonate or phosphate buffer.[2][3]
-
Ensure the final pH of the reaction mixture after adding the radionuclide solution is within the target range. The pH of the radionuclide solution itself should be considered, especially for generator-eluted isotopes which can be acidic.[2][5]
-
-
-
Suboptimal Ligand-to-Metal Molar Ratio: An insufficient amount of EDTMP relative to the amount of radionuclide can lead to incomplete complexation.
-
Explanation: Le Châtelier's principle applies here; a sufficient excess of the EDTMP ligand is necessary to drive the reaction towards the formation of the desired complex and prevent undesirable side reactions like hydrolysis of the radiometal.[7] The optimal molar ratio can vary depending on the radionuclide.[1][8]
-
Solution:
-
Calculate the molar quantities of both the radionuclide and EDTMP in your preparation.
-
If you suspect an insufficient ligand concentration, consider using a kit with a higher EDTMP content or adjusting your formulation, if preparing in-house. For instance, studies with Holmium-166 (¹⁶⁶Ho)-EDTMP have shown optimal results with a 20:1 ligand-to-metal molar ratio.[8]
-
-
-
Presence of Competing Metal Ions: Contamination with other metal ions in your reagents or radionuclide solution can interfere with the labeling process.
-
Explanation: EDTMP is a powerful chelating agent and can bind to other metal ions present as impurities.[9] This reduces the amount of EDTMP available to complex with your target radionuclide.
-
Solution:
-
Use high-purity water and reagents for all preparations.
-
Ensure your radionuclide is of high radionuclidic purity and free from significant metallic impurities. Review the certificate of analysis for your radionuclide shipment.
-
-
-
Oxidation of the Radionuclide (for Technetium-99m): For Technetium-99m (⁹⁹ᵐTc), the pertechnetate (TcO₄⁻) must be reduced to a lower oxidation state to be chelated by EDTMP.[10]
-
Explanation: Lyophilized EDTMP kits for ⁹⁹ᵐTc labeling contain a reducing agent, typically stannous chloride (SnCl₂). If the stannous ion is oxidized or present in insufficient quantity, the reduction of ⁹⁹ᵐTc will be incomplete, leading to free pertechnetate as a radiochemical impurity.[10] The presence of excess ⁹⁹Tc from older generator eluates can also consume the limited amount of stannous ion.[11]
-
Solution:
-
Avoid introducing air (oxygen) into the kit vial during reconstitution.
-
Use fresh eluates from the ⁹⁹Mo/⁹⁹ᵐTc generator, as older eluates may contain higher concentrations of ⁹⁹Tc and oxidizing impurities.[11]
-
If repeated issues occur, consider quality control testing of your stannous chloride source.
-
-
Issue 2: In-vitro Instability (Decreasing Radiochemical Purity Over Time)
Even if the initial radiochemical purity is high, the complex may dissociate over time, releasing the free radionuclide.
Potential Causes & Step-by-Step Solutions:
-
Radiolysis: The radiation emitted by the radionuclide can generate reactive oxygen species that degrade the EDTMP ligand and break the complex.[10][12]
-
Explanation: High radioactivity concentrations increase the rate of radiolysis. This is a significant concern for therapeutic radiopharmaceuticals which are prepared with high activities.
-
Solution:
-
Addition of Antioxidants/Radical Scavengers: Incorporate radioprotectants like ascorbic acid or gentisic acid into the formulation.[6][13] These agents scavenge free radicals, protecting the EDTMP complex from degradation.[14][15]
-
Optimize Radioactivity Concentration: Avoid unnecessarily high concentrations of radioactivity in the final product vial. Dilute with a suitable buffer if necessary, while staying within the prescribed volume for administration.
-
-
-
Improper Storage Conditions: Temperature and light can affect the stability of the radiolabeled complex.[16]
-
Explanation: Most radiolabeled EDTMP kits are formulated for storage at room temperature or under refrigeration (2-8°C).[4][17] Deviations from the recommended storage temperature can accelerate the degradation of the complex.
-
Solution:
-
Always store the final radiolabeled product according to the manufacturer's instructions or established laboratory protocols.
-
Protect the preparation from light, as some compounds can be light-sensitive.
-
-
-
Transchelation in Biological Media: When introduced into a biological system (e.g., human serum for in-vitro stability testing), other endogenous chelating agents or metal-binding proteins can compete for the radionuclide.
-
Explanation: The stability of the radionuclide-EDTMP complex is challenged in the presence of other strong chelators.
-
Solution:
-
Perform in-vitro stability studies by incubating the radiolabeled EDTMP in human serum at 37°C for a relevant period (e.g., 24-48 hours).[18]
-
Analyze samples at various time points using a suitable chromatography method to quantify the percentage of intact complex. A stable complex should show minimal dissociation over time.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a lyophilized (freeze-dried) kit for EDTMP?
A1: Lyophilization increases the stability and shelf-life of the kit components.[19] By removing water, the process prevents the degradation of the EDTMP ligand and other excipients during storage.[2] This allows for the convenient, on-demand preparation of the radiopharmaceutical by simply adding the radionuclide solution to the vial.[2][19]
Q2: How do I perform quality control on my radiolabeled EDTMP preparation?
A2: The primary quality control test is the determination of radiochemical purity, which is typically done using radio-thin layer chromatography (radio-TLC) or instant thin layer chromatography (ITLC).[3][18]
-
Principle: This technique separates the radiolabeled EDTMP complex from radiochemical impurities like free radionuclide and colloids based on their different affinities for the stationary phase and solubility in the mobile phase.[4]
-
Typical Procedure:
-
A small spot of the radiolabeled preparation is applied to a TLC or ITLC strip (stationary phase).
-
The strip is placed in a developing chamber with a specific solvent system (mobile phase). A common system for ¹⁵³Sm-EDTMP and ¹⁷⁷Lu-EDTMP uses a mixture of ammonia, methanol, and water.[2][3][4]
-
As the solvent moves up the strip, it separates the components. The radiolabeled EDTMP complex typically remains at the origin (Rf=0), while the free radionuclide moves with the solvent front (Rf=1).[20]
-
A radio-TLC scanner is used to quantify the radioactivity at different positions on the strip, allowing for the calculation of the percentage of each species.[4]
-
Q3: Can I use the same EDTMP kit for different radionuclides?
A3: While the EDTMP ligand can chelate various radionuclides, a kit is typically optimized for a specific one. Using a kit with a radionuclide other than the one it was designed for may lead to suboptimal results.
-
Considerations:
-
Chemistry of the Radionuclide: Different radionuclides have different coordination chemistries and may require different pH conditions or ligand concentrations for optimal labeling.[1] For example, ⁹⁹ᵐTc requires a reducing agent, which is not necessary for lanthanides like ¹⁵³Sm or ¹⁷⁷Lu.[10][21]
-
Formulation Excipients: The buffers and stabilizers in a kit are chosen to be compatible with the specific radionuclide and its intended use.
-
Regulatory Approval: For clinical use, a kit is only approved for the specific radionuclide stated in its labeling.
-
Q4: What is the role of incubation time and temperature in the labeling process?
A4: For most common radiometals like ¹⁵³Sm, ¹⁷⁷Lu, and ¹⁶⁶Ho, the complexation with EDTMP is rapid and occurs efficiently at room temperature.[8][18] An incubation time of 15-30 minutes is generally sufficient to achieve high labeling yields.[2][4][18] Heating is typically not required and may even promote the degradation of the components. However, for some specific radionuclides or formulations, heating might be necessary.[3][22] Always follow the specific protocol for your kit.
Q5: My preparation shows a third peak in the radiochromatogram, what could it be?
A5: A third peak, often remaining at the origin in systems where the complex is expected to move, or appearing as a distinct spot, could be a hydrolyzed-reduced species or a radiocolloid.[6][10]
-
Explanation: This can occur if the pH is not optimal, leading to the formation of insoluble radionuclide hydroxides.[7] For ⁹⁹ᵐTc, it can be due to the hydrolysis of the reduced technetium before it can be complexed by EDTMP.[10]
-
Solution:
-
Re-verify and adjust the pH of your preparation.
-
Ensure a sufficient concentration of EDTMP is present to prevent hydrolysis.[7]
-
For ⁹⁹ᵐTc, ensure your stannous reducing agent is active and that you are not introducing excess oxidants.
-
Experimental Protocols and Data
Table 1: Optimized Radiolabeling Parameters for Various Radionuclide-EDTMP Complexes
| Radionuclide | Ligand-to-Metal Molar Ratio | Optimal pH | Incubation Time (min) | Incubation Temp. | Typical Radiochemical Purity | Reference |
| ¹⁵⁹Gd-EDTMP | >15:1 | 6.0 - 8.0 | 15 | Room Temp | >99% | [20] |
| ¹⁵³Sm-EDTMP | ~50:1 | 7.0 - 8.5 | 15-45 | Room Temp | >99% | [3][4] |
| ¹⁷⁷Lu-EDTMP | >20:1 | 6.0 - 9.0 | 30 | Room Temp | >99% | [1][2] |
| ¹⁶⁶Ho-EDTMP | 20:1 | ~7.0 | 15 | Room Temp | >98% | [8] |
| ¹⁸⁸Re-EDTMP | Varies | ~2.0 (with SnCl₂) | 5-15 | Room Temp | ~98% | [6] |
Protocol 1: General Procedure for Labeling a Lyophilized EDTMP Kit with ¹⁷⁷LuCl₃
-
Preparation: Work in a laminar flow hood or a suitable clean environment. Aseptically place a sterile, pyrogen-free lyophilized EDTMP kit vial in a lead shield.
-
Radionuclide Assay: Accurately assay the activity of the ¹⁷⁷LuCl₃ solution using a calibrated dose calibrator.
-
Reconstitution: Aseptically add the required volume of ¹⁷⁷LuCl₃ (e.g., 100 mCi in 0.2 mL) to the EDTMP kit vial.[2]
-
Volume Adjustment: Add sterile, pyrogen-free isotonic saline to bring the final volume to the specified amount (e.g., 5 mL).[2]
-
pH Check (Optional but Recommended): If possible, withdraw a small aliquot to check if the final pH is within the optimal range (7.0-8.5).
-
Incubation: Gently swirl the vial and let it stand at room temperature for 30 minutes to ensure complete complexation.[2]
-
Quality Control: Perform radio-TLC as described in the FAQ section to determine the radiochemical purity. The purity should be >98%.[2]
-
Visual Inspection: Before administration, visually inspect the solution for any particulate matter or discoloration.
Visualizations
Diagram 1: Factors Influencing Radiolabeled EDTMP Stability
Caption: Key factors in preparation and storage that determine the final stability of the radiolabeled EDTMP complex.
Diagram 2: Generalized Workflow for EDTMP Kit Preparation and QC
Caption: A simplified workflow for the radiolabeling of an EDTMP kit, including the critical quality control step.
References
-
Production, quality control, and bio-distribution studies of 159Gd-EDTMP as a palliative agent for bone pain. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Formulation and quality control studies of EDTMP lyophilized freeze-dried kit for the preparation of 153 Sm-EDTMP. (2020, December 3). AIP Publishing. Retrieved January 6, 2026, from [Link]
-
Chapter 10: Radiopharmaceutical Chemistry: Technetium Agents. (n.d.). PharmacyLibrary. Retrieved January 6, 2026, from [Link]
-
Production, Quality Control and Biological Evaluation of Sm-EDTMP in Wild-Type Rodents. (2012, August 15). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Variation in labeling yields of different complexes with change in pH... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Formulation and Quality Control Studies of EDTMP Lyophilized Freeze-dried Kit for the Preparation of. (n.d.). AIP Publishing. Retrieved January 6, 2026, from [Link]
-
Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Production, quality control, and bio-distribution studies of (159)Gd-EDTMP as a palliative agent for bone pain. (2016, January 11). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Preparation and Dispensing Problems Associated with Technetium Tc-99m Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved January 6, 2026, from [Link]
-
Acute radiotoxicity studies and safety assessment of 166Ho-EDTMP and 166Ho-DOTMP for the palliative treatment of bone metastases. (2025, November 27). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
188 Rhenium-EDTMP: A potential therapeutic bone agent. (2014, December 31). ResearchGate. Retrieved January 6, 2026, from [Link]
- A kit for preparing a radiopharmaceutical. (n.d.). Google Patents.
-
Evaluation of a freeze-dried kit for EDTMP-based bone-seeking radiopharmaceuticals. (2025, August 9). ScienceDirect. Retrieved January 6, 2026, from [Link]
-
Evaluation of a freeze-dried kit for EDTMP-based bone-seeking radiopharmaceuticals. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Technetium-99m radiopharmaceutical preparation problems: 12 years of experience. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Development of the freeze-dried kit for preparation of EDTMP chelates with radio-lanthanides and Tc-99m. (2025, August 5). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. (n.d.). IRO Water Treatment. Retrieved January 6, 2026, from [Link]
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Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Radio-protective role of antioxidant agents. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Oxygen Depletion and the Role of Cellular Antioxidants in FLASH Radiotherapy: Mechanistic Insights from Monte Carlo Radiation-Chemical Modeling. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
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Technical Support Center: Enhancing the Stability of EDTMP Complexes in Biological Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) complexes. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental lifecycle of these important compounds, particularly in the context of biological systems. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs): The Fundamentals of EDTMP Complex Stability
This section addresses foundational questions regarding the stability of EDTMP complexes. Understanding these core principles is crucial before tackling more complex troubleshooting scenarios.
Q1: What are the primary factors that govern the stability of EDTMP-metal complexes in a biological environment?
The stability of an EDTMP-metal complex in vivo is a dynamic interplay between its inherent thermodynamic and kinetic properties and the challenging conditions of a biological system. Key factors include:
-
Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the EDTMP ligand, often expressed as a stability constant (log K). A high stability constant indicates a strong complex. For instance, the stability constant for Sm(EDTMP) is high, which is crucial for its function.[1]
-
Kinetic Inertness: This describes the rate at which the complex dissociates or undergoes ligand exchange reactions. A complex can be thermodynamically stable but kinetically labile, meaning it can fall apart quickly.
-
pH of the Biological Milieu: The protonation state of the phosphonic acid groups of EDTMP is pH-dependent. In the pH range of 4-9, EDTMP complexes can exist in various protonated forms, which influences their stability and interaction with other molecules.[1]
-
Competition with Endogenous Metals and Ligands: Biological fluids are rich in metal ions like Ca²⁺ and Zn²⁺, and ligands such as citrate and proteins (e.g., albumin, transferrin).[1] These can compete with the metal of interest for binding to EDTMP (transchelation) or with EDTMP for binding to the metal ion. Computer simulations suggest that in blood plasma, calcium ions are a major competitor for EDTMP.[2]
-
Enzymatic Degradation: While the carbon-phosphorus (C-P) bond in phosphonates is generally stable, some microorganisms possess enzymes capable of degrading these compounds.[3][4][5] The relevance of this to in vivo stability in mammals is an area of ongoing research.
Q2: How does the choice of metal ion influence the stability of the EDTMP complex?
The nature of the metal ion is a critical determinant of complex stability. The stability of metal complexes often follows the Irving-Williams series, which describes the relative stabilities of complexes formed by divalent metal ions.[6] Generally, for a given ligand, the stability of the complex increases across the first-row transition metals. For EDTMP, which is often used with lanthanides like Samarium (Sm) and Lutetium (Lu) for radiopharmaceutical applications, the high positive charge and ionic radius of these metals contribute to the formation of strong complexes.[1][7]
Q3: What is "transchelation" and why is it a major concern for EDTMP complexes in vivo?
Transchelation, or metal exchange, is a reaction where a metal ion in a complex is replaced by another metal ion from the biological environment.[1] This is a significant challenge for EDTMP complexes in vivo because endogenous metals like zinc and calcium are present at much higher concentrations than the administered therapeutic or diagnostic metal.[1][2] Even if the EDTMP complex with the therapeutic metal is thermodynamically stable, a large excess of a competing metal can shift the equilibrium, leading to the dissociation of the original complex. This can result in the unintended release of the therapeutic metal, leading to off-target effects and reduced efficacy.[1]
II. Troubleshooting Guide: Addressing Common Experimental Challenges
This section provides a problem-oriented approach to troubleshooting common issues encountered during the formulation, characterization, and in vivo application of EDTMP complexes.
Problem 1: Low Radiolabeling Efficiency or Incomplete Complex Formation
Symptoms:
-
Radio-TLC or HPLC analysis shows a significant percentage of free radionuclide.
-
Inconsistent labeling yields between batches.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The formation of EDTMP-metal complexes is highly pH-dependent. The phosphonate groups of EDTMP need to be sufficiently deprotonated to effectively coordinate the metal ion. For many lanthanide complexes, a slightly alkaline pH is optimal for complexation. | 1. Verify pH: Use a calibrated pH meter to check the pH of the reaction mixture. 2. Adjust pH: Carefully adjust the pH of the reaction mixture using appropriate buffers (e.g., NaOH). For instance, the preparation of ¹⁵³Sm-EDTMP kits often involves NaOH to ensure the correct pH for complexation. |
| Metal Hydroxide Formation | At high pH, the metal ion of interest may precipitate as a hydroxide, making it unavailable for complexation with EDTMP. | 1. Optimize pH: Avoid excessively high pH values. 2. Order of Reagents: Add the metal solution to the EDTMP solution, rather than the other way around, to ensure the metal is immediately exposed to the chelating agent. |
| Presence of Competing Metal Ions | Contamination of reagents or glassware with other metal ions can compete with the target metal for EDTMP binding. | 1. Use High-Purity Reagents: Employ metal-free water and high-purity salts. 2. Acid-Wash Glassware: Thoroughly clean all glassware with a dilute acid solution to remove any trace metal contaminants. |
| Inadequate Incubation Time/Temperature | Complex formation is a kinetic process. Insufficient time or non-optimal temperature can lead to incomplete reactions. | 1. Optimize Incubation Time: Perform time-course experiments to determine the minimum time required for maximum complexation. For example, some ¹⁵³Sm-EDTMP kits achieve high radiochemical purity after just 10 minutes of incubation at room temperature.[8] 2. Evaluate Temperature Effects: While many labeling reactions proceed efficiently at room temperature, gentle heating may be necessary for some metal-ligand combinations. |
Problem 2: Evidence of In Vivo Dissociation of the EDTMP Complex
Symptoms:
-
Unexpected biodistribution of the radiolabeled complex, with high uptake in non-target organs like the liver.[1]
-
Rapid clearance of the metal from the target site.
-
Discrepancy between in vitro stability data and in vivo performance.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting & Mitigation Strategies |
| Transchelation by Endogenous Metals | As discussed in the FAQs, competition from high concentrations of endogenous metals like Ca²⁺ and Zn²⁺ can lead to the dissociation of the EDTMP complex.[1][2] | 1. Increase Ligand Concentration: Administering an excess of the EDTMP ligand can help to shift the equilibrium back towards the formation of the desired complex and prevent dissociation.[1] 2. Consider More Kinetically Inert Chelators: For applications requiring very high in vivo stability, alternative chelators with more rigid structures, such as macrocyclic ligands (e.g., DOTA), might be considered, as they generally exhibit greater kinetic inertness.[1] |
| pH-Mediated Dissociation | Localized changes in pH within different biological compartments can alter the protonation state of the EDTMP complex, potentially leading to dissociation. | 1. Characterize pH-Dependent Stability: Perform in vitro stability studies across a range of pH values that mimic different physiological environments (e.g., blood pH 7.4, tumor microenvironment pH ~6.5-7.2). |
| Interaction with Plasma Proteins | The EDTMP complex or the free ligand may bind to plasma proteins, altering its pharmacokinetics and stability. | 1. Perform Plasma Protein Binding Assays: Quantify the extent of protein binding to understand its potential impact on biodistribution and clearance. |
Problem 3: Ambiguous or Inconsistent In Vitro Stability Assay Results
Symptoms:
-
High variability in stability data between replicate experiments.
-
Difficulty in distinguishing between the intact complex and dissociated components using analytical methods.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting & Best Practices |
| Inappropriate Analytical Method | The chosen analytical technique (e.g., TLC, HPLC) may not have sufficient resolution to separate the intact complex from free metal, free ligand, and potential degradation products. | 1. Method Validation: Validate the analytical method to ensure it can accurately and reproducibly separate all relevant species. For example, radio-TLC with an appropriate mobile phase can be used to determine the radiochemical purity of radiolabeled EDTMP complexes. 2. Orthogonal Methods: Use a secondary, complementary analytical technique to confirm the results obtained from the primary method. |
| Issues with Serum/Plasma Incubation | The composition of serum or plasma can vary between sources and batches. The method used to stop the degradation reaction (e.g., protein precipitation) can also affect the results.[9] | 1. Standardize Biological Matrix: Use pooled serum or plasma from a consistent source. 2. Optimize Quenching/Precipitation: Test different methods for stopping the reaction and precipitating proteins (e.g., addition of strong acids vs. organic solvents) to minimize analyte loss.[9] |
| Sample Handling and Storage | The stability of the EDTMP complex in biological samples can be affected by temperature, light exposure, and freeze-thaw cycles.[10] | 1. Standardize Sample Handling: Establish a clear and consistent protocol for sample collection, processing, and storage. 2. Evaluate Freeze-Thaw Stability: Perform experiments to determine if repeated freezing and thawing of samples affects the integrity of the complex. |
III. Experimental Protocols & Workflows
To ensure the reliability and reproducibility of your experiments, this section provides detailed, step-by-step protocols for key assays related to the stability of EDTMP complexes.
Protocol 1: Determination of Radiochemical Purity by Radio-TLC
This protocol is essential for assessing the efficiency of radiolabeling and the stability of the complex over time.
Materials:
-
Radiolabeled EDTMP complex solution
-
Stationary phase: Whatman No. 1 paper or equivalent TLC strips
-
Mobile phase: A mixture of ammonium hydroxide, water, and methanol (e.g., 2.5:50:50 v/v/v)[11] or other suitable solvent system.
-
Developing chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small volume (e.g., 5 µL) of the radiolabeled EDTMP complex solution onto the origin of the TLC strip.
-
Allow the spot to air dry completely.
-
Place the TLC strip in the developing chamber containing the mobile phase, ensuring the origin is above the solvent level.
-
Allow the solvent front to migrate up the strip until it is near the top.
-
Remove the strip from the chamber and mark the solvent front.
-
Allow the strip to dry completely.
-
Scan the strip using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Calculate the radiochemical purity by integrating the peaks corresponding to the complex and any impurities (e.g., free radionuclide).
Protocol 2: In Vitro Serum Stability Assay
This assay simulates the in vivo environment to assess the stability of the EDTMP complex in the presence of biological components.
Materials:
-
Radiolabeled EDTMP complex
-
Human or animal serum
-
Incubator at 37°C
-
Protein precipitation agent (e.g., acetonitrile or ethanol)
-
Centrifuge
-
Analytical system (e.g., Radio-TLC or Radio-HPLC)
Procedure:
-
Add a known amount of the radiolabeled EDTMP complex to a pre-warmed aliquot of serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the serum-complex mixture.
-
Add a protein precipitation agent (e.g., 2 volumes of cold acetonitrile) to the aliquot, vortex, and incubate on ice to precipitate serum proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the complex and any dissociated components, using a validated radio-TLC or radio-HPLC method.
-
Calculate the percentage of intact complex at each time point to determine the serum stability profile.
Workflow Diagram: Troubleshooting In Vivo Instability
Caption: A logical workflow for troubleshooting unexpected in vivo behavior of EDTMP complexes.
IV. Visualization of Key Concepts
Diagram 1: Factors Influencing EDTMP Complex Stability in Biological Systems
Caption: Interplay of factors affecting the stability of EDTMP complexes in a biological context.
V. References
-
Structural Characterization of Sm(III)(EDTMP). (2015). Molecular Pharmaceutics, 12(11), 4077–4084. [Link]
-
Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. (2012). Biochemistry, 51(10), 2106–2114. [Link]
-
Natural Degradation of Phosphonates. (n.d.). Toray Membrane Europe. [Link]
-
Overview on enzymatic mechanisms to break down phosphonates. (2024). Symposium Phosphonates 2024 – Biodegradation of Phosphonate. [Link]
-
Stability constants and dissociation rates of the EDTMP complexes of Samarium(III) and Yttrium(III). (2001). Journal of Inorganic Biochemistry, 85(2-3), 149–155. [Link]
-
Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. (2022). Molecules, 27(19), 6650. [Link]
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates. (2019). Microorganisms, 7(5), 125. [Link]
-
Biospeciation, by potentiometry and computer simulation, of Sm-EDTMP, a bone tumor palliative agent. (1998). Journal of Inorganic Biochemistry, 70(1-2), 103–113. [Link]
-
Phosphonates and Their Degradation by Microorganisms. (2001). FEMS Microbiology Reviews, 25(3), 311–324. [Link]
-
[177Lu]Lu-EDTMP —a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients. (2024). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Formulation and Evaluation of an In-House Freeze-Dried EDTMP Kit for the Simple Preparation of 153Sm-Based Bone. (2021). AIP Conference Proceedings, 2346(1), 020002. [Link]
-
Recent Advances and Impending Challenges for the Radiopharmaceutical Sciences in Oncology. (2022). Journal of Nuclear Medicine, 63(Supplement 1), 5S-13S. [Link]
-
Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA) and Fe(EDTMP). (2023). Molecules, 28(20), 7055. [Link]
-
A potential therapeutic bone agent Sm-EDTMP, the analysis of its purity and composition. (1991). International topical conference on methods and applications of radioanalytical chemistry II (MARC-2). [Link]
-
Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment. (n.d.). ResearchGate. [Link]
-
Analysis of urine samples from metastatic bone cancer patients administered 153Sm-EDTMP. (1995). Journal of Nuclear Medicine, 36(10), 1816–1820. [Link]
-
177Lu-EDTMP for Treatment of Bone Pain in Patients with Disseminated Skeletal Metastases. (2014). Journal of Nuclear Medicine Technology, 42(1), 40–45. [Link]
-
Stability and Structure of Ethylenedinitrilopoly(methylphosphonate) Complexes of the Divalent Transition Metal Ions in Aqueous Solution. (1998). Inorganic Chemistry, 37(13), 3229–3236. [Link]
-
Evaluation of the EDTMP freeze-dried kit for preparation of bone-seeking radiopharmaceuticals. (2006). IAEA. [Link]
-
Photodegradation of ethylenediaminetetra(methylenephosphonic acid) – The effect of the system configuration. (2018). Chemosphere, 207, 439–446. [Link]
-
Recommended and provisional stability constants for MIDPH, 25 °C. (n.d.). ResearchGate. [Link]
-
Metal Complexes in Biology and Medicine: The System. (n.d.). AWS. [Link]
-
Formulation and quality control studies of EDTMP lyophilized freeze-dried kit for the preparation of 153Sm-EDTMP. (2015). Journal of Radioanalytical and Nuclear Chemistry, 303(1), 605–611. [Link]
-
Determination of the stability constants of Sm-EDTMP and their speciation in plasma model. (2005). Journal of Nuclear and Radiochemistry, 27(1), 47–51. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. (2010). Bioanalysis, 2(5), 873–893. [Link]
-
EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications. (2024). Acuro Organics Limited. [Link]
-
Stability of gadolinium complexes in vitro and in vivo. (1993). Magnetic Resonance in Medicine, 29(4), 505–511. [Link]
-
Serum stability test at 0.15, 1, 2 and 4 h. (n.d.). ResearchGate. [Link]
-
The Metals in the Biological Periodic System of the Elements: Concepts and Conjectures. (2016). International Journal of Molecular Sciences, 17(1), 80. [Link]
-
Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications. (2002). Environmental Health Perspectives, 110(Suppl 5), 887–890. [Link]
-
Evaluation of in vitro and in vivo stability of the radiopharmaceutical [ 153 Sm]Sm-EDTMP for biokinetics studies in bone metastases pain palliation care. (2012). Journal of Nuclear Medicine, 53(supplement 1), 1845. [Link]
-
Molecular Mechanisms of in Vivo Metal Chelation: Implications for Clinical Treatment of Metal Intoxications. (2002). Environmental Health Perspectives, 110(Suppl 5), 887–890. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Journal of Pharmacy and Pharmacology, 69(10), 1351–1368. [Link]
-
Chelation in Metal Intoxication. (2010). International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]
-
Advances on Chelation and Chelator Metal Complexes in Medicine. (2020). Molecules, 25(7), 1658. [Link]
-
Novel Metals and Metal Complexes as Platforms for Cancer Therapy. (2012). Current Topics in Medicinal Chemistry, 12(3), 202–235. [Link]
-
Stability of Metal Complexes. (2020). In Coordination Chemistry. IntechOpen. [Link]
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- 4. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Metals in the Biological Periodic System of the Elements: Concepts and Conjectures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [177Lu]Lu-EDTMP —a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in EDTMP performance evaluation
Welcome to the technical support center for Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) based therapeutics. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of evaluating EDTMP performance. Inconsistent results can be a significant roadblock in preclinical development. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your experimental data.
Our approach is rooted in scientific first principles. We don't just provide steps; we explain the underlying causality to empower you to make informed decisions in your research. Every protocol and recommendation is designed to be a self-validating system, promoting robust and reliable outcomes.
Troubleshooting Inconsistent Results
Inconsistent performance evaluation of EDTMP-drug conjugates can often be traced back to a few key areas: formulation and characterization, analytical methodology, and stability assessment. This section is structured to help you diagnose and resolve common issues you might encounter.
Issue 1: High Batch-to-Batch Variability in Drug Loading/Conjugation Efficiency
You've synthesized several batches of your EDTMP-drug conjugate, but the drug-to-EDTMP ratio is all over the place. This is a common challenge that can derail preclinical studies.
Possible Causes and Solutions
| Potential Root Cause | Underlying Principle | Recommended Action |
| Inconsistent Raw Material Quality | The purity and reactivity of your starting materials (EDTMP, linker, and drug) are critical for consistent conjugation. Impurities can compete in the reaction, leading to lower and variable yields. | 1. Source High-Purity Reagents: Always use EDTMP and other reagents with a specified high purity grade (e.g., >95%).[1] 2. Characterize Incoming Materials: Before starting a synthesis campaign, perform identity and purity checks on new batches of raw materials using techniques like NMR, mass spectrometry, or HPLC. 3. Standardize Storage: Store all raw materials under consistent, recommended conditions to prevent degradation. |
| Reaction Condition Variability | Conjugation reactions are sensitive to parameters like pH, temperature, and reaction time. Even small deviations can significantly impact efficiency. | 1. Strict pH Control: The pH of the reaction buffer is crucial for the reactivity of the functional groups involved in the conjugation. Use a calibrated pH meter and freshly prepared buffers for each reaction. The optimal pH will depend on the specific linker chemistry.[2] 2. Precise Temperature Management: Use a calibrated water bath or reaction block to maintain a consistent temperature throughout the reaction. 3. Standardize Reaction Time: Use a timer and quench the reaction at the same time point for every batch. |
| Inefficient Purification | Residual unreacted drug, linker, or byproducts can interfere with the accurate quantification of the conjugated drug, leading to apparent variability in loading. | 1. Optimize Purification Method: Develop and validate a robust purification method (e.g., dialysis, size exclusion chromatography, or tangential flow filtration) to effectively remove all unreacted components. 2. Post-Purification Analysis: Analyze the purified conjugate to confirm the absence of free drug. |
Workflow for Investigating Batch-to-Batch Variability
Sources
Optimizing reaction conditions for the synthesis of EDTMP derivatives
From the desk of the Senior Application Scientist: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) and its derivatives. Our goal is to move beyond rote protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively, optimize conditions, and ensure the highest purity for your target compounds.
Core Principles of EDTMP Synthesis
The synthesis of EDTMP is a classic example of the Mannich-type reaction , specifically the Moedritzer-Irani reaction. This one-pot synthesis involves the reaction of an amine (ethylenediamine), a carbonyl compound (formaldehyde), and phosphorous acid in the presence of a strong acid like hydrochloric acid (HCl).
The fundamental transformation involves the aminomethylation of the primary amine with formaldehyde, followed by phosphonation of the resulting intermediate with phosphorous acid. Understanding this mechanism is crucial because each reactant's concentration, the reaction's pH, and the temperature directly influence the equilibrium and kinetics of these steps, ultimately dictating the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Here we address the foundational questions that form the basis of a successful EDTMP synthesis.
Q1: What is the optimal pH for the reaction, and why is it so critical? A1: The optimal pH for the initial condensation reaction is generally acidic, often below 2. Precise pH control is arguably the most critical parameter. The acidic environment is necessary to catalyze the reaction between the amine and formaldehyde. However, if the pH is too low, the amine becomes fully protonated, reducing its nucleophilicity and hindering the initial reaction with formaldehyde. Conversely, a higher pH can lead to unwanted side reactions. For purification, the pH is often adjusted to the isoelectric point of EDTMP to induce precipitation, as it is sparingly soluble in water at room temperature.
Q2: How do the molar ratios of reactants impact the synthesis? A2: Stoichiometry is key. The theoretical molar ratio is 1 mole of ethylenediamine to 4 moles of formaldehyde and 4 moles of phosphorous acid. In practice, a slight excess of formaldehyde and phosphorous acid is often used to drive the reaction to completion and ensure full phosphonomethylation of all N-H bonds. However, a large excess should be avoided as it complicates purification and can lead to the formation of byproducts.
Q3: What is the recommended temperature range and reaction duration? A3: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the aqueous solution (around 100-110°C).[1][2] This provides the necessary activation energy for the reaction to proceed at a reasonable rate. A typical reaction time can range from 1 to 3 hours at reflux.[1] Insufficient time or temperature will lead to an incomplete reaction, yielding a mixture of partially substituted derivatives, while excessively long durations can promote byproduct formation.
Q4: What are the common starting materials and their required purity? A4: The core reactants are ethylenediamine, phosphorous acid (H₃PO₃), and formaldehyde (often as a 37% aqueous solution, formalin). Hydrochloric acid is typically used as a catalyst and to maintain an acidic medium. It is imperative to use high-purity reagents. The presence of phosphoric acid (H₃PO₄) as an impurity in the phosphorous acid can lead to the formation of inorganic phosphate salts, which are difficult to remove.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured to help you diagnose and solve specific problems encountered during synthesis.
Problem 1: My yield of EDTMP is consistently low.
-
Possible Cause A: Incorrect pH Control.
-
Why it happens: As discussed, the pH governs the reactivity of the amine. If the pH drifts too high or is not sufficiently acidic from the start, the initial aminomethylation step will be inefficient.
-
Solution: Monitor the pH of the reaction mixture before heating. Adjust with concentrated HCl as needed. Ensure the pH remains acidic throughout the initial phase of the reaction.
-
-
Possible Cause B: Suboptimal Temperature or Reaction Time.
-
Why it happens: The reaction may not have reached completion. The formation of the fully substituted tetra-phosphonated product requires sufficient thermal energy and time.[1]
-
Solution: Ensure the mixture reaches and maintains reflux for the recommended duration (e.g., 1-3 hours).[1] Consider taking aliquots over time (if feasible for your setup) to monitor the reaction's progress via techniques like ³¹P NMR or HPLC.
-
-
Possible Cause C: Loss of Product During Workup.
-
Why it happens: EDTMP has some solubility in water. If precipitation is incomplete or if the washing steps are too aggressive, a significant amount of product can be lost.
-
Solution: After the reaction, carefully adjust the pH to the isoelectric point (typically around pH 0-4) to maximize precipitation.[1] Cool the mixture thoroughly before filtration. When washing the crystalline product, use minimal amounts of cold deionized water to remove soluble impurities without dissolving the product.[1]
-
Problem 2: The final product is impure, showing unexpected signals in NMR or peaks in HPLC.
-
Possible Cause A: Incomplete Reaction.
-
Why it happens: This is a common cause of impurity. You may have a mixture of mono-, di-, and tri-substituted phosphonate derivatives along with your desired tetra-substituted product.
-
Solution: Re-evaluate your reaction time and temperature as described above. Ensure homogenous mixing throughout the reaction to avoid localized concentration gradients.
-
-
Possible Cause B: Oxidation of Phosphorous Acid.
-
Why it happens: Phosphorous acid (H₃PO₃) can be oxidized to phosphoric acid (H₃PO₄), especially at elevated temperatures if air is present. This reduces the amount of active phosphonating agent available.
-
Solution: While not always necessary for robust protocols, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. Using fresh, high-quality phosphorous acid is also critical.
-
-
Possible Cause C: Formaldehyde Side Reactions.
-
Why it happens: Formaldehyde can undergo self-polymerization (forming paraformaldehyde) or other undesired reactions if conditions are not optimal.
-
Solution: Use a stabilized formaldehyde solution (formalin). Ensure it is added to the reaction mixture in a controlled manner as per the protocol.
-
Visualization of Key Processes
To better illustrate the workflow, the following diagrams outline the synthesis and troubleshooting logic.
Figure 2. A logical troubleshooting flow for common issues in EDTMP synthesis.
Experimental Protocols
The following protocols serve as a validated starting point. Researchers should adapt them based on their specific derivative and available equipment.
Protocol 5.1: Lab-Scale Synthesis of EDTMP
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagent Charging: In a fume hood, charge the flask with 120 mL of deionized water and 65.6 g (0.8 mol) of phosphorous acid. Stir until dissolved.
-
Amine Addition: Slowly add 12.0 g (0.2 mol) of ethylenediamine to the stirred solution. The reaction is exothermic; maintain the temperature below 50°C during addition.
-
Acidification: Carefully add 80 mL of concentrated hydrochloric acid (37%).
-
Formaldehyde Addition: Slowly add 65 g of 37% formaldehyde solution (formalin).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain at this temperature with vigorous stirring for 2 hours.
-
Workup: After 2 hours, turn off the heat and allow the solution to cool to room temperature. A white precipitate should form. For maximum recovery, cool the mixture in an ice bath for an additional 1-2 hours.
-
Isolation: Collect the white crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with three small portions (e.g., 3 x 30 mL) of cold deionized water to remove residual HCl and other soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-80°C to a constant weight. The expected product is a white, crystalline powder.
Protocol 5.2: Product Purification by Recrystallization
If the product's purity is insufficient, recrystallization can be performed.
-
Dissolution: Dissolve the crude EDTMP in a minimal amount of hot deionized water containing a small amount of ammonium hydroxide to form the soluble ammonium salt. [2]2. Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Reprecipitation: Re-acidify the hot, clear solution with concentrated HCl. [2]EDTMP will begin to precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold deionized water, and dry as described in Protocol 5.1.
Summary of Optimized Reaction Parameters
The table below summarizes the key parameters for a successful synthesis.
| Parameter | Recommended Value | Rationale & Justification |
| Molar Ratio (EDA:HCHO:H₃PO₃) | 1 : 4.1 : 4.1 | A slight excess of formaldehyde and phosphorous acid drives the reaction towards the fully substituted product. |
| Solvent | Water / Aqueous HCl | Provides the medium for the reaction and the acidic catalyst. |
| Reaction Temperature | 100 - 110 °C (Reflux) | Ensures sufficient activation energy for the phosphonomethylation steps. [1][2] |
| Reaction Time | 1 - 3 hours | Sufficient time for the reaction to proceed to completion without significant byproduct formation. [1] |
| pH for Reaction | < 2 | Catalyzes the Mannich-type reaction. |
| pH for Precipitation | 0 - 4 | Approaching the isoelectric point of EDTMP to minimize its solubility in water for efficient isolation. [1] |
References
- Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP. (n.d.). INIS-IAEA.
- The method for preparing ethylenediamine tetraacetic (methylene phosphonic acid). (n.d.). Google Patents.
- Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. (n.d.). NIH.
- Structures of EDTMP [ethylenediamine tetra (methylene phosphonic acid)].... (n.d.). ResearchGate.
- Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid). (n.d.). Google Patents.
- ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID. (n.d.). Ataman Kimya.
- EDTMP - Wikipedia. (n.d.).
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Validation & Comparative
The Battle of the Binders: A Comparative Guide to EDTMP and EDTA for Heavy Metal Chelation
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast field of coordination chemistry, the ability to control metal ions is paramount. From preventing oxidative degradation in pharmaceutical formulations to treating heavy metal poisoning and managing industrial wastewater, the efficacy of a chelating agent can be the linchpin of success. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the industry's workhorse, a reliable and well-characterized agent for sequestering divalent and trivalent metal ions. However, its phosphonate analogue, Ethylenediamine tetra(methylene phosphonic acid) (EDTMP), offers a distinct set of properties that, in many critical applications, may confer a significant advantage.
This guide provides a comprehensive, data-driven comparison of EDTMP and EDTA. Moving beyond a simple catalog of features, we will delve into the fundamental chemical principles that govern their function, present the quantitative data necessary for informed decision-making, and provide detailed experimental protocols for you to validate these findings in your own laboratory. Our objective is to equip you, the researcher and developer, with the expert-level insights required to select the optimal chelating agent for your specific application.
Molecular Architecture: The Foundation of Function
The core structural difference between EDTA and EDTMP dictates their respective chelation behaviors. Both share an ethylenediamine backbone, providing two key nitrogen atoms for coordination. The divergence lies in their acidic functional groups: EDTA possesses four carboxylate groups, while EDTMP has four phosphonate groups.
-
EDTA (Ethylenediaminetetraacetic acid): Its two nitrogen and four carboxylate donors allow it to form a stable, hexadentate complex, wrapping around a metal ion in a highly effective octahedral geometry. The resonance within the carboxylate groups contributes to the stability of the resulting metal complexes.[1]
-
EDTMP (Ethylenediamine tetra(methylene phosphonic acid)): As the phosphonate analogue of EDTA, EDTMP also acts as a powerful chelating agent.[2] Each phosphonic acid group has two hydroxyl moieties, offering a greater number of potential donor oxygen atoms. This structure significantly influences its interaction with metal ions, particularly across different pH ranges.
Head-to-Head: A Quantitative Comparison of Chelation Performance
The true measure of a chelating agent lies in its performance. Here, we compare EDTMP and EDTA based on the most critical parameters: stability constants, pH dependence, and environmental impact.
Stability Constants (log K): The Measure of Binding Affinity
The stability constant (log K) is the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a stronger, more stable complex. While both are potent chelators, there are notable differences in their affinities for various metal ions. EDTMP, for instance, exhibits a remarkably strong affinity for copper.[3]
| Physicochemical Property | EDTMP (C₆H₂₀N₂O₁₂P₄) | EDTA (C₁₀H₁₆N₂O₈) |
| Molar Mass | 436.13 g/mol | 292.24 g/mol |
| Chelating Groups | 4 x Methylene Phosphonic Acid | 4 x Acetic Acid |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Limited (as acid), soluble as sodium salt | Sparingly soluble (as acid), soluble as sodium salt |
Table 1: Comparison of the fundamental physicochemical properties of EDTMP and EDTA.
| Metal Ion | EDTMP (log K) | EDTA (log K) |
| Ca²⁺ | 8.71 | 10.65 |
| Cu²⁺ | 19.36 | 18.78 |
| Fe³⁺ | - | 25.1 |
| Pb²⁺ | - | 18.0 |
| Zn²⁺ | - | 16.5 |
| Cd²⁺ | - | 16.5 |
| Ni²⁺ | - | 18.4 |
| Co²⁺ | - | 16.45 |
| Sm³⁺ | 20.71 | - |
| Y³⁺ | 19.19 | - |
Table 2: A comparative summary of the stability constants (log K) for EDTMP and EDTA with various heavy and essential metal ions. Note: A comprehensive side-by-side list from a single source is challenging to compile due to varying experimental conditions (temperature, ionic strength). The values presented are representative figures from the literature.[1][4]
The Critical Role of pH: Where Phosphonates Shine
Perhaps the most significant operational difference between EDTA and EDTMP is their pH-dependent efficacy. The chelation capacity of EDTA is highly pH-sensitive; its carboxyl groups are protonated under acidic conditions, significantly reducing their ability to bind metal ions.[5] The optimal pH for EDTA application is often cited as 4.[5] For many applications, its effectiveness drops off sharply in acidic or strongly alkaline environments.
Phosphonates, like EDTMP, are generally more effective over a broader pH range. The phosphonic acid groups have multiple pKa values, allowing them to remain ionized and capable of chelation even under more acidic conditions where EDTA would be largely protonated and inactive. In the pH range of 4-9, EDTMP complexes can exist in nonprotonated as well as mono-, di-, and triprotonated forms, allowing for versatile binding.[4] This makes EDTMP a superior choice for applications in variable or acidic matrices. Phosphonic acids are considered more potent chelators of metal ions compared to carboxylic acids.[6]
Toxicology and Environmental Fate
A crucial consideration in modern chemical applications is environmental impact. EDTA is known for its persistence in the environment and low biodegradability, which can lead to the remobilization of heavy metals from sediments.[1] While metal-EDTA complexes are generally less bioavailable than free ions, the persistence of the ligand is a significant environmental concern.[1]
EDTMP, while also a stable molecule, can undergo degradation to less harmful compounds such as aminomethylphosphonic acid (AMPA).[2] Furthermore, phosphonates have a very strong interaction with surfaces, which results in significant removal in both technical and natural systems, potentially reducing their environmental mobility compared to EDTA.[7] However, like EDTA, the release of any strong chelating agent into the environment should be minimized.
Experimental Protocol: Comparative Analysis of Chelation Efficiency via Competitive Spectrophotometry
To provide a practical, self-validating system for comparing these chelators, this section outlines a detailed protocol for a competitive ligand spectrophotometric assay. This method is robust, requires standard laboratory equipment, and provides clear, quantitative results.
Principle: This assay measures the ability of a test chelator (EDTMP or EDTA) to sequester a metal ion (e.g., Cu²⁺) from a colored indicator-metal complex. The decrease in the absorbance of the indicator-metal complex is directly proportional to the efficiency of the test chelator. We will use Murexide as the indicator, which forms a colored complex with many transition metals.
Reagents and Materials:
-
Standard solution of Cu(II) sulfate (e.g., 10 mM).
-
Standard solutions of EDTMP and EDTA (e.g., 10 mM, accurately prepared).
-
Murexide indicator solution (e.g., 1 mM in deionized water).
-
pH Buffers (e.g., Acetate buffer for pH 4.5, Phosphate buffer for pH 7.0, and Bicarbonate buffer for pH 9.5).
-
UV-Vis Spectrophotometer.
-
Calibrated pH meter.
-
Volumetric flasks, pipettes, and cuvettes.
Step-by-Step Methodology:
-
Preparation of the Indicator-Metal Complex:
-
In a 50 mL volumetric flask, add a precise volume of the Cu(II) standard solution (e.g., 1 mL of 10 mM for a final concentration of 0.2 mM).
-
Add a precise volume of the Murexide indicator solution (e.g., 2.5 mL of 1 mM for a final concentration of 0.05 mM).
-
Add 25 mL of the desired pH buffer.
-
Dilute to the mark with deionized water and mix thoroughly. This is your "Control Solution."
-
-
Wavelength Determination:
-
Scan the Control Solution in the spectrophotometer from 400-700 nm to determine the wavelength of maximum absorbance (λ_max) for the Cu-Murexide complex. This will be your analytical wavelength.
-
-
Competitive Reaction:
-
Prepare a series of test solutions. For each, use the same volumes of Cu(II) standard, Murexide, and pH buffer as in Step 1.
-
Add increasing, precise volumes of the EDTMP or EDTA standard solution to each flask (e.g., creating a concentration range from 0.1 mM to 1.0 mM of the test chelator).
-
Dilute each flask to the 50 mL mark with deionized water and allow them to equilibrate for a set time (e.g., 15 minutes). The causality for this step is to ensure the competitive binding reaction reaches equilibrium.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the Control Solution and each test solution at the predetermined λ_max.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of chelation efficiency for each concentration of EDTMP and EDTA using the following formula: Chelation Efficiency (%) = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the Control Solution (Cu-Murexide only).
-
A_sample is the absorbance of the test solution containing EDTMP or EDTA.
-
-
Plot Chelation Efficiency (%) versus the molar ratio of [Test Chelator]/[Cu²⁺].
-
The chelator that produces a greater reduction in absorbance at a lower concentration is the more effective chelator under those specific pH conditions.
-
Repeat the entire experiment at different pH values (4.5, 7.0, 9.5) to map the pH-dependent efficacy of each chelator.
-
Applications and Field-Proven Insights
The choice between EDTMP and EDTA is not merely academic; it has profound practical implications.
-
Industrial Water Treatment: In cooling towers and boilers, where conditions can be harsh and pH can fluctuate, EDTMP's superior thermal stability and broad pH efficacy make it an excellent scale and corrosion inhibitor.[8]
-
Medical and Pharmaceutical Applications: While EDTA is FDA-approved for treating lead and cadmium poisoning, the strong binding properties of EDTMP have been explored for its potential as an antidote for various metal ion intoxications.[9] The radiopharmaceutical Samarium-153 lexidronam, used for bone pain palliation, is a complex of Sm³⁺ with EDTMP, highlighting its utility in drug development.[2]
-
Agrochemicals: The ability to keep micronutrients soluble and available for plant uptake is crucial. The choice of chelator can depend on the soil pH, with EDTMP offering potential advantages in more acidic soils where EDTA's efficacy wanes.
Conclusion: Selecting the Right Tool for the Job
The comparative analysis reveals that while EDTA remains a potent and valuable chelating agent, EDTMP is not merely a substitute but a superior alternative in many demanding applications. Its key advantages—stronger binding with certain key metals like copper, superior efficacy across a broad pH range, and better thermal stability—position it as a powerful tool for researchers and developers.
The decision to use EDTMP or EDTA should be driven by data and a clear understanding of the application's specific requirements. The stability constants provide a guide to binding strength, but the conditional stability, heavily influenced by pH, is often the more critical parameter in a real-world system. By utilizing the experimental framework provided, researchers can confidently select the chelator that offers the optimal performance, safety, and environmental profile for their specific needs, ensuring the success and integrity of their work.
References
-
Stability constants and dissociation rates of the EDTMP complexes of Samarium(III) and Yttrium(III). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method. (n.d.). Vanderbilt University. Retrieved January 6, 2026, from [Link]
-
Stability and Structure of Ethylenedinitrilopoly(methylphosphonate) Complexes of the Divalent Transition Metal Ions in Aqueous Solution. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Green phosphonate chemistry – Does it exist? (2024). RSC Publishing. Retrieved January 6, 2026, from [Link]
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A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Stability of the prepared complexes at different pH media. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Conditional stability constants of metal-EDTA complexes data from Tingborn and Wannirien 1979. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Influence of Phosphonic Acids and Edta on Bacterial Copper Toxicity. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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pH-metric Study of Metal-ligand Stability Constant of Transition Metal Complexes with Pharmacologically Active Ligand N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Phosphonate Chelators for Medicinal Metal Ions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Speciation and Chemical Reactions of Phosphonate Chelating Agents in Aqueous Media. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Metal Phosphonate Chemistry: From. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Comparison of Heavy Metal Contaminants Removal Using EDTA and Cyanex 302 as Chelating Agents for Supercritical CO2-Based Soil Remediation. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. (n.d.). IRO Water Treatment. Retrieved January 6, 2026, from [Link]
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Spectrophotometric determination of equilibrium constants of two mutual competitive reactions by the method of isosbestic points. (1993). PubMed. Retrieved January 6, 2026, from [Link]
-
ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID. (n.d.). Ataman Kimya. Retrieved January 6, 2026, from [Link]
-
Selectivity behaviour of a bonded phosphonate–carboxylate polymeric ion exchanger for metal cations with varying eluent compositions. (2003). Scilit. Retrieved January 6, 2026, from [Link]
-
Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)- and Fe(EDTMP)-. (2024). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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EDTMP. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt;EDTMPS. (n.d.). Water Treatment Chemical. Retrieved January 6, 2026, from [Link]
-
A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. (2021). MDPI. Retrieved January 6, 2026, from [Link]
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Determination of chelator to antibody ratio (CAR) by UV-size-exclusion chromatography. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Navigating the Analytical Maze: A Comparative Guide to Validating EDTMP Quantification in Environmental Samples
A Senior Application Scientist's Perspective on Method Selection and Validation for Ethylenediaminetetra(methylene phosphonic acid)
Introduction: The Environmental Significance of EDTMP
Ethylenediaminetetra(methylene phosphonic acid), or EDTMP, is a phosphonate chelating agent with a broad spectrum of industrial applications, from water treatment and detergents to pharmaceuticals.[1] Its widespread use, coupled with its persistence in the environment, necessitates robust and reliable analytical methods for its quantification in various environmental matrices, including water, soil, and sediment.[1] Monitoring EDTMP levels is crucial for assessing its potential environmental impact. However, the analysis of this highly polar compound presents significant challenges, primarily its poor retention on conventional reversed-phase chromatographic columns and its propensity to form strong complexes with metal ions, leading to matrix effects.[1]
This guide provides a comparative analysis of the predominant analytical techniques for EDTMP quantification, offering insights into the experimental choices and validation strategies essential for generating trustworthy and authoritative data.
Core Analytical Strategies: A Head-to-Head Comparison
The determination of EDTMP in complex environmental samples primarily relies on two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography (IC).[1] Each method offers distinct advantages and is suited to different analytical needs and laboratory capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS has emerged as the most widely used technique for EDTMP quantification due to its exceptional sensitivity and selectivity.[1][2] This powerful combination allows for the detection of trace levels of EDTMP even in the presence of complex environmental interferents.[3]
The Causality Behind the Experimental Choices:
The high polarity of EDTMP necessitates a departure from traditional reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice, as it provides better retention for polar analytes. The mass spectrometer, particularly a triple quadrupole (QqQ) instrument, offers unparalleled selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for EDTMP are monitored, effectively filtering out background noise.[3]
Experimental Workflow: LC-MS/MS Analysis of EDTMP
Caption: Workflow for EDTMP analysis using LC-MS/MS.
Ion Chromatography (IC): A Robust Alternative for Ionic Analytes
Ion Chromatography is inherently well-suited for the separation and quantification of ionic species like EDTMP.[1] This technique separates ions based on their affinity for an ion-exchange stationary phase.
The Causality Behind the Experimental Choices:
IC is a more direct approach for ionic analytes compared to LC-MS/MS, often requiring less complex sample preparation. The choice of the ion-exchange column (anion or cation) and the eluent composition are critical for achieving optimal separation of EDTMP from other ionic species in the sample. Detection is typically achieved through suppressed conductivity, which enhances the signal of the analyte by reducing the background conductivity of the eluent.
Experimental Workflow: Ion Chromatography Analysis of EDTMP
Caption: Workflow for EDTMP analysis using Ion Chromatography.
Comparative Performance of Analytical Methods
The choice between LC-MS/MS and IC often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | LC-MS/MS | Ion Chromatography (IC) |
| Principle | Separation based on hydrophilicity, detection by mass-to-charge ratio. | Separation based on ionic interaction, detection by conductivity. |
| Sensitivity | Very high (ng/L to µg/L levels).[1] | Moderate (µg/L to mg/L levels). |
| Selectivity | Excellent, due to MRM.[3] | Good, but susceptible to interference from other ionic species. |
| Matrix Effects | Can be significant, often requiring matrix-matched standards or internal standards. | Generally lower than LC-MS/MS, but still a consideration. |
| Sample Throughput | Moderate, due to more extensive sample preparation. | Higher, with simpler sample preparation for clean matrices. |
| Cost | High initial investment and operational costs. | Lower initial investment and operational costs. |
The Cornerstone of Reliability: Method Validation
Regardless of the chosen analytical technique, a rigorous validation process is paramount to ensure the reliability and defensibility of the generated data.[4][5] The validation process demonstrates that an analytical method is suitable for its intended purpose.[6] Key validation parameters, as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the International Council for Harmonisation (ICH), must be thoroughly evaluated.[4][6][7]
Key Validation Parameters
| Validation Parameter | Description | Experimental Approach |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6] | Analyze blank matrix samples and spiked samples to demonstrate the absence of interfering peaks at the retention time of EDTMP. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Prepare a series of calibration standards at different concentrations and perform a linear regression analysis.[6] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[7] | Analyze a standard reference material or perform recovery studies by spiking a blank matrix with a known amount of EDTMP at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] | Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) by analyzing replicate samples. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by analyzing a series of low-concentration samples and calculating the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by analyzing a series of low-concentration samples and calculating the signal-to-noise ratio (typically 10:1) or based on the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Introduce small variations in parameters such as pH of the mobile phase, column temperature, or flow rate and observe the effect on the results. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[6] | Analyze samples stored under different conditions (e.g., temperature, time) to determine the stability of EDTMP in the matrix and in prepared extracts. |
Sample Preparation: The Critical First Step
Effective sample preparation is crucial for accurate and reliable analysis, as it aims to isolate the analyte of interest from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[8][9] The choice of sample preparation technique depends on the nature of the environmental matrix (water, soil, or sediment).[3][10]
For Water Samples:
-
Direct Injection: For clean water samples and less sensitive methods like IC, direct injection after filtration may be sufficient.
-
Solid-Phase Extraction (SPE): This is the most common technique for pre-concentrating and cleaning up water samples for LC-MS/MS analysis.[1][11][12] It offers advantages like high recovery, reduced solvent consumption, and the potential for automation.[13]
For Soil and Sediment Samples:
-
Extraction: The initial step involves extracting EDTMP from the solid matrix. Common techniques include:
-
Clean-up: After extraction, the resulting solution often requires further clean-up to remove co-extracted interferences. SPE is a widely used clean-up technique.[13]
Conclusion and Recommendations
The selection of an appropriate analytical method for the determination of EDTMP in environmental samples is a critical decision that should be based on the specific analytical objectives, the nature of the samples, and the available resources.
-
For high-sensitivity and high-selectivity requirements , particularly in complex matrices, LC-MS/MS is the method of choice. Its ability to provide structural confirmation and low detection limits makes it ideal for trace-level environmental monitoring and research applications.
-
For routine monitoring of less complex matrices , where high sensitivity is not the primary concern, Ion Chromatography offers a robust, cost-effective, and higher-throughput alternative.
Regardless of the chosen method, a comprehensive and well-documented method validation is non-negotiable. Adherence to established guidelines from regulatory bodies ensures the generation of data that is not only scientifically sound but also defensible. By carefully considering the principles of each technique and implementing a rigorous validation strategy, researchers and scientists can confidently and accurately assess the environmental presence and impact of EDTMP.
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A Comparative Guide to the Efficacy of EDTMP and DTPMP as Scale Inhibitors
This guide provides an in-depth technical comparison of two widely used phosphonate-based scale inhibitors: Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) and Diethylenetriamine penta(methylene phosphonic acid) (DTPMP). The objective is to equip researchers, scientists, and professionals in water treatment and industrial processes with the necessary data and experimental insights to make informed decisions for scale management.
Introduction to Phosphonate Scale Inhibitors
Mineral scale deposition is a persistent and costly challenge in numerous industrial applications, including oil and gas production, cooling water systems, and desalination plants.[1][2] Uncontrolled scale formation can lead to reduced flow, impaired heat transfer, and equipment failure.[1] Phosphonates are a class of organic compounds that have become indispensable as scale inhibitors due to their high efficacy at sub-stoichiometric concentrations, a phenomenon known as the "threshold effect".[3]
Among the most effective phosphonates are EDTMP and DTPMP, both nitrogenous organic polyphosphonic acids.[4][5] This guide will dissect their chemical properties, mechanisms of action, and comparative performance under various conditions, supported by established experimental protocols.
Molecular Structure and Fundamental Properties
The efficacy of a scale inhibitor is intrinsically linked to its molecular structure. Both EDTMP and DTPMP possess multiple phosphonic acid groups, which are the active sites for chelation and crystal surface interaction.
EDTMP (Ethylenediamine tetra(methylene phosphonic acid)) is the phosphonate analogue of the well-known chelating agent EDTA.[5] It features two nitrogen atoms and four phosphonic acid groups.
DTPMP (Diethylenetriamine penta(methylene phosphonic acid)) has a larger molecular structure with three nitrogen atoms and five phosphonic acid groups.[6][7] This increased number of functional groups generally imparts stronger chelation capabilities and modified surface adsorption properties.
Caption: General mechanism of scale inhibition by phosphonates.
Comparative Efficacy: EDTMP vs. DTPMP
The choice between EDTMP and DTPMP depends critically on the specific operating conditions of the system, such as temperature, pH, and the ionic composition of the water.
| Performance Parameter | EDTMP (Ethylenediamine tetra(methylene phosphonic acid)) | DTPMP (Diethylenetriamine penta(methylene phosphonic acid)) | Rationale & Causality |
| Scale Inhibition | Excellent inhibitor for calcium sulfate and barium sulfate scales. [8][9]Also effective against calcium carbonate. | Excellent inhibitor for calcium carbonate, sulfate, and phosphate scales. [3][6]Particularly noted for its superior performance against barium sulfate. [6] | DTPMP's larger structure with more phosphonate groups allows for more effective adsorption and disruption of a wider variety of crystal lattices. |
| Thermal Stability | Good thermal stability, showing excellent scale inhibition ability up to 200°C. [5][8] | Excellent thermal tolerance, with superior scale and corrosion inhibition effects at temperatures above 210°C. [6][7] | The more complex structure of DTPMP contributes to its enhanced stability at higher temperatures, preventing thermal degradation that would reduce its efficacy. |
| pH Performance | Effective across a range of pH values. | Demonstrates better scale and corrosion inhibition than many other phosphonates in alkaline environments. [6] | In alkaline conditions, the phosphonic acid groups are fully deprotonated, maximizing their chelating and surface-active capabilities. DTPMP's structure is particularly suited to these conditions. |
| Calcium Tolerance | Good calcium tolerance, but can form insoluble calcium-phosphonate precipitates at high calcium concentrations. | Superior calcium tolerance compared to EDTMP. [10]It is less prone to precipitating with calcium ions, maintaining its availability as an inhibitor. | Calcium tolerance is a crucial factor. An inhibitor that precipitates with calcium is removed from the solution and can no longer prevent scale. DTPMP's molecular configuration makes it more resistant to this precipitation. |
| Iron Tolerance | Performance can be negatively impacted by the presence of dissolved iron. [11] | Performance can also be significantly impaired by dissolved iron (Fe²⁺ and Fe³⁺), which can chelate the inhibitor and reduce its effectiveness. [11] | Iron ions can form strong complexes with phosphonates, effectively consuming the inhibitor and preventing it from acting on the scaling ions. This is a common vulnerability for this class of inhibitors. |
Experimental Protocols for Efficacy Evaluation
To validate the performance of scale inhibitors, standardized laboratory tests are essential. The two most common methods are the static beaker (or jar) test and the dynamic tube blocking test.
Static Beaker Test
This method is used to determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation under static conditions over an extended period (e.g., 2-24 hours). [12][13]It simulates conditions in less turbulent parts of a system.
Experimental Causality: The longer residence time in a static test allows for a thorough evaluation of the inhibitor's ability to prevent both nucleation and the slow growth of crystals. [13]By analyzing the remaining soluble cation (e.g., Ca²⁺) concentration, we can directly quantify the mass of precipitate formed and thus the inhibitor's efficiency.
Step-by-Step Protocol:
-
Prepare Brines: Create separate cationic (e.g., containing CaCl₂) and anionic (e.g., containing NaHCO₃) brine solutions that, when mixed, will result in a supersaturated solution prone to scaling.
-
Dose Inhibitor: Add varying concentrations of the scale inhibitor (EDTMP or DTPMP) to a series of test bottles containing the anionic brine. Include a "blank" bottle with no inhibitor.
-
Initiate Scaling: Add the cationic brine to each bottle, cap them, and shake to mix thoroughly.
-
Incubation: Place the bottles in an oven or water bath set to the desired test temperature (e.g., 40°C to 95°C) for a specified duration (e.g., 4 hours). [14][15]5. Stop Reaction & Analyze: After incubation, remove the bottles. Immediately filter a sample from each bottle through a 0.45-micron filter to remove any precipitate.
-
Quantify Scaling: Analyze the filtrate for the concentration of the scaling cation (e.g., Ca²⁺) using methods like titration or Inductively Coupled Plasma (ICP) spectroscopy.
-
Calculate Efficiency: The inhibition efficiency is calculated using the formula: Efficiency (%) = [(Cᵢ - C_b) / (C₀ - C_b)] x 100 Where:
-
Cᵢ = Ca²⁺ concentration in the inhibited sample
-
C_b = Ca²⁺ concentration in the blank sample
-
C₀ = Initial Ca²⁺ concentration before scaling
-
Caption: Experimental workflow for the static beaker test.
Dynamic Tube Blocking Test
This test simulates the flowing conditions found in pipelines and heat exchangers, providing a more realistic assessment of an inhibitor's performance under shear. [16][17]The formation of scale is detected by an increase in differential pressure across a narrow-bore capillary tube. [16] Experimental Causality: This method is crucial because it evaluates an inhibitor's ability to prevent scale deposition on surfaces under flow, which is often more challenging than preventing precipitation in a bulk solution. [13]The short residence time in the coil tests the inhibitor's rapid adsorption kinetics. The Minimum Effective Dose (MED) or MIC determined here is often considered more representative for field applications. [16] Step-by-Step Protocol:
-
System Setup: A dynamic scale loop apparatus is used, which consists of high-pressure pumps, brine reservoirs, a mixing point, a heated capillary coil, and a differential pressure transducer. [17][18]2. Pumping Brines: The cationic and anionic brines are pumped separately at precise flow rates. [16]The scale inhibitor solution is typically injected into one of the brine streams before the mixing point.
-
Mixing and Heating: The brines are mixed and immediately enter the capillary coil, which is maintained at the desired test temperature and pressure (e.g., 100°C and 80 bar). [10]4. Monitoring Pressure: The differential pressure (ΔP) across the coil is continuously monitored. A stable ΔP indicates no scale formation. A sharp increase in ΔP signifies that the coil is being blocked by scale deposits. [16]5. Determining MIC: The test is first run without an inhibitor (blank) to determine the baseline scaling time. Then, the experiment is repeated with progressively lower concentrations of the inhibitor until the concentration is found that allows scaling to occur within the test period (e.g., 1 hour). The lowest concentration that prevents scaling is the MIC. [10][19]6. Cleaning Cycle: After each run where scaling occurs, the coil is cleaned with a chelating solution like EDTA to dissolve the scale before the next experiment. [10][13]
Caption: Experimental workflow for the dynamic tube blocking test.
Conclusion and Recommendations
Both EDTMP and DTPMP are highly effective phosphonate scale inhibitors, but their performance profiles make them suitable for different applications.
-
EDTMP is a robust and versatile inhibitor, demonstrating excellent performance against common scales like calcium sulfate and barium sulfate. [8][9]It is a reliable choice for moderate temperature and calcium conditions.
-
DTPMP exhibits superior performance under more extreme conditions. Its exceptional thermal stability makes it the preferred choice for high-temperature applications (>200°C). [6]Furthermore, its excellent calcium tolerance and efficacy in high-alkalinity water make it ideal for challenging brines where other phosphonates might precipitate and fail. [6][10] Final Recommendation: The selection between EDTMP and DTPMP must be driven by a thorough analysis of the operational environment. For high-temperature, high-pH, and high-hardness water systems, DTPMP is generally the superior and more reliable inhibitor. For less demanding conditions, EDTMP provides a highly effective and economical solution. It is imperative to conduct performance evaluations using both static and dynamic test methods that closely simulate field conditions to determine the optimal inhibitor and dosage for any specific application.
References
-
Environmentally Friendly Phosphonated Polyetheramine Scale Inhibitors—Excellent Calcium Compatibility for Oilfield Applications. (2020). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil F. ajer.org. [Link]
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DTPMP. atamankimya.com. [Link]
-
(PDF) Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water. ResearchGate. [Link]
- New synergic composition for scale inhibition.
-
DTPMPA (DTPMP). Ataman Kimya. [Link]
-
evaluation of scale inhibitors performance under simulated flowing field conditions using dynamic tube blocking test. ResearchGate. [Link]
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EDTMPS. Shandong ThFine Chemical Co., Ltd. [Link]
-
DETPMP Acid Manufacturer and Supplier. Aquapharm Chemical. [Link]
-
Thermal stability of amine methyl phosphonate scale inhibitors. ResearchGate. [Link]
-
Mechanistic understanding of calcium–phosphonate solid dissolution and scale inhibitor return behavior in oilfield reservoir: formation of middle phase. RSC Publishing. [Link]
-
High-Quality EDTMPS: Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Supplier. Water Treatment Chemicals - Watercarechem. [Link]
-
Comparative study of the synergistic effect of ATMP and DTPMPA on CaSO4 scale inhibition and evaluation of induction time effect. ResearchGate. [Link]
- Ethylenediamine tetramethylenephosphonic acid (EDTMP) scale inhibitor.
-
EDTMP. Wikipedia. [Link]
-
Polyphosphonate Chelating Agent DTPMP - CAS 15827-60-8. Green-Mountain Chem. [Link]
-
Investigating the Effectiveness of Phosphonate Additives in Hindering the Calcium Sulfate Dihydrate Scale Formation. White Rose Research Online. [Link]
-
The Impact of Dissolved Iron on the Performance of Scale Inhibitors Under Carbonate Scaling Conditions. ResearchGate. [Link]
-
A Novel Testing Method to Perform Static Scale Inhibition Test at High Temperatures Under Anaerobic Conditions with Well-Maintained Testing pH. OnePetro. [Link]
-
DYNAMIC SCALE LOOP TESTING. SPL. [Link]
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Evaluation of laboratory techniques for assessing scale inhibition efficiency. White Rose Research Online. [Link]
-
Dynamic Scale Loop Family. PSL Systemtechnik. [Link]
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SCALEVAL-Dynamic scale loop. Vinci Technologies. [Link]
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Dynamic Scale Loop. OFITE. [Link]
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Static and Dynamic Testing of Silicate Scale Inhibitors. OnePetro. [Link]
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Laboratory investigation of a new scale inhibitor for preventing calcium carbonate precipitation in oil reservoirs and productio. Unknown Source. [Link]
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A Comparative Analysis of the Corrosion Inhibition Properties of EDTMP and Other Phosphonates: A Technical Guide for Researchers
In the ever-evolving landscape of materials science and asset integrity, the mitigation of corrosion remains a paramount challenge. For researchers, scientists, and professionals in drug development, where metallic components are often in contact with corrosive environments, selecting an appropriate corrosion inhibitor is a critical decision. Among the various classes of inhibitors, phosphonates have distinguished themselves as highly effective, particularly in aqueous systems. This guide provides an in-depth comparative analysis of Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) and other commonly used phosphonates, supported by experimental data and detailed methodologies to empower you in your research and development endeavors.
The Foundational Role of Phosphonates in Corrosion Inhibition
Phosphonates are organic compounds characterized by the presence of one or more C-PO(OH)₂ groups. Their efficacy as corrosion inhibitors stems from their ability to form stable, protective films on metal surfaces, effectively stifling the electrochemical reactions that lead to corrosion.[1][2] This is achieved through a combination of mechanisms, including chelation of metal ions, adsorption onto the metal surface, and precipitation of protective layers.[1][3][4] The molecular structure of a phosphonate, including the number of phosphonic acid groups and the nature of the organic backbone, significantly influences its performance.
Mechanism of Action: How Phosphonates Protect Metal Surfaces
The primary mechanism by which phosphonates inhibit corrosion involves their interaction with the metal surface to form a durable, passive film. This process can be visualized as a multi-step sequence:
-
Adsorption: Phosphonate molecules, present in the aqueous phase, adsorb onto the metal surface. This adsorption can be physical (physisorption) or chemical (chemisorption), often involving the formation of coordinate bonds between the phosphorus and oxygen atoms of the phosphonate groups and the metal atoms on the surface.[5]
-
Chelation and Complexation: Phosphonates are excellent chelating agents, capable of forming stable complexes with dissolved metal ions (e.g., Fe²⁺, Ca²⁺, Zn²⁺) present in the corrosive medium.[1][3]
-
Film Formation: These metal-phosphonate complexes can precipitate onto the metal surface, forming a dense, three-dimensional protective layer. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.
Caption: Mechanism of corrosion inhibition by phosphonates.
Comparative Performance Analysis of Phosphonates
The selection of an optimal phosphonate inhibitor is contingent on the specific application, including the type of metal, the nature of the corrosive environment (pH, temperature, presence of specific ions), and economic considerations. This section provides a comparative overview of EDTMP and other prominent phosphonates: 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), Diethylenetriamine penta(methylene phosphonic acid) (DTPMP), and 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA).
Ethylenediamine tetra(methylene phosphonic acid) (EDTMP)
EDTMP is a powerful chelating agent and a highly effective corrosion inhibitor. Its molecular structure, featuring four phosphonic acid groups, provides numerous sites for binding with metal ions, leading to the formation of a robust protective film.[6]
-
Key Strengths:
-
Excellent corrosion inhibition, reported to be 3 to 5 times more effective than inorganic polyphosphates.[6]
-
Particularly effective in protecting copper and its alloys due to the presence of nitrogen atoms in its backbone, which enhances its film-forming properties on these metals.[6]
-
Demonstrates superior performance in inhibiting sulfate scales (e.g., calcium sulfate, barium sulfate) compared to HEDP, making it a preferred choice in environments with high sulfate concentrations.[6]
-
Exhibits a strong synergistic effect when combined with zinc salts, further enhancing its corrosion inhibition capabilities.[7]
-
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP)
HEDP is one of the most widely used phosphonates due to its cost-effectiveness and good performance in a variety of applications.[2]
-
Key Strengths:
-
Effective in inhibiting calcium carbonate scale.
-
Functions as a cathodic corrosion inhibitor, often used in conjunction with zinc salts for optimal performance.[6]
-
Its inhibition mechanism involves the formation of insoluble iron complexes and the repair of the porous oxide layer on the metal surface.[4]
-
-
Limitations:
-
At higher concentrations, HEDP can lead to the dissolution of the protective oxide layer, thereby reducing its inhibition efficiency.[4]
-
Diethylenetriamine penta(methylene phosphonic acid) (DTPMP)
DTPMP is a high-performance phosphonate known for its excellent scale and corrosion inhibition properties, especially in harsh conditions.
-
Key Strengths:
-
Superior scale inhibition, particularly for calcium carbonate.
-
Good thermal stability.
-
2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA)
PBTCA is recognized for its excellent performance as a scale inhibitor and its structural stability.
-
Key Strengths:
-
High tolerance to calcium ions.
-
Good synergistic effect when combined with other water treatment chemicals like zinc salts.
-
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, providing a quantitative comparison of the corrosion inhibition efficiencies of different phosphonates. It is crucial to note that the inhibition efficiency is highly dependent on the experimental conditions.
Table 1: Corrosion Inhibition Efficiency of Phosphonates on Mild Steel in a Neutral Aqueous Solution
| Inhibitor | Concentration (mg/L) | Corrosive Medium | Method | Inhibition Efficiency (%) | Reference |
| EDTMP | 35 | Circulating Cooling Water (low ClO₂, with Zn²⁺) | Weight Loss | ~80 | [8] |
| HEDP | 35 | Circulating Cooling Water (low ClO₂, with Zn²⁺) | Weight Loss | ~80 | [8] |
| ATMP | 35 | Circulating Cooling Water (low ClO₂, with Zn²⁺) | Weight Loss | ~80 | [8] |
| PBTCA | 35 | Circulating Cooling Water (low ClO₂, with Zn²⁺) | Weight Loss | ~80 | [8] |
Note: ATMP (Aminotris(methylenephosphonic acid)) is another commonly used phosphonate included for comparison.
Table 2: Electrochemical Parameters for Mild Steel Corrosion in the Presence of Phosphonate Derivatives in 1M H₂SO₄
| Inhibitor | Concentration (M) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1150 | - | [9] |
| Pho1 | 10⁻³ | 299 | 73.9 | [9] |
| Pho2 | 10⁻³ | 139 | 87.9 | [9] |
*Pho1: sodium methyldodecylphosphonate, Pho2: sodium methyl (11-methacryloyloxyundecyl) phosphonate
Experimental Protocols for Evaluating Corrosion Inhibition
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental methodologies are essential. The following are detailed protocols for the three most common techniques used to evaluate the performance of phosphonate inhibitors.
Weight Loss Method (Gravimetric)
This is a fundamental and straightforward method for determining the average corrosion rate.
Governing Standard: ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[10]
Methodology:
-
Specimen Preparation:
-
Prepare metal coupons of known dimensions and surface area (e.g., mild steel, 5 cm x 2 cm x 0.2 cm).
-
Polish the coupons with successively finer grades of emery paper (e.g., 120, 400, 800, 1200 grit) to achieve a smooth, uniform surface.
-
Degrease the specimens by washing with a suitable solvent (e.g., acetone), rinse with deionized water, and dry in a desiccator.
-
Accurately weigh each specimen to four decimal places (W₁).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., simulated cooling water, 3.5% NaCl solution) with and without the phosphonate inhibitor at various concentrations.
-
Completely immerse the prepared specimens in the test solutions in beakers. Ensure a sufficient volume of solution to avoid significant changes in corrosivity during the test (typically a solution volume to specimen surface area ratio of at least 20 mL/cm²).
-
Maintain the beakers in a thermostatically controlled water bath at the desired temperature for a specified duration (e.g., 24, 48, 72 hours).
-
-
Post-Test Analysis:
-
After the immersion period, carefully remove the specimens from the solutions.
-
Remove the corrosion products by immersing the specimens in a cleaning solution (e.g., Clarke's solution: 1000 mL HCl, 20 g Sb₂O₃, 50 g SnCl₂) for a short, controlled period.
-
Rinse the cleaned specimens with deionized water, dry thoroughly, and reweigh (W₂).
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) = W₁ - W₂.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (K × ΔW) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴)
-
ΔW = weight loss in grams
-
A = surface area of the specimen in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor.
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor.
-
-
Caption: Workflow for the Weight Loss Method.
Potentiodynamic Polarization
This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).
Governing Standard: ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.[1][3]
Methodology:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
The working electrode should have a well-defined surface area exposed to the electrolyte.
-
-
Experimental Procedure:
-
Fill the cell with the test solution (with or without inhibitor).
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Using a potentiostat, apply a potential scan over a range typically from -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
-
Data Analysis:
-
Plot the applied potential versus the logarithm of the resulting current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
The corrosion rate is directly proportional to the Icorr value.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 Where:
-
Icorr_blank = Corrosion current density in the absence of the inhibitor.
-
Icorr_inhibitor = Corrosion current density in the presence of the inhibitor.
-
-
By observing the shift in Ecorr and the changes in the anodic and cathodic Tafel slopes, the inhibition mechanism can be determined. A significant shift in the anodic branch indicates an anodic inhibitor, a shift in the cathodic branch indicates a cathodic inhibitor, and a shift in both suggests a mixed-type inhibitor.[9]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal-solution interface and the properties of the protective film.
Governing Standard: ASTM G106 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[11][12]
Methodology:
-
Electrochemical Cell Setup:
-
The setup is the same as for potentiodynamic polarization.
-
-
Experimental Procedure:
-
After the OCP has stabilized, apply a small amplitude sinusoidal AC potential signal (typically 10 mV) to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[13]
-
Measure the resulting AC current response.
-
-
Data Analysis:
-
The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
For a simple corrosion system, the Nyquist plot is a semicircle, and the diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a lower corrosion rate.
-
The data is often fitted to an equivalent electrical circuit model to extract quantitative parameters. A common model is the Randles circuit.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor.
-
Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor.
-
-
The double-layer capacitance (Cdl) can also be determined, which provides information about the adsorption of the inhibitor on the metal surface. A decrease in Cdl is typically associated with the formation of a protective film.
-
Caption: General workflow for electrochemical corrosion testing.
Conclusion and Future Perspectives
The selection of a phosphonate corrosion inhibitor is a multifaceted decision that requires a thorough understanding of their mechanisms of action and a careful evaluation of their performance under specific operating conditions. EDTMP stands out for its superior corrosion inhibition, particularly for copper alloys, and its effectiveness in high-sulfate environments. HEDP remains a cost-effective and versatile option for many applications. Other phosphonates like DTPMP and PBTCA offer specialized advantages in terms of scale inhibition and thermal stability.
The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these inhibitors. By employing standardized methodologies such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can generate reliable and reproducible data to inform their selection process.
Future research in this field will likely focus on the development of more environmentally friendly "green" phosphonates and the exploration of synergistic effects with other inhibitor classes to achieve even higher levels of corrosion protection. As our understanding of the intricate interactions at the metal-solution interface deepens, so too will our ability to design and deploy more effective and sustainable corrosion mitigation strategies.
References
-
Franco, J. P., & Ribeiro, J. (2020). 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP) as a Corrosion Inhibitor of AISI 304 Stainless Steel in a Medium Containing Chloride and Sulfide Ions in the Presence of Different Metallic Cations. Advances in Chemical Engineering and Science, 10, 225-257. [Link]
-
MDPI. (2023). Study on the Corrosion Inhibition Mechanism of HEDP and Mechanical Performance Degradation of HSGPSW Under Tensile Stress. [Link]
-
Shaban, A. (2015). Corrosion Inhibition by 1-Hydroxy-ethane-1,1-diphosphonic Acid: An Electrochemical Impedance Spectroscopy Study. ResearchGate. [Link]
-
Inhibitive effect of some phosphonate derivatives on the corrosion of carbon steel in 2 M H3PO4. (n.d.). [Link]
-
Franco, J. P., & Ribeiro, J. (2020). 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP) as a Corrosion Inhibitor of AISI 304 Stainless Steel in a Medium Containing Chloride and Sulfide Ions in the Presence of Different Metallic Cations. Scirp.org. [Link]
-
The role of new phosphonate derivatives on the corrosion inhibition of mild steel in 1M H2SO4 media. (2015). Journal of Materials and Environmental Science, 6(9), 2538-2551. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of HEDP as a Corrosion Inhibitor in Industrial Applications. [Link]
-
Guo, L., et al. (2021). Effect of Phosphonate Functional Group on Corrosion Inhibition of Imidazoline Derivatives in Acidic Environment. ResearchGate. [Link]
-
ASTM G106-89(2015). (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]
-
ASTM G31-21. (2021). Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ASTM International. [Link]
-
Garcia-Ochoa, E., et al. (2009). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid Solution. Materials Science, 15(3). [Link]
-
Nowack, B., & Stone, A. T. (2006). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. MDPI. [Link]
-
Potentiodynamic polarization data revealing corrosion current density,... (n.d.). ResearchGate. [Link]
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A Comparative Guide to the In-Vitro and In-Vivo Stability of Radiolabeled EDTMP Complexes
For researchers, scientists, and professionals in drug development, the stability of a radiopharmaceutical is a cornerstone of its clinical viability. Ethylenediaminetetramethylene phosphonic acid (EDTMP) has emerged as a superior chelating agent for therapeutic radionuclides, guiding them to sites of high bone turnover, such as metastatic lesions.[1][2] The efficacy and safety of these bone-seeking agents are critically dependent on the stability of the complex formed between the radionuclide and the EDTMP ligand. An unstable complex can lead to the release of the free radionuclide, resulting in undesirable accumulation in non-target tissues and diminished therapeutic effect at the target site.[3]
This guide provides an in-depth comparison of the in-vitro and in-vivo stability of various clinically relevant radiolabeled EDTMP complexes, supported by experimental data and protocols. We will delve into the nuances of stability assessment and explore how the choice of radionuclide influences the overall performance of the complex.
The Significance of Stability in Bone-Targeted Radiopharmaceuticals
The fundamental principle behind EDTMP-based radiopharmaceuticals is the high affinity of the phosphonate groups for the hydroxyapatite matrix of the bone.[4] When a therapeutic radionuclide is securely chelated by EDTMP, the entire complex is delivered to the bone, particularly to areas of active remodeling characteristic of metastases.[5] However, if the complex dissociates prematurely, the biodistribution of the radionuclide will be dictated by its own chemical properties, not the targeting vector.[3] This can lead to increased radiation doses to healthy organs and a lower dose delivered to the tumor, compromising the therapeutic ratio. Therefore, rigorous evaluation of both in-vitro (in simulated physiological conditions) and in-vivo (within a living organism) stability is a non-negotiable aspect of radiopharmaceutical development.[6]
Key Radionuclides for EDTMP Complexation
Several beta-emitting radionuclides have been successfully complexed with EDTMP for the palliation of bone pain from metastases. The choice of radionuclide is often a balance between its decay characteristics (half-life, beta energy), production feasibility, and the stability of the resulting EDTMP complex. Some of the most studied radionuclides include:
-
Samarium-153 (¹⁵³Sm): Widely used and approved, ¹⁵³Sm-EDTMP is known for its favorable decay characteristics, including a 46.3-hour half-life and the emission of both therapeutic beta particles and imageable gamma photons.[7][8]
-
Lutetium-177 (¹⁷⁷Lu): Gaining prominence due to its suitable half-life of 6.73 days and lower energy beta emissions, which may be advantageous for treating smaller lesions.[1][9][4]
-
Holmium-166 (¹⁶⁶Ho): A high-energy beta emitter, making it a potent candidate for therapy.[2][10]
-
Rhenium-188 (¹⁸⁸Re): Readily available from a generator system, offering logistical advantages.[11][12]
In-Vitro Stability Assessment: The First Line of Evidence
In-vitro stability studies provide crucial initial data on how a radiolabeled complex will behave under physiological conditions, predicting its shelf-life and stability upon injection into the bloodstream. These tests are typically conducted in saline and human serum at physiological temperature (37°C).[13][14]
Causality Behind Experimental Choices
The choice of saline as a medium assesses the basic stability of the complex in an isotonic environment. Human serum, on the other hand, presents a more challenging environment, containing a myriad of proteins and competing metal ions that could potentially displace the radionuclide from the EDTMP chelate. Incubation at 37°C mimics the temperature of the human body. By analyzing samples at various time points, we can determine the radiochemical purity (RCP) over time, which is a direct measure of the complex's integrity.[15]
Experimental Protocol: In-Vitro Serum Stability of a Radiolabeled EDTMP Complex
This protocol outlines a self-validating system for determining in-vitro stability.
-
Radiolabeling and Initial Quality Control:
-
Prepare the radiolabeled EDTMP complex (e.g., ¹⁷⁷Lu-EDTMP) according to an established protocol.
-
Crucial Step: Immediately determine the initial radiochemical purity (RCP) using Instant Thin-Layer Chromatography (ITLC).[13][16] The RCP should be >95% to proceed.[17] This validates the starting material.
-
An example ITLC system for ¹⁷⁷Lu-EDTMP uses a Whatman 3MM paper strip with a mobile phase of NH₄OH:methanol:water (0.2:2:4).[13]
-
-
Incubation:
-
Add a small aliquot (e.g., 50 µL) of the purified radiolabeled EDTMP complex to a vial containing 1 mL of fresh human serum.
-
Prepare a parallel sample in 1 mL of normal saline.
-
Incubate both samples in a water bath at 37°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 4, 24, and 48 hours), withdraw a small aliquot (e.g., 10 µL) from each vial.
-
Analyze the RCP of each aliquot using the same ITLC method as in step 1.
-
-
Data Analysis:
-
For each chromatogram, determine the percentage of radioactivity corresponding to the intact complex versus any dissociated radionuclide.
-
Plot the RCP (%) as a function of time for both saline and serum.
-
Visualization: In-Vitro Stability Testing Workflow
Caption: Workflow for in-vitro stability assessment of radiolabeled EDTMP.
Comparative In-Vitro Stability Data
The stability of metal-EDTMP complexes is remarkably high in vitro. Studies have consistently shown that complexes like ¹⁷⁷Lu-EDTMP, ¹⁵³Sm-EDTMP, and ¹⁶⁶Ho-EDTMP maintain very high radiochemical purity even after extended incubation in both saline and human serum.
| Radiocomplex | Time Point (hours) | RCP in Saline (%) | RCP in Human Serum (%) | Reference |
| ¹⁷⁷Lu-EDTMP | 48 | >99% | >99% | [13] |
| ¹⁵³Sm-EDTMP | 1.75 | ~100% | ~85-90% | |
| ¹⁶⁶Ho-EDTMP | 24 | Not Reported | >99% | [2][18] |
| ¹⁸⁸Re-EDTMP | Not Specified | Stable | Stable (with ascorbic acid) | [11] |
Note: Experimental conditions can vary between studies. This table provides a general comparison.
These results demonstrate the strong chelation of these trivalent lanthanides by EDTMP. The ¹⁸⁸Re-EDTMP complex also shows good stability, although the addition of a stabilizer like ascorbic acid is often beneficial.[11]
In-Vivo Stability Assessment: The Definitive Test
While in-vitro tests are informative, in-vivo studies in animal models are the ultimate test of a radiopharmaceutical's stability and biological behavior.[6] These studies, typically involving biodistribution analysis in rodents, reveal the actual fate of the complex within a complex biological system.[19]
Rationale for Biodistribution Studies
By administering the radiopharmaceutical to animals and measuring the radioactivity in various organs and tissues at different times, we can directly observe its targeting efficiency and clearance profile.[20] High uptake in bone coupled with low accumulation in soft tissues (like the liver, kidneys, and spleen) and rapid blood clearance is indicative of a stable complex that remains intact in circulation and successfully localizes to its target.[1][2] Conversely, significant uptake in the liver or other non-target organs might suggest dissociation of the complex and sequestration of the free radionuclide.
Experimental Protocol: Animal Biodistribution Study
This protocol describes a standard method for evaluating the in-vivo behavior of a radiolabeled EDTMP complex.
-
Animal Model:
-
Use healthy, wild-type rodents (e.g., Wistar rats or Swiss albino mice) as specified in preclinical guidelines.[19]
-
-
Radiopharmaceutical Administration:
-
Prepare and perform quality control on the radiolabeled EDTMP complex to ensure >95% RCP before injection.
-
Inject a known amount of activity (e.g., 100 µCi) intravenously via the tail vein into groups of animals (typically n=3-5 per time point).
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 2, 24, and 48 hours post-injection), humanely euthanize a group of animals.
-
Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone—typically the femur).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample, along with standards representing the injected dose, using a calibrated gamma counter.
-
-
Data Calculation and Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate key ratios, such as the bone-to-blood and bone-to-muscle ratios, to quantify targeting efficiency.
-
Visualization: In-Vivo Biodistribution Study Workflow
Caption: Workflow for in-vivo biodistribution analysis of radiolabeled EDTMP.
Comparative In-Vivo Stability and Biodistribution Data
The in-vivo performance of EDTMP complexes with trivalent radiometals is generally excellent, characterized by high bone uptake and rapid clearance from soft tissues.
| Radiocomplex | Animal Model | Time Point (hours) | Bone Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood Clearance | Reference |
| ¹⁷⁷Lu-EDTMP | Wistar Rats | 3 | 1.74 | Minimal | Fast | |
| ¹⁵³Sm-EDTMP | Not Specified | 6 (urine) | High (40-95% of dose) | Not Specified | Rapid | |
| ¹⁶⁶Ho-EDTMP | Wistar Rats | 4 | ~2.5 | <0.1 | Rapid | [2][10] |
| ¹⁸⁸Re-EDTMP | Rats | Not Specified | High | Low | Rapid | [11] |
| ¹⁶⁶Dy/¹⁶⁶Ho-EDTMP | Mice | 2 | 22.32 | Not specified | Fast | [21] |
Note: %ID/g values can vary significantly based on the specific bone sampled and the time point. The table highlights general trends.
These data confirm the high in-vivo stability of these complexes. For instance, both ¹⁷⁷Lu-EDTMP and ¹⁶⁶Ho-EDTMP show significant accumulation in bone with minimal uptake in major organs, indicating the complex remains intact until it reaches its target.[9][2] Studies comparing ¹⁷⁷Lu-EDTMP and ¹⁷⁷Lu-DOTMP (a related phosphonate) found that ¹⁷⁷Lu-EDTMP had marginally higher skeletal accumulation, though slightly slower blood clearance.[1] In contrast, some studies have noted that ¹⁸⁸Re-EDTMP may not be stable enough in vivo, suggesting that careful formulation is critical for this complex.[22]
Conclusion and Future Directions
The scientific literature robustly supports the high in-vitro and in-vivo stability of EDTMP complexes with therapeutic lanthanides like ¹⁷⁷Lu, ¹⁵³Sm, and ¹⁶⁶Ho. These complexes exhibit excellent radiochemical purity in serum and demonstrate pronounced and selective uptake in bone with rapid clearance from non-target tissues in animal models. This high stability is the cornerstone of their successful clinical use for palliating pain from bone metastases.[4][23]
While ¹⁸⁸Re-EDTMP also shows promise, its stability may be more formulation-dependent. The development of novel chelators and the exploration of other therapeutic radionuclides continue to be active areas of research. However, the foundational work on these established EDTMP complexes provides a high benchmark for stability and targeting efficiency that any new agent must meet or exceed. The rigorous, self-validating protocols outlined in this guide are essential tools for any researcher aiming to develop the next generation of bone-seeking radiopharmaceuticals.
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Das, T., Chakraborty, S., Sarma, H. D., & Venkatesh, M. (2012). Comparative studies of 177Lu-EDTMP and 177Lu-DOTMP as potential agents for palliative radiotherapy of bone metastasis. PubMed. [Link]
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A Comparative Guide to the Performance Validation of EDTMP for Calcium Carbonate Scale Prevention
In the realm of industrial water treatment and subsurface flow assurance, the mitigation of mineral scale, particularly calcium carbonate (CaCO₃), is a persistent challenge. The formation of CaCO₃ scale on equipment surfaces can lead to significant operational inefficiencies, energy losses, and even catastrophic failures. Among the arsenal of chemical inhibitors developed to combat this issue, phosphonates have emerged as a cornerstone of many successful scale management programs. This guide provides an in-depth technical comparison of Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) with other commonly used phosphonate and polymer-based scale inhibitors. We will delve into the experimental validation of its performance, the underlying mechanisms of inhibition, and standardized protocols for its evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for their work.
The Pervasive Problem of Calcium Carbonate Scale
Calcium carbonate precipitation is governed by the thermodynamics and kinetics of crystallization from supersaturated solutions. Changes in temperature, pressure, and pH can shift the equilibrium of bicarbonate ions (HCO₃⁻) in water, leading to the formation of carbonate ions (CO₃²⁻) and subsequent precipitation with calcium ions (Ca²⁺). This process results in the formation of adherent crystalline deposits on surfaces, with calcite being the most thermodynamically stable and common polymorph of CaCO₃. The use of threshold scale inhibitors, which are effective at substoichiometric concentrations, is a widely adopted and cost-effective strategy to manage this problem.
Mechanisms of Phosphonate-Based Scale Inhibition
Phosphonates, including EDTMP, primarily inhibit calcium carbonate scale formation through a combination of three key mechanisms:
-
Threshold Inhibition: Phosphonates adsorb onto the active growth sites of embryonic calcium carbonate crystals (nuclei). This surface interaction blocks further incorporation of calcium and carbonate ions into the crystal lattice, effectively preventing the crystals from growing to a size where they can precipitate and form scale.[1] This action is effective at concentrations far below the stoichiometric amount that would be required to chelate all the calcium ions in solution.[2]
-
Crystal Distortion: By adsorbing onto specific crystallographic faces of growing calcite crystals, phosphonates disrupt the regular, ordered arrangement of ions. This interference leads to the formation of distorted, irregular, and less stable crystal structures. These distorted crystals have a reduced tendency to adhere to surfaces and to each other, thus mitigating scale buildup.[3]
-
Dispersion: While not their primary function, some phosphonates can also exhibit a dispersing effect. By adsorbing onto the surface of formed crystals, they can increase the electrostatic repulsion between particles, preventing them from agglomerating into larger, more problematic scale deposits.
The effectiveness of a phosphonate inhibitor is closely linked to its molecular structure, including the number of phosphonic acid groups and the length of the carbon backbone, which influence its adsorption affinity for the calcite surface.[4]
Comparative Performance Analysis of EDTMP
The selection of a scale inhibitor is a critical decision that depends on various factors, including water chemistry, temperature, pH, and the presence of other ions. Here, we compare the performance of EDTMP with other widely used phosphonates—HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid), ATMP (Amino tris(methylene phosphonic acid)), and DTPMP (Diethylenetriamine penta(methylene phosphonic acid))—and a common polymer-based inhibitor, polyacrylic acid (PAA).
Molecular dynamics simulations provide theoretical insights into the adsorption strength of these inhibitors on calcite surfaces. One study indicated the following order of adsorption strength based on binding energy: DTPMP > HDTMP > EDTMP > ATMP.[4] This suggests that inhibitors with more phosphonate groups and longer methylene chains between nitrogen atoms tend to have stronger interactions with the calcite surface. Another study using static inhibition experiments in simulated circulating water found an effectiveness order of HEDP > PBTCA > ATMP > EDTMP.[1] It is crucial to note that experimental conditions significantly impact inhibitor performance, and different testing methodologies can sometimes yield different rankings.[5]
Table 1: Qualitative Comparison of Common Calcium Carbonate Scale Inhibitors
| Inhibitor | Type | Key Strengths | Potential Limitations |
| EDTMP | Phosphonate | Good thermal stability, effective in a range of conditions. | Performance can be lower than other phosphonates in some scenarios.[1] |
| HEDP | Phosphonate | Often shows high inhibition efficiency for CaCO₃.[2] | May have lower thermal stability compared to other phosphonates. |
| ATMP | Phosphonate | Strong chelating ability for metal ions.[3] | Can have compatibility issues with high calcium concentrations.[6] |
| DTPMP | Phosphonate | Exceptional chelating and scale inhibiting properties, even under demanding conditions.[3] | More complex and potentially higher cost. |
| PAA | Polycarboxylate | Good dispersant properties. | Performance can be highly pH-dependent. |
Quantitative Performance Data
While a comprehensive, directly comparable dataset across a wide range of conditions is challenging to consolidate from public literature, the following table synthesizes indicative performance data from various studies. It is imperative for researchers to conduct their own evaluations under their specific operational conditions.
Table 2: Indicative Inhibition Efficiency of Various Inhibitors for Calcium Carbonate Scale
| Inhibitor | Concentration (ppm) | Temperature (°C) | pH | Inhibition Efficiency (%) | Reference |
| DTPMP | 10 | 40 | - | 100 | [2] |
| DTPMP | 10 | 60 | - | 98.20 | [2] |
| DTPMP | 10 | 80 | - | 94.83 | [2] |
| DTPMP | 10 | 95 | - | 88.50 | [2] |
| HEDP | 16 | 80 | 9 | 68 | [7] |
| EDTMP | 16 | 80 | 9 | 76 | [7] |
| ATMP | 5 | 80 | - | 100 | [6] |
| ATMP | 100 | 80 | - | 71 | [6] |
| MA-AA Copolymer | 20 | 90 | 8.5 | 85 | [8] |
| MA-AA Copolymer | 60 | 150 | 8.5 | 71 | [8] |
Note: The data presented is for illustrative purposes and is extracted from different studies with varying experimental conditions. Direct comparison should be made with caution.
Experimental Validation Protocols
To ensure scientific integrity and obtain reliable comparative data, standardized laboratory testing is essential. The two most common methods for evaluating the performance of scale inhibitors are the static jar test and the dynamic tube blocking test.
Static Jar Test (Based on NACE Standard TM0374-2001)
The static jar test is a widely used laboratory screening method to assess the ability of a scale inhibitor to prevent the precipitation of calcium carbonate from a supersaturated solution under static conditions.[9]
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent CaCO₃ precipitation for a specified time at a given temperature.
Methodology:
-
Prepare Synthetic Brines:
-
Cation Brine: Prepare a solution containing a known concentration of calcium ions (e.g., from CaCl₂).
-
Anion Brine: Prepare a separate solution containing a known concentration of bicarbonate ions (e.g., from NaHCO₃). The ionic strength of both brines is typically adjusted with NaCl.
-
-
Inhibitor Dosing:
-
Add varying concentrations of the scale inhibitor solution to a series of clean, sealable glass jars or bottles.
-
-
Initiate Precipitation:
-
Add a specific volume of the cation brine to each jar, followed by an equal volume of the anion brine.
-
Include "blank" samples with no inhibitor to represent the maximum scaling potential.
-
-
Incubation:
-
Immediately cap the jars, agitate to ensure thorough mixing, and place them in a constant temperature water bath or oven (e.g., 71°C as specified in NACE TM0374-2001) for a set duration (e.g., 24 hours).[9]
-
-
Analysis:
-
After incubation, carefully remove the jars without disturbing any precipitate.
-
Filter a sample from the supernatant of each jar.
-
Analyze the concentration of soluble calcium ions remaining in the filtrate using methods such as titration with EDTA or Inductively Coupled Plasma (ICP) spectroscopy.
-
-
Calculate Inhibition Efficiency:
-
The inhibition efficiency is calculated using the following formula: % Inhibition = [(C_i - C_b) / (C_o - C_b)] * 100 Where:
-
C_i = Calcium concentration in the inhibited sample
-
C_b = Calcium concentration in the blank sample
-
C_o = Initial calcium concentration
-
-
Caption: Schematic of a Dynamic Tube Blocking Test Apparatus.
The Molecular Interaction: EDTMP and the Calcite Surface
The efficacy of EDTMP as a scale inhibitor is fundamentally due to its molecular interaction with the calcium carbonate crystal. The phosphonate groups (-PO₃H₂) in the EDTMP molecule are the active sites. In aqueous solution, these groups deprotonate to form phosphonate anions (-PO₃²⁻), which have a strong affinity for the positively charged calcium ions (Ca²⁺) on the calcite crystal surface.
Molecular dynamics simulations have shown that phosphonate molecules energetically interact with the calcite surface, particularly at stepped dihedral sites, which are active growth locations. [10]The binding is dominated by strong electrostatic interactions between the oxygen atoms in the phosphonate groups and the calcium ions of the calcite lattice. [10]This adsorption process disrupts the addition of further Ca²⁺ and CO₃²⁻ ions, thereby inhibiting crystal growth.
Caption: Adsorption of EDTMP on a Calcite Surface.
Conclusion and Future Perspectives
EDTMP remains a viable and effective scale inhibitor for the prevention of calcium carbonate scale in a multitude of applications. Its performance, while sometimes surpassed by other phosphonates like HEDP or DTPMP under specific conditions, offers a balanced profile of efficacy and stability. This guide has underscored the importance of standardized testing methodologies, such as the static jar test and the dynamic tube blocking test, in accurately evaluating and comparing inhibitor performance. A thorough understanding of the underlying mechanisms of threshold inhibition and crystal modification is paramount for the rational design and selection of scale management programs.
Future research should focus on developing more environmentally benign "green" scale inhibitors and on synergistic blends of phosphonates and polymers to enhance performance and address a wider range of challenging scaling environments. The continued application of molecular modeling will undoubtedly provide deeper insights into inhibitor-crystal interactions, paving the way for the next generation of highly efficient and targeted scale inhibitors.
References
- Chen, C., Xia, M., & Wang, F. (2011). Influence of three Organic Phosphonates on Calcite Crystal Growth.
- Lei, W., Chen, C., & Bai, N. (2015). Adsorption and Precipitation of Organic Phosphonates onto the Calcite Stepped Surfaces. 2015 International Conference on Material Science and Application (ICMSA 2015).
- Al-Nasser, A. A., Al-Ghamdi, A. H., & Al-Otaibi, M. B. (2021).
- Chen, C., Men, L., Ju, D., Guo, L., Yao, F., Zhang, Q., & Yu, H. (2021). Molecular dynamics study on inhibition of calcite stepped surfaces growth by organic phosphonates. Inorganic Chemicals Industry, 53(8), 31-35.
- Bazin, B., Zaitoun, A., Johnson, D. B., & Raaijmakers, H. (2005). Some Insights into the Tube-Blocking-Test Method To Evaluate the Efficiency of Mineral Scale Inhibitors. SPE Annual Technical Conference and Exhibition.
- Chen, C., et al. (2013). Molecular modeling of several phosphonates onto the stepped calcite (011) surface.
- Xia, M., et al. (2011). Study of the Mechanism of Phosphonate Scale Inhibitors againist Calcium Carbonate Scale.
- NACE International. (2001).
- Sawada, K., & Yoshioka, S. (1987). The mechanisms of crystallization and transformation of calcium carbonates. Pure and Applied Chemistry, 59(12), 1597-1604.
- Amjad, Z. (2010). Performance and mechanism of 1-hydroxy ethylidene-1,1-diphosphonic acid and 2-phosphonobutane-1,2,4-tricarboxylic acid in the inhibition of calcium carbonate scale.
- Elayatt, A., et al. (2016). Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water. American Journal of Engineering Research (AJER), 5(9), 130-141.
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Scribd. (n.d.). Work Instruction For NACE TM0374-2016. Retrieved from [Link]
- Ferguson, R. J., & Standish, C. (2017). Developing Realistic Scale Inhibitor Test Procedures: Calcium Carbonate Scale Inhibitor Testing. AWT 2017 Annual Convention.
- Petrakis, L., et al. (2009). Crystalline Metal Tetraphosphonates. Crystal Growth & Design, 9(3), 1250-1253.
- Baraka-Lokmane, S., et al. (2003). Static and Dynamic Evaluation of Calcium Carbonate Scale Formation and Inhibition.
- Rolfe, J., et al. (2021). Green Inhibitor Performance against CaCO3 Scaling: Rate-Modeling Aided Test Procedure. ACS Omega, 6(11), 7543-7554.
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French Creek Software. (n.d.). Formulating for Cost Performance. Retrieved from [Link]
- Yang, Z., et al. (2021). The effect of temperature on the inhibition efficiency against CaCO3 scale.
- Chen, Y., et al. (2019). Performance on calcium scales inhibition in the presence of a novel double-hydrophilic block terpolymer.
-
ANSI Webstore. (n.d.). NACE TM0374: Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Calcium Sulfate and Calcium Carbonate from Solution. Retrieved from [Link]
- Kan, A. T., & Tomson, M. B. (2012). Evaluation of Scale Inhibitors in Marcellus High-Iron Waters.
- Sorbie, K. S., & Boak, L. S. (2007). Evaluation of laboratory techniques for assessing scale inhibition efficiency. White Rose Research Online.
- Al-Otaibi, M. B., et al. (2018). Efficiency of five scale inhibitors on calcium carbonate precipitation from hard water: Effect of temperature and concentration.
- Al-Ghamdi, A. H., et al. (2021).
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Wiley Online Library. (n.d.). The effect of pH on the inhibition efficiency against CaCO3 scale. Retrieved from [Link]
- Rahman, M. A., & Oommem, T. (2020).
- Liu, Y., et al. (2020).
- Pérez-Garrido, C., et al. (2023).
- Chen, C., et al. (2013). Molecular modeling of several phosphonates onto the stepped calcite (011) surface.
- Al-Otaibi, M. B., et al. (2018). Static and Dynamic Evaluation of Calcium Carbonate Scale Formation and Inhibition.
- Zhang, Y., et al. (2019). Synthesis of New Phosphate and the Evaluation as Scale Inhibitor in Oilfield.
- Komatsu, Y., & Sawada, K. (2001). Adsorption of inorganic phosphates and organic polyphosphonate on calcite. Journal of Colloid and Interface Science, 240(2), 433-439.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Comprehensive Look at ATMP, HEDP, and DTPMP in Industrial Water Applications. Retrieved from [Link]
- Elayatt, A., et al. (2016). Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water.
- Google Patents. (n.d.). Ethylenediamine tetramethylenephosphonic acid (EDTMP) scale inhibitor.
- Ji, G., et al. (2019). Highly effective scale inhibition performance of amino trimethylenephosphonic acid on calcium carbonate.
- Ramzi, M., et al. (2016). Evaluation of Scale Inhibitors Performance Under Simulated Flowing Field Conditions using Dynamic Tube Blocking Test. Semantic Scholar.
- Zhang, G., et al. (2011). Investigation of CaCO3 scale inhibition by PAA, ATMP and PAPEMP.
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ANSI Webstore. (n.d.). NACE Standard TM0374-2007. Retrieved from [Link]
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Scribd. (n.d.). Work Instruction For NACE TM0374-2016. Retrieved from [Link]
-
Nanjing Tech University. (n.d.). Highly effective scale inhibition performance of amino trimethylenephosphonic acid on calcium carbonate. Retrieved from [Link]
- Kelland, M. A. (2020). Environmentally Friendly Phosphonated Polyetheramine Scale Inhibitors—Excellent Calcium Compatibility for Oilfield Applications. Industrial & Engineering Chemistry Research, 59(20), 9539-9548.
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Ugu District Municipality. (n.d.). JAR TEST PROCEDURE. Retrieved from [Link]
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National Environmental Services Center. (n.d.). Jar Testing. Retrieved from [Link]
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A Comparative Guide to EDTMP and Bisphosphonates for Bone Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective delivery of therapeutic and diagnostic agents to bone is a cornerstone of treating a spectrum of skeletal diseases, from osteoporosis to metastatic cancer. Among the most successful strategies for bone targeting are molecules with a high affinity for hydroxyapatite, the principal mineral component of bone. This guide provides an in-depth comparative analysis of two prominent classes of bone-seeking agents: Ethylenediamine-tetramethylene phosphonate (EDTMP) and bisphosphonates. While both leverage a phosphonate backbone for their skeletal avidity, their applications, mechanisms, and clinical utility exhibit notable distinctions. This document aims to provide a comprehensive overview, supported by experimental evidence, to inform research and development in the field of bone-targeted therapies.
Molecular Structure and Bone-Targeting Moiety
At the heart of their bone-targeting capability lies the phosphonate group (PO(OH)₂). Both EDTMP and bisphosphonates possess multiple phosphonate moieties, which act as powerful chelators for the calcium ions (Ca²⁺) abundant in the hydroxyapatite crystal lattice of bone.
Bisphosphonates are characterized by a P-C-P backbone, which is a stable, non-hydrolyzable analogue of the endogenous pyrophosphate (P-O-P). This structural feature confers resistance to enzymatic degradation, contributing to their long biological half-life in the skeleton. The central carbon atom allows for the attachment of two side chains (R¹ and R²), which significantly influence the compound's binding affinity and biological activity.
EDTMP , on the other hand, is a polyphosphonate with four methylene phosphonic acid groups attached to an ethylenediamine core. This multivalent phosphonate structure provides a high density of bone-seeking groups, facilitating strong avidity for the bone mineral matrix.
Diagram: Molecular Structures of EDTMP and a Representative Bisphosphonate (Zoledronic Acid)
Caption: Molecular structures of EDTMP and Zoledronic Acid.
Affinity for Hydroxyapatite: The Key to Bone Targeting
The efficacy of a bone-targeting agent is fundamentally linked to its binding affinity for hydroxyapatite (HA). While direct comparative studies between non-radiolabeled EDTMP and a wide range of bisphosphonates are limited, the extensive use of radiolabeled EDTMP in bone imaging and therapy provides strong evidence of its high bone affinity.
Bisphosphonates exhibit a wide range of binding affinities for HA, which is influenced by the R¹ and R² side chains. For instance, nitrogen-containing bisphosphonates generally show higher affinity than non-nitrogen-containing ones. Studies have ranked the binding affinities of clinically used bisphosphonates, with zoledronic acid demonstrating one of the highest.
EDTMP's high density of phosphonate groups suggests a strong chelating effect and, consequently, a high affinity for HA. This is corroborated by the rapid and high uptake of radiolabeled EDTMP in bone tissue observed in preclinical and clinical studies. For example, [¹⁷⁷Lu]Lu-EDTMP has been shown to have favorable pharmacokinetics with targeted skeletal uptake[1].
Table 1: Comparative Aspects of Hydroxyapatite Binding
| Feature | EDTMP | Bisphosphonates | Supporting Evidence |
| Binding Moiety | Multiple methylene phosphonic acid groups | P-C-P backbone with two phosphonate groups | Structural analysis |
| Binding Mechanism | Chelation of Ca²⁺ ions in hydroxyapatite | Chelation of Ca²⁺ ions in hydroxyapatite | Established chemical principles |
| Relative Affinity | High (inferred from radiolabeled studies) | Varies significantly with side chains (R¹, R²) | Direct comparative data for non-radiolabeled EDTMP is limited. Bisphosphonate affinities have been quantified in multiple studies. |
| Factors Influencing Affinity | Density and spatial arrangement of phosphonate groups | Nature of R¹ and R² side chains (e.g., presence of nitrogen) | Structure-activity relationship studies of bisphosphonates. |
In Vivo Biodistribution and Pharmacokinetics
The in vivo behavior of a bone-targeting agent determines its efficacy and safety. An ideal agent should exhibit rapid clearance from the blood and soft tissues, with high accumulation and retention in the bone.
EDTMP , primarily studied in its radiolabeled forms (e.g., ¹⁵³Sm-EDTMP and ¹⁷⁷Lu-EDTMP), demonstrates excellent in vivo biodistribution for bone targeting. Following intravenous administration, radiolabeled EDTMP is rapidly cleared from the blood, with more than 50% of the injected dose localizing to the bone. The remainder is quickly excreted via the kidneys[1]. This high bone-to-soft-tissue ratio is crucial for its application in radionuclide therapy, where it delivers a targeted radiation dose to bone metastases while minimizing exposure to healthy tissues.
Bisphosphonates also show high skeletal uptake. Once administered, about 50% of the absorbed dose is taken up by the bone, where it can remain for an extended period. The unbound drug is rapidly cleared from the plasma through renal excretion. The long skeletal retention of bisphosphonates is a key factor in their therapeutic efficacy in chronic conditions like osteoporosis.
Diagram: Experimental Workflow for In Vivo Biodistribution Study
Caption: A typical workflow for assessing the in vivo biodistribution of bone-targeting agents.
Mechanism of Action at the Cellular Level
While both EDTMP and bisphosphonates target bone, their primary mechanisms of action at the cellular level, as currently understood, are distinct, largely due to their different clinical applications.
Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption. Their mechanism of action depends on the presence or absence of a nitrogen atom in the R² side chain:
-
Non-nitrogen-containing bisphosphonates (e.g., etidronate, clodronate) are metabolized by osteoclasts into cytotoxic ATP analogues, leading to osteoclast apoptosis.
-
Nitrogen-containing bisphosphonates (e.g., alendronate, zoledronic acid) inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disruption prevents the prenylation of small GTPases that are essential for osteoclast function and survival.
EDTMP's direct effect on bone cells, independent of its role as a radionuclide carrier, is less well-characterized in the scientific literature. In its application as a radiopharmaceutical, the therapeutic effect is primarily due to the localized radiation delivered by the radionuclide, which can induce cell death in the targeted bone lesions. There is a need for further research to elucidate the intrinsic pharmacological effects of EDTMP on osteoblasts and osteoclasts.
Diagram: Signaling Pathway of Nitrogen-Containing Bisphosphonates in Osteoclasts
Caption: Simplified signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.
Clinical Applications and Therapeutic Utility
The distinct properties of EDTMP and bisphosphonates have led to their use in different clinical settings.
EDTMP is almost exclusively used as a chelating agent for therapeutic radionuclides in the palliative treatment of painful bone metastases. The most common formulations are Samarium-153 EDTMP (¹⁵³Sm-EDTMP) and Lutetium-177 EDTMP (¹⁷⁷Lu-EDTMP). These radiopharmaceuticals have been shown to be effective in providing pain relief and improving the quality of life for patients with advanced cancer[2].
Bisphosphonates have a broader range of clinical applications, primarily centered around their anti-resorptive properties. They are the first-line treatment for osteoporosis, a condition characterized by low bone mass and increased fracture risk. They are also used to treat Paget's disease of bone, hypercalcemia of malignancy, and to reduce skeletal-related events in patients with bone metastases from cancers such as breast and prostate cancer.
Table 2: Summary of Clinical Applications
| Application | EDTMP | Bisphosphonates |
| Bone Pain Palliation (Metastatic Cancer) | Yes (as a radiopharmaceutical carrier) | Yes (reduce skeletal-related events, which can alleviate pain) |
| Osteoporosis | No | Yes (first-line treatment) |
| Paget's Disease of Bone | No | Yes |
| Hypercalcemia of Malignancy | No | Yes |
| Diagnostic Bone Imaging | Yes (when labeled with a suitable imaging radionuclide) | Not a primary application, but can interfere with bone scans |
Experimental Protocols
In Vitro Hydroxyapatite Binding Assay
Objective: To quantify and compare the binding affinity of EDTMP and bisphosphonates to hydroxyapatite.
Methodology:
-
Preparation of Hydroxyapatite Slurry: A known concentration of synthetic hydroxyapatite powder is suspended in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Different concentrations of the test compounds (EDTMP and various bisphosphonates) are added to the hydroxyapatite slurry and incubated at a controlled temperature (e.g., 37°C) with constant agitation for a defined period to reach equilibrium.
-
Separation: The hydroxyapatite particles are separated from the solution by centrifugation.
-
Quantification: The concentration of the unbound compound remaining in the supernatant is measured using a suitable analytical technique (e.g., HPLC, ICP-MS for phosphorus content).
-
Calculation of Binding Affinity: The amount of bound compound is calculated by subtracting the unbound concentration from the initial concentration. Binding isotherms (e.g., Langmuir, Freundlich) can be plotted to determine the binding capacity and affinity constants.
In Vivo Biodistribution Study in a Murine Model
Objective: To compare the in vivo bone-targeting efficacy and pharmacokinetics of EDTMP and a bisphosphonate.
Methodology:
-
Animal Model: Healthy mice or a disease model (e.g., with induced bone metastases) are used.
-
Compound Preparation: The test compounds (EDTMP and a bisphosphonate) are labeled with a detectable marker (e.g., a gamma-emitting radionuclide like ⁹⁹ᵐTc for SPECT imaging, a positron-emitting radionuclide like ⁶⁸Ga for PET imaging, or a near-infrared fluorescent dye for optical imaging).
-
Administration: A known amount of the labeled compound is administered to the mice via intravenous injection.
-
In Vivo Imaging: Whole-body images are acquired at multiple time points (e.g., 1, 4, 24 hours post-injection) using the appropriate imaging modality.
-
Ex Vivo Biodistribution: At the final time point, the mice are euthanized, and major organs and tissues (including blood, bone, muscle, liver, kidneys, spleen, and heart) are harvested, weighed, and the amount of radioactivity or fluorescence is measured.
-
Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the bone-targeting efficiency and off-target accumulation of the different compounds.
Conclusion and Future Directions
Both EDTMP and bisphosphonates are highly effective bone-targeting molecules, a property conferred by their phosphonate groups. Bisphosphonates have been extensively developed as therapeutic agents in their own right, with a well-established role in inhibiting bone resorption for the treatment of various skeletal diseases. In contrast, the clinical utility of EDTMP has been primarily as a carrier for radionuclides, where its excellent bone-targeting properties are leveraged for the targeted delivery of radiation.
A significant gap in the current understanding is the lack of direct, head-to-head comparative studies of the intrinsic bone-targeting properties and cellular effects of non-radiolabeled EDTMP versus a broad range of bisphosphonates. Future research should focus on:
-
Quantitative comparison of hydroxyapatite binding affinities: This would provide a fundamental basis for understanding their relative bone-seeking potential.
-
In vivo biodistribution studies of non-radiolabeled EDTMP: This would allow for a direct comparison of its bone-targeting efficacy with that of bisphosphonates, independent of the influence of a radionuclide.
-
Elucidation of the direct cellular effects of EDTMP: Understanding how EDTMP interacts with osteoblasts and osteoclasts could open up new therapeutic avenues beyond its current role as a radiopharmaceutical carrier.
A deeper understanding of the comparative pharmacology of these two classes of bone-targeting agents will undoubtedly fuel the development of more effective and safer therapies for a wide range of skeletal disorders.
References
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[177Lu]Lu-EDTMP —a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients. (2025). PubMed Central. [Link]
-
Bisphosphonate conjugation for bone specific drug targeting. (2018). PubMed Central. [Link]
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Bisphosphonates: Mechanism of Action and Role in Clinical Practice. (n.d.). PubMed Central. [Link]
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Differences between bisphosphonates in binding affinities for hydroxyapatite. (2010). Journal of Biomedical Materials Research Part B: Applied Biomaterials. [Link]
-
153Sm-EDTMP for bone pain palliation in skeletal metastases. (2004). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
177Lu-EDTMP for Treatment of Bone Pain in Patients with Disseminated Skeletal Metastases. (2014). Journal of Nuclear Medicine Technology. [Link]
-
Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities. (n.d.). National Institutes of Health. [Link]
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Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite. (2005). Bone. [Link]
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Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles. (2019). PubMed Central. [Link]
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Cross-validation of different analytical techniques for EDTMP measurement
An In-Depth Guide to the Cross-Validation of Analytical Techniques for the Measurement of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)
Introduction: The Analytical Challenge of EDTMP
Ethylenediaminetetra(methylenephosphonic acid) (EDTMP) is a potent polyphosphonic acid, the structural analogue of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA).[1][2] Its exceptional capacity for metal ion chelation makes it invaluable in diverse fields, from industrial water treatment, where it acts as a scale and corrosion inhibitor, to nuclear medicine, where it serves as a ligand for radiopharmaceuticals in bone imaging and therapy.[1][3]
However, the very properties that make EDTMP so effective also present significant analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, its multiple phosphonate groups can interact strongly with metallic components of analytical systems, and it lacks a strong native chromophore, complicating detection by UV-Vis spectrophotometry.[4][5]
Accurate and precise quantification of EDTMP is critical for quality control in pharmaceutical formulations, monitoring its concentration in industrial processes, and assessing its environmental fate. This guide provides a comprehensive cross-validation of the primary analytical techniques used for EDTMP measurement, offering field-proven insights into experimental design, data interpretation, and method selection for researchers, scientists, and drug development professionals.
Core Analytical Methodologies: A Comparative Analysis
The measurement of EDTMP necessitates a suite of specialized analytical methods. The choice of technique is fundamentally driven by the sample matrix, the required sensitivity, and the available instrumentation. We will explore the most robust and widely adopted techniques: Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC) with its various modes, and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Ion Chromatography (IC)
Principle & Causality: IC is a cornerstone technique for the analysis of highly polar and ionic compounds like phosphonates.[6] The fundamental principle is the separation of ions based on their affinity for an ion-exchange stationary phase. For an anionic species like EDTMP, an anion-exchange column is used. The causality behind this choice is direct: the negatively charged phosphonate groups of EDTMP interact with the positively charged functional groups of the stationary phase. Elution is achieved by introducing a competing ion (e.g., hydroxide or carbonate) in the mobile phase, which displaces the analyte from the column.[7] Suppressed conductivity detection is the standard, as it chemically reduces the eluent's background conductivity, thereby enhancing the signal-to-noise ratio for the analyte.[7]
Strengths:
-
Direct Analysis: Well-suited for the direct analysis of polar, ionic species without derivatization.
-
Robustness: A well-established and rugged technique for routine analysis.
-
Good Selectivity: Can resolve various phosphonates from each other and from other anions in the sample matrix.
Limitations:
-
Matrix Effects: High concentrations of other anions (e.g., chloride, sulfate) in the sample can interfere with the separation and quantification.[6]
-
Metal Interactions: Divalent and trivalent cations in the sample can form strong complexes with EDTMP, leading to peak broadening, poor recovery, or even precipitation within the analytical system.[8][9] Sample pretreatment with a strong cation exchange resin or the addition of a competing chelating agent like DTPA to the eluent can mitigate this issue.[10]
High-Performance Liquid Chromatography (HPLC)
Standard reversed-phase HPLC is generally unsuitable for EDTMP due to its high polarity. Therefore, specialized modes are required.
Principle & Causality: This technique overcomes the poor retention of EDTMP on non-polar C18 columns by introducing an ion-pairing reagent (e.g., tetrabutylammonium bromide) into the mobile phase.[5][11] This reagent is a large molecule with an ionic head and a hydrophobic tail. It forms a neutral, charge-masked complex with the anionic EDTMP. This complex has sufficient hydrophobicity to be retained and separated on a standard reversed-phase column. Detection can be challenging; one effective strategy involves forming a complex with Fe(III) prior to separation, allowing for UV detection at around 260 nm.[11]
Principle & Causality: HILIC is an excellent alternative for retaining highly polar compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile). The separation mechanism is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[5] As the aqueous content of the mobile phase increases, the analyte is eluted. This approach is a more direct way to handle polar molecules compared to IP-RPLC and avoids the use of potentially system-fouling ion-pairing reagents.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Causality: This is the gold standard for high-sensitivity, high-specificity analysis.[4][7] It couples the separation power of liquid chromatography (often HILIC for EDTMP) with the detection capabilities of tandem mass spectrometry.[8] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI, in negative mode) and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the molecular ion of EDTMP). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it is highly unlikely that an interfering compound will have the same precursor ion, product ions, and chromatographic retention time.[12]
Strengths:
-
Unmatched Sensitivity: Achieves the lowest limits of detection (LOD) and quantitation (LOQ).[7]
-
Superior Specificity: Mass-based detection provides unambiguous identification and minimizes interference from complex matrices.[7]
-
Structural Information: Can be used to identify unknown degradation products or metabolites of EDTMP.[13]
Limitations:
-
Matrix Suppression: High concentrations of salts or other non-volatile components in the sample can suppress the ionization of EDTMP in the ESI source, leading to inaccurate results.[8] Diligent sample preparation is crucial.
-
Cost and Complexity: Instrumentation is significantly more expensive and requires a higher level of operator expertise compared to IC or HPLC-UV.
Quantitative Performance: A Cross-Validation Summary
The selection of an analytical method often depends on a direct comparison of its performance characteristics. The following table summarizes typical validation parameters for the techniques discussed, synthesized from various analytical studies.
| Validation Parameter | Ion Chromatography (IC) | Ion-Pair RPLC (UV) | HILIC-UV | LC-MS/MS | Source(s) |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 | > 0.999 | [7] |
| Range | 0.5 - 50 µg/mL | ~0.2 - 20 µg/mL | ~0.5 - 100 µg/mL | 0.1 - 100 ng/mL | [7][11] |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% | 95% - 105% | 98% - 102% | [7][10] |
| Precision (% RSD) | < 7.0% | < 10% | < 5.0% | < 3.0% | [7][10] |
| LOD | ~0.2 µg/mL | ~0.02 µg/mL (as Fe complex) | ~0.2 µg/mL | ~0.05 ng/mL | [7][10][11] |
| LOQ | ~0.5 µg/mL | ~0.07 µg/mL (as Fe complex) | ~0.5 µg/mL | ~0.1 ng/mL | [7][10][11] |
| Specificity | Moderate | Moderate to Low | Moderate | High (Mass-based) | [7] |
| Typical Run Time | ~15-20 minutes | ~20 minutes | ~10-15 minutes | ~5-10 minutes | [7][11] |
Visualizing the Analytical Workflows
To better understand the practical steps involved, the following diagrams illustrate the typical workflows for the primary analytical techniques.
Caption: Workflow for EDTMP Analysis by Ion Chromatography.
Caption: Workflow for EDTMP Analysis by LC-MS/MS.
Detailed Experimental Protocols
A protocol's trustworthiness is derived from its detail and inclusion of self-validating steps. Below are representative protocols for IC and LC-MS/MS.
Protocol 1: EDTMP Quantification by Ion Chromatography with Suppressed Conductivity
This protocol is adapted for the analysis of EDTMP in aqueous matrices, such as industrial water samples.
-
Sample Preparation (Self-Validating System):
-
Collect the water sample in a clean, metal-free container.
-
To a 10 mL aliquot of the sample, add a known concentration of an independent phosphonate standard (e.g., HEDP) to serve as a matrix spike for recovery assessment. Prepare a parallel sample without the spike.
-
If metal contamination is suspected, pass the sample through a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge conditioned according to the manufacturer's instructions.[10] This step is crucial for preventing system contamination and poor chromatography.
-
Filter all samples and standards through a 0.45 µm IC-certified syringe filter prior to injection.[7]
-
Prepare a series of calibration standards for EDTMP (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in deionized water. Prepare at least two levels of Quality Control (QC) samples (e.g., 2 µg/mL and 40 µg/mL) from a separate stock solution.
-
-
Chromatographic Conditions:
-
Instrument: A high-performance IC system (e.g., Dionex ICS-3000).
-
Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS16, 2 x 250 mm) with a corresponding guard column.[9]
-
Eluent: Potassium Hydroxide (KOH) gradient generated electrolytically for consistency. A typical gradient might start at 15 mM KOH and ramp up to 50-60 mM to elute the highly charged EDTMP.[9]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 25 µL.[7]
-
Detection: Suppressed conductivity using an appropriate anion self-regenerating suppressor.
-
-
Data Analysis and Acceptance Criteria:
-
Generate a calibration curve from the standards. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify the QC samples. Their calculated concentrations must be within ±15% of their nominal value.
-
The recovery of the matrix spike should be within 85-115% to ensure there are no significant matrix effects.
-
Protocol 2: High-Sensitivity EDTMP Quantification by HILIC-MS/MS
This protocol is designed for trace-level analysis of EDTMP in complex matrices like pharmaceutical formulations or environmental samples.
-
Sample Preparation (Self-Validating System):
-
Accurately weigh and dissolve the sample in a diluent of 80:20 (v/v) water:acetonitrile to a target concentration.[7] For environmental water, a pre-concentration step using a weak anion exchanger may be necessary.[10]
-
Prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) and at least three levels of QC samples (low, mid, high) in the same diluent.[7] If available, an isotopically labeled internal standard should be used to correct for matrix effects and instrument variability.
-
Filter all solutions through a 0.22 µm nylon syringe filter before transferring to autosampler vials.[7]
-
-
LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Start with high organic content (e.g., 95% B) and ramp down to a lower percentage (e.g., 40% B) over several minutes to elute EDTMP.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 5 µL.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor at least two transitions for EDTMP for confirmation and quantification (e.g., based on its molecular weight of 436.13 g/mol ). The exact m/z values would be determined during method development.
-
-
Data Analysis and Acceptance Criteria:
-
Generate a calibration curve with a weighting factor (e.g., 1/x²) if appropriate. The correlation coefficient (r²) should be ≥ 0.999.
-
QC sample accuracy should be within ±15% of nominal (±20% at the LOQ).
-
The ion ratio between the primary and secondary MRM transitions in the samples must be within ±20% of the average ratio observed in the calibration standards.
-
Conclusion: Selecting the Right Tool for the Job
The cross-validation of analytical techniques for EDTMP measurement reveals a clear hierarchy based on performance and application.
-
Ion Chromatography is a robust and reliable workhorse for routine analysis in less complex aqueous matrices where sub-µg/mL sensitivity is sufficient. Its primary challenge lies in mitigating interference from metal ions and high salt concentrations.
-
HPLC, particularly in HILIC mode, offers a valuable alternative, especially when an MS detector is not available. It provides good separation for highly polar phosphonates and avoids the use of ion-pairing reagents.
-
LC-MS/MS is the definitive technique for trace-level quantification and unambiguous identification.[4][7] Its superior sensitivity and specificity make it the method of choice for challenging matrices, regulatory submissions, and research applications where the utmost confidence in the data is required.
Ultimately, the selection of an analytical method must be a deliberate choice grounded in the specific requirements of the analysis. By understanding the causality behind each technique's principles and performance, researchers can design robust, self-validating protocols that generate accurate and trustworthy data for this important yet challenging analyte.
References
- Cross-Validation of Analytical Data for Novel Phosphonate Compounds: A Comparative Guide - Benchchem. (n.d.).
- Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry - FAO AGRIS. (n.d.).
- A Technical Guide to the Spectroscopic Analysis of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP) - Benchchem. (n.d.).
- Validation of a new analytical method for disodium phosphonate detection - Benchchem. (n.d.).
- Application Notes & Protocols for the Quantification of EDTMP in Environmental Samples - Benchchem. (n.d.).
- Nowack, B. (2002). Determination of phosphonates in natural waters by ion-pair high-performance liquid chromatography. Journal of Chromatography A, 959(1-2), 85-92.
- Detecting traces of phosphonates - 2020 - Wiley Analytical Science. (2020, December 15).
- Kuhn, K., et al. (2020). Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment. ResearchGate.
- HPLC Methods for analysis of Ethylenediaminetetraacetic acid - HELIX Chromatography. (n.d.).
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds - Benchchem. (n.d.).
- Chromatograms of EDTMP and DTPMP standards in a system with iron... - ResearchGate. (n.d.).
- Wang, C. L., et al. (2013). Using ambient mass spectrometry and LC–MS/MS for the rapid detection and identification of multiple illicit street drugs. Journal of Analytical Toxicology, 37(8), 523-530.
- Ethylenediaminetetra(methylenephosphonic acid) - Benchchem. (n.d.).
- Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water Treatment. (n.d.).
- Practical and Popular Sample Preparation Techniques for Ion Chromatography. (n.d.). LCGC North America.
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- 13. researchgate.net [researchgate.net]
Performance comparison of EDTMP in hard versus soft water conditions
For the practicing scientist or engineer, this means that the selection and application of EDTMP should be tailored to the specific water conditions. In hard water applications, a primary focus should be on maintaining an adequate residual concentration to manage the scale potential. In soft water systems, the focus shifts to ensuring complete surface coverage for corrosion protection. Often, EDTMP is used in blended formulations with polymers or other inhibitors to enhance its performance, especially to improve its tolerance to high calcium levels and prevent Ca-phosphonate precipitation. [16][17]
References
-
NACE International. (2014). NACE 31215 - Laboratory Evaluation of Corrosion Inhibitors Used in the Oil and Gas Industry. GlobalSpec.
-
BenchChem. (2025). EDTMP's Dueling Efficacies: A Comparative Guide to Preventing Calcium Carbonate and Calcium Sulfate Scaling. BenchChem.
-
Papavinasam, S. (2013). Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. NACE International.
-
Association for Materials Protection and Performance. (2024). Laboratory Evaluation of Corrosion Inhibitors Used in the Oil and Gas Industry. AMPP.
-
NACE International. (2000). NACE Standard RP0487-2000. NACE International.
-
Association for Materials Protection and Performance. (2021). Corrosion Inhibition Selection and Management for Oil and Gas Production. AMPP.
-
Scribd. (n.d.). Scale Inhibitor Test Method 2017. Scribd.
-
Abrizan. (n.d.). The test to determine the inhibition power of antiscalant. Abrizan.
-
American National Standards Institute. (n.d.). Standard Test Method Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Cal. ANSI Webstore.
-
LookChem. (n.d.). How to improve the scale and corrosion inhibition performance of EDTMPS?. LookChem.
-
Watercarechem. (n.d.). High-Quality EDTMPS: Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Supplier. Watercarechem.
-
ResearchGate. (2016). Testing the formation of Ca–phosphonate precipitates and evaluating the anionic polymers as Ca–phosphonate precipitates and CaCO3 scale inhibitor in simulated cooling water. ResearchGate.
-
Parchem. (2024). EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications. Parchem.
-
LookChem. (n.d.). What is the corrosion inhibition effect of EDTMPS. LookChem.
-
ResearchGate. (2020). Highly effective scale inhibition performance of amino trimethylenephosphonic acid on calcium carbonate. ResearchGate.
-
Juniper Publishers. (2017). A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Juniper Publishers.
-
ResearchGate. (2019). Investigation of CaCO3 scale inhibition by PAA, ATMP and PAPEMP. ResearchGate.
-
Shandong Taihe Water Treatment Technologies Co., Ltd. (n.d.). ETHYLENEDIAMINE TETRA(METHYLENEPHOSPHONIC ACID);EDTMPS. TaiheChem.
-
ACS Publications. (2021). Antiscaling Evaluation and Quantum Chemical Studies of Nitrogen-Free Organophosphorus Compounds for Oilfield Scale Management. Industrial & Engineering Chemistry Research.
-
ResearchGate. (2014). Evaluation of polymer and phosphonate based antiscalants as silica scaling inhibitors in membrane treatment of high TDS BWRO concentrate. ResearchGate.
-
Shandong Taihe Water Treatment Technologies Co., Ltd. (n.d.). Pentasodium Salt of Ethylene Diamine Tetra (Methylene Phosphonic Acid);EDTMP•Na5. TaiheChem.
-
ASTM International. (n.d.). Practice for Laboratory Immersion Corrosion Testing of Metals. ASTM.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of EDTMPS in Industrial Water Treatment: A Comprehensive Overview. Inno Pharmchem.
-
ASTM International. (2020). G170 Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. ASTM.
-
Wikipedia. (n.d.). EDTMP. Wikipedia.
-
Nuclear and Radiation Safety. (2023). OPTIMIZATION OF THE ANTI-SCALE CORRECTIVE TREATMENT OF WATER BY ORGANIC PHOSPHONATE. Nuclear and Radiation Safety.
-
IRO Water Treatment. (n.d.). EDTMP Corrosion Inhibitor, EDTMP Antiscalant. IRO Water Treatment.
-
MDPI. (2021). Fluorescent-Tagged Antiscalants—The New Materials for Scale Inhibition Mechanism Studies, Antiscalant Traceability and Antiscaling Efficacy Optimization during CaCO3 and CaSO4·2H2O Scale Formation. MDPI.
-
National Institutes of Health (NIH). (2024). Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate. NIH.
-
IRO CHEM. (2018). HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor. IRO CHEM.
-
White Rose Research Online. (n.d.). Investigating the Effectiveness of Phosphonate Additives in Hindering the Calcium Sulfate Dihydrate Scale Formation. White Rose Research Online.
-
Ion Exchange. (2024). Key Differences Between Hard Water and Soft Water. Ion Exchange.
-
Medium. (2024). Water Softener Performance Testing vs. Hard Water. Medium.
-
University of Colorado Boulder. (n.d.). Real-time monitoring of calcium sulfate scale removal from RO desalination membranes using Raman spectroscopy. CU Boulder.
-
ResearchGate. (2013). Calcium sulfate precipitation studies with scale inhibitors for reverse osmosis desalination. ResearchGate.
-
Newater. (n.d.). Hard Water vs Soft Water, Where Comes the Difference?. Newater.
-
DuPont. (2022). FilmTec™ Calcium Sulfate Scale Prevention Technical Manual Excerpt. DuPont.
-
Pacific Water Conditioning. (2024). Soft Water vs. Hard Water: What's the Real Difference?. Pacific Water Conditioning.
-
Netsol Water. (2024). Understanding Hard Water vs. Soft Water: Which Is Better for You?. Netsol Water.
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A Senior Application Scientist's Guide to Industrial Scale Control: A Comparative Cost-Benefit Analysis of EDTMP
For researchers, scientists, and process engineers in industrial water treatment and chemical applications, selecting the optimal scale and corrosion inhibitor is a critical decision that directly impacts operational efficiency, equipment longevity, and total cost of ownership. Among the class of organophosphonates, Ethylenediamine Tetra(Methylene Phosphonic Acid), or EDTMP, is a powerful and versatile agent.
This guide provides an in-depth comparative analysis of EDTMP, setting it against its primary alternatives. Moving beyond a simple datasheet comparison, we will explore the causal mechanisms, present supporting experimental data, and outline the protocols necessary for self-validation. Our objective is to equip you with the scientific and economic rationale to make informed decisions for your specific application.
The Mechanism of Action: How EDTMP Prevents Scale
EDTMP, the phosphonate analog of the well-known chelator EDTA, operates primarily through two synergistic mechanisms: chelation and threshold inhibition.[1] Understanding these is fundamental to appreciating its performance relative to other inhibitors.
-
Chelation: EDTMP is a polydentate ligand, meaning a single molecule can form multiple bonds with a single metal ion. Its structure, featuring two amine groups and four phosphonic acid groups, allows it to effectively "grasp" and sequester di- and trivalent metal ions such as Calcium (Ca²⁺), Barium (Ba²⁺), and Iron (Fe³⁺) that are precursors to scale formation.[2] By forming stable, soluble complexes, EDTMP keeps these ions in solution and prevents them from precipitating as mineral scale. The strength of this chelation is particularly notable; for instance, its chelating constant with copper ions is larger than that of EDTA.[2]
-
Threshold Inhibition: This is a sub-stoichiometric effect where EDTMP, at concentrations far too low to chelate all scaling ions, interferes with the crystallization process.[2] The phosphonate groups adsorb onto the active growth sites of microscopic crystal nuclei.[2] This action blocks further crystal growth and distorts the crystal lattice, resulting in malformed, non-adherent structures that are easily dispersed by the process flow.[2] EDTMP shows excellent scale inhibition ability at temperatures up to 200°C.[1]
Diagram: Chelation Mechanism of EDTMP
The following diagram illustrates how a single EDTMP molecule sequesters a divalent metal ion (M²⁺), such as Ca²⁺, preventing it from participating in scale formation.
Caption: EDTMP chelating a metal ion to form a stable, soluble complex.
Comparative Performance Analysis
The selection of an inhibitor is rarely based on a single property. It involves a trade-off between performance against specific scales, stability in the operating environment, and cost. EDTMP is often compared against other common phosphonates like ATMP (Amino tris(methylenephosphonic acid)), HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid), and DTPMP (Diethylenetriamine penta(methylene phosphonic acid)).
Performance Against Common Scales
The efficacy of a phosphonate is highly dependent on the type of scale it is intended to prevent.
| Inhibitor | Molecular Weight ( g/mol ) | Key Structural Features | CaCO₃ Inhibition | CaSO₄ Inhibition | BaSO₄ Inhibition |
| HEDP | 206.03 | 2 Phosphonate Groups, 1 Hydroxyl Group | Excellent; often considered the most effective for carbonate scale control.[3] | Good | Moderate |
| ATMP | 299.05 | 3 Phosphonate Groups, 1 Amine Group | Very Good; particularly effective in high-hardness, high-alkalinity water.[2] Can achieve 100% inhibition at 5 ppm.[1][4] | Good; Weaker performance than DTPMP.[5] | Moderate |
| EDTMP | 436.13 | 4 Phosphonate Groups, 2 Amine Groups | Good; Generally less effective for CaCO₃ than HEDP or ATMP.[6] | Good | Good |
| DTPMP | 573.20 | 5 Phosphonate Groups, 3 Amine Groups | Very Good; 100% efficiency at 10 ppm (40°C) reported.[6] | Excellent; Strong performer for sulfate scales.[5] | Excellent; Often the preferred phosphonate for barium sulfate control.[2] |
Note: Performance is concentration and condition-dependent. The data presented is synthesized from multiple sources for relative comparison.
Expert Insights: The trend of decreasing adsorption affinity with increasing molecular weight (HEDP > ATMP > EDTMP > DTPMP) can influence performance in applications like oilfield "squeeze" treatments where interaction with the reservoir rock is critical.[7] For general cooling water applications, however, the number of functional groups and molecular structure often dictate performance against specific scale types. DTPMP's larger structure, for example, makes it exceptionally effective against the more challenging barium sulfate scale.[2]
Operational Stability and Compatibility
Beyond raw performance, the chemical environment dictates the inhibitor's stability and, therefore, its long-term effectiveness.
| Inhibitor | Thermal Stability | Chlorine (Oxidizer) Stability | Calcium Tolerance |
| HEDP | Good; More stable than ATMP at high temperatures.[8] | Good; More resistant to chlorine than nitrogen-containing phosphonates.[2] | Good |
| ATMP | Moderate; Prone to degradation at high temperatures.[8] | Moderate; Nitrogen content can lead to formation of chloramines. | Moderate; Can precipitate as calcium-phosphonate salts at high concentrations, reducing efficiency.[1][4] |
| EDTMP | Good | Moderate | Good |
| DTPMP | Excellent; Highly stable, making it suitable for demanding conditions (high temp, extreme pH).[2] | Moderate | Good |
Expert Insights: In systems utilizing strong oxidizing biocides like chlorine or bromine, HEDP is often a superior choice to nitrogen-containing phosphonates like ATMP or EDTMP due to its higher stability.[2] For high-temperature boiler applications or geothermal systems, the excellent thermal stability of DTPMP becomes a decisive advantage.
Cost-Benefit Analysis Framework
A true cost-benefit analysis extends beyond the purchase price of the chemical. It must encompass the total cost of operation, which is heavily influenced by the inhibitor's performance at a given dosage.
Total Cost of Treatment = (Chemical Cost) + (Operational Cost) + (Risk/Failure Cost)
-
Chemical Cost: Price per kilogram multiplied by the required dosage (ppm).
-
Operational Cost: Pumping energy, monitoring, and labor.
-
Risk/Failure Cost: The significant expense associated with production loss, downtime, manual or chemical descaling, and premature equipment replacement due to uncontrolled scaling and corrosion.
Hypothetical Scenario: Cooling Tower CaCO₃ Inhibition
Let's consider a cooling system with a high potential for calcium carbonate scaling under "stressed" conditions (high temperature, high saturation). We will compare EDTMP with two common alternatives, HEDP and ATMP.
| Parameter | HEDP | ATMP | EDTMP |
| Relative Performance (Stressed CaCO₃) | Good | Excellent | Moderate |
| Typical Dosage Required (ppm) | 12 ppm | 8 ppm | 15 ppm |
| Indicative Chemical Cost ($/MT) | ~$1000 | ~$1000 | ~$1000 |
| Relative Chemical Cost/Year | 1.5x | 1.0x (Baseline) | 1.88x |
| Key Advantage | Good chlorine stability | Most cost-effective dosage for high stress | Good overall performance |
| Key Limitation | Higher dosage needed under stress | Moderate chlorine/thermal stability | Higher dosage needed for CaCO₃ |
Disclaimer: This is an illustrative scenario. Indicative chemical cost is based on general market data for phosphonates (approx.
Analysis: In this high-stress scenario, ATMP is the most cost-effective choice due to its superior performance, which allows for a lower dosage.[11] While HEDP is more stable, its lower efficiency under these specific conditions necessitates a higher, more costly dose.[11] EDTMP, being a good general-purpose inhibitor but not specialized for high-stress CaCO₃, requires the highest dosage, making it the least economical option for this particular problem. This illustrates the critical principle: the cheapest chemical is not always the lowest-cost solution.
Experimental Validation: A Guide to In-House Performance Testing
Trustworthy evaluation of scale inhibitors requires robust and standardized experimental protocols. Relying solely on supplier data is insufficient; in-house validation ensures performance under your specific water chemistry and operating conditions. The two most common laboratory methods are the static bottle test and the dynamic tube blocking test.
Protocol: Static Bottle Test (Based on NACE TM0374)
This method is an essential screening tool for ranking the relative performance of different inhibitors at various concentrations.[6]
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent the precipitation of scale-forming salts from a supersaturated solution under static, high-temperature conditions.
Methodology:
-
Prepare Supersaturated Brines:
-
Cation Brine: Prepare a solution containing the cation of interest (e.g., Calcium Chloride for CaCO₃/CaSO₄ scale).
-
Anion Brine: Prepare a second solution containing the anion (e.g., Sodium Bicarbonate for CaCO₃, Sodium Sulfate for CaSO₄). The concentrations should be calculated to create a supersaturated solution when mixed 1:1.
-
-
Dose Test Bottles:
-
To a series of clean, sealed glass bottles, add 50 mL of the Cation Brine.
-
Pipette the desired amount of scale inhibitor solution into each bottle to achieve a range of final concentrations (e.g., 2, 4, 6, 8, 10 ppm).
-
Prepare at least two "blank" bottles with no inhibitor and two "control" bottles (unmixed brines) to determine initial and final calcium concentrations.
-
-
Initiate Precipitation:
-
Add 50 mL of the Anion Brine to each test bottle and the "blank" bottles.
-
Cap immediately and shake vigorously to ensure thorough mixing.
-
-
Incubation:
-
Place all bottles in a water bath or oven at the desired test temperature (e.g., 71°C) for a set period (e.g., 24 hours).[6]
-
-
Analysis:
-
After incubation, remove the bottles and allow them to cool to room temperature.
-
Filter each sample through a 0.45 µm filter.
-
Measure the concentration of the remaining soluble cation (e.g., Ca²⁺) in the filtrate using titration (EDTA) or ICP-AES.
-
-
Calculate Inhibition Efficiency:
-
% Inhibition = [ (C_sample - C_blank) / (C_control - C_blank) ] * 100
-
C_sample = Ca²⁺ concentration in the inhibitor-dosed sample.
-
C_blank = Ca²⁺ concentration in the precipitated blank (no inhibitor).
-
C_control = Initial Ca²⁺ concentration before precipitation.
-
-
Causality: This test isolates the chemical's ability to interfere with nucleation and crystal growth in the bulk solution. It is a cost-effective way to screen numerous candidates and determine an effective dosage range before proceeding to more complex dynamic tests.
Protocol: Dynamic Tube Blocking Test
This method better simulates the flowing conditions inside industrial pipework and heat exchangers.
Objective: To evaluate an inhibitor's effectiveness in preventing scale deposition on a surface under continuous flow and heat transfer.
Methodology:
-
System Setup: The apparatus consists of two pumps delivering the cation and anion brines separately. The brines are pre-heated before being combined at a mixing point and flowed through a narrow-bore capillary tube (the test coil) held at a constant high temperature. A differential pressure transducer measures the pressure drop across the coil.
-
Establish Baseline: Flow the supersaturated brine mixture (without inhibitor) through the coil. As scale deposits and occludes the tube, the differential pressure will rise. The time taken to reach a defined pressure increase (e.g., 2.5 psi) is the "blank" or "failure" time.
-
Inhibitor Evaluation: Introduce the scale inhibitor into one of the brine streams at a specific concentration.
-
Monitor Pressure: Run the test under the same flow rate and temperature conditions. An effective inhibitor will significantly delay or prevent the rise in differential pressure.
-
Determine MIC: The test is repeated with decreasing inhibitor concentrations until the failure time is reached. The lowest concentration that provides adequate protection for the desired operational period is the MIC under dynamic conditions.
Causality: This test provides critical insights into how the inhibitor performs under shear stress and on a heated surface, which are often the conditions where scale is most problematic. It moves beyond bulk precipitation to measure actual deposition, a more accurate reflection of real-world industrial challenges.
Diagram: General Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for selecting a scale inhibitor from initial screening to final selection.
Decision-Making Guide for Inhibitor Selection
Choosing the right phosphonate is a multi-faceted decision. The following flowchart provides a logical path for selecting an appropriate inhibitor based on key operational parameters.
Caption: Decision flowchart for selecting a phosphonate scale inhibitor.
Conclusion and Future Outlook
EDTMP is a highly effective, broad-spectrum scale and corrosion inhibitor with significant utility across many industrial applications. Its strong chelation capacity and threshold inhibition mechanism provide robust protection for critical assets. However, a detailed cost-benefit analysis reveals that it may not always be the most economical choice, particularly in systems with a single, dominant scaling challenge, such as high-stress calcium carbonate or barium sulfate, where more specialized phosphonates like ATMP or DTPMP may offer better performance at a lower dosage.
The ultimate selection must be grounded in rigorous experimental validation that mirrors your plant's specific conditions. By employing the standardized protocols outlined in this guide and considering the total cost of ownership rather than just the chemical purchase price, you can optimize your water treatment program for maximum efficiency, reliability, and economic benefit.
As environmental regulations become more stringent, the focus on the biodegradability of phosphonates will intensify. While traditionally considered persistent, recent research has identified bacterial strains capable of degrading EDTMP and other phosphonates.[12] The future of scale control will likely involve a continued push towards greener chemistries and synergistic blends of phosphonates and polymers that offer enhanced performance with a reduced environmental footprint.
References
- IRO Water Treatment. (n.d.). Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP.
- Wikipedia. (2023). EDTMP.
- American Journal of Engineering Research (AJER). (2014). Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water.
- Al-Sabagh, A. M., et al. (2018). Comparative study of the synergistic effect of ATMP and DTPMPA on CaSO4 scale inhibition and evaluation of induction time effect. Journal of Molecular Liquids.
- Ramzi, M., et al. (2016). Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water. American Journal of Engineering Research (AJER).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). A Comprehensive Look at ATMP, HEDP, and DTPMP in Industrial Water Applications.
- Ferguson, R. J. (n.d.). FORMULATING FOR COST PERFORMANCE. French Creek Software, Inc.
- Al-Bahar, M. A., et al. (2022).
- IMARC Group. (n.d.). Phosphonate Prices, Chart, Monitor, Analysis and Demand.
- ChemAnalyst. (2024). Phosphonate Prices, Trends, Index, News, Monitor and Demand.
- Mady, M. F., et al. (2024).
- IROATMP. (2018). The Similarities and Differences Between HEDP and ATMP.
- Hoo Chemtec. (2024). How to choose between ATMP and HEDP?
- Ferguson, R. J. (n.d.). Modeling Scale Inhibitor Upper Limits: In Search of Synergy. French Creek Software, Inc.
- Riedel, R., et al. (2024).
- Ataman Kimya. (n.d.). DTPMP.
- Rott, E., et al. (2017). Behavior of PBTC, HEDP, and Aminophosphonates in the Process of Wastewater Treatment.
- NACE International. (2001).
- Allied Market Research. (2023). Antiscalants/Scale Inhibitors Market Share, Size - 2032.
- Green-Mountain Chem. (n.d.). Polyphosphonate Chelating Agent DTPMP.
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A Comparative Environmental Analysis of EDTMP and EDTA Chelating Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) and ethylenediamine tetra(methylene phosphonic acid) (EDTMP) are powerful aminopolycarboxylic and aminopolyphosphonic acid chelating agents, respectively, with wide-ranging applications in industries from pharmaceuticals and water treatment to agriculture.[1][2] Their efficacy lies in their ability to form stable complexes with metal ions, thereby controlling their reactivity. However, their widespread use has led to concerns about their environmental fate and potential ecological impact. This guide provides a detailed, evidence-based comparison of the environmental profiles of EDTMP and EDTA, focusing on key parameters such as biodegradability and aquatic toxicity. We will delve into the standard methodologies used to assess these impacts and present a comparative analysis to aid in the selection of more environmentally benign chelating agents.
At a Glance: Key Environmental Differences
| Parameter | EDTMP | EDTA |
| Biodegradability | Limited, but generally considered more degradable than EDTA. | Poorly biodegradable, persistent in many environments.[2][3] |
| Aquatic Toxicity | Generally low, but can be influenced by the complexed metal. | Low for the free ligand, but metal-EDTA complexes can exhibit toxicity.[4] |
| Metal Mobilization | Can mobilize heavy metals in sediments.[5] | Known to mobilize heavy metals from soils and sediments.[3][6] |
Biodegradability: A Tale of Two Chelators
The persistence of a chemical in the environment is a critical factor in its overall environmental risk. For chelating agents, poor biodegradability means they can persist in aquatic systems, potentially altering the bioavailability of essential and toxic metals.[3]
Experimental Assessment of Biodegradability
The "ready biodegradability" of a chemical is commonly assessed using standardized protocols from the Organisation for Economic Co-operation and Development (OECD), specifically the OECD 301 series of tests.[7][8][9] These tests measure the conversion of the organic chemical to carbon dioxide by microorganisms over a 28-day period.
A substance is considered "readily biodegradable" if it meets stringent criteria, such as reaching at least 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test.[7]
Experimental Workflow: OECD 301F - Manometric Respirometry Test
Caption: Workflow for OECD 301F Ready Biodegradability Test.
Comparative Biodegradability of EDTMP and EDTA
Studies have consistently shown that EDTA is poorly biodegradable under standard wastewater treatment conditions and in natural aquatic environments.[2][3] Its persistence is a significant environmental concern. Some microbial degradation of metal-EDTA complexes can occur, but it is a slow process.[10][11]
In contrast, while not readily biodegradable, EDTMP generally exhibits a higher degree of degradation compared to EDTA. Theoretical studies suggest that the P-C bonds in EDTMP are easier to break than the C-C bonds in EDTA, potentially leading to more rapid decomposition.[12][13] EDTMP can degrade to aminomethylphosphonic acid (AMPA).[1] However, it's important to note that even with this enhanced degradation, EDTMP is not considered readily biodegradable and can persist in the environment.
Aquatic Ecotoxicity
The potential for a substance to harm aquatic organisms is another critical environmental endpoint. For chelating agents, the toxicity of both the free ligand and its metal complexes must be considered.
Experimental Assessment of Aquatic Toxicity
Acute aquatic toxicity is often evaluated using standardized tests with representative aquatic organisms, such as the water flea (Daphnia magna) (OECD 202) or algae (Selenastrum capricornutum) (OECD 201). These tests determine the concentration of a substance that causes a specific effect (e.g., immobilization or death) in a certain percentage of the test population over a short period (e.g., 48 or 72 hours).
Experimental Workflow: OECD 202 - Daphnia sp. Acute Immobilisation Test
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Comparative Ecotoxicity of EDTMP and EDTA
Both EDTMP and EDTA in their free forms are generally considered to have low acute toxicity to aquatic organisms.[4] However, their strong chelating nature can have indirect toxic effects. By binding to essential trace metals, they can make these nutrients unavailable to aquatic life.
Conversely, they can also reduce the toxicity of heavy metals by forming stable, less bioavailable complexes.[14][15][16] For instance, EDTA is used in Toxicity Identification Evaluation (TIE) methods to identify metal toxicity in environmental samples.[14][15]
The primary ecotoxicological concern for both compounds is their potential to mobilize toxic heavy metals from sediments and soils, increasing their concentration in the water column and potentially their bioavailability.[3][5] Because EDTA is more persistent, its potential for long-term metal mobilization is a greater concern.[6][17]
The Role of Metal Complexation
The environmental impact of these chelators is intrinsically linked to their metal-binding properties. EDTMP is known to have a very high capacity for chelating metal ions, with a particularly strong affinity for copper, even exceeding that of EDTA.[18]
Recent theoretical studies have provided insights into the structural differences between their metal complexes. Fe(EDTA)⁻ complexes are more stable than Fe(EDTMP)⁻ complexes due to the nature of the chemical bonds.[12][13][19] This difference in stability can influence their behavior and degradation in the environment.
Conclusion and Future Perspectives
The choice between EDTMP and EDTA involves a trade-off between performance and environmental impact. While both are effective chelating agents, their environmental profiles differ significantly.
-
EDTA is characterized by its high persistence and poor biodegradability, posing a long-term risk of metal mobilization in aquatic environments.[2][3]
-
EDTMP , while not readily biodegradable, generally shows a greater potential for degradation than EDTA.[12][13] Its strong metal-binding capacity is a key performance attribute.[18]
For researchers and professionals in drug development and other fields, a thorough understanding of these differences is crucial for making environmentally responsible choices. The development and adoption of more readily biodegradable and effective chelating agents, such as ethylenediamine-N,N'-disuccinic acid (EDDS), are important areas of ongoing research.[17] By prioritizing scientific integrity and environmental stewardship, we can mitigate the ecological impact of these widely used chemicals.
References
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- OECD. (1992). Test No. 302C: Inherent Biodegradability: Modified MITI Test (II). OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.
- Situ Biosciences. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.
- OECD. (2021). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.
- OECD. Test No. 301: Ready Biodegradability.
- Semantic Scholar. (2024). Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)- and Fe(EDTMP)-.
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- New Zealand Ministry for the Environment. Resources for Ecotoxicity Testing Protocols.
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- IRO Water Treatment. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP.
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- U.S. Environmental Protection Agency. (2004). Focus Group Decision Document for Tolerance Reassessment of Ethylenediaminetetraacetic Acid (EDTA) and its Salts.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and drug development, the safe and compliant disposal of chemical waste is paramount. Ethylenediaminetetra(methylenephosphonic acid), or EDTMP, a versatile chelating agent and scale inhibitor, requires careful management at the end of its lifecycle to protect both laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for the proper disposal of EDTMP.
Immediate Safety and Handling Imperatives
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of EDTMP. As a corrosive solid, it can cause severe skin burns and eye damage.[1] Inhalation of dust or fumes may also be harmful.[1] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling EDTMP waste must be equipped with:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[2][3]
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene are suitable for small quantities), a lab coat, and closed-toe shoes are essential.[3] For larger quantities or where significant contact is possible, a chemical-resistant apron should also be worn.[3]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.[2]
All handling of EDTMP, especially during disposal procedures that may generate dust or fumes, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]
Disposal Pathways: A Decision-Making Framework
The appropriate disposal method for EDTMP is contingent on several factors, including the quantity of waste, available institutional resources, and local, state, and federal regulations. The following decision tree provides a logical framework for selecting the most suitable disposal pathway.
Caption: Decision tree for selecting the appropriate EDTMP disposal method.
On-Site Neutralization Protocol for Aqueous EDTMP Waste
For laboratories equipped to handle chemical treatments, neutralization is a viable option for rendering aqueous EDTMP waste non-corrosive. This procedure should only be performed by trained personnel in a controlled environment.
Materials:
-
Aqueous EDTMP waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or sodium carbonate (Na₂CO₃)
-
pH meter or pH paper
-
Stir plate and magnetic stir bar
-
Appropriate beakers and graduated cylinders
-
Personal Protective Equipment (as outlined above)
Procedure:
-
Preparation: In a chemical fume hood, place the beaker containing the aqueous EDTMP waste on a stir plate and add a magnetic stir bar. Begin gentle stirring.
-
Dilution: If the EDTMP waste is concentrated, slowly dilute it with water. A 1:10 dilution is a safe starting point. This helps to control the exothermic nature of the neutralization reaction.
-
Neutralization: Slowly add the neutralizing agent (NaOH solution or Na₂CO₃) dropwise to the stirring EDTMP solution.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH range for neutralized waste is typically between 6.0 and 8.0, but it is essential to consult your local wastewater discharge regulations.
-
Completion: Once the desired pH is achieved and remains stable for a few minutes, the neutralization is complete.
-
Disposal: The neutralized solution can typically be discharged to the sanitary sewer system with copious amounts of water, provided it does not contain other hazardous materials such as heavy metals. Always confirm your institution's and municipality's regulations before drain disposal.
Stoichiometric Considerations:
To estimate the amount of sodium hydroxide needed for neutralization, the following reaction can be considered:
C₆H₂₀N₂O₁₂P₄ + 8NaOH → C₆H₁₂N₂O₁₂P₄Na₈ + 8H₂O
Based on this stoichiometry, 8 moles of NaOH are required to fully neutralize 1 mole of EDTMP. However, it is crucial to perform the neutralization with careful pH monitoring rather than relying solely on stoichiometric calculations, as the exact composition of the waste stream may vary.
Off-Site Disposal Options
For facilities without the resources for on-site treatment or for the disposal of solid EDTMP and contaminated materials, off-site disposal through a licensed hazardous waste management company is the required and safest option.
1. Incineration:
High-temperature incineration in a permitted hazardous waste facility is an effective method for destroying EDTMP. The combustion process breaks down the organic structure of the molecule. However, given the presence of phosphorus and nitrogen in EDTMP, the combustion byproducts will likely include oxides of phosphorus (P₂O₅) and nitrogen (NOx), in addition to carbon dioxide and water.[4] These byproducts must be managed by the incineration facility's air pollution control systems to prevent environmental release.
2. Landfill:
After appropriate treatment, such as neutralization and solidification, EDTMP waste may be disposed of in a licensed hazardous waste landfill. Un-neutralized EDTMP, due to its corrosive nature, would be classified as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA) with the waste code D002.[1][5] Landfill disposal is subject to stringent regulations to prevent the leaching of contaminants into the soil and groundwater.
Spill Management
In the event of an EDTMP spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For small spills of solid EDTMP:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable neutralizing agent, followed by a thorough cleaning with soap and water.
For spills of EDTMP solutions:
-
Contain the spill using absorbent pads or booms.
-
Neutralize the spilled liquid cautiously with a suitable agent like sodium bicarbonate.
-
Absorb the neutralized liquid with an inert material.
-
Collect the contaminated absorbent material in a labeled hazardous waste container for disposal.
Regulatory Compliance
The disposal of EDTMP is governed by a framework of federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under RCRA. As a corrosive substance, un-neutralized EDTMP waste falls under the D002 hazardous waste code.[1][5] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) department and your local waste management authorities for specific guidance.
| Disposal Method | Key Considerations | Regulatory Context |
| On-Site Neutralization | Requires trained personnel, proper equipment, and adherence to a detailed protocol. The final pH must comply with local wastewater discharge limits. | Permissible for corrosive wastes if the final effluent meets local standards and contains no other regulated hazardous materials. |
| Incineration | Must be carried out in a licensed hazardous waste incineration facility equipped with appropriate air pollution control devices to manage phosphorus and nitrogen oxides. | A common and effective method for the destruction of organic hazardous waste. |
| Landfill | Requires pre-treatment (e.g., neutralization and solidification). Must be disposed of in a landfill specifically licensed to accept hazardous waste. | Governed by strict EPA regulations to prevent environmental contamination. |
By adhering to the procedures and principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of Ethylenediaminetetra(methylenephosphonic acid), thereby upholding the highest standards of laboratory safety and chemical stewardship.
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A Strategic Guide to Personal Protective Equipment for Handling Ethylenediaminetetra(methylenephosphonic acid)
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethylenediaminetetra(methylenephosphonic acid) (EDTMPA). Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, empowering you to make informed decisions that ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile of EDTMPA
Ethylenediaminetetra(methylenephosphonic acid), a phosphonic acid analog of EDTA, is a white crystalline powder. While its chelating properties are valuable in various applications, its acidic nature presents significant hazards.[1] EDTMPA is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[2][3] Inhalation of dust can lead to respiratory irritation, and ingestion is harmful.[2][3][4]
A thorough understanding of these risks is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[5] Therefore, the selection of Personal Protective Equipment (PPE) must be tailored to mitigate these specific threats.
Key Quantitative Data for EDTMPA:
| Property | Value |
| Appearance | White crystalline powder[1] |
| Molecular Formula | C₆H₂₀N₂O₁₂P₄[1] |
| Molecular Weight | 436.13 g/mol [1] |
| Melting Point | 215-217 °C[1] |
| pH of 1% Solution | ≤ 2.0[1] |
The Core Ensemble of Personal Protective Equipment
A proactive approach to safety mandates that appropriate PPE be donned before handling EDTMPA. The following table summarizes the essential PPE, with detailed explanations in the subsequent sections.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended for supplementary protection, especially when handling larger quantities or there is a risk of splashing.[2][6][7] | Protects against splashes and dust particles that can cause severe eye irritation or permanent damage.[2][8] A face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][9][10] | Prevents direct skin contact, which can lead to severe burns and irritation.[2] The choice of glove material should be based on chemical compatibility and the specific handling procedure.[10][11][12] |
| Body Protection | A lab coat or chemical-resistant apron. For scenarios with a higher risk of significant exposure, a PVC protective suit may be necessary.[1][2] | Shields the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1][2] If exposure limits are exceeded, a full-face respirator with appropriate cartridges is required.[6][13] | Minimizes the risk of respiratory tract irritation from inhaling EDTMPA dust.[3][4] |
A Deeper Dive into PPE Selection: The "Why" Behind the "What"
Eye and Face Protection: A Non-Negotiable Barrier
Given that EDTMPA can cause serious eye damage, robust eye protection is paramount.[2][8] Standard safety glasses are insufficient. Tightly fitting safety goggles are mandatory to provide a seal around the eyes, protecting from both direct splashes and airborne dust.[6] For tasks involving larger quantities or a higher risk of splashing, such as during dissolution or transfer, a face shield should be worn in addition to safety goggles.[2][7] It is crucial to remember that a face shield alone does not provide adequate protection.[7]
Hand Protection: Your First Line of Dermal Defense
Chemical-resistant gloves are essential to prevent skin contact.[1] Nitrile gloves are a common and effective choice for incidental contact and splash protection.[1][14] For prolonged contact or when handling concentrated solutions, butyl or neoprene gloves offer superior protection against corrosive acids.[10] Always inspect gloves for any signs of degradation or perforation before use and remove them immediately if contamination occurs.[14][15]
Respiratory Protection: Safeguarding Your Airways
Handling EDTMPA as a solid powder can generate dust, which may cause respiratory irritation.[3][4] Therefore, it is crucial to handle this chemical in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1][2] If a fume hood is not available or if exposure monitoring indicates that airborne concentrations could exceed permissible limits, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with the appropriate cartridges for acid gases should be used.[5][16] For situations with high concentrations or in emergencies, a self-contained breathing apparatus (SCBA) is required.[5]
Step-by-Step Procedural Guidance for Safe Handling
The following workflow provides a structured approach to handling EDTMPA in a laboratory setting.
Caption: A typical laboratory workflow for handling EDTMPA, from preparation to disposal.
Operational Plan:
-
Pre-Handling Preparation:
-
Handling the Chemical:
-
When weighing the solid, use a spatula and handle it gently to minimize dust formation.[2]
-
For dissolution, slowly add the EDTMPA powder to the solvent while stirring. Be mindful of any potential exothermic reactions.
-
When transferring solutions, use appropriate glassware and maintain a firm grip.
-
-
Post-Handling Cleanup:
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2][17] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[13][17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13]
Disposal Plan: Responsible Stewardship
EDTMPA waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]
-
Neutralization: For small quantities of aqueous waste, neutralization can be performed. Under constant stirring, slowly add a weak base (such as sodium bicarbonate or a dilute sodium hydroxide solution) until the pH is between 6 and 8. This should be done in a fume hood due to the potential for heat generation and splashing.
-
Collection: Collect all EDTMPA waste (both solid and neutralized liquid) in a clearly labeled, sealed, and compatible waste container.[2]
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.[4][15] Do not pour EDTMPA waste down the drain.[6][13]
Conclusion: Fostering a Culture of Safety
The safe handling of Ethylenediaminetetra(methylenephosphonic acid) is not merely about following a set of rules, but about understanding the principles behind them. By internalizing the "why" of each procedural step and PPE recommendation, you, the researcher, become an active participant in a self-validating system of safety. This guide serves as a foundational resource, but it is the diligent and informed scientist who ultimately ensures a safe and productive laboratory environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
